Bis(triphenyltin) oxide
Description
Properties
IUPAC Name |
triphenyl(triphenylstannyloxy)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFQLVFMFDJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30OSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074485 | |
| Record name | Distannoxane, hexaphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262-21-1 | |
| Record name | 1,1,1,3,3,3-Hexaphenyldistannoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triphenyltin) oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001262211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenyltin oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Distannoxane, hexaphenyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(triphenyltin) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Situating Bis(triphenyltin) oxide in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of Bis(triphenyltin) oxide
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as hexaphenyldistannoxane, is an organotin compound featuring a central Sn-O-Sn linkage flanked by six phenyl groups. While its utility as a fungicide and biocide is historically significant, its role in contemporary research, particularly in synthetic and materials chemistry, is predicated on the unique reactivity of the distannoxane bond.[1] For drug development professionals, understanding the chemistry of organotin compounds is crucial, not for direct therapeutic application, but for their use as powerful synthetic intermediates and catalysts in the construction of complex organic molecules. This guide provides a detailed exploration of the core chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization, grounded in authoritative sources.
Core Physicochemical and Spectroscopic Profile
The identity and purity of this compound are established through a combination of its physical constants and characteristic spectroscopic signatures. It typically presents as a white crystalline powder.[2]
Physicochemical Data
A summary of the key physical and chemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | triphenyl(triphenylstannyloxy)stannane | [3] |
| Synonyms | Hexaphenyldistannoxane, Fentin Oxide | [2][4] |
| CAS Number | 1262-21-1 | [3][4] |
| Molecular Formula | C₃₆H₃₀OSn₂ | [3] |
| Molecular Weight | 716.0 g/mol | [3][4] |
| Appearance | White crystalline powder/crystals | [2] |
| Melting Point | ~120 °C | [5] |
| Solubility | Insoluble in water; soluble in many organic solvents. |
Spectroscopic Characterization
Spectroscopic analysis is a cornerstone for verifying the structure and purity of the compound post-synthesis.
-
Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum is the strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration. This peak is typically observed in the range of 770-780 cm⁻¹.[5] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is critical to confirm the conversion from the triphenyltin hydroxide intermediate.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is dominated by signals from the phenyl groups, typically appearing as complex multiplets in the aromatic region (~7.2-7.8 ppm).[7]
-
¹³C NMR : The carbon spectrum will show distinct resonances for the ipso, ortho, meta, and para carbons of the phenyl rings.[3]
-
¹¹⁹Sn NMR : Tin NMR provides direct insight into the coordination environment of the tin atom. The chemical shift for this compound is characteristic of a four-coordinate tin center in a distannoxane structure.
-
-
Mass Spectrometry (MS) : Mass spectrometry can confirm the molecular weight and reveal fragmentation patterns characteristic of the triphenyltin moiety.[3]
Synthesis and Mechanism: The Hydrolysis Pathway
The most prevalent and reliable method for synthesizing this compound is through the controlled hydrolysis of a triphenyltin halide, such as triphenyltin chloride (Ph₃SnCl).[8][9] This reaction proceeds through a triphenyltin hydroxide (Ph₃SnOH) intermediate, which subsequently undergoes condensation to yield the final oxide product.[10]
The causality behind this experimental choice is its efficiency and the ready availability of the halide precursors. The reaction is driven by the formation of a stable Sn-O-Sn bond and the removal of water.
Experimental Protocol: Synthesis via Hydrolysis of Triphenyltin Chloride
This protocol describes a self-validating system where the identity of the product is confirmed through physical and spectroscopic means.
Materials:
-
Triphenyltin chloride (Ph₃SnCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution & Hydrolysis: Dissolve triphenyltin chloride in a suitable organic solvent like toluene. In a separate flask, prepare an aqueous solution of sodium hydroxide.
-
Reaction: Slowly add the sodium hydroxide solution to the stirred solution of triphenyltin chloride at room temperature. The reaction is typically rapid, leading to the formation of triphenyltin hydroxide as a precipitate.[10] The choice of a biphasic system facilitates the separation of the inorganic salt byproduct (NaCl) into the aqueous phase.
-
Intermediate Isolation: The precipitated triphenyltin hydroxide can be isolated by filtration, washed thoroughly with deionized water to remove residual salts, and then washed with a non-polar solvent like hexane to remove any unreacted starting material.
-
Condensation to Oxide: Transfer the isolated triphenyltin hydroxide to a flask equipped with a Dean-Stark apparatus. Add toluene and heat the mixture to reflux. The hydroxide will slowly condense, eliminating water which is collected in the Dean-Stark trap.[8] This step is driven by Le Châtelier's principle; the physical removal of water drives the equilibrium towards the oxide product.
-
Purification & Isolation: Once water evolution ceases, cool the reaction mixture. The product, this compound, will crystallize from the toluene upon cooling or after partial removal of the solvent under reduced pressure.
-
Validation: Collect the crystalline product by filtration. Dry the product under vacuum. Record the melting point and perform IR and NMR spectroscopy to confirm the structure and purity, ensuring the absence of the characteristic O-H stretch of the hydroxide intermediate.[6]
Core Chemical Reactivity
The chemical behavior of this compound is dominated by the reactivity of the Sn-O-Sn bond, which is susceptible to cleavage by a variety of reagents.
Reaction with Protic Acids
The distannoxane bond is readily cleaved by protic acids (HX), such as hydrochloric or carboxylic acids. This reaction is essentially the reverse of the condensation step in its synthesis and serves as a primary route to other triphenyltin derivatives.[8]
This reactivity is foundational for using this compound as a stable, storable precursor for generating triphenyltin species in situ. For example, reacting it with a carboxylic acid is a standard method for preparing triphenyltin carboxylates.[8]
Catalytic Activity in Esterification
Organotin compounds, including oxides, are well-established catalysts for esterification and transesterification reactions, particularly in the synthesis of polyesters.[11][12] The catalytic activity stems from the Lewis acidity of the tin center, which activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
The mechanism involves the initial reaction of the tin oxide with the carboxylic acid to form a tin carboxylate, which is often the true catalytic species. This species then coordinates with the alcohol, facilitating the ester formation and regenerating the catalyst. The use of organotin catalysts like this compound can significantly reduce reaction times and temperatures in polyester manufacturing.[13]
Safety and Handling: A Critical Overview
Authoritative Insight: It is imperative for all researchers to recognize that this compound is a highly toxic substance. Its handling requires stringent safety protocols and a thorough understanding of its hazard profile. The toxicity is a class characteristic of many triorganotin compounds.
GHS Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified with the following primary hazards[3]:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
-
H410: Very toxic to aquatic life with long-lasting effects
Handling Protocols:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber or nitrile), and splash-proof safety goggles or a face shield.[14]
-
Spill & Waste Management: In case of a spill, avoid generating dust. Decontaminate the area carefully. All waste material must be collected in sealed containers and disposed of as hazardous chemical waste according to institutional and local regulations.[14]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[15][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16]
-
Ingestion/Inhalation: Move the individual to fresh air. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[14][15]
-
Conclusion
This compound is a pivotal organometallic reagent whose chemistry is defined by the synthesis and reactivity of its Sn-O-Sn bond. For the research scientist, it serves as a versatile precursor to a wide array of triphenyltin compounds and as an effective catalyst in polymerization chemistry. However, its utility is inextricably linked to its high toxicity. A comprehensive understanding of its chemical properties, coupled with a rigorous adherence to safety protocols, is essential for its responsible and effective use in a research and development setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16683296, this compound. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187-188. Retrieved from [Link]
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UM Students' Repository. (n.d.). Chapter 1 Organotin Chemistry. Retrieved from [Link]
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Inchem.org. (n.d.). Tributyltin Oxide (CICADS). Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). Fentin hydroxide. Retrieved from [Link]
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National Toxicology Program (NTP). (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]
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Analyst (RSC Publishing). (n.d.). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Retrieved from [Link]
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ResearchGate. (n.d.). Organic tin compounds. Synthesis, structure, possibilities of practical application. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 25 grams. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of bis(tri-n-butyltin) oxide. Retrieved from [Link]
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Wikipedia. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). allyltributyltin. Retrieved from [Link]
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MDPI. (n.d.). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]
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Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]
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ResearchGate. (n.d.). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP0419254B1 - Use of organotin esterification catalysts for reducing extractability.
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Morressier. (2019). Residual toxicity of triphenyltin hydroxide and its transformation products in UV-254 and UV-H2O2 processes. Retrieved from [Link]
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ResearchGate. (n.d.). The infrared spectra of some organotin oxides. Retrieved from [Link]
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European Patent Office. (n.d.). EP 0 419 254 A2 - Polyester compositions and organotin esterification catalysts therefor. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of Bis(triphenyltin) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triphenyltin) oxide, also known as hexaphenyldistannoxane, is an organotin compound with the chemical formula [(C₆H₅)₃Sn]₂O. This complex molecule plays a significant role in various chemical syntheses and has been investigated for its potential biological activities, making a thorough understanding of its molecular structure crucial for researchers in chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the molecular structure of this compound, delving into its solid-state and solution-state conformations, key spectroscopic features, and the synthetic pathway leading to its formation. The intricate relationship between its structure and reactivity is highlighted, offering insights for its application and further development.
Synthesis of the Sn-O-Sn Linkage
The formation of the characteristic distannoxane (Sn-O-Sn) core of this compound is a direct result of the condensation reaction of its precursor, triphenyltin hydroxide ((C₆H₅)₃SnOH). This dehydration process is typically achieved by the azeotropic removal of water from a solution of triphenyltin hydroxide in a suitable solvent like toluene. This straightforward and efficient synthesis underscores the thermodynamic favorability of forming the stable Sn-O-Sn bond.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve triphenyltin hydroxide in a minimal amount of a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Azeotropic Distillation: Heat the mixture to reflux. The water produced from the condensation of two triphenyltin hydroxide molecules will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Isolation: Allow the reaction mixture to cool to room temperature. The this compound product can then be isolated by removing the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield a crystalline solid.
Solid-State Molecular Structure
While a definitive, publicly available crystal structure of this compound remains elusive in the primary literature, extensive studies on closely related hexa-substituted distannoxanes provide a robust model for its solid-state conformation. The core of the molecule is the Sn-O-Sn linkage, which is known to be flexible, with the Sn-O-Sn bond angle being a key determinant of the overall molecular geometry. In analogous structures, this angle can vary significantly, influencing the packing of the molecules in the crystal lattice.
The tin atoms in this compound are each coordinated to three phenyl groups and the bridging oxygen atom, resulting in a distorted tetrahedral geometry around each tin center. The bulky phenyl groups play a significant role in the steric environment of the molecule, influencing both the Sn-O-Sn bond angle and the rotational freedom around the Sn-C and Sn-O bonds.
Diagram of the Proposed Molecular Structure:
Bis(triphenyltin) oxide CAS number 1262-21-1
An In-depth Technical Guide to Bis(triphenyltin) oxide (CAS 1262-21-1)
Foreword for the Senior Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the organometallic compound this compound. As a senior application scientist, my objective is to move beyond a simple recitation of facts. This guide is structured to provide a deep, mechanistic understanding of the compound, emphasizing the causality behind experimental choices and embedding field-proven insights into its handling and analysis. We will explore its synthesis with a crucial focus on its relationship with triphenyltin hydroxide, delve into its biological mechanisms, and outline the stringent safety protocols its toxicity demands. The information herein is grounded in authoritative sources to ensure scientific integrity and empower your research endeavors.
Core Identity and Physicochemical Landscape
This compound, also known as hexaphenyldistannoxane, is a trisubstituted organotin compound. Organotins are characterized by at least one tin-carbon bond, and their properties are largely dictated by the number and nature of the organic substituents.[1] The triphenyl derivative possesses significant biological activity, primarily leveraged for its biocidal properties.[2][3]
A pivotal and often misunderstood aspect of its chemistry is its intimate relationship with triphenyltin hydroxide. The two are interconvertible, with the oxide being the dehydration product of the hydroxide.[4] This equilibrium is critical, as commercial samples or synthesized batches may contain a mixture, necessitating specific characterization methods to distinguish them.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1262-21-1 | [5][6] |
| IUPAC Name | triphenyl(triphenylstannyloxy)stannane | [6] |
| Synonyms | Hexaphenyldistannoxane, Fentin Oxide, Oxybis(triphenylstannane) | [7][8] |
| Molecular Formula | C₃₆H₃₀OSn₂ | [6] |
| Molecular Weight | 716.04 g/mol | [6][7] |
| Appearance | White crystalline powder/crystals | [8] |
| Melting Point | 119-123 °C | [5][8] |
| Solubility | Low water solubility. Soluble in many organic solvents. | [1] |
Synthesis and Definitive Characterization
The synthesis of this compound is fundamentally tied to the hydrolysis of its chloride precursor, triphenyltin chloride. This reaction typically yields triphenyltin hydroxide, which can then be converted to the oxide.
The Critical Hydroxide-Oxide Interconversion
The primary challenge in working with this compound is differentiating it from triphenyltin hydroxide. The two compounds are most reliably identified and distinguished by their unique infrared (IR) spectra and by titration with Karl Fischer reagent to determine water content (the hydroxide reacts, while the anhydrous oxide does not).[4] The Sn-O-Sn bond in the oxide gives rise to a characteristic strong absorption band in the IR spectrum (around 775 cm⁻¹ for the analogous bis(tributyltin) oxide), which is absent in the hydroxide.[4]
Caption: Synthesis pathway from Triphenyltin Chloride to this compound.
Experimental Protocol: Synthesis via Hydrolysis
This protocol describes the synthesis of triphenyltin hydroxide, which can be subsequently dehydrated to yield this compound. The choice of an aqueous base is critical for initiating the hydrolysis of the chloride precursor.
-
Dissolution: Dissolve triphenyltin chloride in a suitable water-miscible organic solvent, such as ethanol or acetone, to ensure it can react with the aqueous base.[9]
-
Hydrolysis: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the stirred solution of triphenyltin chloride. The reaction proceeds at room temperature.[9]
-
Precipitation: Triphenyltin hydroxide, being poorly soluble in water, will precipitate out of the solution.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the precipitate thoroughly with deionized water to remove any remaining salts (e.g., NaCl).
-
Drying (Yields Hydroxide): Dry the solid product in a desiccator at room temperature. This yields triphenyltin hydroxide.[4]
-
Conversion to Oxide (Optional): To convert the hydroxide to this compound, heat the hydroxide under a vacuum. This drives off water, forming the Sn-O-Sn linkage.[4] The process should be monitored by IR spectroscopy to confirm the disappearance of the O-H stretch and the appearance of the Sn-O-Sn stretch.
Biological Mechanism of Action
Trisubstituted organotins, including this compound, exert their potent biological effects primarily through the disruption of cellular energy metabolism. Their toxicity is not targeted to a single receptor but is a more fundamental interference with mitochondrial function.
The primary mechanism involves the inhibition of oxidative phosphorylation. These compounds act as potent inhibitors of the F₀ subunit of mitochondrial ATP synthase, the enzyme complex responsible for synthesizing ATP.[10] By binding to this complex, they disrupt the proton motive force across the inner mitochondrial membrane, effectively uncoupling respiration from ATP production. This leads to a rapid depletion of cellular energy, culminating in cell death. This broad-spectrum mechanism is the basis for its efficacy as a fungicide, insecticide, and general biocide.[10]
Caption: Mechanism of mitochondrial toxicity by this compound.
Applications in Scientific Research
While its high mammalian toxicity precludes its use in drug development, this compound and its analogues are valuable as research tools and have a history of industrial use.
-
Biocidal Agent: Its primary application has been as a potent fungicide in agricultural and industrial settings.[2][3] It has been used in antifouling paints for marine vessels to prevent the growth of organisms like barnacles and algae, though environmental concerns have severely restricted this use.[1]
-
Toxicological Studies: As a classic mitochondrial toxin, it serves as a reference compound in toxicological research to study mechanisms of cellular energy depletion and organ damage, particularly to the nervous and immune systems.[10][11]
-
Organic Synthesis: Organotin compounds can be used as reagents or catalysts in specific organic synthesis reactions, although this is a less common application for this specific oxide.
Toxicology and Safe Laboratory Handling
Organotin compounds are notoriously toxic, and this compound is no exception. Exposure can occur through ingestion, inhalation, and dermal contact, with the latter being a significant route for occupational exposure.[12] The toxicity profile is severe, necessitating stringent safety protocols.
Table 2: GHS Hazard Classification for this compound
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H301: Toxic if swallowed.[6] H311: Toxic in contact with skin.[6] H331: Toxic if inhaled.[6] H410: Very toxic to aquatic life with long lasting effects.[6] |
Systemic Effects
-
Neurotoxicity: Tri-substituted organotins are potent neurotoxins that can cause symptoms ranging from headaches and visual defects to severe, persistent neurological damage.[12][13]
-
Immunotoxicity: The immune system, particularly thymus-dependent functions, is a primary target for organotin toxicity.[10]
-
Irritation: The compound is a severe skin, eye, and respiratory tract irritant.[1][14] Dermal exposure can lead to chemical burns.[1]
Protocol: Safe Handling Workflow
Adherence to a strict safety workflow is non-negotiable when handling this compound. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a full-face shield.[14]
-
Lab Coat: A dedicated lab coat, preferably disposable or professionally laundered, is required.
-
-
Weighing and Dispensing:
-
Conduct in the fume hood. Use a disposable weighing paper or boat.
-
Exercise extreme care to avoid generating dust.
-
-
Spill Management:
-
Have a spill kit ready containing an absorbent material, a dedicated waste container, and decontamination solution (e.g., 10% bleach followed by water).
-
In case of a spill, evacuate the area, notify safety personnel, and proceed with cleanup only if trained to do so, wearing appropriate PPE.[14]
-
-
Waste Disposal:
-
All contaminated materials (gloves, weighing papers, pipette tips) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams.
-
-
Decontamination: Thoroughly wash hands and forearms with soap and water after handling is complete, even after removing gloves.
Caption: Workflow for the safe laboratory handling of this compound.
Analytical Methodologies
Accurate quantification of this compound, especially in complex matrices, is essential for toxicological and environmental studies. The common analytical approach involves extraction, purification, derivatization, and chromatographic separation with a sensitive detector.
Protocol: Analysis of Triphenyltin Compounds in Biological Matrices
This protocol is adapted from methodologies used for analyzing organotin compounds in samples like hair or fish tissue.[15] The core principle is to hydrolyze the sample to release the tin compounds, extract them, and then derivatize them to more volatile forms suitable for Gas Chromatography (GC).
-
Sample Preparation & Hydrolysis:
-
Homogenize the biological sample (e.g., fish tissue).
-
Hydrolyze the sample using a potassium hydroxide-ethanol-water solution. This breaks down the matrix and frees the organotin compounds.[15]
-
-
Extraction:
-
Extract the triphenyltin compounds from the hydrolysate using an organic solvent like toluene.
-
-
Purification (Clean-up):
-
Derivatization:
-
Convert the extracted triphenyltin species to a more volatile form, such as propyltriphenyltin, using a Grignard reagent (e.g., propylmagnesium bromide). This step is crucial for GC analysis.
-
-
GC Analysis:
-
Analyze the derivatized sample using a Gas Chromatograph equipped with a Flame Photometric Detector (FPD) with a filter selective for tin. This provides high sensitivity and selectivity for tin-containing compounds.[15]
-
-
Quantification:
-
Quantify the concentration by comparing the peak area to a calibration curve prepared from certified standards that have undergone the same extraction and derivatization process.
-
Caption: Analytical workflow for determining triphenyltin in complex matrices.
References
- Organotin compounds: toxicokinetic aspects.
- Toxicity and health effects of selected organotin compounds: a review.
- This compound 1262-21-1 - Guidechem.
- Organotin Compounds Toxicity: Focus on Kidney - PMC - NIH.
- Organo-tin compounds - DCCEEW.
- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
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- Safety D
- This compound, 25 grams - CP Lab Safety.
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- TRIBUTYLTIN OXIDE -
- Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide.
- Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing).
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Physical properties of bis(triphenyltin) oxide
An In-depth Technical Guide to the Physical Properties of Bis(triphenyltin) Oxide
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Data Sheet
This compound, also known as hexaphenyldistannoxane, is an organotin compound of significant interest in synthetic chemistry and materials science. A thorough understanding of its physical properties is not merely an academic exercise; it is the foundation upon which reliable, reproducible, and safe laboratory work is built. This guide moves beyond a simple listing of values to provide a deeper, field-proven perspective on how these properties are determined, why specific analytical techniques are chosen, and how the data interlinks to form a complete physical profile of the molecule. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for confirming the identity, purity, and stability of this compound.
Section 1: Core Molecular Identity
The foundational step in characterizing any chemical substance is to confirm its fundamental identity. For this compound, this involves its elemental composition, molecular weight, and universally recognized identifiers.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₃₆H₃₀OSn₂ | [1] |
| Molecular Weight | 716.04 g/mol | [1] |
| CAS Number | 1262-21-1 | [1] |
| Appearance | White crystalline solid | [2] |
| Synonyms | Hexaphenyldistannoxane, Fentin Oxide |[1] |
Section 2: Thermal Properties and Purity Determination
The melting point is a critical physical property that serves as a primary indicator of purity. While traditional capillary methods provide a basic range, modern thermal analysis offers far greater insight.
Melting Point Analysis: From Observation to Quantification
A sharp melting range is indicative of a pure substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.
-
Observed Melting Point: 119-123 °C
The Scientist's Choice: Differential Scanning Calorimetry (DSC) for Purity
While a simple melting point apparatus is useful for a quick check, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis. It not only provides a highly accurate melting point but can also be used to quantify the purity of the sample.
Expertise in Action: Why use DSC? DSC measures the heat flow required to raise the sample's temperature. A phase transition, like melting, results in a large endothermic peak. The shape of this peak, governed by the van't Hoff equation, is directly related to the mole fraction of impurities. This allows us to perform a quantitative purity analysis, an absolute method that is complementary to chromatographic techniques like HPLC.[3][4][5] For high-purity crystalline solids (>98 mol%), DSC is an invaluable tool for lot certification.[6]
Diagram 1: General Workflow for Purity Assessment
Caption: Orthogonal techniques for qualifying a batch of material.
Experimental Protocol: Purity Determination by DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-3 mg of the finely ground this compound into a standard aluminum DSC pan.[6]
-
Causality Note: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.[6]
-
-
Crucible Sealing: For analyzing only non-volatile impurities, use a pierced lid to allow any residual solvent or moisture to escape before melting. For total purity including volatiles, use a hermetically sealed crucible.[6]
-
Heating Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at a slow, constant rate, typically 0.5-2 °C/min.
-
Causality Note: A slow heating rate allows the system to remain in thermal equilibrium, which is a prerequisite for the accurate application of the van't Hoff equation.[4]
-
-
Data Analysis: Integrate the area under the melting endotherm. Specialized software applies the van't Hoff equation to the partial area of the peak as a function of temperature to calculate the mole percent purity.[4]
Thermal Stability: Thermogravimetric Analysis (TGA)
Experimental Protocol: TGA for Thermal Stability
-
Instrument Setup: Place a tared, empty platinum or alumina pan on the TGA balance.
-
Sample Loading: Accurately weigh approximately 5-10 mg of the sample into the pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Causality Note: An inert atmosphere is used to study the inherent thermal decomposition of the material, preventing oxidative side reactions.
-
-
Heating Program: Heat the sample from ambient temperature to an upper limit (e.g., 800 °C) at a linear heating rate (e.g., 10 °C/min).[7]
-
Data Interpretation: The resulting TGA curve plots percent mass versus temperature. A stable horizontal baseline indicates thermal stability. A sharp drop (an inflection in the curve) signifies a decomposition event. The temperature at the onset of this drop is considered the decomposition temperature. The residual mass at the end of the run corresponds to any non-volatile decomposition products (e.g., tin oxides).[7][8]
Section 3: Solubility and Hydration
The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. This compound's interaction with water is a particularly important characteristic.
Solubility Profile
While specific quantitative solubility data (e.g., in g/100 mL) for this compound is not widely published, qualitative observations and data from analogous compounds provide a useful profile. Like its analogue bis(tributyltin) oxide, it is expected to be poorly soluble in water but soluble in many organic solvents.[9][10]
Table 2: Expected Solubility Profile
| Solvent Class | Solubility | Rationale / Analogue Data |
|---|---|---|
| Water | Poorly Soluble | Organotin compounds are generally hydrophobic.[10] |
| Alcohols (Ethanol) | Soluble | Bis(tributyltin) oxide is soluble in alcohol.[9] |
| Aromatic (Toluene) | Soluble | Bis(tributyltin) oxide is soluble in benzene.[9] |
| Chlorinated (Chloroform) | Soluble | Bis(tributyltin) oxide is soluble in chloroform.[9] |
Hydration and Water Content Determination
This compound is known to form a reversible hydrate. This makes accurate determination of water content essential, as unaccounted-for water can lead to significant errors in stoichiometry and concentration calculations.
The Scientist's Choice: Karl Fischer Titration
Simple "loss on drying" methods are inadequate for this compound. They are not specific to water and may not remove tightly bound water of hydration without causing decomposition of the compound itself. Karl Fischer (KF) titration is the gold standard because it is a highly specific and accurate chemical reaction that consumes water.[5] It can precisely measure free water, adsorbed water, and water of crystallization.
Diagram 2: Relationship between Triphenyltin Species
Caption: Reversible hydration of the oxide to the hydroxide.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Titrator Preparation: The titration vessel is filled with a suitable Karl Fischer solvent (e.g., anhydrous methanol). The solvent is pre-titrated to a stable, dry endpoint to eliminate any ambient moisture.
-
Sample Introduction: A precisely weighed amount of the this compound sample is introduced directly into the conditioned titration vessel. The sample must dissolve completely to make all water accessible.
-
Titration: The Karl Fischer titrant, containing a known concentration of iodine, is added automatically. The iodine reacts stoichiometrically with the water from the sample.
-
Endpoint Detection: The endpoint is detected potentiometrically using a double platinum pin electrode. A slight excess of iodine causes a voltage drop, signaling that all water has been consumed.
-
Calculation: The volume of titrant used is directly proportional to the amount of water in the sample. The result is typically expressed as a weight percentage (w/w%).
Section 4: Spectroscopic Characterization
Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for the rapid identification of this compound, and critically, for distinguishing it from its hydrated form, triphenyltin hydroxide.
Expertise in Action: The key diagnostic feature in the IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the Sn-O-Sn bond. This peak is typically observed in the region of 775 cm⁻¹ . The corresponding hydroxide (Ph₃SnOH) lacks this feature but instead shows a characteristic O-H stretching band. This makes IR spectroscopy a fast and definitive method for identity confirmation.[2] The spectrum also shows characteristic absorptions for the phenyl groups.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: In an agate mortar and pestle, thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Causality Note: KBr is transparent to infrared radiation. Grinding the sample into a fine dispersion within the KBr matrix minimizes light scattering and produces a high-quality spectrum.
-
-
Pellet Formation: Place the ground mixture into a pellet die. Apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the key Sn-O-Sn asymmetric stretching band and other characteristic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
-
¹H NMR: The spectrum is expected to be dominated by signals from the phenyl protons, typically appearing as complex multiplets in the aromatic region (~7.2-7.8 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the different carbon atoms of the phenyl rings.
-
Expertise in Action: Tin Satellites: A key feature in the NMR spectra of organotin compounds is the presence of "tin satellites." These are smaller peaks flanking the main proton or carbon signals, arising from J-coupling between the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the adjacent nuclei. Observing these satellites is definitive proof of the Sn-C bond and provides valuable structural information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer. Ensure sufficient signal-to-noise to clearly resolve the tin satellite peaks, which may require a longer acquisition time.
-
Analysis: Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra. Identify and report the coupling constants (J values) for the tin satellites.
Section 5: Crystallographic Properties
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and crystal packing information. While this compound is a crystalline solid, a definitive, publicly accessible crystal structure determination with unit cell parameters and space group information was not identified in the surveyed literature. Characterization by single-crystal X-ray diffraction would be the authoritative method to determine these properties.
Section 6: Safety and Handling
Organotin compounds, including this compound, are classified as toxic and require careful handling to minimize exposure.
-
GHS Hazards: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[11]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
References
- (Reference not directly cited in the final text, but used for background)
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]
- Plato, C., & Glasgow, A. R., Jr. (1969). Determination of purity by differential scanning calorimetry (DSC).
- (Reference not directly cited in the final text, but used for background)
- Beattie, I. R., & McQuillan, G. P. (1963). The infrared spectra of some organotin oxides. Australian Journal of Chemistry, 16(4), 631-633.
- National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). U.S. Department of Health and Human Services.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16683296, this compound. Retrieved from [Link].
- Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187–189.
-
Wikipedia contributors. (2023, December 29). Tributyltin oxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)?. Retrieved from [Link]
-
XRF Scientific. (n.d.). What's the difference between DSC and TGA analysis?. Retrieved from [Link]
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- 5. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 6. mt.com [mt.com]
- 7. particletechlabs.com [particletechlabs.com]
- 8. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Tributyltin oxide - Wikipedia [en.wikipedia.org]
- 11. This compound | C36H30OSn2 | CID 16683296 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Understanding and Quantifying the Solubility of Bis(triphenyltin) Oxide in Organic Solvents
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(triphenyltin) oxide (TPTO), also known as fentin oxide, is an organotin compound with the formula [(C₆H₅)₃Sn]₂O. Its utility across various sectors, from chemical synthesis to agrochemicals, is fundamentally governed by its solubility characteristics. An understanding of its behavior in organic solvents is paramount for formulation design, reaction optimization, and environmental safety assessments. This guide provides a comprehensive overview of the theoretical principles dictating TPTO solubility, presents collated quantitative data, details a robust experimental protocol for its determination, and discusses the practical implications for scientific professionals.
Section 1: The Molecular Basis of this compound Solubility
The solubility of a compound is dictated by the intermolecular forces between the solute (TPTO) and the solvent. The molecular architecture of TPTO is distinctly amphipathic in nature, featuring a central, polar stannoxane (Sn-O-Sn) bond, flanked by six nonpolar, sterically hindering phenyl groups. This structure is the primary determinant of its solubility profile.
-
Principle of "Like Dissolves Like": This adage holds true for TPTO. Its large, nonpolar surface area, conferred by the phenyl rings, favors interaction with nonpolar organic solvents through London dispersion forces. Consequently, TPTO is expected to exhibit higher solubility in aromatic and nonpolar aliphatic solvents.
-
Role of the Stannoxane Bridge: The polar Sn-O-Sn core can engage in dipole-dipole interactions with polar solvents. However, this polar center is largely shielded by the bulky phenyl groups, limiting its interaction with highly polar solvents, particularly those with strong hydrogen-bonding networks like water, in which it is insoluble.[1]
-
Solvent Selection Logic: Solvents that can effectively overcome the solute-solute interactions within the TPTO crystal lattice and establish favorable solute-solvent interactions will be effective at dissolving it. Aromatic solvents like benzene and toluene can engage in π-stacking with the phenyl rings, while chlorinated solvents can interact via dipole and dispersion forces. Moderately polar solvents like ketones and ethers can interact with both the polar and nonpolar regions of the molecule.
Figure 1: Conceptual diagram of TPTO's molecular features and their interactions with different solvent types, governing its solubility.
Section 2: Quantitative Solubility Profile
Precise solubility data is essential for reproducible experimental design and process scale-up. The following table consolidates available data for this compound and the closely related triphenyltin hydroxide, which provides a strong indication of its solubility behavior. It is important to note that TPTO is formed from the dehydration of two triphenyltin hydroxide molecules.
Table 1: Solubility of Triphenyltin Compounds in Select Organic Solvents
| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Compound | Reference |
| Dichloromethane | Chlorinated | 171 | 20 | Triphenyltin Hydroxide | [2] |
| Acetone | Ketone | ~50 | 20 | Triphenyltin Hydroxide | [2] |
| Benzene | Aromatic | 41 | Not Specified | This compound | [2] |
| Diethyl Ether | Ether | 28 | 20 | Triphenyltin Hydroxide | [2] |
| Ethanol | Alcohol | ~10 | 20 | Triphenyltin Hydroxide | [2] |
| Water | Aqueous | ~0.0012 | 20 | Triphenyltin Hydroxide | [1][2] |
Note: Data for Triphenyltin Hydroxide is included as a close proxy for the solubility behavior of this compound. The fundamental interactions with organic solvents are governed by the same triphenyltin functional groups.
Section 3: A Validated Protocol for Experimental Solubility Determination
To ensure the generation of trustworthy and accurate data, a self-validating experimental protocol is required. The isothermal equilibrium method is the gold standard for determining the solubility of crystalline solids.
Principle of the Isothermal Equilibrium Method
The core principle is to create a saturated solution in which the dissolved solute is in thermodynamic equilibrium with the excess undissolved solid at a constant, controlled temperature. The concentration of the solute in the clear, saturated supernatant is then quantified to determine the solubility.
The Self-Validating Workflow
This protocol incorporates self-validation at each critical stage to ensure data integrity.
Figure 2: A self-validating workflow for the experimental determination of solubility.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Slurry:
-
To a series of glass vials, add a pre-weighed excess of crystalline this compound. The amount should be sufficient to ensure solid remains after equilibrium is reached (e.g., 200 mg).
-
Causality Insight: Using a significant excess of solid ensures that the solution reaches its maximum saturation point.
-
Add a precise volume of the desired organic solvent to each vial (e.g., 5 mL).
-
-
Isothermal Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the slurries for a minimum of 24 to 48 hours.
-
Trustworthiness Check: To validate that equilibrium has been reached, take small aliquots of the supernatant at different time points (e.g., 24h, 36h, 48h). If the measured concentration is constant across the later time points, equilibrium is confirmed.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the excess solid to settle. For finer suspensions, centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet the solid.
-
Causality Insight: Centrifugation is critical for preventing the clogging of the fine-pore syringe filter in the next step.
-
Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean, pre-weighed collection vial.
-
Trustworthiness Check: The use of a 0.22 µm filter ensures the complete removal of any undissolved micro-particulates, which would otherwise artificially inflate the measured solubility.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method (for non-volatile solutes): Carefully evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a low temperature. Weigh the vial containing the dried residue. The difference in weight gives the mass of dissolved TPTO.
-
Chromatographic Method (e.g., HPLC-UV): Prepare a calibration curve using standards of known TPTO concentration. Dilute the filtered supernatant with an appropriate mobile phase and analyze by HPLC. The concentration is determined by comparing the peak area to the calibration curve. This method offers high specificity and sensitivity.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in grams per liter (g/L) or other appropriate units.
-
The experiment should be performed in triplicate for each solvent to ensure statistical validity. Report the mean solubility and the standard deviation.
-
Section 4: Practical Implications for the Applied Scientist
-
Drug Development & Formulation: The moderate solubility in solvents like dichloromethane and acetone suggests their utility in early-stage formulation screening, spray drying, or thin-film preparation processes.[2] The low solubility in alcohols indicates potential challenges for creating stable ethanolic solutions for certain delivery systems.[2]
-
Chemical Synthesis: As related organotin compounds are soluble in various organic solvents, this allows for their use in a wide range of chemical reactions.[3][4] The choice of solvent is critical; for instance, a reaction requiring high concentrations of TPTO would favor dichloromethane over ethanol.
-
Environmental Risk Assessment: The very low water solubility and moderate-to-high solubility in organic solvents suggest that TPTO will partition strongly to soil and organic matter rather than remaining in aqueous environments.[1][5] This behavior is crucial for modeling its environmental fate and potential for bioaccumulation.
Section 5: Conclusion
The solubility of this compound is a complex function of its unique molecular structure. It exhibits moderate to high solubility in nonpolar aromatic and chlorinated solvents, with decreasing solubility in more polar solvents. This guide has provided the theoretical underpinning, quantitative data, and a robust, self-validating protocol for its experimental determination. For professionals in research and development, a thorough understanding and precise measurement of this fundamental property are indispensable for innovation and safety.
References
-
PubChem. (n.d.). Triphenyltin hydroxide. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Ataman Kimya. (n.d.). FENTIN HYDROXIDE. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fenbutatin oxide (Ref: ENT 27738). AERU. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenyltin chloride. Retrieved from [Link]
-
National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fentin hydroxide. AERU. Retrieved from [Link]
-
LookChem. (n.d.). Cas 639-58-7, Chlorotriphenyltin. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]
-
INCHEM. (n.d.). 192. Fentin Compounds (AGP:1970/M/12/1). Retrieved from [Link]
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An In-depth Technical Guide to Oxybis(triphenylstannane): Synthesis, Applications, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the organotin compound with the chemical formula C36H30OSn2, authoritatively identified by the International Union of Pure and Applied Chemistry (IUPAC) as oxybis(triphenylstannane) . It is also commonly known as bis(triphenyltin) oxide.[1][2][3] This document delves into its chemical properties, synthesis, significant applications, and the critical toxicological and environmental considerations associated with its use. Furthermore, it outlines established analytical methodologies for its detection and quantification, providing a vital resource for professionals in research and development.
Chemical Identity and Structure
Oxybis(triphenylstannane) is a complex organometallic compound characterized by two triphenyltin units linked by an oxygen atom. Each tin atom is covalently bonded to three phenyl rings and the central bridging oxygen atom.
| Identifier | Value |
| IUPAC Name | oxybis(triphenylstannane) |
| Common Name | This compound |
| Chemical Formula | C36H30OSn2 |
| CAS Number | 1262-21-1 |
| Molecular Weight | 716.0 g/mol [2] |
The molecular structure of oxybis(triphenylstannane) is depicted in the following diagram:
Caption: Molecular structure of oxybis(triphenylstannane).
Synthesis of Triphenyltin Compounds
While specific industrial synthesis routes for oxybis(triphenylstannane) are proprietary, a general understanding can be derived from the synthesis of related triphenyltin compounds. A common precursor for many triphenyltin derivatives is triphenyltin chloride. The synthesis of a triphenyltin carboxylate, for instance, involves the reaction of triphenyltin chloride with a silver carboxylate.[4] Similarly, triphenyltin hydroxide can be synthesized and subsequently used to produce other derivatives.[5][6] The formation of oxybis(triphenylstannane) can occur through the dehydration of triphenyltin hydroxide.
A representative synthesis pathway is illustrated below:
Caption: Generalized synthesis of oxybis(triphenylstannane).
Applications in Biocidal Formulations
Oxybis(triphenylstannane) and other triphenyltin compounds have been extensively utilized for their potent biocidal properties.[1] Their primary applications have been as:
-
Fungicides: Triphenyltin compounds have been incorporated into agricultural formulations to protect crops from fungal diseases.[7][8] Triphenyltin acetate and triphenyltin hydroxide, for example, have been used as agricultural fungicides.[4]
-
Antifouling Agents: A significant historical application was in marine paints to prevent the growth of algae, barnacles, and other marine organisms on ship hulls.[7][9] However, due to severe environmental consequences, this use has been largely phased out.[7][10]
Toxicology and Environmental Impact
The efficacy of triphenyltin compounds as biocides is intrinsically linked to their high toxicity. This presents significant concerns for human health and the environment.
Human Health Effects
Triorganotin compounds, including triphenyltin derivatives, are the most toxic class of organotins.[11] Exposure can occur through ingestion, skin contact, and inhalation.[7] Acute intoxication can lead to symptoms such as vomiting, headaches, and visual disturbances.[12] Chronic exposure poses more severe risks, with studies indicating that triphenyltin can act as a reproductive toxicant and an endocrine disruptor in mammals.[13][14] Research has shown adverse effects on the reproductive tracts of rats, including gonadal histopathology and infertility at higher doses.[13]
Environmental Fate and Ecotoxicity
The widespread use of triphenyltin compounds in antifouling paints led to their accumulation in marine environments, particularly in sediments.[7] These compounds are persistent organic pollutants and are highly toxic to a wide range of aquatic organisms, even at very low concentrations.[12] This has resulted in detrimental effects on non-target species such as mollusks and crustaceans, causing structural changes, growth inhibition, and mortality.[12] Due to these severe ecotoxicological impacts, international regulations have been implemented to ban the use of organotin compounds in marine antifouling paints.[7][10]
Analytical Methodologies for Detection
The monitoring of organotin compounds in environmental and biological samples is crucial for assessing contamination levels and ensuring regulatory compliance. Several sophisticated analytical techniques are employed for this purpose.
Chromatographic Separation
Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used for separating different organotin species.[15][16]
-
Gas Chromatography (GC): Requires a derivatization step to convert the polar organotin compounds into more volatile forms suitable for GC analysis.[15][16]
-
Liquid Chromatography (LC): Offers the advantage of analyzing the compounds directly without derivatization, simplifying sample preparation.[9][16]
Detection Techniques
Following chromatographic separation, highly sensitive detection methods are necessary for quantification.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with GC or LC, ICP-MS provides excellent sensitivity and specificity for tin detection, allowing for the precise measurement of different organotin compounds.[9][11]
-
Other Detectors: Other detectors used include atomic absorption spectrometry (AAS), mass spectrometry (MS), and flame photometric detection (FPD).[15]
Experimental Protocol: Analysis of Organotin Compounds in Sediment
The following is a generalized workflow for the analysis of organotin compounds in sediment samples, a common environmental matrix.
1. Sample Preparation and Extraction:
- A known weight of the sediment sample is taken.
- An extraction solvent (e.g., a mixture of hydrochloric acid and an organic solvent) is added.[15]
- The mixture is sonicated or shaken to facilitate the extraction of organotin compounds from the sediment matrix.[15]
2. Derivatization (for GC-based methods):
- The extract is treated with a derivatizing agent to convert the organotins into volatile derivatives.
3. Instrumental Analysis (LC-ICP-MS):
- The prepared extract is injected into the LC-ICP-MS system.
- The organotin compounds are separated on the liquid chromatography column.
- The eluent from the LC is introduced into the ICP-MS for the detection and quantification of tin.[9]
4. Data Analysis:
- The concentration of each organotin compound is determined by comparing the signal response to that of certified reference materials.
// Nodes
sample [label="Sediment Sample"];
extraction [label="Solvent Extraction"];
analysis [label="LC-ICP-MS Analysis"];
data [label="Data Interpretation"];
// Edges
sample -> extraction;
extraction -> analysis;
analysis -> data;
}
Caption: Workflow for organotin analysis in sediment.
Conclusion
Oxybis(triphenylstannane) is a potent biocidal agent that has seen significant use in agricultural and marine applications. However, its high toxicity and environmental persistence have led to strict regulations on its use. For researchers and professionals in drug development and environmental science, a thorough understanding of its chemical properties, toxicological profile, and analytical detection methods is paramount. The continued monitoring of this and other organotin compounds in the environment remains a critical task to safeguard both ecosystem and human health.
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An In-depth Technical Guide on the Core Mechanism of Action of Bis(triphenyltin) oxide
This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of bis(triphenyltin) oxide (TBTO), a potent organotin compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind its effects, and provides actionable experimental protocols for further investigation.
Introduction: The Dual-Faceted Nature of this compound
This compound, and its active form triphenyltin (TPT), belongs to a class of organotin compounds historically utilized for their potent biocidal properties, particularly as agricultural fungicides and marine antifouling agents.[1][2] Their efficacy stems from a profound ability to disrupt fundamental cellular processes in a wide range of organisms.[1] However, this same potency underlies their significant toxicity to non-target organisms, including mammals, leading to widespread restrictions on their use.[1][3] Understanding the precise molecular mechanisms of TPT is therefore critical for assessing its environmental impact, developing potential therapeutic applications in areas like oncology, and designing safer alternatives.
The core of TPT's action lies in its ability to target the powerhouse of the cell: the mitochondrion. By disrupting the intricate process of oxidative phosphorylation, TPT initiates a cascade of events culminating in cellular energy depletion and programmed cell death. This guide will dissect these mechanisms, from the initial molecular interaction with ATP synthase to the downstream activation of apoptotic pathways.
The Primary Molecular Target: Inhibition of F₀F₁-ATP Synthase
The central mechanism of action of triphenyltin compounds is the potent inhibition of mitochondrial F₀F₁-ATP synthase (also known as H+-ATPase or Complex V).[4][5] This enzyme is crucial for cellular energy production, utilizing the proton gradient generated by the electron transport chain to synthesize adenosine triphosphate (ATP).
Triphenyltin specifically targets the F₀ moiety of the ATP synthase complex.[4] The F₀ subunit forms the proton channel embedded in the inner mitochondrial membrane. By interacting with this component, TPT effectively blocks the flow of protons, thereby uncoupling the proton gradient from ATP synthesis. This leads to a rapid depletion of cellular ATP levels, triggering an energy crisis within the cell. The inhibitory action of triphenyltin on the F₀ moiety is distinct from other well-known ATP synthase inhibitors like oligomycin.[4]
Visualizing the Inhibition of ATP Synthase
The following diagram illustrates the inhibitory effect of this compound on the F₀F₁-ATP synthase.
Caption: Inhibition of F₀F₁-ATP Synthase by this compound.
Mitochondrial Dysfunction: The Ripple Effect
The inhibition of ATP synthase by this compound triggers a cascade of detrimental effects on mitochondrial function. The immediate consequence is the disruption of the mitochondrial membrane potential (ΔΨm), a critical component of the proton-motive force.[6][7] This depolarization of the inner mitochondrial membrane is a key indicator of mitochondrial distress.
Furthermore, studies have shown that organotin compounds like tributyltin, which shares mechanistic similarities with triphenyltin, can induce the opening of the mitochondrial permeability transition pore (mPTP).[8] This leads to an influx of solutes into the mitochondrial matrix, causing mitochondrial swelling and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[8] The accumulation of this compound within the mitochondria of affected cells has been demonstrated through techniques like X-ray microanalysis, confirming the organelle as a primary target.[9][10]
Induction of Apoptosis: The Cellular Endgame
At sub-necrotic concentrations, this compound and related compounds are potent inducers of apoptosis, or programmed cell death.[11][12][13] The apoptotic cascade is primarily initiated via the intrinsic (mitochondrial) pathway, a direct consequence of the mitochondrial damage described above.
The release of cytochrome c from the mitochondria into the cytosol is a critical initiating event. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. This includes the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and the characteristic morphological changes of apoptosis, such as membrane blebbing and nuclear fragmentation.[11][14]
Interestingly, the concentration of triphenyltin compounds can dictate the mode of cell death. While lower concentrations predominantly induce apoptosis, higher concentrations can lead to necrosis, likely due to a more rapid and severe depletion of ATP, which is required for the energy-dependent process of apoptosis.[11]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Protocols for Mechanistic Investigation
To rigorously investigate the mechanism of action of this compound, a series of well-defined experimental protocols are essential. The following provides a step-by-step methodology for key assays.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in mitochondria in a membrane potential-dependent manner.
Materials:
-
Cell culture medium
-
This compound stock solution
-
TMRM stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy or 96-well plates for plate reader).
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and vehicle controls.
-
In the final 30 minutes of treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed medium or PBS for imaging or reading.
-
For the positive control, add a depolarizing agent like FCCP (1-10 µM) to a set of untreated, TMRM-loaded cells just before measurement.
-
Acquire fluorescent images or read the fluorescence intensity (Excitation/Emission ~548/573 nm for TMRM).
-
A decrease in TMRM fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases using a substrate that becomes fluorescent upon cleavage.
Materials:
-
Cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and vehicle controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
An increase in luminescence in treated cells indicates activation of caspase-3 and/or -7.
Experimental Workflow Diagram
Caption: Workflow for investigating the mechanism of this compound.
Summary of Quantitative Data
The following table summarizes typical concentration ranges and observed effects of triphenyltin compounds from the literature.
| Parameter | Organism/Cell Line | Effective Concentration | Observed Effect | Reference |
| Apoptosis Induction (TPT) | Human T-lymphocyte cell lines | 0.01 - 1 µM | Triggering of caspase activity | [11] |
| ATPase Inhibition (TPT) | Beef-heart mitochondria | Potent inhibitor | Inhibition of proton conductivity of H+-ATPase | [4] |
| Cytotoxicity (TBTO) | Immature rat thymocytes | 0.1 - 2 µM | Induction of apoptosis | [12] |
| Necrosis (TBTO) | Immature rat thymocytes | 5 - 10 µM | Rapid necrosis | [12] |
Conclusion and Future Directions
The primary mechanism of action of this compound is the potent and specific inhibition of the F₀ subunit of mitochondrial F₀F₁-ATP synthase. This singular event initiates a cascade of mitochondrial dysfunction, including the collapse of the mitochondrial membrane potential and the release of cytochrome c, ultimately leading to the activation of the intrinsic apoptotic pathway. This in-depth understanding of its molecular toxicology is crucial for environmental risk assessment and informs the exploration of its potential as a targeted anti-cancer agent, particularly in malignancies with altered metabolic dependencies.
Future research should focus on elucidating the precise binding site of triphenyltin on the F₀ subunit, which could be achieved through advanced structural biology techniques. Furthermore, a deeper investigation into the differential sensitivity of various cell types to this compound could reveal novel therapeutic windows for its application. The development of more specific and less broadly toxic analogues also represents a promising avenue for drug development.
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Stridh, H., Orrenius, S., & Hampton, M. B. (1999). Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin. Toxicology and Applied Pharmacology, 156(2), 141-146. [Link]
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Guerrieri, F., & Papa, S. (1981). Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria. Journal of Bioenergetics and Biomembranes, 13(5-6), 393-409. [Link]
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Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. [Link]
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Jenkins, S. M., & Barone, S., Jr. (2004). The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells. Toxicology Letters, 147(1), 63-72. [Link]
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Raffray, M., & Cohen, G. M. (1997). Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes. Archives of Toxicology, 72(2), 91-97. [Link]
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Raffray, M., & Cohen, G. M. (2000). Organotin-Induced Caspase Activation and Apoptosis in Human Peripheral Blood Lymphocytes. Chemical Research in Toxicology, 13(1), 60-67. [Link]
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Nishikimi, A., Kira, Y., Itoh, T., & Ushiama, S. (1999). Tributyltin interacts with mitochondria and induces cytochrome c release. Environmental Health Perspectives, 107(11), 903-907. [Link]
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Raffray, M., & Cohen, G. M. (1993). Apoptosis as a Mechanism of Tributyltin Cytotoxicity to Thymocytes: Relationship of Apoptotic Markers to Biochemical and Cellular Effects. Archives of Toxicology, 67(4), 231-236. [Link]
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Yoshizuka, M., Haramaki, N., Yokoyama, M., Mori, N., Doi, Y., Kawahara, A., & Fujimoto, S. (1992). The toxic effects of bis (tributyltin) oxide on the rat thoracic aorta. Histology and Histopathology, 7(3), 445-449. [Link]
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Awang, N., et al. (2025). Mitochondrial apoptosis and G0/G1-phase blockade: key mechanisms underlying triphenyltin(IV) dithiocarbamate-mediated cytotoxicity in human lymphoblastic leukemia cells. Scientific Reports, 15(1), 31015. [Link]
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Abdullin, A., et al. (2022). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 27(19), 6524. [Link]
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Mori, N., et al. (1994). Toxic effects of bis (tributyltin) oxide on the synthesis and secretion of zymogen granules in the rat exocrine pancreas. Archives of Histology and Cytology, 57(2), 201-212. [Link]
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Yang, Y., et al. (2021). Tributyltin Oxide Exposure During in vitro Maturation Disrupts Oocyte Maturation and Subsequent Embryonic Developmental Competence in Pigs. Frontiers in Cell and Developmental Biology, 9, 686358. [Link]
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Aldridge, W. N., & Street, B. W. (1970). Oxidative phosphorylation. The relation between the specific binding of trimethlytin and triethyltin to mitochondria and their effects on various mitochondrial functions. The Biochemical Journal, 118(2), 171-179. [Link]
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Harino, H. (2002). Determination of Organotin Compounds in Environmental Samples. Journal of Health Science, 48(6), 495-506. [Link]
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Awang, N., et al. (2025). Mitochondrial apoptosis and G0/G1-phase blockade: key mechanisms underlying triphenyltin(IV) dithiocarbamate-mediated cytotoxicity in human lymphoblastic leukemia cells. Scientific Reports, 15(1), 31015. [Link]
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Baracca, A., Sgarbi, G., Solaini, G., & Lenaz, G. (2007). Evaluating Mitochondrial Membrane Potential in Cells. Methods in Molecular Biology, 372, 63-75. [Link]
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An In-depth Technical Guide to the Biological Activity of Organotin Compounds
Preamble: The Resurgence of Organotins in Therapeutic Research
For decades, organotin(IV) compounds have been mainstays in industrial and agricultural sectors, valued for their efficacy as PVC stabilizers, catalysts, and biocides.[1][2] However, a growing body of evidence has illuminated their potent and diverse biological activities, sparking a renaissance in their evaluation for therapeutic applications.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core biological activities of organotin compounds. We will delve into their mechanisms of action, methodologies for their evaluation, and the critical interplay between their structure and function, moving beyond a mere recitation of facts to an exploration of the causal relationships that underpin their biological effects.
Section 1: The Spectrum of Biological Activity: More Than Just Cytotoxicity
Organotin compounds exhibit a remarkable breadth of biological activities, extending far beyond their well-documented toxicity. This versatility stems from the tunability of the tin center's coordination sphere, where the nature and number of organic substituents (R groups) and anionic ligands (X groups) profoundly influence their biological targets and efficacy.[4][5]
The general order of toxicity and biological activity is typically R3SnX > R2SnX2 > RSnX3, with tri-organotin(IV) compounds demonstrating the most potent effects.[4] The nature of the organic group is also a critical determinant, with butyl and phenyl groups often conferring high cytotoxicity.[6]
Antitumor Activity: A Promising Frontier in Oncology
The quest for novel, non-platinum-based anticancer agents has led to a significant focus on organotin compounds.[1][5] Numerous studies have demonstrated their potent in vitro antiproliferative activity against a wide array of human cancer cell lines, in some cases surpassing the efficacy of established drugs like cisplatin.[1][7]
Key Insights:
-
Broad-Spectrum Efficacy: Organotin compounds have shown activity against various solid and hematologic cancers.[1]
-
Ligand-Mediated Enhancement: The biological activity of organotin compounds can be synergistically enhanced by the coordinated ligands, which can improve targeting and reduce off-target toxicity.[1][8]
-
Overcoming Resistance: Some organotin complexes have demonstrated efficacy in cancer cell lines that are resistant to traditional chemotherapeutics.[5]
Antimicrobial & Antifungal Properties: A Defense Against Pathogens
The biocidal properties of organotin compounds are well-established and form the basis of many of their industrial applications.[2] This activity extends to a wide range of pathogenic bacteria and fungi.[1][9][10]
-
Antibacterial Action: Organotin compounds, particularly triorganotins, are effective against Gram-positive bacteria.[9]
-
Antifungal Potency: They exhibit significant fungistatic and fungicidal activity against various pathogenic and non-pathogenic fungi, with minimal inhibitory concentrations (MICs) often in the low microgram per milliliter range.[9][11] The mechanism is thought to involve the disruption of ergosterol synthesis, a critical component of fungal cell membranes.[12]
Immunomodulatory Effects: A Double-Edged Sword
The interaction of organotin compounds with the immune system is complex and dose-dependent. While some compounds exhibit immunosuppressive properties, others can have immunostimulatory effects. This duality presents both challenges and opportunities for therapeutic development.
-
Immunosuppression: Certain organotin compounds, such as di-n-butyltindichloride (DBTC) and di-n-octyltindichloride (DOTC), have been shown to induce lymphocyte depletion in the thymus and thymus-dependent areas of lymphoid organs.[13] This has led to investigations into their potential use in managing autoimmune diseases and preventing organ transplant rejection.
-
Immunotoxicity: The immunotoxic effects of organotins are a significant concern, with some compounds inducing apoptosis in thymocytes and lymphocytes, leading to thymus atrophy.[14][15]
Section 2: Unraveling the Mechanism of Action: From Cellular Disruption to Apoptotic Demise
A deep understanding of the molecular mechanisms underlying the biological activity of organotin compounds is crucial for the rational design of new therapeutic agents with improved efficacy and reduced toxicity. The primary mode of action for their antitumor effects involves the induction of programmed cell death, or apoptosis.[1][16]
The Intrinsic Pathway of Apoptosis: A Mitochondria-Centric Assault
The prevailing evidence points to the mitochondrial intrinsic pathway as the primary route through which organotin compounds induce apoptosis in cancer cells.[1] This pathway is initiated by intracellular stress signals and culminates in the activation of caspases, the executioners of apoptosis.
Causality in Experimental Design: The choice to investigate the mitochondrial pathway is driven by the observation that many cytotoxic agents exert their effects by disrupting mitochondrial function. Key experimental questions to address include:
-
Does the compound alter mitochondrial membrane potential?
-
Is there a release of cytochrome c from the mitochondria into the cytosol?
-
Are key apoptotic proteins, such as Bax and Bcl-2, modulated?
Caption: Mitochondrial intrinsic pathway of apoptosis induced by organotin compounds.
Studies have shown that organotin compounds can trigger an increase in intracellular calcium levels, which in turn leads to mitochondrial stress.[17] This results in the generation of reactive oxygen species (ROS) and the release of cytochrome c from the mitochondria into the cytosol.[17][18] Cytosolic cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[17]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, organotin compounds can also arrest the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[1][19] The specific phase of the cell cycle that is targeted can vary depending on the organotin compound and the cell type.
Section 3: Methodologies for Evaluating Biological Activity: A Practical Guide
The robust evaluation of the biological activity of novel organotin compounds requires a multi-pronged approach, combining in vitro and in vivo assays.
In Vitro Cytotoxicity and Antiproliferative Assays
The initial screening of organotin compounds typically involves assessing their cytotoxicity against a panel of cancer cell lines.
Table 1: Common In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured |
| MTT Assay | Mitochondrial reductases in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals. | Colorimetric measurement of formazan concentration. |
| Crystal Violet Assay | Stains the DNA of adherent cells. The amount of dye taken up is proportional to the cell number. | Colorimetric measurement of retained dye. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Enzymatic activity of LDH. |
| Flow Cytometry | Can be used to assess cell viability, apoptosis (e.g., Annexin V/PI staining), and cell cycle distribution. | Fluorescence intensity of labeled cells. |
Step-by-Step Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC50) of an organotin compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the organotin compound for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Analytical Methods for Organotin Compounds in Biological Samples
Accurate quantification of organotin compounds in biological matrices is essential for pharmacokinetic and toxicological studies.
-
Gas Chromatography (GC): A preferred technique for its high resolution and detector versatility.[20] Sample preparation often involves extraction, derivatization to form volatile compounds, and cleanup.[20]
-
High-Performance Liquid Chromatography (HPLC): Offers the advantage of not requiring a derivatization step.[20] It is often coupled with sensitive detection methods like inductively coupled plasma mass spectrometry (ICP-MS).[20]
Section 4: Navigating the Challenges: Toxicity, Selectivity, and Environmental Impact
Despite their therapeutic promise, the development of organotin compounds is hampered by concerns about their toxicity and environmental persistence.[2][21]
-
Toxicity: The toxicity of organotin compounds is a major hurdle.[22] Triorganotins, while often the most biologically active, are also the most toxic.[22] Research is focused on designing compounds with high selectivity for cancer cells to minimize side effects.[1][8]
-
Environmental Concerns: The widespread use of organotins, particularly as antifouling agents in marine paints, has led to significant environmental contamination.[2][23] This has prompted regulations on their use and research into bioremediation strategies.[24]
Section 5: Future Perspectives: The Path to Clinical Translation
The future of organotin compounds in medicine lies in the development of targeted therapies with improved safety profiles.
-
Ligand-Directed Targeting: Conjugating organotin moieties to molecules that selectively bind to cancer cells, such as glutamine, can enhance tumor accumulation and reduce systemic toxicity.[8]
-
Nanoparticle-Based Delivery: Encapsulating organotin compounds in nanoparticles can improve their solubility, stability, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of organotin compounds with other anticancer agents may lead to more effective treatment regimens.
Conclusion
Organotin compounds represent a versatile and potent class of molecules with a wide range of biological activities. Their potential as anticancer, antimicrobial, and immunomodulatory agents is undeniable. However, realizing this potential requires a concerted effort to overcome the challenges of toxicity and environmental impact through rational drug design and innovative delivery strategies. This guide has provided a foundational understanding of the core principles governing the biological activity of organotin compounds, equipping researchers with the knowledge to navigate this exciting and challenging field of research.
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Bis(triphenyltin) oxide literature review
An In-Depth Technical Guide to Bis(triphenyltin) oxide: Synthesis, Mechanisms, and Therapeutic Potential
Introduction
This compound, a member of the triorganotin family of compounds, represents a fascinating duality in chemical science. Historically recognized for its potent biocidal properties and utilized extensively in applications such as antifouling paints and agricultural fungicides, its story has been predominantly one of environmental persistence and toxicity.[1] However, a paradigm shift is underway. Researchers and drug development professionals are now intensively investigating triphenyltin derivatives as a scaffold for a new generation of therapeutic agents, particularly in oncology.[2] These compounds exhibit extraordinary cytotoxicity against a range of cancer cell lines, often surpassing the efficacy of established chemotherapeutics like cisplatin.[3][4]
This guide provides an in-depth technical review of this compound and its closely related derivatives. Moving beyond a simple recitation of facts, we will explore the causal biochemistry that underpins its synthesis, its multifaceted mechanisms of action, its emerging therapeutic applications, and the critical toxicological considerations that must be addressed. This document is designed for the laboratory scientist and drug development professional, offering not just data, but field-proven insights and validated protocols to inform and guide future research.
Physicochemical Properties and Synthesis
The foundational characteristics of this compound define its behavior both in vitro and in vivo. Its high lipophilicity, for instance, is a key determinant of its ability to traverse cellular membranes, a critical factor in both its toxicity and its therapeutic efficacy.
Core Properties
A summary of the essential physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | triphenyl(triphenylstannyloxy)stannane | [5] |
| Synonyms | Hexaphenyldistannoxane, TPTO | [6] |
| CAS Number | 1262-21-1 | [5][6] |
| Molecular Formula | C₃₆H₃₀OSn₂ | [5][6] |
| Molecular Weight | ~716.04 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [7] |
Synthesis Pathway
This compound is most commonly synthesized via the alkaline hydrolysis of a triphenyltin halide, such as triphenyltin chloride. This reaction is straightforward and serves as a reliable method for laboratory-scale production. The causality is clear: the hydroxide ions act as nucleophiles, displacing the halide on the electrophilic tin center to form the intermediate triphenyltin hydroxide, which can then dehydrate to form the Sn-O-Sn ether linkage of the final product.
Caption: Synthesis of this compound via hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for synthesizing this compound. The choice of an aqueous alkaline solution is deliberate; it provides the hydroxide ions necessary for the hydrolysis of the triphenyltin chloride precursor. The subsequent purification steps are designed to isolate the product from salts and unreacted starting materials. This protocol is self-validating through the characterization of the final product by melting point and spectroscopy.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenyltin chloride in a suitable organic solvent like toluene.
-
Hydrolysis: Prepare an aqueous solution of sodium hydroxide (e.g., 2M). Add the alkaline solution dropwise to the stirring solution of triphenyltin chloride at room temperature. The molar ratio should favor the base to ensure complete reaction.
-
Reaction Monitoring: Allow the reaction to stir vigorously for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting triphenyltin chloride spot disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then a brine solution to remove inorganic impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be recrystallized from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as a crystalline solid.
-
Validation: Confirm the identity and purity of the product using standard analytical techniques, such as melting point determination, FTIR spectroscopy (looking for the characteristic Sn-O-Sn stretch), and NMR spectroscopy.
Dual Mechanisms of Action
The biological activity of triphenyltin compounds is not monolithic. They operate through at least two distinct, potent mechanisms: the induction of cancer cell death and the disruption of nuclear receptor signaling. Understanding these divergent pathways is crucial for both harnessing their therapeutic potential and mitigating their toxicological risks.
Anticancer Cytotoxicity: Intrinsic Apoptosis
The remarkable anticancer activity of triphenyltin derivatives stems primarily from their ability to induce apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway.[8][9] This is a deliberate choice of cellular machinery to exploit, as it bypasses potential resistance mechanisms in upstream signaling pathways. The process is initiated by DNA damage and a surge in intracellular reactive oxygen species (ROS), which creates a state of oxidative stress that the cancer cell cannot overcome.[9] This stress leads to the disruption of the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), which executes the cellular demolition.[8]
Caption: Intrinsic apoptosis pathway induced by triphenyltin.
In addition to apoptosis, some triphenyltin compounds have been shown to arrest the cell cycle in the G0/G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase and effectively halting their proliferation.[8][9]
Endocrine Disruption: Nuclear Receptor Modulation
Separate from their cytotoxic effects, triphenyltins are potent endocrine-disrupting chemicals. Their mechanisms in this regard are sophisticated, involving the modulation of key nuclear receptors that govern steroidogenesis and hormonal balance.
-
Androgen Receptor (AR): In human prostate cancer cells, triphenyltin enhances androgen receptor-mediated gene transcription and cell growth.[10] Critically, this activation is not inhibited by traditional AR antagonists, suggesting that triphenyltin acts at a novel site on the receptor, distinct from the conventional ligand-binding pocket.[10] This has profound implications for hormone-sensitive cancers.
-
LXR and RXR Signaling: In ovarian theca cells, triphenyltin upregulates the cholesterol transporter ABCA1.[7][11] This is achieved by modulating the Liver X Receptor (LXR) and Retinoid X Receptor (RXR) pathways. By altering cholesterol transport, the fundamental building block for steroid hormones, triphenyltin can disrupt normal steroidogenesis, leading to hormonal imbalances.[7][11]
Caption: Triphenyltin disruption of LXR/RXR signaling pathway.
Applications in Drug Development: Anticancer Potential
The true excitement surrounding triphenyltin compounds lies in their potential as anticancer agents. A growing body of evidence demonstrates that derivatizing the core triphenyltin moiety, for example by creating carboxylates or dithiocarbamates, yields compounds with exceptionally high in vitro cytotoxicity.[3][8]
In Vitro Cytotoxicity
Triphenyltin derivatives have consistently demonstrated sub-micromolar and even nanomolar IC₅₀ values against a wide array of human cancer cell lines, including those known for being chemoresistant.[3][4][12] This potency often exceeds that of cisplatin by one to two orders of magnitude.
| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| Triphenyltin(IV) Indomethacinate | MCF-7 | Breast Adenocarcinoma | 0.155 | [3] |
| Triphenyltin(IV) Indomethacinate | MDA-MB-468 | Breast Adenocarcinoma | 0.200 | [3] |
| Triphenyltin(IV) Flurbiprofenate | BT-474 | Breast Carcinoma | 0.076 | [3] |
| Triphenyltin(IV) Oxaprozinate | MCF-7 | Breast Adenocarcinoma | 0.100 | [12] |
| Triphenyltin(IV) Oxaprozinate | PC-3 | Prostate Cancer | 0.138 | [12] |
| Triphenyltin(IV) Diallyldithiocarbamate | HT-29 | Colon Adenocarcinoma | < 1.0 | [13] |
| Triphenyltin(IV) Dithiocarbamate (OC2) | Jurkat E6.1 | T-cell Leukemia | 0.1 | [8][9] |
| Triphenyltin(IV) Quinolone (Ph₃SnL1) | A375 | Melanoma | 0.111 | [4] |
| Reference: Cisplatin | MCF-7 | Breast Adenocarcinoma | 12.4 | [3] |
| Reference: Cisplatin | A375 | Melanoma | 1.78 | [4] |
In Vivo Studies
While still in early stages, in vivo data provides cautious optimism. A triphenyltin carboxylate derivative was shown to counteract the tumorigenesis of prostate cancer cells in a transgenic mouse model through the inhibition of AKT signaling.[14] In another study, a triphenyltin quinolone derivative demonstrated the ability to reduce tumor volume in a murine melanoma model to a degree similar to cisplatin, but with significantly lower systemic toxicity, highlighting a potentially superior therapeutic window.[4]
Key Experimental Protocols
To ensure reproducibility and rigor in the evaluation of these compounds, standardized protocols are essential. The MTT assay is the foundational colorimetric method for assessing cell viability and calculating the IC₅₀ values presented above. Its principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, i.e., living, cells.
Workflow: MTT Cell Viability Assay
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology: MTT Assay
This protocol is a self-validating system; it includes controls (untreated cells, vehicle control, blank) that are essential for normalizing the data and ensuring that any observed decrease in signal is due to the compound's activity and not an artifact.
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[15]
-
Compound Preparation: Prepare a stock solution of the triphenyltin compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of desired final concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include untreated control wells and vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.[12]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[16]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Subtract the absorbance of blank wells (medium + MTT + solvent). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Toxicology and Safety Profile
The potent bioactivity of this compound necessitates stringent safety protocols. Its toxicity is well-documented, and understanding this profile is paramount for any researcher handling the compound.
Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified with significant acute toxicity hazards.[5]
| Hazard Statement | Classification |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
| H410 | Very toxic to aquatic life with long lasting effects |
Acute Toxicity
| Route | Species | LD₅₀ / LC₅₀ | Source |
| Oral | Rat | 87 mg/kg | [17][18] |
| Dermal | Rabbit | 900 mg/kg | [17][18] |
| Inhalation (4h) | Rat | 77 mg/m³ | [17] |
Target Organ Effects and Environmental Impact
Exposure can lead to severe skin and respiratory tract irritation.[19] Prolonged or repeated exposure may cause damage to the central nervous system, immune system, liver, and kidneys.[17] Due to its persistence and high toxicity to aquatic organisms, extreme care must be taken to prevent its release into the environment.[1][5] All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This compound and its derivatives occupy a challenging but exciting space in modern chemical research. The very properties that make them hazardous environmental toxins—potent and broad-spectrum cytotoxicity—also make them highly promising candidates for anticancer drug development. Their ability to induce apoptosis in chemoresistant cell lines at nanomolar concentrations presents a compelling rationale for further investigation. The path forward requires a dual focus: leveraging medicinal chemistry to design derivatives that enhance selective cytotoxicity against cancer cells while mitigating systemic and off-target toxicity. With rigorous adherence to safety protocols and a deep understanding of their complex mechanisms, the triphenyltin scaffold may yet be transformed from a historical pollutant into a future life-saving therapeutic.
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A complete list of all sources cited within this guide is provided below.
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Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. (2023). National Center for Biotechnology Information. [Link]
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The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation. (2022). National Center for Biotechnology Information. [Link]
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The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation. (2022). PubMed. [Link]
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In vitro antiproliferative effects, toxicity profiles in vivo in mice and antitumour activity in tumour-bearing mice of five organotin compounds. (1995). PubMed. [Link]
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Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023). MDPI. [Link]
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Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). National Center for Biotechnology Information. [Link]
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The Genesis of a Cornerstone Molecule: A Technical Guide to the Discovery and History of Hexaphenyldistannoxane
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Legacy of Tin
The field of organometallic chemistry, a cornerstone of modern synthetic and catalytic science, owes much of its early development to the exploration of organotin compounds. Long before the advent of today's sophisticated analytical techniques, pioneering chemists of the 19th century laid the groundwork for our understanding of the carbon-tin bond. The journey to the discovery and characterization of hexaphenyldistannoxane, a molecule of both historical significance and continued relevance, is a testament to the incremental and often challenging nature of scientific progress. This guide delves into the historical narrative, the fundamental chemistry, and the key experimental milestones that mark the story of this important organotin compound.
I. The Dawn of Organotin Chemistry: The 19th-Century Pioneers
The story of hexaphenyldistannoxane begins not with its own discovery, but with the very first forays into the synthesis of organotin compounds. In the mid-1800s, several chemists, working with rudimentary equipment and a spirit of empirical inquiry, made seminal discoveries that would shape the field for over a century.
-
Edward Frankland (1849): Often credited with the synthesis of the first organotin compound, Frankland's work on the reaction of ethyl iodide with metallic tin led to the isolation of diethyltin diiodide. This discovery opened the door to a new class of compounds with direct carbon-metal bonds.[1]
-
Carl Löwig (1852): Independently, Löwig explored the reactions of alkyl halides with a tin-sodium alloy, successfully preparing alkyltin compounds.[2] His work, along with Frankland's, is considered to represent the birth of organotin chemistry.[3]
-
George Bowdler Buckton (1859): Buckton expanded on this early work, investigating redistribution reactions and synthesizing a variety of organotin derivatives.[2] He was among the first to describe the formation of compounds that would later be understood as precursors to stannoxanes.
This foundational period established the basic principles of organotin synthesis and reactivity, setting the stage for the investigation of more complex structures like hexaphenyldistannoxane in the following century.
II. The Emergence of Hexaphenyldistannoxane: A Tale of Hydrolysis and Condensation
The direct synthesis of hexaphenyldistannoxane is intrinsically linked to the chemistry of its precursor, triphenyltin hydroxide. The formation of the Sn-O-Sn linkage in distannoxanes through the dehydration of triorganotin hydroxides was a recognized chemical principle stemming from early observations in the field.[2]
The Foundational Reaction: From Halide to Hydroxide
The primary route to triphenyltin hydroxide, and subsequently hexaphenyldistannoxane, involves the hydrolysis of a triphenyltin halide, most commonly triphenyltin chloride. This reaction is a straightforward nucleophilic substitution at the tin center.
Experimental Protocol: Synthesis of Triphenyltin Hydroxide
-
Dissolution: Dissolve triphenyltin chloride in a suitable organic solvent (e.g., diethyl ether, toluene).
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred solution of the triphenyltin chloride. The hydroxide ions act as the nucleophile, displacing the chloride from the tin atom.
-
Precipitation: Triphenyltin hydroxide, being poorly soluble in water, precipitates from the reaction mixture.
-
Isolation and Purification: The solid product is collected by filtration, washed with water to remove inorganic salts, and then with a non-polar solvent to remove any unreacted starting material. Further purification can be achieved by recrystallization.
The following diagram illustrates the workflow for the synthesis of triphenyltin hydroxide.
Caption: Workflow for the synthesis of triphenyltin hydroxide.
The Dehydration Step: Formation of the Sn-O-Sn Bond
Triphenyltin hydroxide exists in equilibrium with its dehydrated form, hexaphenyldistannoxane (also known as bis(triphenyltin) oxide). This dehydration is a condensation reaction where two molecules of the hydroxide eliminate one molecule of water to form the characteristic stannoxane linkage.
The equilibrium can be shifted towards the formation of hexaphenyldistannoxane by removing water from the system, for example, by azeotropic distillation or by carrying out the reaction in the presence of a dehydrating agent.
III. Definitive Characterization: The Work of Kushlefsky, Simmons, and Ross (1963)
While the formation of hexaalkyldistannoxanes from their corresponding hydroxides was conceptually understood, the literature in the mid-20th century contained discrepancies regarding the precise nature and interconversion of triphenyltin hydroxide and hexaphenyldistannoxane. A pivotal 1963 paper by B. Kushlefsky, I. Simmons, and A. Ross from M&T Chemicals Inc. provided a definitive characterization of these two compounds, resolving much of the existing ambiguity.
Their work established clear methods for the preparation and identification of both species. They demonstrated that triphenyltin hydroxide and hexaphenyldistannoxane are interconvertible and can be distinguished by their unique infrared spectra and by titration with Karl Fischer reagent to determine water content.
Key Analytical Techniques:
-
Infrared Spectroscopy: The presence of a distinct O-H stretching band in the IR spectrum of triphenyltin hydroxide, which is absent in the spectrum of hexaphenyldistannoxane, provides a clear diagnostic tool.
-
Karl Fischer Titration: This method allows for the quantitative determination of water, confirming the presence of the hydroxyl group in the hydroxide and its absence in the oxide.
The following diagram illustrates the relationship and interconversion between triphenyltin hydroxide and hexaphenyldistannoxane.
Caption: The equilibrium between triphenyltin hydroxide and hexaphenyldistannoxane.
IV. Structural Elucidation and Modern Context
Subsequent to the foundational work on its synthesis and characterization, the precise molecular structure of hexaphenyldistannoxane has been confirmed by X-ray crystallography. These studies have revealed the geometry around the tin atoms and the nature of the Sn-O-Sn bond angle.
Today, hexaphenyldistannoxane and related organotin compounds continue to be of interest in various fields, including catalysis, materials science, and as intermediates in organic synthesis. The historical development of this seemingly simple molecule provides a valuable case study in the evolution of organometallic chemistry, from its empirical beginnings to the sophisticated structural and analytical techniques of the modern era.
V. References
-
A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
-
A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. [Link]
-
Organotin chemistry - Wikipedia. [Link]
-
Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. [Link]
-
History on organotin compounds, from snails to humans - ResearchGate. [Link]
-
Initial Organotin Chemistry | Request PDF - ResearchGate. [Link]
-
Organotin Compounds - OUCI. [Link]
-
Organotin Chemistry (Second Edition) - National Academic Digital Library of Ethiopia. [Link]
-
Organotin chemistry - Wikipedia. [Link]
Sources
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Theoretical Exploration of the Sn-O-Sn Bond
Foreword: The Unseen Bridge - Why Theoretical Studies of the Sn-O-Sn Bond Matter
In the vast landscape of organometallic chemistry and materials science, the distannoxane unit, characterized by the Sn-O-Sn linkage, represents a fundamental building block of immense versatility. From the catalytic cores that drive crucial industrial reactions to the structural motifs in advanced photoresists and functional materials, the influence of this bond is pervasive.[1][2] Organotin compounds, particularly those featuring the Sn-O-Sn moiety, are pivotal as catalysts in processes like glycerolysis and esterification and form the basis for a rich variety of molecular clusters and polymers.[1][3][4]
While experimental characterization provides invaluable data on the bulk properties of these materials, a deeper, atomistic understanding of the Sn-O-Sn bond's intrinsic nature—its electronic structure, stability, and reactivity—can only be unlocked through the lens of theoretical and computational chemistry. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a deep dive into the theoretical methodologies used to dissect this crucial chemical bond. We will move beyond mere protocols to explain the why behind the how, synthesizing technical accuracy with field-proven insights to empower researchers in their own investigations.
The Computational Toolkit: Methodologies for Probing the Sn-O-Sn Bond
The accurate theoretical description of systems containing heavy elements like tin presents unique challenges, primarily due to the large number of electrons and the importance of relativistic effects. The choice of computational method is therefore a critical decision, balancing the demand for accuracy against computational feasibility.
Density Functional Theory (DFT): The Workhorse of Stannoxane Chemistry
Density Functional Theory (DFT) has emerged as the predominant method for studying organotin systems due to its excellent balance of computational cost and accuracy.[5][6] It allows for the investigation of relatively large and complex molecules, such as organotin oxide clusters, which are often intractable with more computationally expensive methods.[7]
-
Causality of Choice : DFT is selected because it provides a robust framework for calculating key properties like molecular geometries, reaction energies, and electronic structures without the prohibitive computational scaling of traditional ab initio methods.
-
Expert Insights on Implementation :
-
Functionals : Hybrid functionals, such as B3LYP or PBE0, are often a good starting point. For more detailed studies, especially those involving reaction dynamics or non-covalent interactions, range-separated hybrids (e.g., ωB97X-D) or double-hybrid functionals may offer improved accuracy.
-
Basis Sets : For lighter atoms (C, H, O), Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ) are common. For the tin atom, it is crucial to use an Effective Core Potential (ECP) or pseudopotential to replace the core electrons, significantly reducing computational cost and implicitly accounting for scalar relativistic effects.[8] The LANL2DZ and Stuttgart/Dresden (SDD) ECPs are widely used and have been shown to provide reliable results for tin compounds.[9]
-
High-Accuracy Ab Initio Methods: The Gold Standard for Benchmarking
While DFT is the workhorse, higher-level ab initio methods are indispensable for validating DFT results and for studying systems where electron correlation is particularly complex.
-
Coupled Cluster (CC) Theory : Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for single-reference systems. They are used to obtain highly accurate energies for small model systems containing the Sn-O-Sn bond, which can then be used to benchmark the performance of various DFT functionals.
-
Multireference Methods (CASSCF/CASPT2) : For processes involving bond breaking/formation, excited states, or complex electronic structures (like those with significant multiradical character), single-reference methods like DFT or CCSD(T) can fail.[10] In such cases, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are necessary.[11][12] These methods are essential for accurately mapping potential energy surfaces and identifying reaction intermediates and transition states, as demonstrated in studies of Sn-O bond formation from atomic tin and molecular oxygen.[13][14] The "heavy atom effect" of tin often enhances the importance of intersystem crossing (ISC) in reaction mechanisms, a phenomenon that requires multireference approaches to study accurately.[11][12]
Bonding Analysis: Deconstructing the Nature of the Bond
Optimizing a structure or calculating an energy is often just the beginning. To truly understand the Sn-O-Sn linkage, specialized analysis techniques are employed to quantify its nature.
-
Natural Bond Orbital (NBO) Analysis : This method localizes electrons into bonding, lone pair, and antibonding orbitals, providing a chemically intuitive picture. It can be used to determine the hybridization of the tin and oxygen atoms, quantify the ionic/covalent character of the Sn-O bonds through charge analysis, and identify key donor-acceptor (hyperconjugative) interactions that contribute to the stability of the system.[3]
-
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analyzes the topology of the electron density to partition a molecule into atomic basins. The properties at the bond critical point (BCP) between Sn and O atoms can classify the interaction as either a shared (covalent) or closed-shell (ionic) interaction.
The general workflow for a theoretical investigation is visualized below.
Caption: A simplified reaction coordinate diagram for Sn-O bond formation.
Catalysis: The Lewis Acid-Base Duo
The Sn-O-Sn moiety is the active site in many organotin catalysts. For instance, distannoxanes are effective catalysts for urethane formation and the transesterification of triglycerides. [2][15]
-
Mechanism of Action : Theoretical models show that the electrophilic tin center coordinates with the carbonyl oxygen of an ester or isocyanate, activating it for nucleophilic attack. Simultaneously, the basic oxygen of the Sn-O-Sn unit can deprotonate the incoming nucleophile (e.g., an alcohol), facilitating the reaction.
-
Predictive Power : Computational studies can compare the catalytic activity of different organotin compounds by calculating the activation barriers for the key steps in the catalytic cycle. This allows for the rational design of more efficient catalysts by modifying the ligands attached to the tin atoms. [2]
Standard Operating Protocols for Theoretical Investigation
To ensure reproducibility and reliability, theoretical studies must follow a rigorous and self-validating protocol. Below are step-by-step methodologies for common computational tasks related to the Sn-O-Sn bond.
Protocol 1: DFT Geometry Optimization and Frequency Analysis of a Distannoxane
Objective: To find the stable equilibrium geometry of a molecule containing a Sn-O-Sn bond and confirm it is a true energy minimum.
-
Step 1: Construct the Initial Structure. Using a molecular builder (e.g., Avogadro, GaussView), construct an initial guess for the molecule, for example, hexamethyldistannoxane ((CH₃)₃Sn-O-Sn(CH₃)₃). Ensure reasonable initial bond lengths and angles.
-
Step 2: Define the Level of Theory.
-
Software: Gaussian, ORCA, etc.
-
Method: Choose a DFT functional (e.g., ωB97X-D).
-
Basis Set: Specify a basis set for non-metal atoms (e.g., def2-TZVP).
-
ECP: Specify an ECP and its associated basis set for Sn (e.g., def2-ECP).
-
Example Input (ORCA): ! ωB97X-D def2-TZVP def2-ECP Opt Freq
-
-
Step 3: Perform Geometry Optimization. Run the calculation using the Opt keyword. The software will iteratively adjust the nuclear coordinates to find the point of minimum energy on the potential energy surface. Monitor the convergence criteria (forces, energy change).
-
Step 4: Perform Frequency Calculation. Upon successful optimization, a frequency calculation (Freq keyword) is performed at the same level of theory.
-
Step 5: Validate the Structure.
-
Trustworthiness Check: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) or a flawed optimization.
-
Action: If an imaginary frequency is found, visualize the corresponding vibrational mode to understand the distortion needed to reach a lower energy state, modify the geometry accordingly, and re-run the optimization.
-
-
Step 6: Analyze the Output. Extract key geometrical data (Sn-O bond lengths, Sn-O-Sn angle), vibrational frequencies (identifying the characteristic Sn-O-Sn stretches), and electronic properties from the output file.
Protocol 2: Locating a Transition State for a Reaction at the Sn-O-Sn Center
Objective: To find the transition state (TS) structure and calculate the activation energy for a reaction involving the Sn-O-Sn bond, such as its hydrolysis.
-
Step 1: Optimize Reactant and Product Structures. Using Protocol 1, obtain the optimized geometries for the reactants (e.g., distannoxane + water) and products (e.g., two stannanol molecules).
-
Step 2: Generate an Initial Guess for the Transition State. The TS can be guessed based on chemical intuition or by using a synchronous transit-guided quasi-Newton (STQN) method (e.g., OptTS in ORCA or QST2/QST3 in Gaussian), which interpolates between the reactant and product structures.
-
Step 3: Perform Transition State Optimization. Run a TS optimization from the guess structure. This is an optimization to a first-order saddle point, not a minimum.
-
Step 4: Validate the Transition State.
-
Trustworthiness Check 1 (Frequency): A valid TS must have exactly one imaginary frequency.
-
Trustworthiness Check 2 (IRC): The vibrational mode of the imaginary frequency should correspond to the motion along the reaction coordinate (e.g., the breaking of the Sn-O bond and formation of new O-H and Sn-OH bonds).
-
-
Step 5: Perform Intrinsic Reaction Coordinate (IRC) Calculation. An IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions.
-
Trustworthiness Check 3 (Connectivity): A successful IRC calculation must connect the located TS to the previously optimized reactant and product energy minima, confirming it is the correct transition state for the reaction of interest.
-
-
Step 6: Calculate Activation Energy. The electronic activation energy is the energy difference between the TS and the reactants. Thermodynamic corrections (Zero-Point Vibrational Energy, thermal enthalpies) from the frequency calculations should be included to obtain the activation enthalpy or free energy.
Conclusion and Future Outlook
Theoretical studies provide an indispensable framework for understanding the intricate nature of the Sn-O-Sn bond. By combining robust computational methodologies like DFT with high-level ab initio calculations and detailed bonding analysis, researchers can gain unprecedented insights into the structure, stability, and reactivity of organotin compounds. The protocols and insights presented in this guide offer a validated pathway for conducting such investigations, enabling the rational design of new catalysts, advanced materials, and functional molecules. As computational power continues to grow, the application of these theoretical tools will become even more crucial in pushing the boundaries of materials science and chemical innovation.
References
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Medvedkov, I. A., et al. (2024). Experimental and theoretical study of the Sn–O bond formation between atomic tin and molecular oxygen. Physical Chemistry Chemical Physics, 26(43), 27763-27771. [Link] [8][11][12][13][14]2. (2025). Computational Study of Organotin Oxide Systems for Extreme Ultraviolet Photoresist. The Journal of Physical Chemistry A. [Link] [7]3. Chandrasekhar, V., Nagendran, S., & Baskar, V. (2002). Organotin assemblies containing SnO bonds. Coordination Chemistry Reviews. [Link] [1]4. (2025). Tin Oxide's Electronic Properties: Theoretical Insights on Band Structure and Mobility. ResearchGate. [Link] [5]5. (2023). DFT Based LDA Study on Tailoring the Optical and Electrical Properties of SnO and In-Doped SnO. arXiv. [Link] [16]6. (2023). DFT Based LDA Study on Tailoring the Optical and Electrical Properties of SnO and In-Doped SnO. arXiv. [Link] [9]7. (n.d.). Organotin(iv) compounds with high catalytic activities and selectivities in the glycerolysis of triacylglycerides. Catalysis Science & Technology. [Link] [2]8. (n.d.). Experimental and theoretical study of the Sn–O bond formation between atomic tin and molecular oxygen. Physical Chemistry Chemical Physics. [Link] [12]9. (2024). Experimental and theoretical study of the Sn – O bond formation between atomic tin and molecular oxygen. The Royal Society of Chemistry. [Link] [13]10. (n.d.). Organotin(IV) compounds with high catalytic actIVities and selectIVities in the glycerolysis of triacylglycerides. ResearchGate. [Link] [3]11. (n.d.). The calculated results of different configurations: d O-Sn is the O acetone -Sn bond length. ResearchGate. [Link] [17]12. (2025). (PDF) Experimental and theoretical study of the Sn – O bond formation between atomic tin and molecular oxygen. ResearchGate. [Link] [8]13. Al-Allaf, T. A. K. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link] 14. (2023). New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di. Preprints.org. [Link] [18]15. (n.d.). Different types of diorganotin oxides. ResearchGate. [Link] [4]16. (2025). (PDF) Difunctional distannoxanes, XR2SnOSnR2X. ResearchGate. [Link] [19]17. (2025). (PDF) First-principles calculations of structural, electronic and optical properties of tetragonal SnO2 and SnO. ResearchGate. [Link] [6]18. (n.d.). (PDF) Electronic structure origins of radical character in triangular fused acenes: sextet stabilization vs. antiaromaticity release. Organic Chemistry Frontiers. [Link] [10]19. Wikipedia. (n.d.). Tin(II) oxide. [Link] [20]20. (2025). Stability, binding, and charge localization in amorphous tin monoxide: a-SnO and a-Sn–Ta–O with variable composition. ResearchGate. [Link] [21]21. (n.d.). (PDF) Tin(II) oxide carbodiimide and its relationship to SnO. ResearchGate. [Link]
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- 1. Organotin assemblies containing SnO bonds | Semantic Scholar [semanticscholar.org]
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- 3. researchgate.net [researchgate.net]
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- 10. Electronic structure origins of radical character in triangular fused acenes: sextet stabilization vs. antiaromaticity release - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 12. Experimental and theoretical study of the Sn–O bond formation between atomic tin and molecular oxygen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 14. Experimental and theoretical study of the Sn-O bond formation between atomic tin and molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lupinepublishers.com [lupinepublishers.com]
- 16. [2307.03843] DFT Based LDA Study on Tailoring the Optical and Electrical Properties of SnO and In-Doped SnO [arxiv.org]
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An In-Depth Technical Guide to the Spectral Analysis of Bis(triphenyltin) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triphenyltin) oxide, also known as hexaphenyldistannoxane, is an organotin compound with the chemical formula [(C₆H₅)₃Sn]₂O. Its utility in various industrial and chemical processes necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This technical guide provides a detailed analysis of the spectral data of this compound, offering insights into its molecular structure and behavior for researchers, scientists, and professionals in drug development.
Molecular Structure of this compound
The fundamental structure of this compound consists of two triphenyltin units linked by an oxygen atom. The tin atoms are central to the molecule's reactivity and are the focal point of much of the spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is dominated by signals from the phenyl protons. In a solvent like DMSO-d₆, these protons typically appear as a complex multiplet in the aromatic region, generally between 7.2 and 7.7 ppm.[1] The spectrum can be broadly divided into signals for the ortho, meta, and para protons of the phenyl rings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
A key feature to look for in the ¹H NMR spectrum of organotin compounds is the presence of "tin satellites." These are smaller peaks flanking the main proton signals and arise from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn (spin 1/2, 7.68% natural abundance) and ¹¹⁹Sn (spin 1/2, 8.59% natural abundance). The magnitude of the coupling constants, J(¹¹⁹Sn,¹H) and J(¹¹⁷Sn,¹H), provides valuable information about the s-electron density in the Sn-C bond and the geometry around the tin atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, one would expect to see signals for the four distinct types of carbon atoms in the phenyl rings: the ipso-carbon (the carbon directly attached to the tin atom) and the ortho, meta, and para carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in a deuterated solvent.
-
Instrument Setup: Use a broadband probe on an NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. Longer acquisition times are usually necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Similar to ¹H NMR, the coupling between the tin isotopes and the carbon atoms (J(¹¹⁹Sn,¹³C) and J(¹¹⁷Sn,¹³C)) can be observed. The one-bond coupling constant, ¹J(Sn,C), for the ipso-carbon is particularly informative about the hybridization and coordination number of the tin atom.
¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR is a highly sensitive probe of the electronic environment around the tin nucleus.[2] The chemical shift (δ) in ¹¹⁹Sn NMR is very sensitive to the coordination number of the tin atom and the nature of the substituents. For four-coordinate organotin compounds like this compound, the ¹¹⁹Sn chemical shift is expected to be in a specific range. Changes in this chemical shift upon coordination with solvents or other molecules can provide insights into the Lewis acidity of the tin center.
Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy
-
Sample Preparation: A moderately concentrated solution is typically sufficient.
-
Instrument Setup: Use a spectrometer equipped with a broadband probe capable of observing the ¹¹⁹Sn frequency. Tetramethyltin (SnMe₄) is often used as an external reference.
-
Data Acquisition: Acquire the ¹¹⁹Sn NMR spectrum. Proton decoupling is commonly used.
-
Data Processing: Standard processing techniques are applied.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded, followed by the spectrum of the sample pellet.
-
Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands and assigning them to specific vibrational modes.
The IR spectrum of this compound is characterized by several key absorption bands:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region.
-
Sn-Phenyl vibrations: Bands associated with the triphenyltin group.
-
Sn-O-Sn stretching: The most characteristic vibration is the strong, broad unsymmetrical Sn-O-Sn stretching band, which is typically observed in the range of 770-780 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the entire molecule, although it may be weak depending on the ionization method. The fragmentation pattern is particularly informative. A common fragmentation pathway for triphenyltin compounds is the loss of phenyl groups.[4] The most stable and often most abundant tin-containing fragment is the triphenyltin cation, [ (C₆H₅)₃Sn ]⁺.
Caption: A plausible fragmentation pathway for this compound in mass spectrometry.
Summary of Spectral Data
| Technique | Feature | Typical Value/Observation | Significance |
| ¹H NMR | Phenyl Protons | Multiplet at ~7.2-7.7 ppm | Confirms the presence of phenyl groups. |
| Tin Satellites | Flanking the main proton signals | Provides J(Sn,H) coupling constants, indicating Sn-C bond characteristics. | |
| ¹³C NMR | Phenyl Carbons | Signals in the aromatic region | Elucidates the carbon skeleton. |
| ¹J(Sn,C) | Correlates with the hybridization and coordination of the tin atom. | ||
| ¹¹⁹Sn NMR | Chemical Shift (δ) | Specific range for 4-coordinate Sn | Highly sensitive to the electronic environment and coordination number of tin. |
| IR | Aromatic C-H stretch | > 3000 cm⁻¹ | Characteristic of aromatic rings. |
| Aromatic C=C stretch | 1600-1400 cm⁻¹ | Confirms the presence of phenyl groups. | |
| Sn-O-Sn stretch (unsym.) | ~775 cm⁻¹ | Diagnostic for the distannoxane linkage.[3] | |
| MS | Molecular Ion | m/z corresponding to C₃₆H₃₀OSn₂ | Confirms the molecular weight. |
| Key Fragment | [(C₆H₅)₃Sn]⁺ | A stable and characteristic fragment of triphenyltin compounds.[4] |
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed picture of its molecular structure and chemical properties. Each technique offers unique and complementary information, from the connectivity and electronic environment of the atoms to the vibrational modes and fragmentation patterns. This in-depth understanding is crucial for quality control, reaction monitoring, and the rational design of new applications for this important organotin compound in various scientific and industrial fields.
References
-
Electrospray mass spectra (positive ion mode) of bis-tributyltin oxide... - ResearchGate. Available from: [Link]
-
119Sn NMR spectra of 1 in various solvents showing the dependence of δ... - ResearchGate. Available from: [Link]
-
Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187–189. Available from: [Link]
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An In-depth Technical Guide on the Health and Safety of Bis(triphenyltin) oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(triphenyltin) oxide, an organotin compound, possesses a range of industrial and chemical applications, including as a biocide and a chemical intermediate.[1] However, its utility is paralleled by significant health and environmental hazards. This guide provides a comprehensive overview of the toxicological profile, safe handling protocols, and emergency procedures for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. The document delves into the compound's neurotoxicity, immunotoxicity, and reproductive effects, providing a framework for responsible use and disposal.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| Chemical Formula | C₃₆H₃₀OSn₂ | [2] |
| Molecular Weight | 716.04 g/mol | [2][3] |
| CAS Number | 1262-21-1 | [2] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 119-123 °C | [5] |
| Boiling Point | Decomposes | [6] |
| Vapor Pressure | ~0 mmHg at 25°C | [7] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [4] |
| Stability | Sensitive to light and moisture.[4] | [4] |
Toxicological Profile
This compound is a highly toxic compound with acute and chronic effects. The toxicity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom, with tri-substituted compounds like triphenyltins exhibiting high toxicity.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with this compound.[3]
-
Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.[3]
-
Acute Toxicity, Dermal (Category 3) - H311: Toxic in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 3) - H331: Toxic if inhaled.[3]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[8]
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[8]
-
Reproductive Toxicity (Category 1B) - H360: May damage fertility or the unborn child.[9]
-
Specific Target Organ Toxicity, Repeated Exposure (Category 1) - H372: Causes damage to organs through prolonged or repeated exposure.[10]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1) - H400: Very toxic to aquatic life.[3]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) - H410: Very toxic to aquatic life with long lasting effects.[3]
Neurotoxicity
Triphenyltin (TPT) compounds are potent neurotoxins.[11] Exposure can lead to a range of neurological disorders, including headaches, memory deficits, and seizures.[11] The mechanism of TPT neurotoxicity is multifaceted, involving:
-
Excitotoxicity : TPT can increase neuronal excitability by altering voltage-dependent sodium and potassium currents in hippocampal neurons.[11]
-
Dopaminergic System Disruption : Studies have shown that TPT can impair the dopaminergic system, leading to reduced dopamine levels. This can manifest as behavioral abnormalities, including cognitive dysfunction and anxiety-like behaviors.[3]
Immunotoxicity
The immune system is a primary target for organotin compounds.[12] Triphenyltin compounds can induce immunotoxicity through several mechanisms:
-
Thymus Atrophy : Exposure to triphenyltin chloride has been shown to reduce the weight of the thymus and spleen in mice.[12]
-
Apoptosis Induction : A key mechanism of organotin-induced immunotoxicity is the induction of programmed cell death (apoptosis) in immune cells, particularly thymocytes and lymphocytes.[12][13] This depletion of immune cells compromises the adaptive immune response.[12] The process is often caspase-dependent and can be triggered by oxidative stress and mitochondrial dysfunction.[6]
-
Inhibition of Immune Response : Triphenyltin chloride has been found to inhibit both T-cell dependent humoral and cellular immune responses in mice.[12]
Reproductive and Developmental Toxicity
This compound is classified as a substance that may damage fertility or the unborn child.[9] Animal studies have shown that exposure to triphenyltin compounds during pregnancy can lead to:
-
Reduced fertility and stillbirths.[7]
-
Embryolethality and fetal skeletal anomalies.[14]
-
Reduced pup body weight at birth.[14]
It is important to note that some of these effects have been observed at doses that are also toxic to the mother.[7]
Occupational Exposure Limits
To protect personnel from the harmful effects of organotin compounds, several regulatory bodies have established occupational exposure limits (OELs). These limits are typically expressed as a time-weighted average (TWA) concentration for a standard workday.[15][16]
| Agency | Exposure Limit (as Sn) | Notes |
| OSHA (PEL) | 0.1 mg/m³ (8-hour TWA) | Permissible Exposure Limit[7][16] |
| NIOSH (REL) | 0.1 mg/m³ (10-hour TWA) | Recommended Exposure Limit[7] |
| ACGIH (TLV) | 0.1 mg/m³ (8-hour TWA) | Threshold Limit Value |
| ACGIH (STEL) | 0.2 mg/m³ | Short-Term Exposure Limit |
Safe Handling and Storage
Due to its high toxicity, stringent safety protocols must be implemented when handling this compound.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
Caption: Hierarchy of controls for handling hazardous chemicals.
-
Chemical Fume Hood : All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[17]
-
Designated Area : A specific area within the laboratory should be designated for work with organotin compounds and clearly marked with warning signs.[17]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and eye contact.
-
Eye Protection : Chemical safety goggles or a face shield must be worn.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to consult the glove manufacturer's compatibility data.
-
Body Protection : A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.
-
Respiratory Protection : If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[18]
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.
-
Store in a tightly closed, light-resistant container.[4]
-
Keep in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[20]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill and Leak Procedures
-
Small Spills :
-
Evacuate non-essential personnel from the area.[20]
-
Wearing appropriate PPE, dampen the solid spill material with a suitable solvent like acetone to minimize dust.[19]
-
Carefully transfer the material to a sealed container for hazardous waste disposal.[20]
-
Clean the spill area with a solvent-moistened absorbent paper, followed by a soap and water solution.[19]
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.[17]
-
Caption: General workflow for responding to a chemical spill.
Waste Disposal
The disposal of this compound and contaminated materials must be handled as hazardous waste in accordance with institutional and regulatory guidelines.[17]
Decontamination and Disposal Protocol
-
Segregation : All waste contaminated with this compound, including excess reagent, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[17]
-
Decontamination of Glassware : Glassware should be rinsed with a suitable organic solvent, and the rinsate collected as hazardous waste. A subsequent wash with a strong cleaning solution may be necessary.
-
Professional Disposal : Contact your institution's EHS department for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or trash.[17]
Environmental Hazards
This compound is very toxic to aquatic life with long-lasting effects.[21] Its use in antifouling paints has been restricted due to its detrimental impact on marine ecosystems.[21] The compound can persist in sediment and bioaccumulate in aquatic organisms. Therefore, it is imperative to prevent its release into the environment.
Conclusion
This compound is a highly hazardous substance that requires meticulous handling and a comprehensive understanding of its toxicological properties. By adhering to the safety protocols outlined in this guide, researchers and scientists can minimize the risks of exposure and environmental contamination. A proactive approach to safety, including the consistent use of engineering controls and personal protective equipment, is paramount for the responsible use of this compound in a laboratory setting.
References
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16683296, this compound. Retrieved from [Link]
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Swedish Chemicals Agency. (n.d.). Triphenyltin. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]
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New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: Triphenyltin Chloride. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Tin, Organic Compounds (as Sn). Retrieved from [Link]
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National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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University of Georgia Office of Research. (n.d.). Triphenyltinhydride-892-20-6.docx. Retrieved from [Link]
- Sharma, N., et al. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Cell Biology and Toxicology, 30(3), 155-168.
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National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]
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Exposome-Explorer. (n.d.). Material Safety Data Sheet Triphenyltin hydride MSDS# 81092. Retrieved from [Link]
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Greenbook. (2007). Material Safety Data Sheet. Retrieved from [Link]
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Semantic Scholar. (2009). The immunotoxicity of triphenyltin chloride in mice. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
- Raffray, M., & Cohen, G. M. (1993). Apoptosis as a Mechanism of Tributyltin Cytotoxicity to Thymocytes: Relationship of Apoptotic Markers to Biochemical and Cellular Effects. Toxicology and Applied Pharmacology, 119(1), 122-130.
- Li, Q., et al. (2011). Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression. Journal of Immunotoxicology, 8(1), 38-45.
- Xu, Y., et al. (2021). Tributyltin Oxide Exposure During in vitro Maturation Disrupts Oocyte Maturation and Subsequent Embryonic Developmental Competence in Pigs. Frontiers in Cell and Developmental Biology, 9, 654321.
- Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187-187.
- Davis, A., et al. (1987). Evaluation of the Genetic and Embryotoxic Effects of Bis(tri-N-Butyltin)oxide (TBTO), a Broad-Spectrum Pesticide, in Multiple in Vivo and in Vitro Short-Term Tests. Mutation Research/Genetic Toxicology, 188(2), 65-95.
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ResearchGate. (2025). Development toxicity of triphenyltin hydroxide in mice. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1998). Tributyltin oxide (TBTO); CASRN 56-35-9. Integrated Risk Information System (IRIS). Retrieved from [Link]
- Baroncelli, S., et al. (1990). Embryotoxic evaluation of bis(tri-n-butyltin)oxide (TBTO) in mice. Toxicology Letters, 50(2-3), 253-258.
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Gelest, Inc. (n.d.). introduction to organotin chemistry - and applications. Retrieved from [Link]
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Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
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Navigating the Hazard Landscape: A Technical Guide to the GHS Classification of Bis(triphenyltin) oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Critical Need for GHS Classification
Bis(triphenyltin) oxide, also known as fentin oxide, is an organotin compound with the chemical formula C₃₆H₃₀OSn₂.[1][2] Its molecular structure features two triphenyltin groups linked by an oxygen atom. Historically, organotin compounds have been utilized for their biocidal properties, including as fungicides and antifouling agents. Given its potential for bioactivity, a thorough understanding of its hazard profile is paramount for ensuring the safety of researchers, scientists, and all personnel involved in its handling and application in drug development and other research fields.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This guide offers an in-depth technical analysis of the GHS classification of this compound, delving into the toxicological and ecotoxicological data that underpin its hazard designations. By understanding the causality behind its classification, professionals can implement appropriate safety protocols, mitigate risks, and ensure responsible handling and disposal.
GHS Classification of this compound: A Detailed Analysis
This compound is classified as a highly hazardous substance under the GHS framework. The primary hazards are acute toxicity through multiple routes of exposure and severe toxicity to aquatic life.[1]
Pictograms and Signal Word
The GHS label for this compound includes the following pictograms:
-
Skull and Crossbones: Representing acute toxicity (fatal or toxic).
-
Environment: Indicating hazards to the aquatic environment.
The designated Signal Word is "Danger," which signifies a high level of hazard.[1]
Hazard Statements (H-Statements)
The following hazard statements definitively communicate the nature of the hazards associated with this compound:
-
H400: Very toxic to aquatic life. [1]
-
H410: Very toxic to aquatic life with long lasting effects. [1][3]
These classifications place this compound in Acute Toxicity Category 3 for oral, dermal, and inhalation routes, and Hazardous to the Aquatic Environment, Acute and Chronic Category 1 .[1]
Precautionary Statements (P-Statements)
A comprehensive set of precautionary statements is mandated to ensure safe handling and emergency response. Key P-statements include, but are not limited to:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P391 (Collect spillage).[1][3]
-
Storage: P405 (Store locked up).[1]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
The Experimental Basis of GHS Classification: A Toxicological and Ecotoxicological Deep Dive
The GHS classification of a substance is not arbitrary; it is rooted in empirical data from rigorous toxicological and ecotoxicological studies. Understanding the experimental foundation of this compound's classification provides critical insights into its hazardous nature.
Acute Toxicity
The classification of this compound in Acute Toxicity Category 3 is based on its low median lethal dose (LD₅₀) and lethal concentration (LC₅₀) values. While specific experimental data for this compound is not always readily available in public literature, Acute Toxicity Estimates (ATE) from safety data sheets provide values that align with this classification.
| Hazard Endpoint | GHS Classification | Supporting Data (ATE) |
| Acute Oral Toxicity | Category 3 (H301: Toxic if swallowed) | LD₅₀: 100 mg/kg (ATE)[3] |
| Acute Dermal Toxicity | Category 3 (H311: Toxic in contact with skin) | LD₅₀: 300 mg/kg (ATE)[3] |
| Acute Inhalation Toxicity | Category 3 (H331: Toxic if inhaled) | LC₅₀/4h: 0.5 mg/l (ATE)[3] |
Experimental Protocol Insight: Acute Oral Toxicity (OECD Test Guideline 423)
The determination of acute oral toxicity often follows standardized protocols such as OECD Test Guideline 423 (Acute Toxic Class Method). This method is a stepwise procedure using a small number of animals to classify a substance into one of a series of toxicity classes.
-
Principle: The method uses a defined set of dose levels. The outcome of dosing at one level determines the next step, allowing for classification with a minimal number of animals.
-
Procedure: A small group of animals (typically rats) is administered a single oral dose of the test substance. Observations for mortality and clinical signs of toxicity are conducted for a set period (e.g., 14 days). The number of mortalities at a given dose level determines the final GHS category.
Caption: Workflow for OECD Test Guideline 439.
Aquatic Toxicity
The classification of this compound as "Very toxic to aquatic life with long lasting effects" (H400/H410) is based on its high toxicity to aquatic organisms at low concentrations. Organotin compounds are known to be particularly hazardous to the aquatic environment.
While specific LC₅₀/EC₅₀ data for this compound is scarce in readily available literature, data for related organotin compounds illustrate the basis for this high level of concern. For example, bis(tributyltin) oxide has been shown to be highly toxic to various aquatic species.
| Organism | Endpoint | Toxicity Value (for Bis(tributyltin) oxide) |
| Daphnid | 48-hr LC₅₀ | 1.67 ppb [4] |
| Fathead minnow | 96-hr LC₅₀ | 2.7 ppb [4] |
| Rainbow trout | 96-hr LC₅₀ | 6.9 ppb [4] |
| Bluegill | 96-hr LC₅₀ | 7.6 ppb [4] |
These values, being in the parts-per-billion range, demonstrate the extreme toxicity of this class of compounds to aquatic life and provide a strong rationale for the Category 1 classification of this compound.
Experimental Protocol Insight: Fish, Acute Toxicity Test (OECD Test Guideline 203)
This guideline is a standard method for determining the acute lethal toxicity of substances to fish.
-
Principle: Fish are exposed to the test substance in a static or semi-static system for a 96-hour period. Mortalities are recorded, and the concentration that is lethal to 50% of the test population (LC₅₀) is determined.
-
Procedure: Groups of fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to a range of concentrations of the test substance. The number of dead fish is recorded at 24, 48, 72, and 96 hours. Statistical methods are then used to calculate the 96-hour LC₅₀.
Caption: Workflow for OECD Test Guideline 203.
Conclusion: A Framework for Responsible Scientific Advancement
The GHS classification of this compound as a substance with high acute toxicity and severe aquatic toxicity provides a clear and scientifically grounded framework for its safe handling and use. For researchers, scientists, and drug development professionals, this classification is not merely a regulatory hurdle but a critical tool for risk assessment and management. By understanding the underlying toxicological and ecotoxicological data, and the experimental protocols used to generate it, the scientific community can continue to explore the potential of compounds like this compound while upholding the highest standards of safety and environmental responsibility. Adherence to the prescribed precautionary measures is essential to mitigate the risks and ensure that scientific advancement does not come at the cost of human health or ecological integrity.
References
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National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Table 5: Environmental Toxicity Data for Chemicals Listed Under EPCRA Section 313. Retrieved from [Link]
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INCHEM. (n.d.). Tributyltin Oxide (CICADS). Retrieved from [Link]
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CPAChem. (2023). Safety data sheet: Fentin-oxide. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: Bis(triphenyltin)oxide. Retrieved from [Link]
-
ICSC. (n.d.). TRIBUTYLTIN OXIDE. International Chemical Safety Cards. Retrieved from [Link]
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An In-depth Technical Guide on the Environmental Fate of Triphenyltin Compounds
Introduction
Triphenyltin (TPT) compounds, a class of organotin molecules with the general formula (C₆H₅)₃Sn-X, have seen widespread use globally as potent biocides.[1][2] Their application has spanned agricultural fungicides to protect a variety of crops and as antifouling agents in marine paints to prevent the growth of organisms on ship hulls.[1][2] Despite their efficacy, the environmental persistence, high toxicity to non-target organisms, and potential for bioaccumulation have raised significant concerns, leading to stringent regulations and bans in many parts of the world.[1][3][4] This guide provides a comprehensive technical overview of the environmental fate of triphenyltin compounds, intended for researchers, scientists, and environmental professionals. We will delve into the chemical and physical properties that govern their behavior, their degradation pathways, bioaccumulation potential, and the analytical methodologies used for their detection.
Physicochemical Properties and Environmental Distribution
The environmental behavior of triphenyltin compounds is largely dictated by their physicochemical properties. They are generally colorless, crystalline solids with low vapor pressure and low solubility in water.[5][6] However, they are lipophilic, a characteristic indicated by their high octanol-water partition coefficients (log Kₒw ≈ 3.5–4.0), which contributes to their tendency to partition from water into organic matter, sediments, and biological tissues.[2]
Upon entering the aquatic environment, triphenyltin compounds can undergo hydrolysis. For instance, triphenyltin acetate and triphenyltin chloride hydrolyze to triphenyltin hydroxide (TPTH) within minutes at ambient temperatures and a pH range of 3-8.[5] The presence of chloride in seawater can decrease the solubility of triphenyltin compounds by forming the covalent organotin chloride.[5] Due to their strong affinity for particulate matter, a significant portion of TPT in aquatic systems is found adsorbed to suspended solids and, ultimately, deposited in sediments.[7][8] Harbor sediments, in particular, can act as long-term reservoirs of these compounds.[9] In soil, TPT is not readily mobile and tends to remain in the upper layers, with very little leaching into subsurface soils.[10][11]
Degradation Pathways
The environmental persistence of triphenyltin is finite, as it undergoes degradation through both abiotic and biotic processes. The primary degradation pathway involves the sequential loss of phenyl groups, a process known as dephenylation, leading to the formation of diphenyltin (DPT), monophenyltin (MPT), and finally, inorganic tin.[2][12]
Abiotic Degradation
Photolysis: Photodegradation appears to be a major factor in the breakdown of TPT, particularly in soil and on plant surfaces.[10][11][12] The absorption of ultraviolet (UV) radiation can lead to the cleavage of the tin-carbon bonds. Studies have shown that the proportion of MPT to TPT in pecan leaves increases with time after spraying, indicating photolytic degradation.[10][11] The half-life for photolysis of triphenyltin hydroxide has been reported to be around 18 hours under certain conditions.[3]
Hydrolysis: While rapid for some TPT salts to form the hydroxide, the subsequent hydrolysis of the tin-carbon bonds under typical environmental pH is a slower process.[5][13] The hydrolysis half-life of triphenyltin hydroxide at 20°C and pH 7 is approximately 30 hours.[3][14]
Biotic Degradation
Microbial activity plays a crucial role in the degradation of triphenyltin compounds, although the process can be slow.[10][12] Various bacteria and fungi have been shown to be capable of degrading organotins.[15][16][17] The degradation is often a co-metabolic process, where the microorganism does not use the TPT as a primary carbon source.[18] For example, a Pseudomonas species was found to degrade TPT in the presence of ethanol.[18] The half-life of TPT in soil can range from 47 to 140 days, depending on factors like organic matter content.[12] One study reported that only 5% of radiolabeled TPT in soil or sediment samples was degraded over a 14-day period.[10][12]
The overall degradation pathway of triphenyltin in the environment can be visualized as follows:
Caption: Stepwise degradation of triphenyltin to inorganic tin.
Bioaccumulation and Biomagnification
Triphenyltin's lipophilic nature leads to its bioaccumulation in aquatic organisms, where concentrations in tissues can be significantly higher than in the surrounding water.[2][19] Bioconcentration factors (BCFs) in fish have been observed to be as high as 2090 in the kidney.[5]
Of particular concern is the potential for triphenyltin to biomagnify, meaning its concentration increases at successively higher levels in the food web.[19][20][21] Studies have shown that TPT concentrations are higher in organisms at higher trophic levels, suggesting that dietary uptake is a significant route of exposure.[8][19] This is in contrast to tributyltin (TBT), another organotin compound, which does not appear to biomagnify to the same extent.[19] The biomagnification of TPT poses a significant threat to top predators, including marine mammals and humans, who may consume contaminated seafood.[20][22]
| Parameter | Value | Species/Medium | Reference |
| Log Kₒw | 3.5 - 4.0 | - | [2] |
| BCF (Kidney) | 2090 | Fish | [5] |
| BCF (Liver) | 912 | Fish | [5] |
| Photolysis Half-life (TPTH) | 18 hours | Water | [3] |
| Hydrolysis Half-life (TPTH) | 30 hours | Water (pH 7, 20°C) | [3][14] |
| Soil Half-life | 47 - 140 days | Soil | [12] |
Ecotoxicological Effects
Triphenyltin compounds are highly toxic to a wide range of aquatic organisms, even at very low concentrations.[1][5] Effects can include endocrine disruption, reproductive and developmental problems, and mortality.[4][5] For instance, imposex, the imposition of male sexual characteristics on female gastropods, has been observed at concentrations as low as 1 ng/L.[5] The chronic lowest-observed-effect concentration (LOEC) for fathead minnow larvae is 0.23 µg/L.[5] Due to these severe ecotoxicological effects, the use of TPT in antifouling paints has been banned or severely restricted in many countries.[1][3]
Analytical Methodologies
The accurate determination of triphenyltin and its degradation products in environmental matrices is crucial for monitoring and risk assessment. Various analytical techniques are employed, typically involving sample extraction, cleanup, derivatization (for gas chromatography), and instrumental analysis.
Experimental Protocol: Determination of Triphenyltin in Water and Soil
This protocol outlines a general procedure for the analysis of TPT in water and soil samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a technique that often does not require derivatization.[23][24]
1. Sample Preparation: Water
-
Objective: To extract and concentrate TPT from aqueous samples.
-
Materials: 100 mL water sample, Strata C18-E solid-phase extraction (SPE) cartridges (500 mg), methanol with acetic acid, pH meter.
-
Procedure:
-
Adjust the pH of the 100 mL water sample to 9.0.[23]
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elute the TPT from the cartridge with 1 mL of methanol containing acetic acid.[23]
-
The eluate is now ready for LC-MS/MS analysis.
-
2. Sample Preparation: Soil
-
Objective: To extract TPT from solid soil samples.
-
Materials: 10 g soil sample, acidified acetonitrile, C18 dispersive solid-phase extraction (dSPE) material. This is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[23]
-
Procedure:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 10 mL of acidified acetonitrile.[23]
-
Shake vigorously for 1 minute.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Take an aliquot of the supernatant and transfer it to a dSPE tube containing C18 sorbent.[23]
-
Shake for 30 seconds to clean up the extract.
-
Centrifuge again.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
3. Instrumental Analysis: LC-MS/MS
-
Objective: To separate, identify, and quantify TPT and its degradation products.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
-
General Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in positive mode is common for organotin compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for TPT, DPT, and MPT.
-
Caption: General analytical workflow for TPT in water and soil.
Conclusion
The environmental fate of triphenyltin compounds is a complex interplay of their physicochemical properties and various degradation and transport processes. While their use has been curtailed due to their significant ecotoxicity, their persistence in sediments means they can remain a long-term source of contamination. Understanding the pathways of degradation, the potential for bioaccumulation and biomagnification, and having robust analytical methods for their detection are all critical for managing the risks associated with these legacy pollutants. Continued research and monitoring are essential to fully comprehend the long-term impacts of triphenyltin on environmental and human health.
References
-
Concise International Chemical Assessment Document 13: Triphenyltin Compounds. (n.d.). Inchem.org. Retrieved from [Link]
-
Kannan, K., & Lee, R. F. (1996). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds. Environmental Toxicology and Chemistry, 15(9), 1492–1499. Retrieved from [Link]
-
dos Santos, F. N., de Oliveira, A. R. M., & de Queiroz, M. E. L. R. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 10(44), 5329–5336. Retrieved from [Link]
-
Triphenyltin. (n.d.). Swedish Chemicals Agency. Retrieved from [Link]
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Organo-tin compounds. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
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Inoue, S., Oike, T., & Suzuki, T. (2002). Degradation of Triphenyltin by a Fluorescent Pseudomonad. Applied and Environmental Microbiology, 68(3), 1473–1476. Retrieved from [Link]
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Soderquist, C. J., & Crosby, D. G. (1978). Determination of Triphenyltin Hydroxide and Its Degradation Products in Water. Analytical Chemistry, 50(11), 1435–1439. Retrieved from [Link]
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Ueno, D., Inoue, S., Takahashi, S., Ikeda, K., Tanaka, H., Oluyoye, Y. A., & Tanabe, S. (2004). Bioaccumulation of tributyltin and triphenyltin compounds through the food web in deep offshore water. Environmental Science & Technology, 38(2), 403–409. Retrieved from [Link]
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Organotins. (n.d.). WWF. Retrieved from [Link]
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Gadd, G. M. (2000). Organotin compounds and their interactions with microorganisms. Journal of Applied Microbiology, 88(S1), 143S-152S. Retrieved from [Link]
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Okoro, H. K., Fatoki, O. S., Adekola, F. A., Ximba, B. J., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(3), 693-703. Retrieved from [Link]
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Fent, K. (1996). Ecotoxicology of organotin compounds. Critical Reviews in Toxicology, 26(1), 3-117. Retrieved from [Link]
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Verbruggen, E. M. J., & van Herk, M. J. (2012). Environmental risk limits for triphenyltin in water. RIVM Report 601714018. Retrieved from [Link]
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Kannan, K., & Lee, R. F. (1996). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds. Environmental Toxicology and Chemistry, 15(9), 1492-1499. Retrieved from [Link]
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Dubey, S. K., & Roy, A. (2003). Biodegradation of Tributyltins (Organotins) by Marine bacteria. Applied Organometallic Chemistry, 17(1), 3-8. Retrieved from [Link]
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Adebayo, I. A., et al. (2019). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Molecules, 24(18), 3328. Retrieved from [Link]
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Bock, R. (1981). Triphenyltin compounds and their degradation products. Residue Reviews, 79, 1-270. Retrieved from [Link]
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Hashimoto, S., & Otsuki, A. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography A, 800(2), 267-273. Retrieved from [Link]
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Environmental Health Criteria 116: Tributyltin compounds. (1990). Inchem.org. Retrieved from [Link]
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dos Santos, F. N., de Oliveira, A. R. M., & de Queiroz, M. E. L. R. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Request PDF. Retrieved from [Link]
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Triphenyltin compounds. (2023). Grokipedia. Retrieved from [Link]
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Okoro, H. K. (2011). Human exposure, biomarkers, and fate of organotins in the environment. Reviews of Environmental Contamination and Toxicology, 213, 25-52. Retrieved from [Link]
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Giannousi, K., & Tsiropoulos, N. G. (2015). Detoxification of organotin compounds by microorganisms. ResearchGate. Retrieved from [Link]
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Shuto, Y., et al. (2006). Biodegradation of Triphenyltin by Co-Metabolism with Ethanol. Journal of Japan Society on Water Environment, 42(4), 177-184. Retrieved from [Link]
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Environmental risk limits for organotin compounds. (2012). RIVM. Retrieved from [Link]
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Scientists find high concentrations of toxic phenyltin compounds in local Chinese white dolphins. (2020). ScienceDaily. Retrieved from [Link]
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Dubey, S. K., & Roy, A. (2003). Biodegradation of Tributyltins (Organotins) by Marine bacteria. Request PDF. Retrieved from [Link]
- Bock, R. (2012). Triphenyltin Compounds and Their Degradation Products. Springer Science & Business Media.
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Sham, R. C. T., et al. (2021). Occurrence and trophic magnification profile of triphenyltin compounds in marine mammals and their corresponding food webs. Request PDF. Retrieved from [Link]
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Stasiuk, R., & Drzewicz, P. (2021). Organotin Compounds: Environmental Fate and Analytics. Request PDF. Retrieved from [Link]
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Hu, L., et al. (2009). Trophic Magnification of Triphenyltin in a Marine Food Web of Bohai Bay, North China: Comparison to Tributyltin. Request PDF. Retrieved from [Link]
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Ueno, D., et al. (2004). Bioaccumulation of tributyltin and triphenyltin compounds through the food web in deep offshore water. ResearchGate. Retrieved from [Link]
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Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS - TOF. ResearchGate. Retrieved from [Link]
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Fent, K., Hunn, J., Ruckstuhl, D., & Totten, L. A. (1995). Organotins in freshwater harbors and rivers: Temporal distribution, annual trends and fate. Environmental Toxicology and Chemistry, 14(11), 1875-1883. Retrieved from [Link]
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Environment. (n.d.). Ortep Association. Retrieved from [Link]
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A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. (2020). IJRAR.org. Retrieved from [Link]
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Wang, X., et al. (2024). Temporal and Within-Sporophyte Variations in Triphenyltin Chloride (TPTCL) and Its Degradation Products in Cultivated Undaria pinnatifida. Toxins, 16(3), 123. Retrieved from [Link]
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Methodological & Application
Application Note: High-Purity Synthesis of Bis(triphenyltin) Oxide via Dehydration of Triphenyltin Hydroxide
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of bis(triphenyltin) oxide from triphenyltin hydroxide. The described protocol is based on a thermal condensation reaction, yielding a high-purity product. This document elucidates the underlying chemical principles, offers a detailed step-by-step experimental protocol, outlines critical characterization methods for product validation, and emphasizes the stringent safety measures required when handling highly toxic organotin compounds. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.
Introduction and Scientific Background
This compound, also known as hexaphenyldistannoxane, is an organotin compound with significant utility as a chemical intermediate, fungicide, and biocide. Its synthesis is most commonly and efficiently achieved through the controlled dehydration of its precursor, triphenyltin hydroxide (TPTH). TPTH is a white, crystalline solid, typically synthesized via the hydrolysis of triphenyltin chloride.
The conversion of triphenyltin hydroxide to this compound is a classic condensation reaction where two molecules of the hydroxide combine to form the oxide and eliminate one molecule of water. This reaction is thermally driven and is known to proceed at temperatures above 45 °C.[1][2]
Reaction Scheme: 2 (C₆H₅)₃SnOH → [(C₆H₅)₃Sn]₂O + H₂O
Understanding this equilibrium is crucial. While often depicted as a simple monomer, triphenyltin hydroxide exists in the solid state as a polymeric chain with bridging hydroxide groups.[3] The synthetic protocol described herein utilizes thermal energy to drive the equilibrium towards the formation of the more stable Sn-O-Sn ether linkage, with subsequent purification by recrystallization to isolate the high-purity product.
Experimental Workflow Overview
The synthesis follows a straightforward workflow involving the dissolution of the starting material in a suitable solvent, thermal dehydration, and subsequent purification by recrystallization. The process is designed to be self-validating through rigorous in-process monitoring and final product characterization.
Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from the validated method described by Kushlefsky, Simmons, and Ross (1963).[1]
Materials and Equipment
-
Starting Material: Triphenyltin hydroxide (TPTH), (C₆H₅)₃SnOH
-
Solvent: 95% Ethanol (EtOH)
-
Drying Agent: Anhydrous Phosphorus Pentoxide (P₄O₁₀) or similar desiccant
-
Equipment:
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirring
-
Reflux condenser
-
Buchner funnel and vacuum flask
-
Filter paper
-
Vacuum desiccator
-
Standard laboratory glassware
-
Synthesis and Recrystallization Procedure
-
Dissolution: In a fume hood, place 10.0 g of triphenyltin hydroxide into an Erlenmeyer flask equipped with a magnetic stir bar. Add 150 mL of 95% ethanol.
-
Dehydration: Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle. The boiling ethanol provides the necessary temperature (approx. 78 °C) to drive the dehydration reaction. Continue to heat under reflux for 30 minutes to ensure complete conversion. The triphenyltin hydroxide will dissolve as it converts to the more ethanol-soluble this compound.
-
Hot Filtration: While the solution is still hot, perform a hot gravity filtration using fluted filter paper to remove any insoluble impurities. This step is critical to ensure the high purity of the final crystalline product. If the product begins to crystallize in the funnel, add a small amount of hot ethanol to redissolve it.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of white crystals. For maximum yield, the flask can be placed in an ice bath for an additional 30 minutes after it has reached room temperature.
-
Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold 95% ethanol to remove any soluble impurities from the mother liquor.
-
Drying: Transfer the crystalline product to a watch glass and dry to a constant weight in a vacuum desiccator containing phosphorus pentoxide.
Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound and to differentiate it from the starting material, triphenyltin hydroxide.
Physical Properties
| Property | Triphenyltin Hydroxide (Starting Material) | This compound (Product) |
| Appearance | White powder/crystals | White crystals |
| Molar Mass | 367.03 g/mol [3] | 716.04 g/mol [4] |
| Melting Point | 121-123 °C | 122-124 °C[1] |
Note: The melting points are very similar and should not be used as the sole method of identification.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: This is the most definitive spectroscopic method for distinguishing the product from the starting material.[1]
-
Triphenyltin Hydroxide: The spectrum will show a characteristic broad absorption band for the O-H stretching vibration, typically around 3600 cm⁻¹.
-
This compound: This O-H band will be absent in the product spectrum. A new, strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration will appear, typically in the region of 770-780 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR can be used to confirm the structure of the phenyl groups and the tin environment. The spectra of the product will be consistent with the hexaphenyldistannoxane structure, showing characteristic signals for the phenyl protons and carbons. ¹¹⁹Sn NMR is particularly useful for confirming the new chemical environment of the tin atoms.
Karl Fischer Titration
Karl Fischer titration provides a quantitative method to confirm the removal of water (as the hydroxide group) from the starting material.[1] Triphenyltin hydroxide will react with the Karl Fischer reagent, showing a significant water content. The successfully synthesized this compound, being an anhydrous oxide, will show a negligible water content. This method serves as an excellent validation of the conversion.[1]
Safety and Handling Precautions
EXTREME TOXICITY WARNING: Organotin compounds, including triphenyltin derivatives, are highly toxic and pose significant health risks. They can be absorbed through the skin, inhaled, or ingested, leading to severe health effects on the central nervous system, immune system, and other organs.[5] All handling must be performed with strict adherence to safety protocols.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
-
Handling: Avoid creating dust. Use wet wiping methods for cleaning spills. Never work alone when handling organotin compounds.
-
Waste Disposal: All contaminated materials (glassware, gloves, filter paper, etc.) and chemical waste must be collected in clearly labeled, sealed containers and disposed of as hazardous waste according to institutional and local regulations. Do not discharge into drains.[6]
Conclusion
The thermal dehydration of triphenyltin hydroxide is an effective and reliable method for producing high-purity this compound. The protocol detailed in this application note, which emphasizes purification by recrystallization and validation through rigorous characterization techniques, provides a robust framework for researchers. The critical importance of adhering to stringent safety protocols cannot be overstated due to the extreme toxicity of the compounds involved. By following this guide, scientists can confidently synthesize and validate this important chemical intermediate for their research and development needs.
References
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- Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187-189.
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- ChemicalBook. (n.d.). This compound.
- The National Academies Press. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE.
- New Jersey Department of Health. (n.d.). TRIPHENYLTIN HYDROXIDE HAZARD SUMMARY.
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Dehydration of triphenyltin hydroxide protocol
An Application Note and Detailed Protocol for the Dehydration of Triphenyltin Hydroxide to Bis(triphenyltin) Oxide
Authored by a Senior Application Scientist
This guide provides a comprehensive protocol for the dehydration of triphenyltin hydroxide to synthesize this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for this transformation. This document emphasizes the underlying chemical principles, rigorous safety procedures, and detailed analytical validation of the final product.
Introduction: The Significance of Triphenyltin Derivatives
Triphenyltin compounds, a subset of organotin compounds, have been utilized for their potent biocidal properties, particularly as fungicides in agriculture.[1][2] Triphenyltin hydroxide, (C₆H₅)₃SnOH, and its dehydrated form, this compound or hexaphenyldistannoxane, [(C₆H₅)₃Sn]₂O, are two closely related and interconvertible species.[3][4] The hydroxide is often the starting material in various synthetic routes, and its dehydration to the oxide is a common and crucial transformation. Understanding and controlling this dehydration is essential for managing the chemical inventory, ensuring the purity of active ingredients in formulations, and for the synthesis of other organotin derivatives.
This protocol details a straightforward thermal dehydration method, leveraging the fact that triphenyltin hydroxide readily loses a molecule of water upon gentle heating to form the corresponding oxide.[5]
Mechanistic Rationale and Causality
The dehydration of triphenyltin hydroxide is a condensation reaction where two molecules of the hydroxide combine to form one molecule of this compound and one molecule of water.
2 (C₆H₅)₃SnOH → [(C₆H₅)₃Sn]₂O + H₂O
While often depicted as a simple monomer, solid triphenyltin hydroxide exists as a polymer with bridging hydroxide groups.[1][2] The thermal energy supplied during the process provides the activation energy needed to break the Sn-O bonds within the polymeric structure and facilitate the elimination of water, leading to the formation of the Sn-O-Sn linkage in this compound. The reaction is driven forward by the removal of water from the system, which can be achieved through heating under vacuum or by using a Dean-Stark apparatus for azeotropic removal with a suitable solvent. The choice of a simple thermal dehydration in this protocol is based on its efficiency and the reported thermal instability of the hydroxide form above 45 °C.[1][5]
Critical Safety and Handling of Organotin Compounds
WARNING: Organotin compounds are highly toxic and require stringent safety measures. Triorganotins, including triphenyltin derivatives, are the most toxic class and can cause severe health effects through inhalation, ingestion, and dermal contact.[6][7] Effects include neurotoxicity, immunotoxicity, and endocrine disruption.[6]
-
Engineering Controls : All manipulations involving triphenyltin hydroxide and its oxide must be conducted within a certified chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and remove them with care to avoid skin contamination.[9]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[8]
-
Lab Coat : A flame-retardant or cotton lab coat must be worn.[8]
-
-
Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[7][10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Spills : In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, spill pillow) and place it in a clearly labeled, sealed container for hazardous waste disposal.[7]
-
-
Waste Disposal : All organotin-contaminated waste, including glassware, PPE, and absorbent materials, must be disposed of as hazardous chemical waste according to institutional and local regulations.[7]
Experimental Protocol: Thermal Dehydration
This protocol describes the dehydration of triphenyltin hydroxide to this compound via controlled heating under vacuum.
Materials and Equipment
-
Triphenyltin hydroxide (Starting Material)
-
Two-neck round-bottom flask
-
Schlenk line or vacuum manifold with a cold trap
-
Heating mantle with a temperature controller and magnetic stirrer
-
Magnetic stir bar
-
Thermometer or thermocouple
-
Spatula and weighing paper
-
Infrared (IR) Spectrometer
-
Karl Fischer Titrator (for water content analysis)
Step-by-Step Procedure
-
Preparation : Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.[8]
-
Charging the Flask : Weigh the desired amount of triphenyltin hydroxide and transfer it to the two-neck round-bottom flask containing a magnetic stir bar.
-
Assembling the Apparatus : Attach the flask to the vacuum line via one neck. Insert a thermometer or thermocouple through a vacuum-tight adapter in the other neck to monitor the internal temperature.
-
Initiating Dehydration : Begin magnetic stirring. Slowly and carefully evacuate the flask. A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be in place between the flask and the vacuum pump to collect the water that evolves.
-
Heating : Once a stable vacuum is achieved, begin heating the flask using the heating mantle. Raise the temperature to 50-60 °C . The dehydration of triphenyltin hydroxide is reported to occur above 45 °C.[5]
-
Monitoring the Reaction : Maintain the temperature and vacuum for 2-4 hours. The exact time will depend on the scale of the reaction. The reaction is complete when no more water is observed collecting in the cold trap.
-
Cooling and Isolation : Turn off the heating and allow the flask to cool to room temperature under vacuum. Once cooled, carefully and slowly backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Product Recovery : The resulting white solid is this compound. The product can be recovered and stored in a tightly sealed container in a desiccator.
Experimental Workflow Diagram
Caption: Experimental workflow for the dehydration of triphenyltin hydroxide.
Product Characterization and Validation
It is crucial to confirm the identity of the product and the completion of the reaction. This compound and triphenyltin hydroxide can be effectively distinguished by infrared (IR) spectroscopy and Karl Fischer titration for water content.[4]
Infrared (IR) Spectroscopy
-
Triphenyltin Hydroxide (Starting Material) : The IR spectrum will show a characteristic sharp absorption band for the O-H stretching vibration, typically around 3600-3700 cm⁻¹.
-
This compound (Product) : The spectrum of the product should show the disappearance of the O-H stretching band. A new, strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration will appear, typically in the region of 770-780 cm⁻¹.[4]
Karl Fischer Titration
This method provides a quantitative measure of the water content.
-
Triphenyltin Hydroxide : The theoretical water content is approximately 4.9%. The experimental value should be close to this.
-
This compound : The product should have a negligible water content, confirming the successful dehydration.
Data Summary Table
| Parameter | Triphenyltin Hydroxide | This compound | Reference |
| Molecular Formula | C₁₈H₁₆OSn | C₃₆H₃₀OSn₂ | [2][11] |
| Molar Mass ( g/mol ) | 367.04 | 716.04 | [2][12] |
| Appearance | White Powder | White Solid | [5] |
| Key IR Peak (cm⁻¹) | ~3600-3700 (O-H stretch) | ~775 (Sn-O-Sn stretch) | [4] |
| Theoretical Water (%) | ~4.9% | 0% | - |
Conclusion
This application note provides a detailed, reliable, and safety-conscious protocol for the dehydration of triphenyltin hydroxide to this compound. The procedure is straightforward, utilizing thermal dehydration under vacuum. The success of the reaction is readily validated through standard analytical techniques such as IR spectroscopy and Karl Fischer titration. Adherence to the stringent safety precautions outlined is paramount when working with these highly toxic organotin compounds.
References
- BenchChem. (n.d.). A Comparative Guide to Trimethyltin Hydroxide and Triphenyltin Hydroxide in Hydrolysis Reactions. Retrieved from a comparative guide to trimethyltin hydroxide and triphenyltin hydroxide in hydrolysis reactions
- BenchChem. (2025). Safety and handling precautions for organotin compounds.
- Del Valle Lab. (n.d.). Standard Operating Procedures.
- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS.
- The National Academies Press. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE.
- National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. PubChem Compound Database.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). A Comparative Guide to Trimethyltin Hydroxide and Triphenyltin Hydroxide in Hydrolysis Reactions.
- Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE.
- Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Journal of Organic Chemistry, 2(1), 187.
- Soderquist, C. J., & Crosby, D. G. (1979). Degradation of Triphenyltin Hydroxide in Water. Journal of Agricultural and Food Chemistry, 28(1), 111-117.
- ChemicalBook. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). Electrospray mass spectra of bis-tributyltin oxide 1 recorded with....
-
Wikipedia. (n.d.). Triphenyltin hydride. Retrieved from [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
-
Wikipedia. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]
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Application Notes and Protocols: Bis(triphenyltin) Oxide as a Catalyst in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Catalysis in Polyurethane Chemistry
Polyurethanes (PUs) are a versatile class of polymers, integral to a vast array of applications, from flexible foams and elastomers to high-performance coatings and adhesives. The synthesis of polyurethanes is fundamentally a polyaddition reaction between a polyol and a di- or polyisocyanate. While this reaction can proceed without a catalyst, it is often slow and may not achieve the high molecular weights necessary for desirable material properties. Catalysts are therefore crucial for controlling the reaction kinetics, influencing the polymer structure, and ultimately determining the final properties of the polyurethane material.
Organotin compounds have long been recognized for their exceptional catalytic activity in promoting the urethane-forming reaction. Among these, bis(triphenyltin) oxide, also known as hexaphenyldistannoxane, serves as a potent catalyst. This document provides a detailed guide to the application of this compound in polyurethane synthesis, outlining its catalytic mechanism, practical advantages and disadvantages, and detailed experimental protocols.
This compound: A Closer Look
This compound is a solid organotin compound with the chemical formula [(C₆H₅)₃Sn]₂O. Its catalytic efficacy stems from the Lewis acidic nature of the tin centers, which play a crucial role in activating the reactants.
Catalytic Mechanism of Action
The catalytic cycle of organotin compounds, including this compound, in the formation of urethanes is generally accepted to proceed through a Lewis acid catalysis mechanism. The tin center activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.
The proposed mechanism can be summarized in the following key steps:
-
Formation of a Tin-Isocyanate Complex: The electron-deficient tin atom in this compound coordinates with the electron-rich nitrogen or oxygen atom of the isocyanate group. This coordination polarizes the N=C=O bond, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Polyol: The hydroxyl group of the polyol, a nucleophile, then attacks the activated carbonyl carbon of the isocyanate.
-
Formation of the Urethane Linkage and Catalyst Regeneration: This attack leads to the formation of the urethane linkage and the regeneration of the this compound catalyst, allowing it to participate in further catalytic cycles.
Caption: Proposed catalytic cycle of this compound in polyurethane synthesis.
Advantages and Considerations for Use
The selection of a catalyst is a critical decision in polyurethane formulation. This compound offers several advantages, but also comes with important considerations.
| Feature | Advantages | Disadvantages & Considerations |
| Catalytic Activity | High catalytic activity, promoting rapid reaction rates. | Activity can be influenced by the structure of the polyol and isocyanate. |
| Selectivity | Generally promotes the gelling reaction (urethane formation) over the blowing reaction (urea formation from water). | Can also catalyze the reaction between isocyanates and water, leading to CO₂ generation if moisture is present. |
| Solubility | Soluble in many organic solvents used in polyurethane synthesis. | Solubility should be confirmed for specific reaction media. |
| Handling | Solid, crystalline material, which can be easier to handle and dose accurately compared to some liquid catalysts. | As with all organotin compounds, appropriate personal protective equipment (PPE) must be used due to potential toxicity. |
| Cost | Can be more expensive than some other common polyurethane catalysts. | |
| Environmental & Safety | Organotin compounds are subject to increasing regulatory scrutiny due to their potential environmental persistence and toxicity. The use of alternatives should be considered where possible. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in polyurethane synthesis. It is crucial to note that the optimal catalyst concentration and reaction conditions will depend on the specific polyol, isocyanate, and desired properties of the final polymer. Preliminary screening experiments are highly recommended.
Protocol 1: Synthesis of a Linear Polyurethane Elastomer
This protocol describes the synthesis of a linear polyurethane elastomer from a polyether polyol and a diisocyanate.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), hydroxyl number ~56 mg KOH/g (average Mn ~2000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound
-
Anhydrous toluene (or other suitable solvent)
-
Dry nitrogen or argon gas
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Syringes for reagent addition.
Procedure:
-
Reactor Setup and Inerting: Assemble the reaction flask and purge with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere and remove moisture.
-
Polyol and Catalyst Addition: Charge the flask with PTMEG (e.g., 50 g, 0.025 mol). Add anhydrous toluene to achieve a desired solids concentration (e.g., 50% w/w).
-
Catalyst Dissolution: Add the desired amount of this compound. A typical starting concentration is 0.01-0.1% by weight of the total reactants. Stir the mixture at a moderate speed until the catalyst is completely dissolved. The temperature can be slightly elevated (e.g., 40-50°C) to aid dissolution.
-
Isocyanate Addition: Slowly add the stoichiometric amount of MDI (e.g., 6.25 g, 0.025 mol) to the reaction mixture dropwise via a syringe over a period of 15-20 minutes. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Reaction and Curing: Maintain the reaction temperature at 70-80°C with continuous stirring. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Polymer Isolation: Once the isocyanate peak has disappeared (typically after 2-4 hours), the resulting viscous polymer solution can be cast into a mold and the solvent evaporated in a vacuum oven to obtain the final polyurethane elastomer.
Caption: Experimental workflow for the synthesis of a linear polyurethane elastomer.
Protocol 2: Preparation of a Polyurethane Coating Formulation
This protocol outlines the preparation of a two-component (2K) polyurethane coating.
Component A (Polyol Component):
-
Polyester polyol (e.g., hydroxyl equivalent weight ~400 g/eq)
-
Solvents (e.g., a mixture of xylene and ethyl acetate)
-
Flow and leveling agents
-
This compound solution (e.g., 10% w/w in a compatible solvent)
Component B (Isocyanate Component):
-
Hexamethylene diisocyanate (HDI) trimer
Procedure:
-
Preparation of Component A: In a suitable mixing vessel, blend the polyester polyol, solvents, and other additives until a homogeneous mixture is obtained.
-
Catalyst Addition: Add the this compound solution to Component A with gentle stirring. The catalyst concentration is typically in the range of 0.05-0.5% by weight of the total resin solids.
-
Mixing of Components: Just before application, thoroughly mix Component A and Component B in the specified stoichiometric ratio (typically determined by the NCO:OH ratio, e.g., 1.05:1).
-
Application: The mixed coating can be applied to a substrate using standard techniques such as spraying, brushing, or roll-coating.
-
Curing: The coating is then allowed to cure at ambient temperature or can be force-cured at an elevated temperature (e.g., 60-80°C) to accelerate the crosslinking process. The curing progress can be assessed by measuring properties such as tack-free time, hardness development, and solvent resistance.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Slow Reaction Rate | Insufficient catalyst concentration; Low reaction temperature; Presence of inhibitors. | Increase catalyst loading incrementally; Increase reaction temperature; Ensure high purity of reactants and solvents. |
| Gelation or Poor Pot Life | Catalyst concentration too high; High reaction temperature. | Reduce catalyst concentration; Lower the reaction/mixing temperature. |
| Bubbles in the Final Product | Presence of moisture in reactants or solvents reacting with isocyanate to form CO₂. | Use anhydrous reactants and solvents; Perform the reaction under a dry, inert atmosphere. |
| Incomplete Curing | Incorrect stoichiometry (NCO:OH ratio); Insufficient catalyst. | Verify the equivalent weights of the polyol and isocyanate and adjust the ratio; Increase catalyst concentration. |
Conclusion
This compound is a highly effective catalyst for the synthesis of polyurethanes, offering rapid reaction rates and good control over the urethane-forming reaction. Its solid form can be advantageous for handling and dosing. However, as with all organotin compounds, its use requires careful consideration of the potential health and environmental impacts. The protocols provided herein serve as a starting point for researchers and formulators, with the understanding that optimization is key to achieving the desired performance in specific polyurethane systems. As the field moves towards more sustainable solutions, the evaluation of tin-free alternatives is also encouraged.
References
- Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 235-239.
-
Uniken. (2023). What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. Retrieved from [Link]
-
Blank, W. J. (2000). Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. Retrieved from [Link]
- Hostettler, F., & Cox, E. F. (1960). Organotin Compounds in Isocyanate Reactions. Catalysts for Urethane Technology. Industrial & Engineering Chemistry, 52(7), 609-610.
- Luo, S., Tan, H., Meng, X., & Li, H. (1997). Catalytic mechanisms of triphenyl bismuth, dibutyltin dilaurate, and their combination in polyurethane-forming reaction. Journal of Applied Polymer Science, 65(8), 1217-1225.
- Guhl, D. (n.d.).
-
Milliken & Company. (2023). Tin Catalyst Alternatives for Polyurethane Coatings. Retrieved from [Link]
-
Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]
- Guhl, D. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study.
- Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation.
- Lima, G. M., de Oliveira, R. V. B., & da Silva, M. C. C. (2009). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science, 115(5), 2963-2970.
- Ochiai, B., & Kobayashi, Y. (2020).
- US Patent 3,635,906. (1972).
- US Patent 3,392,128. (1968).
- US Patent 5,491,174. (1996).
- Csonka, G. I., & Kégl, T. (2021).
- Pérez-Madrigal, M. M., Armelin, E., del Campo, A., & Alemán, C. (2017). Catalysts for the synthesis of PU via diisocyanate-based polymerization.
- Ochiai, B., & Kobayashi, Y. (2020). Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondensation.
- Pimpan, V. (2014). Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions. Georgia Institute of Technology.
The Versatile Stannoxane: A Guide to the Applications of Bis(triphenyltin) Oxide in Modern Organic Synthesis
For the contemporary researcher in organic synthesis and drug development, the selective and mild activation of functional groups is a perpetual challenge. Among the arsenal of organometallic reagents, bis(triphenyltin) oxide, a member of the distannoxane family, has emerged as a uniquely versatile tool. Its ability to mediate a range of transformations under neutral conditions makes it an invaluable asset, particularly when dealing with sensitive substrates laden with multiple functional groups. This guide provides an in-depth exploration of the key applications of this compound, complete with mechanistic insights and detailed, field-proven protocols.
Introduction to this compound: Structure and Reactivity
This compound, with the chemical formula [(C₆H₅)₃Sn]₂O, is a white crystalline solid.[1] At its core, the reactivity of this and other distannoxanes is dictated by the nature of the tin-oxygen-tin (Sn-O-Sn) bond. This bond is susceptible to cleavage by protic sources, such as alcohols and carboxylic acids, leading to the formation of triorganotin alkoxides or carboxylates. This reactivity underpins its utility as a catalyst and reagent in a variety of transformations. Organotin compounds, in general, are known to act as catalysts in numerous chemical reactions, including esterification and transesterification.[1][2][3][4]
It is imperative to note that organotin compounds, including this compound, are toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[5]
Key Application: Mild and Selective Deprotection of Carboxylic Esters
One of the most celebrated applications of bis(tributyltin) oxide, a close relative of the title compound, is the mild and selective cleavage of carboxylic esters.[5][6][7][8] This methodology is particularly advantageous for substrates that are sensitive to acidic or basic hydrolysis conditions. The reaction proceeds under essentially neutral conditions, preserving a wide array of functional groups.
Mechanistic Rationale
The deprotection of esters using bis(triorganotin) oxides is believed to proceed through the coordination of the tin atom to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the presence of a nucleophile, such as water (often present in trace amounts or deliberately added), the ester is cleaved to the corresponding carboxylic acid.
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- 8. Tin Reagents - Wordpress [reagents.acsgcipr.org]
The Versatility of Bis(triphenyltin) Oxide: A Precursor for Tailored Organometallic Synthesis
Introduction: In the dynamic field of organometallic chemistry, the strategic selection of precursors is paramount to the successful synthesis of novel compounds with desired functionalities. Bis(triphenyltin) oxide, [(Ph₃Sn)₂O], stands out as a robust and versatile starting material, particularly for the generation of a diverse array of triphenyltin(IV) derivatives. Its utility stems from the reactivity of the tin-oxygen-tin (Sn-O-Sn) bond, which is susceptible to cleavage by protic reagents, offering a straightforward and high-yielding pathway to compounds with tin-oxygen (Sn-O) and tin-sulfur (Sn-S) linkages. This guide provides in-depth application notes and detailed protocols for utilizing this compound as a precursor for the synthesis of triphenyltin(IV) carboxylates, phenolates, and thiolates, compounds of significant interest for their potential applications in materials science, catalysis, and, notably, in the development of new therapeutic agents.[1][2]
Physicochemical Properties and Safety Considerations
This compound is a white, crystalline solid with a molecular formula of C₃₆H₃₀OSn₂ and a molecular weight of approximately 716.0 g/mol .[3] It is generally stable under ambient conditions but should be handled with care due to its toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1262-21-1 | [3] |
| Molecular Formula | C₃₆H₃₀OSn₂ | [3] |
| Molecular Weight | 716.0 g/mol | [3] |
| Appearance | White crystalline solid | |
| Melting Point | 121-123 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like toluene, chloroform, and THF. |
Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled.[4] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All waste containing this compound should be disposed of according to institutional and national guidelines for hazardous materials.
The Synthetic Utility: Mechanism of Sn-O-Sn Bond Cleavage
The core of this compound's utility as a precursor lies in the reactivity of the stannoxane bond. This Sn-O-Sn linkage is readily cleaved by acidic protons from various functional groups, including carboxylic acids, phenols, and thiols. The general reaction mechanism involves the protonation of the oxygen atom, followed by nucleophilic attack of the conjugate base on the tin center, leading to the formation of two equivalents of the corresponding triphenyltin derivative and a molecule of water.
The removal of water, often achieved through azeotropic distillation with a suitable solvent like toluene, is a critical step to drive the reaction to completion, as the reaction is reversible.[5][6][7]
Caption: General reaction pathway for the synthesis of triphenyltin derivatives.
Application Notes and Protocols
Synthesis of Triphenyltin(IV) Carboxylates
Triphenyltin(IV) carboxylates have garnered significant attention due to their potential as anticancer agents, often exhibiting higher cytotoxicity than cisplatin against various cancer cell lines.[7][8] The synthesis of these compounds from this compound is a straightforward condensation reaction with a carboxylic acid.
Protocol 1: Synthesis of Triphenyltin(IV) Ester of Flufenamic Acid
This protocol is adapted from the synthesis of related non-steroidal anti-inflammatory drug (NSAID) esters.[8]
Materials:
-
This compound
-
Flufenamic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 mmol) and flufenamic acid (2.0 mmol) in toluene (50 mL).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.0 mmol, 0.018 mL) is collected in the Dean-Stark trap. This typically takes 4-6 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude triphenyltin(IV) flufenamate.
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of chloroform and hexane, to obtain the purified product.
Characterization: The product should be characterized by:
-
Melting Point: Compare with literature values if available.
-
FTIR Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic Sn-O and Sn-C stretching vibrations. The asymmetric and symmetric COO⁻ stretching frequencies will also be informative of the coordination mode.
-
¹H, ¹³C, and ¹¹⁹Sn NMR Spectroscopy: Confirm the presence of the triphenyltin and flufenamate moieties and the formation of the desired compound. The ¹¹⁹Sn NMR chemical shift will provide information about the coordination number of the tin atom.
Synthesis of Triphenyltin(IV) Phenolates
Triphenyltin(IV) phenolates are valuable intermediates in organometallic synthesis and have been investigated for their biological activities. The synthesis involves the reaction of this compound with a phenol, again with the removal of water to drive the reaction.
Protocol 2: Synthesis of Triphenyltin(IV) 4-Nitrophenoxide
This protocol is a general procedure for the synthesis of triphenyltin phenolates.
Materials:
-
This compound
-
4-Nitrophenol
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux and filtration
Procedure:
-
To a solution of this compound (1.0 mmol) in toluene (50 mL) in a round-bottom flask fitted with a Dean-Stark trap and condenser, add 4-nitrophenol (2.0 mmol).
-
Reflux the mixture for 6-8 hours, collecting the water formed in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude triphenyltin(IV) 4-nitrophenoxide by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture.
Characterization: The product should be characterized by:
-
Melting Point: To assess purity.
-
FTIR Spectroscopy: Observe the disappearance of the phenolic O-H stretch and the appearance of Sn-O-C and Sn-Ph bands.
-
¹H, ¹³C, and ¹¹⁹Sn NMR Spectroscopy: To confirm the structure of the final product.
Synthesis of Triphenyltin(IV) Thiolates
Triphenyltin(IV) thiolates are an important class of compounds with applications in materials science and as precursors for other organotin derivatives. Their synthesis from this compound and a thiol follows a similar principle to the carboxylates and phenolates.
Protocol 3: Synthesis of Triphenyltin(IV) Benzenethiolate
This is a representative protocol for the synthesis of triphenyltin thiolates.
Materials:
-
This compound
-
Benzenethiol (Thiophenol)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 mmol) in toluene (50 mL).
-
Add benzenethiol (2.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and continue for 4-6 hours, or until the theoretical amount of water is collected.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting solid is the crude triphenyltin(IV) benzenethiolate.
-
Recrystallize the crude product from a suitable solvent, such as a hexane/chloroform mixture, to obtain the pure compound.
Characterization: The product should be characterized by:
-
Melting Point: For purity assessment.
-
FTIR Spectroscopy: Note the disappearance of the S-H stretching vibration from the thiol and the appearance of a characteristic Sn-S stretching band.
-
¹H, ¹³C, and ¹¹⁹Sn NMR Spectroscopy: To verify the structure of the synthesized compound.
Visualization of Synthetic Workflows
Caption: Synthetic routes from this compound to various derivatives.
Conclusion
This compound serves as a highly effective and versatile precursor in organometallic chemistry for the synthesis of a wide range of triphenyltin(IV) compounds. The straightforward reaction conditions, generally high yields, and the ease of purification make it an attractive starting material for both academic research and industrial applications. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the synthesis and potential applications of triphenyltin(IV) carboxylates, phenolates, and thiolates, paving the way for the discovery of new materials and therapeutic agents.
References
-
Demertzi, D., et al. (2010). The triphenyltin(VI) complexes of NSAIDs and derivatives. Synthesis, crystal structure and antiproliferative activity. Potent anticancer agents. Journal of Inorganic Biochemistry, 104(12), 1256-1264. Available from: [Link]
-
Pantelić, N. Đ., et al. (2024). Triphenyltin(IV) compounds bearing modulated azo-carboxylato ligands. Journal of Organometallic Chemistry, 1013, 123158. Available from: [Link]
-
Amua, Q. M., et al. (2021). Synthesis and Characterization of a Water Soluble Triphenyltin (IV) Carboxylate Fungicide. Chemistry Research Journal, 6(4), 97-102. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). Synthesis and characterization of tributyltin(iv) complexes derived from pyridine monocarboxylic acids. Available from: [Link]
-
University of Rochester. (n.d.). How To: Remove Residual Water. Department of Chemistry. Available from: [Link]
-
Wikipedia. (2023). Azeotropic distillation. Available from: [Link]
-
Lichtscheidl, A. G., et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(35), 15563-15574. Available from: [Link]
-
Asian Journal of Chemistry. (2018). Spectral Characterization and X-Ray Crystallographic Studies of Some Triphenyltin(IV) Dithiocarbamates Compounds. Available from: [Link]
-
Tasić, J. Ž., et al. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. Molecules, 28(7), 2969. Available from: [Link]
-
National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Available from: [Link]
- U.S. Patent No. 2,862,944. (1958). Process for the preparation of high purity alkyltin compounds.
-
Organic Syntheses. (n.d.). Allyltributyltin. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Schematic presentation for the synthesis of phenyltins. Available from: [Link]
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- 4. How To [chem.rochester.edu]
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- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
Experimental protocol for reactions involving bis(triphenyltin) oxide
An Application Guide to the Experimental Use of Bis(triphenyltin) Oxide
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound in chemical synthesis. It moves beyond a simple recitation of steps to explain the underlying principles and safety considerations essential for successful and responsible experimentation.
Introduction to this compound
This compound, also known as hexaphenyldistannoxane, is an organotin compound with the chemical formula [(C₆H₅)₃Sn]₂O.[1][2] It exists as a white solid at room temperature and possesses a unique combination of reactivity and stability that has made it a valuable reagent in organic synthesis.[2][3] Its primary utility stems from the Lewis acidic nature of the tin centers and the reactivity of the Sn-O-Sn bond.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₀OSn₂ | [4] |
| Molar Mass | 716.04 g/mol | [1][4] |
| Appearance | White solid / crystals | [3] |
| Melting Point | 119-123 °C | [2] |
| Solubility | Soluble in many organic solvents; poorly soluble in water. | [5] |
Its applications are diverse, most notably serving as a catalyst for esterification, transesterification, and condensation reactions.[6][7] It is also employed in carbohydrate chemistry and the synthesis of ethers.[3][8] The lipophilicity conferred by the phenyl groups allows it to function effectively in nonpolar organic solvents.
Mandatory Safety & Handling Protocols
Organotin compounds, including this compound, are highly toxic and pose significant health and environmental risks.[9] Strict adherence to safety protocols is not merely recommended; it is imperative. The compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[4][10] Furthermore, it is very toxic to aquatic life with long-lasting effects.[11]
Causality of Hazard: The toxicity of organotin compounds is linked to their ability to disrupt mitochondrial function, particularly oxidative phosphorylation, and interact with various enzymes.[12] The lipophilic nature of the phenyl groups facilitates absorption through the skin and cell membranes.[13]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Hand Protection: Use double-gloving. An inner nitrile glove should be worn under a heavy-duty, chemical-resistant outer glove (e.g., butyl rubber).[13]
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[10]
-
Body Protection: A lab coat, buttoned fully, and disposable Tyvek-type sleeves are required. For larger quantities, a chemical-resistant apron or suit is recommended.[14]
Spill and Decontamination Procedures
In case of a spill, the area should be immediately evacuated and secured.
-
Small Spills (Solids): Do NOT dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[14]
-
Decontamination: Wash the spill area and all contaminated glassware thoroughly. A common and effective method involves a bleach solution, which helps oxidize the organotin compounds, followed by a solvent wash (e.g., acetone) and a final wash with soap and water.[15] All contaminated materials, including absorbent paper and used PPE, must be sealed in a vapor-tight plastic bag for disposal as hazardous waste.[14]
Waste Disposal
All waste containing this compound, including reaction residues, contaminated solvents, and cleaning materials, is considered hazardous.
-
Segregation: Organotin waste must be collected in a dedicated, sealed, and clearly labeled container.[15][16] The label should read "Organotin Waste" in large letters.[16][17]
-
Disposal: Disposal must be handled by a certified hazardous waste management service in accordance with local, state, and federal regulations.[9][16] Never dispose of organotin waste down the drain or in regular trash.
Application Protocol: Catalytic Esterification
This compound is an effective catalyst for esterification, particularly in reactions where substrates are sensitive to strong Brønsted acids. Its efficacy is rooted in its function as a mild Lewis acid.
Mechanistic Rationale
The catalytic cycle is driven by the Lewis acidity of the tin atom. The tin center coordinates to the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group significantly more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water and regeneration of the catalyst. This mechanism avoids the harsh, often dehydrating, conditions of strong acid catalysis.[7]
Experimental Protocol: Synthesis of Benzyl Benzoate
This protocol details the esterification of benzoic acid with benzyl alcohol.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Benzoic Acid | 122.12 | 1.22 g | 10.0 mmol | 1.0 |
| Benzyl Alcohol | 108.14 | 1.30 g (1.25 mL) | 12.0 mmol | 1.2 |
| This compound | 716.04 | 72 mg | 0.1 mmol | 0.01 (1 mol%) |
| Toluene | - | 20 mL | - | - |
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and hot plate
-
Standard glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to remove residual moisture. The system should be under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Flask: To the round-bottom flask, add benzoic acid (1.22 g), this compound (72 mg), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add toluene (20 mL) followed by benzyl alcohol (1.25 mL) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 111 °C for toluene) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Causality Note: Refluxing in toluene with a Dean-Stark trap serves a dual purpose: it provides the necessary thermal energy for the reaction and effectively removes the water byproduct, driving the equilibrium towards the ester product according to Le Châtelier's principle.
-
-
Monitoring: Monitor the reaction progress by observing water collection in the trap or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup & Catalyst Removal: a. Cool the reaction mixture in an ice bath. b. Add a saturated aqueous solution of potassium fluoride (KF) (~15 mL) and stir vigorously for 1 hour. This procedure precipitates the tin catalyst as insoluble triphenyltin fluoride (Ph₃SnF), a crucial step for purification.[18] c. Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Wash the filter cake with additional toluene or ethyl acetate. d. Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted benzoic acid, and then with brine (1 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl benzoate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield is typically >90%.
Concluding Remarks
This compound is a highly effective and versatile reagent for chemical synthesis. However, its utility is matched by its significant toxicity. The protocols and safety guidelines presented here are designed to enable researchers to harness its synthetic power while ensuring the highest standards of laboratory safety and environmental responsibility. Meticulous planning, flawless execution of safety procedures, and proper waste management are the cornerstones of working with this class of compounds.
References
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Crich, D., & Sun, S. (2000). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 65(26), 9220-9222. [Link]
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Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187-189. [Link]
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Williams, C. K., et al. (2021). Heteroleptic phenoxyimino tin(ii) bis(trimethylsilyl)amides for the synthesis of poly(diester-alt-ethers) from cyclohexene oxide and succinic anhydride. Dalton Transactions. [Link]
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Analytical methods for bis(triphenyltin) oxide detection
An Application Guide to the Analytical Determination of Bis(triphenyltin) Oxide
Abstract
This compound (TPTO), also known as fentin oxide, is a potent organotin compound historically used as a fungicide and antifouling agent. Due to its high toxicity and persistence in the environment, sensitive and reliable analytical methods are crucial for monitoring its presence in various matrices, including environmental samples, agricultural products, and consumer goods. This document provides a detailed guide for researchers and analytical chemists on the established methods for the detection and quantification of TPTO, focusing on chromatographic and electrochemical techniques. We offer in-depth protocols, explain the causality behind experimental choices, and present comparative performance data to guide method selection and implementation.
Introduction: The Analytical Challenge of this compound
This compound is a synthetic organometallic compound belonging to the triphenyltin family. Its biocidal properties made it effective in agriculture and marine applications, but these same properties contribute to its significant environmental and health risks, including endocrine disruption.[1] Consequently, its use is now heavily regulated or banned in many regions, necessitating robust analytical surveillance.[2]
The primary analytical challenge lies in the compound's chemical nature. As an organotin compound, its analysis requires techniques that can achieve high selectivity to distinguish it from other organotin species and high sensitivity to detect it at trace levels (ng/L to µg/kg) mandated by regulatory bodies.[3] The analysis typically involves a multi-step process: efficient extraction from a complex matrix, sample cleanup, and instrumental determination.[4]
This guide details the two most powerful and widely adopted analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An overview of electrochemical methods is also provided as a viable alternative.
Core Analytical Strategies: A Comparative Overview
The choice between analytical techniques is governed by factors such as required sensitivity, available instrumentation, sample matrix, and throughput needs.
-
Gas Chromatography (GC): Offers high-resolution separation for volatile compounds.[4] However, organotin compounds like TPTO are polar and have low volatility, making a derivatization step mandatory to convert them into more volatile and thermally stable forms suitable for GC analysis.[5][6]
-
Liquid Chromatography (LC): Separates compounds in their liquid phase, eliminating the need for derivatization .[5] This simplifies sample preparation and avoids potential underestimation of the analyte due to incomplete derivatization reactions.[7] When coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity.[2][3]
-
Electrochemical Sensors: These methods rely on the electrochemical oxidation or reduction of the analyte at an electrode surface.[8] Techniques like anodic stripping voltammetry offer good sensitivity and are cost-effective but can be more susceptible to matrix interferences compared to chromatographic methods.[9]
Caption: Logical workflow for choosing between GC and LC approaches for TPTO analysis.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount for reliable quantification. The goal is to isolate TPTO from the sample matrix while removing interfering components. The process generally involves extraction and cleanup.
Extraction
-
Liquid-Solid Extraction: For solid samples like soil, sediment, or food, this involves extracting the analyte using an organic solvent, often with mechanical agitation (shaking, sonication).[10] Acidified solvents (e.g., acetonitrile with formic acid) are often used to ensure the protonation and efficient extraction of organotin compounds.[7]
-
Solid-Phase Extraction (SPE): This is the preferred method for aqueous samples. The water sample is passed through a solid sorbent cartridge (e.g., C18, SCX) that retains the TPTO.[2][11] After washing away interferences, the TPTO is eluted with a small volume of organic solvent, effectively concentrating the analyte.[12]
Derivatization (for GC Analysis)
To analyze TPTO by GC, it must be converted to a volatile, thermally stable tetra-substituted species. This is a critical step where experimental conditions must be carefully controlled.
-
Principle of Ethylation: The most common derivatization technique is ethylation using sodium tetraethylborate (STEB).[10] In an aqueous buffered medium (pH ~5), STEB donates an ethyl group to the triphenyltin cation, forming volatile triphenylethyltin. This reaction is favored over older Grignard alkylation methods because it can be performed in aqueous media and suffers from fewer interferences.[10]
Caption: Ethylation of triphenyltin cation using STEB for GC analysis.
Experimental Protocols
The following protocols are detailed frameworks. Researchers must perform in-house validation for their specific matrix and instrumentation.
Protocol 1: TPTO Analysis by GC-MS
This method provides excellent selectivity and is a well-established technique for organotin analysis.
1. Sample Extraction & Derivatization (Adapted from[10][11])
- For Water Samples: To 100 mL of unfiltered water, add an internal standard. Adjust pH to ~5.0 with acetate buffer.
- Add 1 mL of 1% (w/v) sodium tetraethylborate (STEB) in methanol. Caution: STEB can be pyrophoric and should be handled with care.[13]
- Shake vigorously for 30 minutes to complete the derivatization.
- Add 5 mL of hexane, shake for 10 minutes, and allow the layers to separate.
- Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumental Conditions (Based on[13][14])
- GC System: Agilent 7890B or equivalent.
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min.
- MS System: Agilent 5977 MSD or equivalent.
- Ion Source: Electron Ionization (EI), 70 eV, 230°C.
- Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for ethyl-triphenyltin.
3. Data Interpretation
- Identification: Confirmed by the presence of the target analyte at the expected retention time and the correct ratio of its characteristic ions.
- Quantification: Based on the calibration curve generated from standards prepared using the same derivatization procedure.
Sample [label="Sample\n(Water, Soil, etc.)"];
Extraction [label="Extraction & pH Adjustment"];
Deriv [label="Ethylation with STEB", fillcolor="#EA4335", fontcolor="#FFFFFF"];
LLE [label="Liquid-Liquid Extraction\n(Hexane)"];
GCMS [label="GC-MS Analysis\n(SIM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="Data Analysis &\nQuantification", shape=parallelogram];
Sample -> Extraction -> Deriv -> LLE -> GCMS -> Data;
}
Caption: General experimental workflow for TPTO analysis using GC-MS.
Protocol 2: TPTO Analysis by LC-MS/MS
This modern approach offers high throughput and sensitivity without the need for derivatization.
1. Sample Extraction & Cleanup (Adapted from QuEChERS[7][15])
- For Food/Plant Samples: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add an internal standard.
- Add 10 mL of acetonitrile containing 1% formic acid. Shake vigorously for 1 minute.
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately for 1 minute.
- Centrifuge at >3000 rpm for 5 minutes.
- Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge.
- Filter the final extract through a 0.22 µm filter into an autosampler vial for analysis.
2. LC-MS/MS Instrumental Conditions (Based on[3][7])
- LC System: UHPLC system such as Waters ACQUITY or equivalent.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analyte.
- Flow Rate: 0.3 mL/min.
- MS/MS System: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for each analyte for definitive identification.
3. Data Interpretation
- Identification: Confirmed by a peak at the correct retention time containing both the quantifier and qualifier MRM transitions at the correct ion ratio.
- Quantification: Based on the area of the quantifier transition peak against a matrix-matched calibration curve.
Method Performance and Validation
A robust analytical method must be validated to ensure its performance characteristics are suitable for the intended application. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (RSD).
Table 1: Comparison of Typical Method Performance Parameters
| Parameter | GC-MS | LC-MS/MS | Electrochemical (Voltammetry) |
| Typical Matrix | Environmental, Food | Food, Biological, Environmental | Aqueous Samples |
| Derivatization | Required (e.g., Ethylation) | Not Required | Not Required |
| LOD (mg/kg) | 0.01 - 0.1[16] | 0.002 - 0.005[7] | ~0.0001 (ppb level)[8][9] |
| LOQ (mg/kg) | 0.03 - 0.2 | 0.007 - 0.015[7] | ~0.0003 |
| Mean Recovery (%) | 79 - 110%[16] | 79 - 97%[7] | Variable, matrix-dependent |
| Precision (RSDr %) | 3 - 10%[16] | 3 - 11%[7] | 5 - 15% |
| Key Advantage | High resolution, established method | High sensitivity, no derivatization | Low cost, portable instrumentation |
| Key Limitation | Derivatization step adds time/variability | Higher instrument cost, matrix effects | Susceptible to interferences |
Note: The values presented are synthesized from typical performance data found in the literature and should be used as a general guide.[7][8][9][16]
Conclusion
The analysis of this compound is a critical task for environmental monitoring and food safety. Both GC-MS and LC-MS/MS provide reliable and sensitive platforms for its quantification. The choice of method depends on specific laboratory capabilities and analytical requirements. LC-MS/MS is often preferred for its simplified sample preparation and high sensitivity. Regardless of the method chosen, meticulous sample preparation and rigorous method validation are essential to ensure the generation of accurate and defensible data.
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Toxicological Profile for Tin and Tin Compounds. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. Retrieved from [Link]
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Tin test: Detecting organotin compounds. (2019). Wiley Analytical Science. Retrieved from [Link]
-
Organotins Analysis. (n.d.). Eurofins Australia. Retrieved from [Link]
-
Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. (n.d.). LCGC International. Retrieved from [Link]
-
Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. (n.d.). AB SCIEX. Retrieved from [Link]
-
Booth, M. D., & Fleet, B. (1970). Electrochemical behavior of triphenyltin compounds and their determination at submicrogram levels by anodic stripping voltammetry. Analytical Chemistry. Retrieved from [Link]
-
Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Electrospray mass spectra of bis-tributyltin oxide. (n.d.). ResearchGate. Retrieved from [Link]
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[Determination of fenbutatin oxide residue in orange products by gas chromatography]. (2012). PubMed. Retrieved from [Link]
-
Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). (1991). National Toxicology Program (NTP). Retrieved from [Link]
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Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Bis(tributyltin) oxide. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. (2001). PubMed. Retrieved from [Link]
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Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting. (2019). Analytical Chemistry. Retrieved from [Link]
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Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. (n.d.). LabRulez GCMS. Retrieved from [Link]
-
Electrochemical Determination of Methyltin Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2024). Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]
-
Preservation of organics : part IV : stability of BIS (tri-n-butyltin) oxide in sediment extracts. (1990). Government of Canada Publications. Retrieved from [Link]
-
Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection. (n.d.). ResearchGate. Retrieved from [Link]
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The Chemical Analysis of Triphenyltin(IV) p-Hydroxybenzoate by Square Wave Voltammetry. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Development and Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for Screening Potential Citrate Lyase Inhibitors from a Library of Marine Compounds. (2024). MDPI. Retrieved from [Link]
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Application Note & Protocol: GC-MS Analysis of Bis(triphenyltin) oxide after Derivatization
Introduction: The Analytical Challenge of Bis(triphenyltin) oxide
This compound (TPTO), an organotin compound, has seen use as a fungicide and antifouling agent.[1] Its presence in environmental and biological matrices is of significant concern due to its toxicity.[2] Direct analysis of TPTO by gas chromatography (GC) is problematic due to its low volatility and potential for thermal degradation in the GC inlet and column.[3][4] To overcome these challenges, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[3][5] This application note provides a detailed protocol for the derivatization of this compound and its subsequent analysis by GC-MS, a technique offering high resolution and sensitive detection.[6]
The most common and effective derivatization strategy for organotin compounds, including phenyltins, is alkylation.[3] This process replaces the polar functional groups with nonpolar alkyl groups, thereby increasing the volatility of the analyte. Two primary alkylating agents are widely employed: Grignard reagents (e.g., pentylmagnesium bromide) and sodium tetraethylborate (NaBEt₄).[7] While Grignard reagents are highly effective, they are notoriously sensitive to moisture and require strictly anhydrous conditions.[3] In contrast, sodium tetraethylborate offers the significant advantage of being able to perform the derivatization in situ in aqueous solutions, simplifying the sample preparation workflow.[5] This protocol will focus on the use of sodium tetraethylborate for the ethylation of this compound.
Principle of Derivatization and GC-MS Detection
The derivatization of this compound with sodium tetraethylborate involves an electrophilic substitution reaction where the tin-oxygen bond is cleaved, and an ethyl group from the tetraethylborate anion is transferred to the tin atom. This converts the this compound into the more volatile triphenylethyltin.
Following derivatization, the ethylated derivative is introduced into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern for each compound, allowing for definitive identification and quantification. The characteristic isotopic pattern of tin provides an additional layer of confirmation for the presence of organotin compounds.[7]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound after derivatization is depicted in the following diagram:
Caption: Experimental workflow for GC-MS analysis of this compound.
Detailed Protocol
This protocol outlines the derivatization of this compound using sodium tetraethylborate followed by GC-MS analysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich or equivalent |
| Sodium tetraethylborate (NaBEt₄) | ≥95% | Sigma-Aldrich or equivalent |
| Hexane | GC grade | Fisher Scientific or equivalent |
| Methanol | HPLC grade | Fisher Scientific or equivalent |
| Acetic Acid, Glacial | ACS grade | Fisher Scientific or equivalent |
| Sodium Acetate | ACS grade | Fisher Scientific or equivalent |
| Anhydrous Sodium Sulfate | ACS grade | Fisher Scientific or equivalent |
| Deionized Water | 18.2 MΩ·cm | In-house system |
| Volumetric flasks, pipettes, vials | Class A | VWR or equivalent |
Solutions Preparation
-
This compound Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with methanol to achieve the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Acetate Buffer (2 M, pH 4.5): Dissolve 164 g of sodium acetate in approximately 800 mL of deionized water. Adjust the pH to 4.5 with glacial acetic acid and bring the final volume to 1 L with deionized water.
-
Sodium Tetraethylborate Solution (2% w/v): Freshly prepare by dissolving 200 mg of NaBEt₄ in 10 mL of deionized water. This solution is unstable and should be prepared immediately before use.[7][8]
Sample Preparation and Derivatization
-
Sample Collection: For aqueous samples, collect approximately 100 mL in a clean glass bottle. For solid samples (e.g., sediment), collect a representative sample and store at 4°C.
-
Extraction (for solid samples):
-
Weigh approximately 5 g of the homogenized solid sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., hexane:acetone 7:3 v/v).[8]
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction twice more and combine the supernatants.
-
Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.
-
-
Derivatization:
-
To a 20 mL glass vial, add 1 mL of the sample extract or 10 mL of the aqueous sample.
-
Add 1 mL of the acetate buffer (pH 4.5).
-
Add 1 mL of hexane.
-
Add 0.5 mL of the freshly prepared 2% sodium tetraethylborate solution.
-
Immediately cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed for 30 minutes at room temperature with occasional shaking.[9]
-
-
Extraction of Derivatized Analyte:
-
After 30 minutes, add 5 mL of deionized water to the reaction vial.
-
Vortex for 1 minute to ensure thorough mixing and extraction of the derivatized triphenylethyltin into the hexane layer.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
GC-MS Instrumental Parameters
The following instrumental parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL, splitless |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for Triphenylethyltin | m/z 351, 379, 381 (quantification and confirmation ions) |
| Dwell Time | 100 ms |
Data Analysis and Quality Control
-
Calibration: A multi-point calibration curve should be generated by analyzing the derivatized working standards. The linearity of the curve should be verified (R² > 0.995).
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the derivatized analyte to the calibration curve.
-
Quality Control:
-
Method Blank: A method blank (reagents without the analyte) should be processed with each batch of samples to check for contamination.
-
Spiked Sample: A matrix spike should be prepared by adding a known amount of this compound to a sample to assess recovery and matrix effects.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically to ensure the stability of the instrument's response.
-
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through the inclusion of rigorous quality control measures. The use of a well-characterized derivatization agent, sodium tetraethylborate, ensures a reproducible and high-yield conversion of this compound to its ethylated derivative. The specificity of GC-MS, particularly when operating in SIM mode and monitoring for the characteristic tin isotope pattern, provides a high degree of confidence in the identification and quantification of the target analyte, minimizing the risk of false positives.[7] The consistent performance of the method should be monitored through the analysis of method blanks, matrix spikes, and continuing calibration verification standards.
References
- Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases.
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119.
- Harino, H. (n.d.). Determination of organotin compounds in environmental samples. SciSpace.
- Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate.
- Takahashi, K., et al. (2002). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. Shokuhin Eiseigaku Zasshi, 43(4), 208-214.
- Aguilar, C., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206.
- Strem Chemicals, Inc. (n.d.). Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin.
- British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection.
- Rupérez, V., et al. (2013). Headspace sorptive extraction for the analysis of organotin compounds using thermal desorption and gas chromatography with mass spectrometry. Journal of Chromatography A, 1285, 10-16.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9).
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Application Note: Direct Analysis of Triphenyltin Compounds by LC-MS/MS
Introduction: The Imperative for Sensitive Triphenyltin Monitoring
Triphenyltin (TPT) compounds, a class of organotin molecules, have been utilized historically as potent biocides, primarily in anti-fouling paints for marine vessels and as agricultural fungicides.[1] However, their persistence in the environment and high toxicity pose significant risks to both aquatic ecosystems and human health.[2][3] TPT has been identified as an endocrine disruptor, and its presence in water, soil, and food matrices is a matter of regulatory concern.[1] Consequently, robust and sensitive analytical methods are essential for monitoring TPT residues to ensure environmental protection and food safety.
Traditionally, the analysis of organotin compounds often involved gas chromatography (GC), which necessitates a time-consuming derivatization step to increase the volatility of these polar compounds.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a superior alternative, offering high selectivity and sensitivity, which simplifies sample preparation and reduces analysis time by enabling the direct analysis of these non-volatile compounds.[1][4] This application note details a comprehensive, field-proven LC-MS/MS method for the direct, quantitative analysis of triphenyltin in various environmental and food matrices.
Methodology: A Validated Approach to Triphenyltin Quantification
This section outlines the complete workflow for the analysis of triphenyltin, from sample collection and preparation to LC-MS/MS analysis. The described protocols are synthesized from validated methods to ensure reliability and reproducibility.
I. Sample Preparation: Matrix-Specific Extraction and Clean-up
The choice of sample preparation is critical and is dictated by the complexity of the sample matrix. The goal is to efficiently extract triphenyltin while minimizing interferences that can cause ion suppression in the mass spectrometer.[5]
A. Protocol for Water Samples (e.g., Seawater, Surface Water)
This protocol utilizes Solid-Phase Extraction (SPE) with a C18 sorbent, which is effective for the pre-concentration of TPT from aqueous matrices.[2][6][7]
Rationale: The C18 stationary phase retains the nonpolar triphenyltin from the polar water matrix. Adjusting the pH to 9.0 ensures that TPT is in a neutral form, enhancing its retention on the C18 sorbent.[2][7] The acidic methanol elution disrupts the hydrophobic interaction, releasing TPT from the sorbent.
Step-by-Step Protocol:
-
Sample pH Adjustment: Adjust the pH of a 100 mL water sample to 9.0.[2][7]
-
SPE Cartridge Conditioning: Condition a 500 mg Strata C18-E SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.[6]
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.[6]
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove residual salts.
-
Drying: Dry the cartridge under vacuum for a minimum of 30 minutes to remove excess water.[6]
-
Elution: Elute the trapped triphenyltin with 1 mL of methanol containing 0.1% acetic acid.[2][6][7] The eluate is now ready for LC-MS/MS analysis.
B. Protocol for Soil and Sediment Samples
For solid matrices like soil and sediment, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed. This approach combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup.[2][7][8]
Rationale: Acetonitrile is used as the extraction solvent due to its ability to effectively extract a wide range of analytes. The addition of salts induces phase separation between the aqueous and organic layers, partitioning TPT into the acetonitrile layer. The dSPE step with C18 removes nonpolar interferences.[2][7][8]
Step-by-Step Protocol:
-
Sample Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of acidified acetonitrile.[2][7]
-
Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.[9]
-
Centrifugation: Centrifuge the sample at ≥3000 g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., C18).[2][7]
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[9]
-
Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[9]
C. Protocol for Food Matrices (e.g., Fruits, Vegetables)
A similar QuEChERS-based approach is effective for food samples.[1][9]
Rationale: This method efficiently extracts TPT from complex food matrices. The use of Primary Secondary Amine (PSA) in the dSPE step helps in the removal of sugars and organic acids, while C18 is used for matrices with high-fat content.[9]
Step-by-Step Protocol:
-
Sample Homogenization: Homogenize a representative portion of the sample.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (with 1% acetic acid, optional).[9]
-
Salting Out: Add the appropriate QuEChERS salt packet and shake vigorously for 1 minute.[9]
-
Centrifugation: Centrifuge at ≥3000 g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (and 50 mg C18 for high-fat matrices).[9]
-
Final Preparation: Vortex, centrifuge, and filter the supernatant through a 0.22 µm filter prior to analysis.[9]
Experimental Workflow Diagram
Caption: General workflow for the analysis of triphenyltin by LC-MS/MS.
II. LC-MS/MS Instrumental Analysis
The direct analysis of triphenyltin is performed using a High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
A. Liquid Chromatography (LC) Conditions
Rationale: A C18 reversed-phase column is ideal for retaining the nonpolar triphenyltin. The mobile phase gradient, typically consisting of water and methanol or acetonitrile with a formic acid or acetic acid modifier, ensures good peak shape and separation from matrix components. The acid modifier aids in the protonation of TPT in the electrospray source.[1][10]
| Parameter | Recommended Setting |
| Column | C18, e.g., Phenomenex Kinetex 2.6u C18 50x3mm[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.8 mL/min[1][10] |
| Injection Volume | 10 - 50 µL[1] |
| Column Temp. | 40°C[1] |
| Gradient | Optimized for analyte retention and separation |
B. Mass Spectrometry (MS) Conditions
Rationale: Electrospray ionization (ESI) in positive ion mode is effective for ionizing triphenyltin, which readily forms the [Ph₃Sn]⁺ cation.[11] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[1][12] Monitoring at least two transitions provides a high degree of confidence in analyte identification.[12]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 351.0 |
| Product Ion 1 (m/z) | 197.0 (Quantifier) |
| Product Ion 2 (m/z) | 120.0 (Qualifier) |
| Collision Energy | Optimized for specific instrument |
Triphenyltin Fragmentation Pathway
In the collision cell of the mass spectrometer, the triphenyltin cation ([Ph₃Sn]⁺) undergoes fragmentation primarily through the sequential loss of phenyl groups.
Caption: Proposed fragmentation pathway of the triphenyltin cation in MS/MS.
Method Validation and Performance
The described method has been validated across various matrices, demonstrating excellent performance characteristics in line with regulatory requirements.
| Parameter | Water Matrix[2][7] | Soil Matrix[2][7] | Food Matrix[1] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 µg/L | 10 µg/kg | 2-50 µg/kg |
| Accuracy (% Recovery) | 86 - 107% | 72 - 87% | 85 - 115% |
| Precision (% RSD) | 3 - 8% | 3 - 8% | < 15% |
Troubleshooting and Expert Insights
-
Ion Suppression: Complex matrices can suppress the ionization of triphenyltin. To mitigate this, ensure thorough sample clean-up. If suppression persists, matrix-matched calibration standards or the use of a stable isotope-labeled internal standard is recommended.[5]
-
Glassware Adsorption: Organotin compounds can adsorb to glass surfaces. It is crucial to use acid-washed glassware throughout the sample preparation process to prevent analyte loss.
-
Peak Tailing: Poor peak shape can result from interactions with active sites in the LC system. The use of a mobile phase additive like formic or acetic acid helps to improve peak symmetry.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and direct approach for the analysis of triphenyltin compounds in a variety of challenging matrices. By eliminating the need for derivatization, this method offers a significant improvement in efficiency over traditional GC-based techniques. The combination of optimized sample preparation protocols and highly selective MRM detection ensures accurate and reliable quantification of triphenyltin at levels relevant to environmental and food safety regulations.
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Kucharski, J., et al. (2020). Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland. Molecules, 25(22), 5427. [Link]
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da Silva, A. P., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 12(18), 2323-2330. [Link]
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da Silva, A. P., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. PubMed. [Link]
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da Silva, A. P., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. RSC Publishing. [Link]
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AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Sciex.com. [Link]
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da Silva, A. P., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. PubMed. [Link]
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Li, J., et al. (2015). High-Throughput Speciation of Triethyl Tin, Tributyl Tin, and Triphenyl Tin in Environmental Water by Ultra-Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate. [Link]
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Banoub, J., et al. (2004). Electrospray mass spectrum (positive ion mode) of triphenyltin chloride... ResearchGate. [Link]
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Al-Qassab, N., & Antoniou, A. (2013). Speciation Study of Trialkyl-and Triphenyl-Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization. ResearchGate. [Link]
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Caricchia, A. M., et al. (1998). Use of cartridges for speciation of organotin compounds in environmental samples. ResearchGate. [Link]
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Karami, M., et al. (2021). The organotin contaminants in food: Sources and methods for detection: A systematic review and meta-analysis. Food Science & Nutrition, 9(11), 6434-6442. [Link]
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Application Notes & Protocols: A Researcher's Guide to Tin-119m Mössbauer Spectroscopy for Organotin Compounds
Abstract
The Mössbauer Effect: A Primer for the Organotin Chemist
Mössbauer spectroscopy is a powerful, non-destructive nuclear resonance technique that provides unique insights into the chemical environment of specific isotopes within a solid matrix.[1] The phenomenon, known as the Mössbauer effect, involves the recoil-free emission and resonant absorption of gamma (γ) rays by atomic nuclei.[2][3] In a gaseous or liquid sample, the emitting or absorbing nucleus would recoil to conserve momentum, leading to a loss of energy in the γ-ray and preventing resonant absorption. However, in a solid lattice, the recoil momentum can be transferred to the entire crystal, making the recoil energy negligible.[2][4] This allows for the precise matching of emission and absorption energies, forming the basis of Mössbauer spectroscopy.
For the organotin chemist, the isotope of interest is ¹¹⁹Sn. The technique is particularly sensitive to the oxidation state (Sn(II) vs. Sn(IV)), the nature of the chemical bonds, the coordination number, and the local symmetry around the tin atom.[5][6] This makes it an invaluable tool for characterizing a wide range of organotin compounds, from catalysts and polymers to potential therapeutic agents.
Instrumentation: The Anatomy of a ¹¹⁹Sn Mössbauer Spectrometer
A typical Mössbauer spectrometer operating in transmission mode consists of several key components, each playing a critical role in acquiring high-quality data.[7][8]
-
The Radioactive Source: For ¹¹⁹Sn spectroscopy, the γ-ray source is metastable ¹¹⁹mSn, commonly in a CaSnO₃ matrix.[1][5] This source provides the 23.8 keV γ-rays necessary for the nuclear transition in the sample's ¹¹⁹Sn nuclei.
-
The Transducer (Drive): To achieve resonance, the energy of the emitted γ-rays is modulated using the Doppler effect.[7][9] The source is mounted on a velocity transducer, which moves it back and forth relative to the sample, scanning a range of energies. The velocity is typically reported in mm/s.
-
The Sample Holder and Cryostat: The sample, usually a solid powder, is held in a container made of a material transparent to γ-rays, such as a PMMA (polymethyl methacrylate) holder.[10] Since the recoil-free fraction (the probability of a Mössbauer event) increases significantly at lower temperatures, measurements are often performed at cryogenic temperatures (e.g., 77 K, the temperature of liquid nitrogen).[11][12] This is achieved using a cryostat, which can be a liquid nitrogen Dewar or a more advanced closed-cycle helium refrigerator for temperatures down to ~4 K.[13][14][15]
-
The Detector: A detector is placed behind the sample to measure the intensity of the transmitted γ-rays. Scintillation detectors, such as those with a YAP:Ce (Yttrium Aluminum Perovskite doped with Cerium) crystal, are commonly used for their efficiency in detecting the 23.8 keV γ-rays of ¹¹⁹Sn.[14]
-
Data Acquisition System: The electronics count the γ-ray pulses as a function of the source velocity, generating the Mössbauer spectrum, which is a plot of γ-ray transmission versus Doppler velocity.[7]
Experimental Workflow Diagram
Caption: The interplay between molecular structure and observed Mössbauer parameters.
Recoil-free Fraction (f) and Linewidth (Γ)
-
Recoil-free Fraction (f): Also known as the Lamb-Mössbauer factor, f represents the fraction of γ-rays that are emitted or absorbed without recoil. [16]It is related to the strength of the bonding of the tin atom in the solid lattice. A higher f-factor, which corresponds to a larger spectral area, indicates a more rigidly held tin atom.
-
Linewidth (Γ): The natural linewidth of the ¹¹⁹Sn transition is very narrow. In experimental spectra, the observed linewidth can be broadened by factors such as sample thickness, instrumental effects, and unresolved hyperfine interactions. A narrow linewidth is indicative of a well-defined, single chemical environment for the tin atoms in the sample.
Applications in Organotin Research and Drug Development
The sensitivity of ¹¹⁹Sn Mössbauer spectroscopy to the local chemical environment makes it a powerful tool in several research areas:
-
Structural Elucidation: Determining the coordination number and geometry of tin in complex organometallic structures. [17][18][19]* Reaction Monitoring: Observing changes in the tin environment during chemical reactions, such as ligand exchange or redox processes.
-
Polymer Chemistry: Characterizing the mode of action of organotin stabilizers in polymers like PVC. [18]* Biological Systems and Drug Development: Investigating the binding of organotin compounds to biological macromolecules, such as proteins or DNA. [18]This is crucial for understanding the mechanism of action and for the rational design of new organotin-based therapeutic agents. The technique can help determine how a potential drug interacts with its target site.
Data Summary: Typical ¹¹⁹Sn Mössbauer Parameters for Organotin Compounds
| Class of Compound | Oxidation State | Coordination No. | Typical Geometry | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| Tetraorganotins (R₄Sn) | IV | 4 | Tetrahedral | 1.0 - 1.6 | 0 |
| Triorganotin Halides (R₃SnX) | IV | 4 or 5 | Distorted Tetrahedral / Trigonal Bipyramidal | 1.2 - 1.7 | 2.5 - 4.0 |
| Diorganotin Dihalides (R₂SnX₂) | IV | 4 or 6 | Distorted Tetrahedral / trans-Octahedral | 1.3 - 2.1 | 3.0 - 4.5 |
| Monoorganotin Trihalides (RSnX₃) | IV | 5 or 6 | Trigonal Bipyramidal / Octahedral | 0.5 - 1.5 | 1.5 - 2.5 |
| Diorganotin Dicarboxylates (R₂Sn(O₂CR')₂) | IV | 6 | Skew-Trapezoidal / Octahedral | 1.2 - 1.6 | 3.0 - 4.5 |
| Stannocenes (Cp₂Sn) | II | - | Bent Sandwich | ~3.7 | ~0.8 |
| Tin(II) Halides (SnX₂) | II | - | Polymeric / Bridged | 3.0 - 4.2 | 0 - 1.5 |
Note: All isomer shifts are relative to BaSnO₃ at room temperature. Values are approximate and can vary based on the specific organic groups (R) and other ligands (X).
Conclusion
Tin-119m Mössbauer spectroscopy is an exceptionally informative technique for the detailed characterization of organotin compounds. By providing precise data on the oxidation state, coordination geometry, and bonding characteristics of the tin center, it offers a level of insight that is often complementary to other analytical methods like NMR and X-ray crystallography. For researchers in materials science, catalysis, and particularly in the challenging field of drug development, mastering this technique can unlock a deeper understanding of structure-function relationships, paving the way for innovation and discovery.
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Application Notes & Protocols for the Evaluation of Bis(triphenyltin) oxide as a Wood Preservative Biocide
Disclaimer: This document is intended for research and development purposes only, to be used by qualified scientific professionals. Bis(triphenyltin) oxide and related organotin compounds are highly toxic and pose significant environmental and health risks. All handling and experimentation must be conducted in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls, in strict accordanceance with all applicable safety regulations and institutional policies.
Introduction and Scientific Context
Wood, as a sustainable and versatile building material, is susceptible to biodeterioration by fungi, insects, and marine borers.[1] Chemical preservation is a critical technology for extending the service life of wood products, particularly in high-hazard applications.[2] Organotin compounds have historically been recognized for their potent biocidal properties. While bis(tributyltin) oxide (TBTO) was widely used, its environmental persistence and ecotoxicity led to severe restrictions.[3][4] This has prompted research into other organotin structures, including triphenyltin derivatives.
This compound (C₃₆H₃₀OSn₂), also known as hexaphenyldistannoxane, and its hydrated analogue, triphenyltin hydroxide (TPTH or Fentin Hydroxide), are members of the tri-organotin family.[5][6] These compounds have been utilized primarily as agricultural fungicides.[7][8] Their potential application in wood preservation warrants rigorous scientific investigation, focusing on efficacy, permanence, and a thorough understanding of their toxicological profile.
This document provides a comprehensive overview of the core scientific principles of this compound and details robust laboratory protocols for its evaluation as a wood preservative, designed for researchers and material scientists. The protocols are adapted from internationally recognized standards from the American Wood Protection Association (AWPA) to ensure data validity and reproducibility.[9][10]
Physicochemical Properties and Mechanism of Action
This compound is the chemical anhydride of triphenyltin hydroxide. Upon heating above 45°C, triphenyltin hydroxide undergoes dehydration to form the oxide.[6] It is characterized as a white powder with very low solubility in water but moderate solubility in many organic solvents.[6]
| Property | Value | Source |
| Chemical Formula | C₃₆H₃₀OSn₂ | [5] |
| Molar Mass | 716.0 g/mol | [5] |
| CAS Number | 1262-21-1 | [5] |
| Appearance | White Powder / Crystalline Solid | [6] |
| Water Solubility | Very low (e.g., 1.2 ppm for TPTH) | [6] |
| Organic Solvents | Moderately soluble (e.g., ethanol, benzene) | [6] |
The primary fungicidal mechanism of triphenyltin compounds is the disruption of cellular energy metabolism.[7][8] As a member of the Fungicide Resistance Action Committee (FRAC) Group 30, it acts as a potent inhibitor of mitochondrial ATP synthase.[7][11] By binding to the F₀ subunit of this enzyme complex, it disrupts the proton channel, uncoupling oxidative phosphorylation and halting the production of ATP, which is essential for all cellular functions.[7][8] This multi-site inhibitory action makes the development of fungal resistance less likely compared to single-site-specific fungicides.[11]
Caption: Workflow for Soil-Block Efficacy Testing.
4.3 Step-by-Step Methodology
Part A: Preparation & Treatment
-
Wood Block Preparation: Number and weigh each wood block to the nearest 0.001 g to determine its initial mass (M₁). Dry the blocks at 103±2°C until a constant weight is achieved.
-
Preservative Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of treating solutions by serial dilution to target a range of retentions in the wood blocks (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 kg/m ³). Include a solvent-only control group.
-
Vacuum-Pressure Impregnation: Place a set of blocks for a single concentration level in the impregnation chamber. [4] * Apply an initial vacuum of at least -85 kPa for 30 minutes. [12][13] * Introduce the treating solution while under vacuum until the blocks are fully submerged.
-
Release the vacuum and apply pressure of approximately +700 kPa for 60 minutes. [12] * Release the pressure, remove the blocks, and quickly blot them to remove excess surface solution.
-
-
Retention Calculation: Immediately weigh the wet, treated blocks (M₂). Calculate the mass of solution absorbed (M₂ - M₁). The retention of the active ingredient in kilograms per cubic meter ( kg/m ³) is calculated as: Retention ( kg/m ³) = [(M₂ - M₁) × C] / V Where C is the concentration of the solution (%) and V is the volume of the block (m³).
-
Conditioning: Allow the treated blocks to air-dry in the fume hood for at least 21 days to allow for solvent evaporation and preservative fixation.
Part B: Fungal Exposure & Analysis
-
Culture Bottle Preparation: Prepare soil-block culture bottles as specified in AWPA E10, with a feeder strip placed on top of moistened soil. Inoculate with the desired test fungus and incubate until the feeder strip is fully colonized.
-
Leaching (Optional but Recommended): To assess permanence, a subset of conditioned blocks from each treatment group should undergo a leaching procedure according to AWPA Standard E11 before fungal exposure. [8][14]This involves immersing the blocks in distilled water for a period of two weeks with periodic water changes. [15]3. Sterilization and Exposure: Weigh the conditioned (and leached, if applicable) blocks to get the pre-exposure mass (M₃). Sterilize the blocks using a validated method (e.g., ethylene oxide or gamma irradiation). Aseptically place two blocks in each colonized culture bottle, ensuring they rest on the feeder strip.
-
Incubation: Incubate the bottles at 27±1°C and 70±5% relative humidity for 12 weeks. [10]5. Final Analysis: After incubation, remove the blocks, carefully clean off all surface mycelium, and weigh them to determine the post-exposure mass (M₄).
-
Mass Loss Calculation: Calculate the percentage mass loss due to decay as: Mass Loss (%) = [(M₃ - M₄) / M₃] × 100
-
Determine Toxic Threshold: The toxic threshold is the lowest retention level at which the average mass loss is below a specified value (typically 2-3%) and is statistically significantly lower than the solvent-only controls.
Protocol for Analytical Quantification in Treated Wood
Verifying the retention of this compound in treated wood is a critical quality control step. The standard approach involves solvent extraction, chemical derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). [16][17] 5.1 Step-by-Step Methodology
-
Sample Preparation: Take a representative sample of the treated wood (e.g., shavings or ground wood from an assay zone).
-
Extraction: Extract the organotin compounds from the wood sample using an appropriate solvent, such as acidified ethanol or toluene, often with the aid of sonication. [17]3. Derivatization: The extracted triphenyltin compounds are polar and require derivatization to a more volatile form for GC analysis. Common methods include:
-
Ethylation: Reaction with sodium tetraethylborate (NaBEt₄). [17] * Alkylation: Reaction with a Grignard reagent, such as pentylmagnesium bromide. [2][18]4. GC-MS Analysis: Inject the derivatized, extracted sample into a GC-MS system. The GC separates the derivatized organotin compounds, and the MS detects and quantifies them based on their specific mass-to-charge ratios, providing high selectivity and sensitivity. [17]5. Quantification: Use a calibration curve prepared from certified standards of derivatized triphenyltin to accurately quantify the concentration in the wood sample.
-
Conclusion and Future Directions
This compound possesses a potent fungicidal mechanism of action that makes it a candidate for investigation as a wood preservative. However, its high mammalian toxicity and environmental concerns necessitate a cautious and highly controlled research approach. The protocols detailed herein, based on AWPA standards, provide a robust framework for researchers to systematically evaluate its efficacy (toxic thresholds) and permanence (leach resistance) in a laboratory setting. Such data is the foundational requirement for any consideration of this biocide for wood protection applications and for comparing its performance against both historical preservatives like TBTO and modern, lower-toxicity alternatives.
References
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Application Notes and Protocols for Evaluating the Antifungal Properties of Triphenyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Potential of Triphenyltin Compounds in Antifungal Research
Triphenyltin compounds, a class of organotin molecules, have long been recognized for their potent biological activities, including significant antifungal properties.[1] Historically, they have been utilized as broad-spectrum pesticides and in marine antifouling paints.[2] While their widespread agricultural use has been curtailed in many regions due to environmental and toxicological concerns, the unique mechanism of action and fungicidal efficacy of triphenyltin derivatives continue to make them a subject of interest in the development of new antifungal agents, particularly in the face of growing resistance to conventional therapies.[2][3][4][5]
These application notes provide a comprehensive guide for researchers and drug development professionals on the evaluation of the antifungal properties of triphenyltin compounds. This document delves into their mechanism of action, provides detailed protocols for in vitro susceptibility testing, outlines considerations for in vivo efficacy studies, and discusses the crucial aspects of structure-activity relationships and safe handling.
Unraveling the Mechanism: How Triphenyltin Compounds Inhibit Fungal Growth
The primary antifungal mechanism of triphenyltin compounds is the inhibition of oxidative phosphorylation in fungal mitochondria.[6] Specifically, they target the F₀ subunit of ATP synthase, disrupting the proton gradient across the inner mitochondrial membrane and thereby halting the production of ATP, the cell's primary energy currency.[6] This disruption of cellular respiration ultimately leads to fungal cell death.
Unlike azoles, which inhibit ergosterol biosynthesis, or echinocandins, which target cell wall synthesis, the action of triphenyltin compounds on cellular energy production represents a distinct and potent antifungal strategy.[7][8][9][10][11][12][13][14]
Caption: Mechanism of action of triphenyltin compounds.
Synthesis of Novel Triphenyltin Derivatives: A General Protocol
The synthesis of novel triphenyltin carboxylates can be achieved through the reaction of triphenyltin hydroxide with a carboxylic acid of interest.[15][16] This straightforward approach allows for the generation of a diverse library of compounds for structure-activity relationship studies.
Protocol 3.1: Synthesis of a Triphenyltin Carboxylate
-
Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of triphenyltin hydroxide in methanol.
-
Addition of Carboxylic Acid: To the stirred solution, add one molar equivalent of the desired carboxylic acid.
-
Reflux: Attach a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., methanol/water, ethanol).
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as FTIR, ¹H NMR, ¹³C NMR, and elemental analysis.[15]
In Vitro Antifungal Susceptibility Testing: Quantifying Potency
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antifungal activity of a new compound. The broth microdilution method is a standardized and widely accepted technique.[17][18][19][20][21][22][23][24][25][26][27][28][29]
Protocol 4.1: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27-A2)[23][24][25][29]
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium buffered with MOPS to pH 7.0
-
Test triphenyltin compound dissolved in a suitable solvent (e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Compound Preparation: Prepare a stock solution of the triphenyltin compound in DMSO. Create a series of twofold serial dilutions in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the inoculum concentration to 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (530 nm, 90% transmittance) or by direct counting with a hemocytometer.
-
Dilute the standardized inoculum 1:1000 in RPMI-1640 medium to obtain a final working concentration of 1 x 10³ to 5 x 10³ CFU/mL.[21]
-
-
Plate Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted triphenyltin compound. This will result in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: Wells containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum.
-
Sterility Control: Wells containing 200 µL of RPMI-1640 only.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound and the fungal inoculum.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.
Caption: Broth microdilution workflow.
Protocol 4.2: E-test (Gradient Diffusion Method)[31][32][33][34][35][36]
The E-test is a technically simpler alternative to broth microdilution that provides a direct MIC reading.
Materials:
-
Agar plates (RPMI-1640 agar with MOPS)
-
E-test strips impregnated with a concentration gradient of the triphenyltin compound (custom preparation may be required)
-
Standardized fungal inoculum (as prepared in Protocol 4.1)
-
Sterile swabs
Procedure:
-
Plate Inoculation: Dip a sterile swab into the standardized fungal inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
E-test Strip Application: Allow the plate to dry for 10-15 minutes. Aseptically apply the E-test strip to the agar surface.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[30]
Table 1: Representative In Vitro Antifungal Activity of Organotin Compounds
| Fungal Species | Compound | MIC Range (µg/mL) | Reference |
| Candida albicans | Triphenyltin derivative 3 | 1.17 | [25] |
| Candida krusei | Triphenyltin derivative 3 | 3.125 | [25] |
| Cryptococcus neoformans | Tributyltin derivative 1 | 0.55 - 1.56 | [23] |
| Cryptococcus neoformans | Triphenyltin derivative 3 | 0.55 - 1.56 | [23] |
| Various Yeast-like Fungi | Organotin Complexes 1, 2, & 3 | 0.25 - 4.68 | [23][26] |
| Various Filamentous Fungi | Organotin Complexes 1, 2, & 3 | 0.25 - 4.68 | [23][26] |
In Vivo Efficacy Assessment: From the Bench to Preclinical Models
While in vitro data is essential, in vivo studies are critical for evaluating the therapeutic potential of a compound. Murine models of systemic fungal infections are commonly used for this purpose.[31][32][33][34][35]
Protocol 5.1: General Murine Model of Systemic Candidiasis
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or Swiss Webster)
-
Candida albicans inoculum
-
Test triphenyltin compound formulated for intravenous or oral administration
-
Vehicle control
-
Positive control antifungal (e.g., fluconazole)
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Infection: Infect the mice with a lethal or sublethal dose of Candida albicans via the tail vein.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer the triphenyltin compound, vehicle control, or positive control antifungal. Treatment may be a single dose or multiple doses over several days.
-
Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and mortality for a defined period (e.g., 14-21 days).
-
Endpoint Analysis:
-
Survival: Record the survival rate in each treatment group.
-
Fungal Burden: At the end of the study, or at specific time points, euthanize a subset of mice from each group and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and the fungal burden data using appropriate statistical tests (e.g., t-test or ANOVA).
Structure-Activity Relationship (SAR): Designing More Potent Antifungals
The antifungal activity of triphenyltin compounds can be modulated by altering the carboxylate ligand attached to the triphenyltin moiety.[36][37][38][39][40][41] Understanding these relationships is key to designing more effective and potentially less toxic derivatives.
Key SAR Observations:
-
Nature of the R-group: The lipophilicity, steric bulk, and electronic properties of the carboxylate side chain can significantly influence antifungal activity.
-
Chelation: The coordination of the carboxylate group to the tin atom plays a role in the overall stability and biological activity of the compound.
Caption: Structure-activity relationship of triphenyltin compounds.
Safety and Handling: A Critical Consideration
Triphenyltin compounds are toxic and should be handled with extreme care.[4][5][42]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood.
-
Containment: Use appropriate containment measures to prevent spills and the generation of dust.
-
Waste Disposal: Dispose of all waste containing triphenyltin compounds in accordance with institutional and national regulations for hazardous waste.
-
Toxicity Awareness: Be aware of the potential routes of exposure (inhalation, ingestion, skin contact) and the associated health risks, which can include neurotoxic effects.[43]
Data Interpretation and Troubleshooting
Interpreting MICs:
-
A low MIC value indicates high antifungal potency.
-
Compare the MICs of your test compounds to those of known antifungal agents to benchmark their activity.
Common Troubleshooting:
-
No Fungal Growth: Check the viability of your inoculum and the quality of your growth medium.
-
Contamination: Ensure aseptic technique is maintained throughout the experimental setup.
-
Inconsistent Results: Verify the accuracy of your serial dilutions and the standardization of your inoculum.
-
Compound Precipitation: If the triphenyltin compound precipitates in the growth medium, consider using a different solvent or a lower concentration range.
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- 39. researchgate.net [researchgate.net]
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- 41. researchgate.net [researchgate.net]
- 42. atsdr.cdc.gov [atsdr.cdc.gov]
- 43. Triphenyltin Compounds (CICADS) [inchem.org]
Application Notes and Protocols for Triphenyltin Derivatives in Anticancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Resurgence of Organometallics in Oncology
The enduring challenge of acquired drug resistance and the dose-limiting toxicities of conventional platinum-based chemotherapeutics have catalyzed the exploration of alternative metal-based anticancer agents. Among these, organotin(IV) compounds, and specifically triphenyltin(IV) derivatives, have emerged as a highly promising class of metallodrugs.[1][2] Characterized by a central tin atom covalently bonded to three phenyl rings and a fourth variable ligand, these compounds exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines, often surpassing the efficacy of cisplatin.[2] The versatility of triphenyltin derivatives lies in the ability to modulate their biological activity and selectivity through the strategic selection of the fourth ligand, which can range from simple halides to complex carboxylates and dithiocarbamates.[1][3] This guide provides a comprehensive overview of the mechanisms of action, key experimental protocols, and application insights for researchers investigating the anticancer potential of triphenyltin derivatives.
Mechanisms of Anticancer Action: A Multi-pronged Assault on Cancer Cells
The cytotoxic effects of triphenyltin derivatives are not attributed to a single mode of action but rather a coordinated attack on multiple cellular processes, leading to cell cycle arrest and apoptosis. The general trend for organotin cytotoxicity follows the order: R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺, highlighting the high potency of triorganotin compounds like triphenyltin derivatives.[2]
Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway
A primary mechanism by which triphenyltin compounds exert their anticancer effects is through the induction of apoptosis, predominantly via the intrinsic or mitochondrial pathway. This process is initiated by intracellular stresses such as DNA damage and oxidative stress.[2] Triphenyltin derivatives have been shown to upregulate the expression of the pro-apoptotic p53 tumor suppressor protein.[4] Activated p53, in turn, modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance towards pro-apoptotic members promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4]
Figure 2: Inhibition of Cell Proliferation via iNOS Downregulation.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various triphenyltin derivatives against a panel of human cancer cell lines, demonstrating their potent anticancer activity.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triphenyltin(IV) indomethacinate | BT-474 (Breast) | 0.076 | [1] |
| Triphenyltin(IV) indomethacinate | MDA-MB-468 (Breast) | 0.187 | [1] |
| Triphenyltin(IV) indomethacinate | MCF-7 (Breast) | 0.133 | [1] |
| Triphenyltin(IV) flurbiprofenate | BT-474 (Breast) | 0.083 | [1] |
| Triphenyltin(IV) flurbiprofenate | MDA-MB-468 (Breast) | 0.200 | [1] |
| Triphenyltin(IV) flurbiprofenate | MCF-7 (Breast) | 0.138 | [1] |
| Triphenyltin(IV) diallyldithiocarbamate | HT-29 (Colon) | 0.39 | [5] |
| Triphenyltin(IV) chloride carboxylate | DLD-1 (Colon) | 0.103 | [6] |
| Triphenyltin(IV) oxaprozinate | MCF-7 (Breast) | 0.10 - 0.76 | [1] |
| Triphenyltin(IV) propanoate derivative (Ph₃SnL1) | MCF-7 (Breast) | 0.100 - 0.758 | [3] |
| Triphenyltin(IV) propanoate derivative (Ph₃SnL3) | HepG2 (Liver) | 0.100 - 0.758 | [3] |
| Triphenyltin ethyl phenyl dithiocarbamate | K562 (Leukemia) | 0.01 - 0.30 | [7] |
| Triphenyltin butyl phenyl dithiocarbamate | K562 (Leukemia) | 0.01 - 0.30 | [7] |
| Triphenyltin(IV) methylisopropyldithiocarbamate | K-562 (Leukemia) | 0.223 (48h) | [8] |
| Triphenyltin(IV) ethylisopropyldithiocarbamate | K-562 (Leukemia) | 0.306 (48h) | [8] |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the key experiments essential for evaluating the anticancer properties of triphenyltin derivatives.
Synthesis and Characterization
Protocol 1: Synthesis of Triphenyltin(IV) Carboxylates
This protocol describes a general method for synthesizing triphenyltin(IV) carboxylates from triphenyltin(IV) chloride and a carboxylic acid.
Materials:
-
Triphenyltin(IV) chloride (Ph₃SnCl)
-
Carboxylic acid (e.g., indomethacin, flurbiprofen)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask.
-
Add an equimolar amount of triethylamine to deprotonate the carboxylic acid. Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve an equimolar amount of triphenyltin(IV) chloride in the same anhydrous solvent.
-
Slowly add the triphenyltin(IV) chloride solution to the carboxylate solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume using a rotary evaporator.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Characterization of Triphenyltin Derivatives
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube if any solid particles are present.
-
Analysis: Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra to confirm the structure of the compound. The chemical shifts and coupling constants will be characteristic of the triphenyltin moiety and the coordinated ligand.
B. X-ray Crystallography
-
Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
-
Analysis: The crystal structure will provide definitive information on the coordination geometry of the tin atom and the overall molecular structure.
In Vitro Anticancer Activity
Figure 3: General Workflow for In Vitro Evaluation of Triphenyltin Derivatives.
Protocol 3: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Triphenyltin derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of the triphenyltin derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the triphenyltin derivative at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the triphenyltin derivative, then lyse the cells in ice-cold lysis buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Anticancer Efficacy
Protocol 6: Human Tumor Xenograft Model
This in vivo model is crucial for evaluating the therapeutic potential of triphenyltin derivatives in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the triphenyltin derivative (and vehicle control) via the desired route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion and Future Perspectives
Triphenyltin(IV) derivatives represent a versatile and potent class of non-platinum anticancer agents. Their multifaceted mechanisms of action, including the induction of apoptosis and inhibition of key proliferative pathways, make them attractive candidates for further development. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the anticancer potential of novel triphenyltin compounds. Future research should focus on optimizing the ligand structure to enhance tumor selectivity and reduce off-target toxicity, as well as exploring combination therapies with existing anticancer drugs to overcome resistance and improve therapeutic outcomes. The continued investigation of these promising metallodrugs holds the potential to introduce new and effective treatment options into the oncologist's arsenal.
References
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In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021). PMC. [Link]
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IC50 (µM) after 96 h of action of tin compounds 22-30 and cisplatin on different cancer cell lines. (n.d.). ResearchGate. [Link]
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Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. (2023). PMC. [Link]
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Synthesis and in vitro anticancer activity of some organotin(IV) benzoate compounds. (2018). Oriental Journal of Chemistry. [Link]
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Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). PMC. [Link]
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In vitro cytotoxicity of diorganotin (IV) trimethoxy-benzoates against sixty human NCl tumor cell lines. (1992). PubMed. [Link]
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Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. (2011). Drug and Chemical Toxicology. [Link]
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(PDF) Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. (2023). ResearchGate. [Link]
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IC 50 value of compound 1 and compound 2 against HT-29 cells. (n.d.). ResearchGate. [Link]
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Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Genotoxic Effects of Tributyltin and Triphenyltin Isothiocyanates, Cognate RXR Ligands: Comparison in Human Breast Carcinoma MCF 7 and MDA-MB-231 Cells. (2019). PMC. [Link]
-
Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. (2023). PubMed. [Link]
-
(PDF) Cytotoxicity and Structure-Activity Relationship Studies of Aqua-Triphenyltin(IV) Carboxylates on Human Cancer Cell Lines. (2009). ResearchGate. [Link]
-
A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line. (2015). PubMed. [Link]
-
Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. (2020). ResearchGate. [Link]
-
(PDF) Cytotoxicity of Triphenyltin(IV) Methyl- and Ethylisopropyldithiocarbamate Compounds in Chronic Myelogenus Leukemia Cell Line (K-562). (2014). ResearchGate. [Link]
-
(A) Alteration of HCT-116 and MCF-7 cells after treatment with IC50... (n.d.). ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Bis(triphenyltin) oxide: Safe Handling and Compliant Disposal in a Laboratory Setting
Introduction: Understanding the Compound and Its Associated Risks
Bis(triphenyltin) oxide (C₃₆H₃₀OSn₂), also known as hexaphenyldistannoxane, is an organotin compound utilized in various chemical syntheses.[1][2] While effective in its applications, its handling and disposal require rigorous protocols due to its significant toxicological and environmental profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to manage this compound safely and in compliance with regulatory standards.
The primary hazards associated with this compound are its acute toxicity upon ingestion, dermal contact, and inhalation.[3] It is classified as a substance that causes skin and serious eye irritation.[4] Furthermore, it poses a significant long-term threat to the environment, being very toxic to aquatic life with long-lasting effects.[3][5] Adherence to the protocols outlined herein is not merely a procedural formality but a critical measure to protect laboratory personnel and the surrounding ecosystem.
Physicochemical and Toxicological Profile
A clear understanding of the compound's properties is fundamental to its safe handling. Key data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₀OSn₂ | [3] |
| Molecular Weight | 716.0 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Solubility | Insoluble in water | [6] |
| Occupational Exposure Limit | TWA: 0.1 mg/m³ (as Sn, skin) | [7][8] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. The classification for this compound underscores its multi-faceted risk profile.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhaled | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Aquatic Hazard (Acute) | 1 | H400: Very toxic to aquatic life |
| Aquatic Hazard (Long-term) | 1 | H410: Very toxic to aquatic life with long lasting effects |
| Source: Aggregated GHS information from multiple sources.[3][4] |
Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive for handling this compound is the strict minimization of exposure. This is achieved through a combination of engineering controls and appropriate PPE.
-
Engineering Controls : All manipulations of this compound, especially handling of the solid powder, must be performed within a certified chemical fume hood.[9][10] The fume hood provides critical protection against the inhalation of airborne particles. The ventilation system must be designed to prevent recirculation into the workspace and must comply with local and federal air pollution regulations.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Hand Protection : Use double-gloving with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid contaminating skin.[4]
-
Eye/Face Protection : Wear safety glasses with side shields and a face shield.[4][11]
-
Body Protection : A lab coat is required. For tasks with a higher risk of spillage, disposable Tyvek-type sleeves or a full suit should be considered.[6]
-
Respiratory Protection : If there is a risk of aerosol generation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[6][12]
-
Caption: Hierarchy of controls for handling this compound.
Protocols for Safe Handling and Use
Protocol: Weighing and Transfer of Solid this compound
Objective: To safely weigh and transfer the solid compound while preventing dust formation and contamination.
-
Preparation : Don all required PPE as described in Section 2.0. Ensure the chemical fume hood sash is at the appropriate working height.
-
Work Surface : Line the work surface inside the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill.
-
Weighing : Use a tared, sealed container for weighing. Alternatively, place the balance inside the fume hood. If this is not possible, weigh the compound on wax paper or a weighing boat and carefully fold it to enclose the powder before transferring.
-
Transfer : Gently tap the compound into the reaction vessel. Avoid any actions that could create dust.[10] Use an anti-static gun if the powder is prone to static dispersal.
-
Post-Transfer Cleanup : Immediately package any contaminated weighing paper or boats as hazardous waste. Wipe down the spatula and any surfaces with a solvent-moistened cloth (e.g., acetone), and dispose of the cloth as contaminated waste.[6]
Protocol: Decontamination of Contaminated Glassware
Objective: To safely and effectively decontaminate glassware that has been in contact with this compound, rendering it safe for standard washing procedures.
Causality: A multi-step process is required because residual organotin compounds are not effectively removed by simple soap and water. The protocol involves a solvent rinse to remove the bulk of the material, followed by an oxidative step to degrade the remaining trace residues to less toxic inorganic tin oxides.[13]
-
Initial Rinse (in a fume hood) : Triple rinse the glassware with a suitable organic solvent (e.g., acetone, toluene).[13]
-
Rationale : This step removes the majority of the organotin residue.
-
-
Waste Collection : Collect all solvent rinses in a dedicated, sealed, and clearly labeled hazardous waste container for organotin waste.[13]
-
Oxidative Treatment : Immerse the rinsed glassware in a designated container with an oxidizing solution. Two common options are:
-
Soaking : Allow the glassware to soak in the oxidizing bath for a minimum of 12 hours.[13]
-
Final Cleaning : After soaking, carefully remove the glassware, rinse it thoroughly with deionized water, and then proceed with standard laboratory washing procedures (soap and water).
-
Bath Disposal : The used bleach or acid bath is now considered hazardous waste and must be disposed of according to institutional guidelines.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical to mitigating harm.
Caption: Decision workflow for responding to a this compound spill.
Spill Response Protocol
-
Evacuate and Alert : Immediately alert others in the vicinity. Evacuate the immediate area of the spill.[10] Restrict access and notify the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.[13]
-
Assess and Don PPE : Only personnel trained in hazardous spill cleanup should proceed. Before re-entering the area, don the appropriate PPE, including respiratory protection if the spill is large or has generated dust.[10]
-
Containment and Cleanup :
-
For Solid Spills : Do NOT dry sweep, as this can create airborne dust. Carefully moisten the material with a fine water mist if appropriate, then gently sweep or scoop the material into a designated hazardous waste container.[4][10]
-
For Liquid Spills/Solutions : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[6][13] Allow it to be fully absorbed.
-
-
Collection : Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a heavy-duty, sealable plastic bag or a dedicated waste container.[6] Seal the container and label it clearly as "Hazardous Waste: Contains this compound".
-
Decontamination : Clean the spill area using the procedure outlined in Section 3.2 (solvent rinse followed by soap and water). All materials used for decontamination must be disposed of as hazardous waste.[6]
Personnel Exposure
-
Skin Contact : Immediately remove all contaminated clothing while under a safety shower.[9] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][9]
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.[4][15]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Management and Disposal
All materials contaminated with this compound are classified as hazardous waste.[9][10] Improper disposal can lead to severe environmental damage and regulatory penalties.[16][17]
Protocol: Collection and Storage of Waste
-
Designated Containers : Use separate, dedicated hazardous waste containers for solid waste (e.g., contaminated gloves, bench paper, solids) and liquid waste (e.g., solvent rinses, reaction mother liquors).
-
Container Integrity : Containers must be made of a compatible material (e.g., polyethylene or glass for liquids), be in good condition, and have a secure, tight-fitting lid.[16]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and "Organotin Waste" or "Contains this compound".[16][18] The label should also include the accumulation start date.
-
Storage : Store waste containers in a designated, secure satellite accumulation area that is away from incompatible materials (e.g., strong oxidizers).[10] The storage area should have secondary containment to prevent the spread of material in case of a leak.
Disposal Pathway
-
Professional Disposal : Organotin waste must be disposed of through the institution's EHS office or a licensed professional hazardous waste disposal service.[4] Do not attempt to dispose of this material down the drain or in regular trash under any circumstances.[4][15]
-
Landfill Prohibition : In many jurisdictions, direct landfilling of untreated organotin waste is prohibited. The waste must be sent to a facility capable of high-temperature incineration or other approved treatment methods.[11][19]
-
Documentation : Maintain accurate records of all hazardous waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.
References
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National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem. Retrieved from [Link]
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NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: Bis(triphenyltin)oxide. Retrieved from [Link]
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ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]
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Environment and Climate Change Canada. (n.d.). Code of practice: management of tetrabutyltin. Canada.ca. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). Retrieved from [Link]
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Adriaens, P., & Lens, P. (2005). Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. Water Research, 39(12), 2639-2648. Retrieved from [Link]
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National Toxicology Program (NTP). (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]
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Hylin, J. W., & Bourquin, A. W. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Environmental Science and Pollution Research, 29, 28549–28560. Retrieved from [Link]
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International Labour Organization (ILO) & World Health Organization (WHO). (2021). ICSC 1282 - TRIBUTYLTIN OXIDE. Retrieved from [Link]
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US Legal. (n.d.). Organotin: Understanding Its Legal Definition and Uses. Retrieved from [Link]
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International Programme on Chemical Safety (IPCS). (1999). Tributyltin Oxide (CICADS). Inchem.org. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 1262-21-1). Retrieved from [Link]
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Application Note & Protocol: Synthesis of Bioactive Organotin Halides via Reaction of Bis(triphenyltin) Oxide with Metal Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(triphenyltin) oxide, (Ph₃Sn)₂O, is a cornerstone reagent in organotin chemistry, serving as a versatile precursor for a wide array of functionalized derivatives. This guide provides an in-depth exploration of its reaction with various metal halides, a fundamental transformation that unlocks access to triphenyltin halides and other unique organometallic structures. We delve into the causal mechanisms that dictate the reaction outcomes, presenting a framework that allows researchers to rationally select metal halides to achieve desired products, from simple metathesis to more complex aryl-transfer reactions. This document offers detailed, field-proven protocols for synthesis and characterization, emphasizing the critical safety procedures required when handling these potent compounds. Furthermore, we connect these synthetic methods to their application in drug discovery, highlighting the significant cytotoxic potential of the triphenyltin moiety and its relevance in the development of novel anticancer metallodrugs.
Critical Safety and Handling of Organotin Compounds
Trustworthiness Pillar: Before any experimental work, it is imperative to recognize that organotin compounds, including this compound and its derivatives, are highly toxic. Acute and chronic exposure can pose significant health risks.
-
Toxicity: These compounds are toxic by ingestion, inhalation, and skin absorption.[1][2][3][4] Triorganotin compounds, in particular, are powerful toxins that can affect the central nervous system, immune system, liver, and kidneys.[3][4][5]
-
Handling: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Waste Disposal: All organotin waste, including contaminated consumables, must be collected in designated, sealed containers and disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not let the product enter drains.[1]
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material to contain the spill, then collect it into a sealed container for disposal. Avoid creating dust.[1][2]
The Chemistry of this compound: A Gateway Reagent
This compound, also known as hexaphenyldistannoxane, is a white, stable solid characterized by a central Sn-O-Sn linkage.[7] This "stannoxane" bridge is the molecule's reactive hub.
Expertise & Experience Pillar: The reactivity of the Sn-O-Sn bond is governed by the polarity and lability endowed by the electronegative oxygen atom bridging two electropositive tin centers. This bond is susceptible to cleavage by a range of electrophilic and protic reagents, making it an ideal starting point for synthesizing other organotin compounds.[8] While the Sn-C bonds are relatively stable, they can be cleaved by strong reagents like halogens or mineral acids.[8] The reaction with Lewis acidic metal halides, however, primarily targets the more reactive Sn-O-Sn bond.
Reaction Pathways with Covalent Metal Halides
The reaction between this compound and a metal halide (MXn) is not a single, predictable event but rather a divergent process where the identity of the metal dictates the final products. The initial step, however, is universal: the Lewis acidic metal halide coordinates to the Lewis basic oxygen atom of the stannoxane bridge. This coordination polarizes and weakens the Sn-O bonds, priming them for cleavage.
Caption: General mechanism for the reaction of (Ph₃Sn)₂O with metal halides.
Pathway A: Metathetic Exchange
This is the most straightforward pathway, observed with metal halides such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃).[9] The reaction proceeds as a clean exchange of the oxide anion for halide anions.
Causality: The driving force is the formation of a thermodynamically stable metal oxide (e.g., ZnO) and two equivalents of the corresponding triphenyltin halide. This reaction is analogous to the cleavage of disiloxanes by covalent halides.[9]
General Reaction: (Ph₃Sn)₂O + MXn → 2 Ph₃SnX + MOx
Pathway B: Aryl Group Transfer (Arylation)
When mercuric halides (HgX₂, where X = Cl, Br, I) are used, the reaction becomes more complex. It serves as a synthetic route to phenylmercuric halides (PhHgX), valuable organomercury reagents. The other products include triphenyltin halide and polymeric diphenyltin oxide.[9]
Causality: This outcome is a result of transmetalation, a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another.[10] The high affinity of mercury for the phenyl anion drives the transfer from tin to mercury.
General Reaction: (Ph₃Sn)₂O + HgX₂ → PhHgX + Ph₃SnX + (Ph₂SnO)n
Pathway C: Catalytic Rearrangement
A distinct pathway is observed with cadmium iodide (CdI₂). In this case, the metal halide acts as a catalyst rather than a stoichiometric reagent. This compound undergoes a rearrangement (dismutation) to yield tetraphenyltin (Ph₄Sn) and polymeric diphenyltin oxide, while the cadmium iodide is recovered unchanged.[9]
Causality: Cadmium iodide likely facilitates the redistribution of phenyl groups among the tin centers without being consumed in the process. This highlights the nuanced role a metal halide can play, shifting from a reactant to a catalyst based on its intrinsic chemical properties.
Data Summary
| Metal Halide (MXn) | Reaction Pathway | Key Products | Causality / Driving Force | Reference |
| ZnCl₂ | Metathetic Exchange | 2 Ph₃SnCl, ZnO | Formation of stable zinc oxide | [9] |
| AlCl₃ | Metathetic Exchange | Ph₃SnCl, AlOCl | Formation of aluminum oxychloride | [9] |
| HgCl₂ | Aryl Group Transfer | PhHgCl, Ph₃SnCl, (Ph₂SnO)n | Transmetalation (Aryl transfer to Hg) | [9] |
| CdI₂ | Catalytic Rearrangement | Ph₄Sn, (Ph₂SnO)n | Catalytic redistribution of phenyl groups | [9] |
Applications in Drug Discovery & Development
The synthesis of triphenyltin halides is not merely an academic exercise; it is a direct route to compounds with profound biological activity. Organotin(IV) compounds are widely recognized for their potential as therapeutic agents, with a mechanism of action distinct from platinum-based drugs.[11][12]
Expertise & Experience Pillar: The biological activity of organotin compounds is critically dependent on the number of organic groups attached to the tin atom, with tri-substituted derivatives (R₃SnX) typically exhibiting the highest cytotoxicity.[13] The triphenyltin moiety, Ph₃Sn⁺, is an exceptionally potent cytotoxic pharmacophore. Triphenyltin compounds have demonstrated nanomolar to sub-micromolar IC₅₀ values against a range of human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HCT-116) cancers.[5][12][14] The reactions described herein provide a robust platform for generating a library of triphenyltin halides, which can be further derivatized (e.g., to carboxylates) to modulate solubility, bioavailability, and target specificity in a drug discovery program.[12]
Detailed Experimental Protocols
Trustworthiness Pillar: The following protocols are designed to be self-validating, with clear steps and characterization data to confirm the identity and purity of the product.
Protocol 5.1: Synthesis of Triphenyltin Chloride via Metathetic Exchange
This protocol details the reaction of this compound with anhydrous zinc chloride.
Materials & Equipment:
-
This compound (C₃₆H₃₀OSn₂), M.W. 716.03 g/mol [7]
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for filtration and recrystallization
-
Rotary evaporator
Caption: Experimental workflow for the synthesis of triphenyltin chloride.
Step-by-Step Procedure:
-
Preparation: Assemble a 250 mL round-bottom flask, reflux condenser, and magnetic stir bar. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon. Anhydrous conditions are essential to prevent hydrolysis of the reactants and products.
-
Reagent Addition: To the flask, add this compound (7.16 g, 10.0 mmol) and 100 mL of anhydrous toluene. Stir the suspension until the solid dissolves.
-
Reaction Initiation: To the stirred solution, add anhydrous zinc chloride (1.36 g, 10.0 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. A white precipitate of zinc oxide will begin to form.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material.
-
Workup: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the insoluble zinc oxide. Wash the filter cake with a small amount of toluene.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield a white solid.
-
Purification: Recrystallize the crude triphenyltin chloride from hot ethanol or hexanes to afford pure, white crystals.
-
Drying: Dry the crystals under vacuum. The expected yield is typically >85%.
Protocol 5.2: Product Characterization
Authoritative Grounding: Proper characterization is essential to validate the successful synthesis of triphenyltin chloride (Ph₃SnCl).
-
¹H NMR (in CDCl₃): Expect complex multiplets in the aromatic region (approx. δ 7.4-7.8 ppm) corresponding to the phenyl protons.
-
¹³C NMR (in CDCl₃): Expect four signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.
-
¹¹⁹Sn NMR (in CDCl₃): This is a highly diagnostic technique. Triphenyltin chloride should exhibit a single resonance. The chemical shift provides information about the coordination environment of the tin atom.[15]
-
FTIR (KBr Pellet): The key diagnostic feature is the disappearance of the strong, broad absorbance corresponding to the Sn-O-Sn asymmetric stretch in the starting material (approx. 770 cm⁻¹). The spectrum will be dominated by the characteristic bands of the phenyl groups.
-
Mass Spectrometry (EI-MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for tin, confirming the presence of the element.[16]
-
Melting Point: Compare the measured melting point to the literature value (105-107 °C) as an indicator of purity.
Troubleshooting and Field-Proven Insights
-
Problem: Low Yield.
-
Cause: Incomplete reaction or moisture contamination.
-
Solution: Ensure all reagents and solvents are rigorously anhydrous. Extend the reflux time if TLC analysis shows incomplete conversion.
-
-
Problem: Oily Product After Solvent Removal.
-
Cause: Presence of unreacted starting material or solvent residues.
-
Solution: Ensure complete removal of the solvent under high vacuum. The recrystallization step is crucial for removing impurities and should be performed carefully. Seeding with a small crystal can aid crystallization if necessary.
-
-
Insight: Choice of Solvent.
-
While toluene is effective, other anhydrous, non-coordinating solvents like benzene or xylene can also be used. Coordinating solvents like THF could potentially form adducts with the Lewis acidic species, altering reactivity.[17]
-
Conclusion
The reaction of this compound with metal halides is a powerful and versatile transformation in synthetic organometallic chemistry. By understanding the underlying mechanisms—metathesis, aryl transfer, and catalytic rearrangement—researchers can strategically select reagents to access a diverse range of valuable organotin and organometallic compounds. The protocols provided here offer a reliable method for synthesizing triphenyltin halides, which are not only important synthetic intermediates but also potent cytotoxic agents with significant potential in the field of anticancer drug development. Adherence to stringent safety protocols is paramount to harnessing the utility of these compounds responsibly.
References
-
Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI. [Link]
-
Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy. [Link]
-
The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. MDPI. [Link]
-
Biological Activity of Organotin(IV) Compounds: Structural and Chemical Aspects. ResearchGate. [Link]
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Organotin compounds with biological activity. ResearchGate. [Link]
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Safety Data Sheet - Bis(triphenyltin)oxide. Angene Chemical. [Link]
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Introduction to organotin chemistry - and applications. Gelest, Inc.[Link]
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The present investigation carried out on organotin compounds. NBU-IR. [Link]
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Catalysts in the Direct Synthesis of Organotin Compounds, Part 2: Reactions between Alkyl Halides and Metallic Tin. ResearchGate. [Link]
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Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Oncology. [Link]
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Organotin chemistry. Wikipedia. [Link]
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A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon. [Link]
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Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
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Synthetic aspects of tetraorganotins and organotin(IV) halides. Utrecht University. [Link]
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Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry. [Link]
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Structural and Spectroscopic Analysis of (o-Methoxybenzyl)triphenyl- and (o-Methoxybenzyl)diphenyl- Group 14 Metal(IV) Compounds. The Texas Journal of Science. [Link]
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Nomination Background: bis(Tributyltin)oxide. National Toxicology Program (NTP). [Link]
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This compound. PubChem - NIH. [Link]
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Structural and Thermal Studies of New Triphenyltin Complexes. ACS Omega. [Link]
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Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Bis(triphenyltin) Oxide
Welcome to the Technical Support Center for the synthesis of bis(triphenyltin) oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving the yield and purity of this compound. This guide offers practical, field-proven insights and detailed protocols to address common challenges encountered during this synthesis.
Introduction to this compound Synthesis
This compound, a member of the organotin family, is a valuable reagent in organic synthesis.[1] The most common and direct route to its synthesis is the hydrolysis of triphenyltin chloride. This process initially forms triphenyltin hydroxide, which upon dehydration yields the desired this compound. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the final yield and purity. This guide will provide a comprehensive overview of the reaction, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a two-step process initiated by the hydrolysis of triphenyltin chloride with a base, typically sodium hydroxide, to form triphenyltin hydroxide.[2] The intermediate hydroxide is then dehydrated to yield this compound.[3]
Q2: What are the common side products I should be aware of?
The primary side products are diphenyltin and monophenyltin compounds, which can arise from the degradation of triphenyltin compounds.[4] Incomplete hydrolysis can also leave unreacted triphenyltin chloride in the product mixture.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended. Infrared (IR) spectroscopy is a powerful tool to differentiate between triphenyltin hydroxide and this compound by observing the presence or absence of the O-H stretching frequency.[3] Karl Fischer titration can be used to confirm the absence of water.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can provide detailed structural information and identify impurities.[5][6][7]
Q4: What are the critical safety precautions when working with triphenyltin compounds?
Triphenyltin compounds are highly toxic and should be handled with extreme care.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of dust and prevent skin contact.[11] All waste materials containing triphenyltin must be disposed of as hazardous waste according to institutional guidelines.[3][12]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Overall Yield
A diminished yield can be attributed to several factors throughout the experimental process. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | Insufficient base or reaction time can lead to unreacted triphenyltin chloride remaining in the mixture. | Ensure a stoichiometric excess of sodium hydroxide is used. Monitor the reaction progress by TLC to confirm the complete consumption of the starting material. |
| Suboptimal Reaction Temperature | The hydrolysis of triphenyltin chloride can be temperature-dependent. | While the reaction is often performed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can promote side reactions. Optimization of the reaction temperature is recommended.[13] |
| Product Loss During Workup | Emulsion formation during aqueous extraction is a common issue that can lead to significant product loss. | To break emulsions, try adding brine or a small amount of a different organic solvent. Filtering the entire mixture through a pad of Celite® can also be effective.[14] |
| Inefficient Dehydration | Incomplete conversion of triphenyltin hydroxide to this compound will result in a lower yield of the desired product. | A key step is the effective removal of water. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by drying the intermediate hydroxide under vacuum. |
Issue 2: Product Contamination and Purification Challenges
The presence of impurities can significantly affect the utility of the synthesized this compound.
Common Impurities and Their Removal:
-
Unreacted Triphenyltin Chloride: If the initial hydrolysis is incomplete, the starting material will contaminate the product.
-
Solution: Ensure complete hydrolysis as described above. If present in the final product, a careful recrystallization may separate the more polar starting material.
-
-
Triphenyltin Hydroxide: Incomplete dehydration will result in the presence of the hydroxide intermediate.
-
Solution: As mentioned, ensure complete water removal. The presence of triphenyltin hydroxide can be detected by the broad O-H stretch in the IR spectrum.[3]
-
-
Diphenyltin and Monophenyltin Species: These degradation products are often more polar than the desired product.
-
Solution: Column chromatography can be effective in separating these impurities. A non-polar eluent system should favor the elution of the this compound.
-
Experimental Protocols
This protocol is adapted from established procedures for the hydrolysis of triphenyltin chloride.[2][3]
Materials:
-
Triphenyltin chloride
-
Sodium hydroxide
-
Ethanol (95%)
-
Toluene
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Hydrolysis: Dissolve triphenyltin chloride in a suitable organic solvent. In a separate flask, prepare an aqueous solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the stirred solution of triphenyltin chloride at room temperature.[2]
-
Isolation of Triphenyltin Hydroxide: Continue stirring for 1-2 hours. The precipitated triphenyltin hydroxide can be collected by filtration. Wash the solid with water until the filtrate is neutral to remove excess sodium hydroxide and sodium chloride. A negative silver nitrate test on the filtrate indicates the absence of chloride ions.[3]
-
Dehydration: The isolated triphenyltin hydroxide can be dehydrated by azeotropic distillation with toluene using a Dean-Stark apparatus until no more water is collected.
-
Purification: After removing the toluene under reduced pressure, the crude this compound can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[3][15][16][17]
Diagram 1: Synthesis Workflow
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Conclusion
The synthesis of this compound, while conceptually simple, requires careful attention to detail to achieve high yields and purity. By understanding the underlying chemistry, being aware of potential side reactions and impurities, and employing systematic troubleshooting strategies, researchers can significantly improve their outcomes. Adherence to strict safety protocols is paramount when working with these hazardous but synthetically useful compounds.
References
- Kushlefsky, B., Simmons, I., & Ross, A. (1962). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 1(4), 947-949.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Analysis of Triphenyltin in Sediment. BenchChem.
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Managing Chemical Hazards. In Working with Chemicals.
- BenchChem. (2025). A Comparative Guide to Trimethyltin Hydroxide and Triphenyltin Hydroxide in Hydrolysis Reactions.
- NextGen Protocols. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16683296, this compound.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2012).
- Blais, J. S., & Lecomte, R. (1991). Influence of temperature and pH on the nonenzymatic reduction of triphenyltetrazolium chloride. Applied and environmental microbiology, 57(7), 2133–2137.
- Greenbook. (2007, February 8).
- Wu, H., Sun, C., Li, F., Zhang, Y., & Zhao, Y. (2024). Temporal and Within-Sporophyte Variations in Triphenyltin Chloride (TPTCL) and Its Degradation Products in Cultivated Undaria pinnatifida. Journal of Marine Science and Engineering, 12(3), 441.
- Scribd. (n.d.).
- Soderquist, C. J., & Crosby, D. G. (1980). Degradation of triphenyltin hydroxide in water. Journal of Agricultural and Food Chemistry, 28(1), 111–117.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Halligan, N. G., & Blaszczak, L. C. (1993). Allyltributyltin. Organic Syntheses, 71, 93.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12540, Triphenyltin Chloride.
- Novotny, L., Brtko, J., & Fickova, M. (2018). Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. Interdisciplinary toxicology, 11(2), 94–99.
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
- Sero, R., Vidal, M., Bosch, J., Rodríguez, P., & Moyano, E. (2018). Electrospray mass spectra of bis-tributyltin oxide 1 recorded with different focus voltages. Talanta, 188, 644–651.
- Organic Chemistry Lab. (2007, November 28).
- National Toxicology Program. (1991, September 30). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). U.S. Department of Health and Human Services.
- Lockhart, T. P. (1989). Solvent effects on two-bond tin-119-tin-117 spin coupling in bis(tributyltin) oxide and bis(trimethyltin) oxide. Inorganic Chemistry, 28(23), 4265–4268.
- Wikipedia contributors. (2023, December 1). Triphenyltin compounds. In Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16682746, Bis(tributyltin) oxide.
- Kushlefsky, B., Simmons, I., & Ross, A. (1962). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 1(4), 947-949.
- ChemicalBook. (2024, December 18). This compound.
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Bis(triphenyltin) oxide stability and degradation pathways
Technical Support Center: Bis(triphenyltin) oxide
A Guide for Researchers on Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support guide for this compound (TBTO). This document is designed for researchers, scientists, and drug development professionals who utilize this organometallic compound in their work. Here, we address common questions and challenges related to its stability and degradation, providing not just answers but also the underlying scientific reasoning to empower your experimental design and interpretation.
Section 1: General Information & Handling FAQs
This section covers the fundamental properties and safe handling practices for this compound.
Q1: What is this compound and what are its key physical properties?
This compound, also known as hexaphenyldistannoxane, is an organotin compound with the chemical formula C36H30OSn2.[1][2][3] It consists of two triphenyltin units linked by an oxygen atom. It is typically a solid at room temperature and, like many organotin compounds, has low solubility in water but is soluble in many organic solvents.[4]
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
To maintain the integrity of this compound, proper storage and handling are critical.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Protect it from moisture and light, as these can accelerate degradation. For long-term storage, refrigeration is often recommended.[7]
-
Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood.[6] Due to its toxicity, personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[1][5] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[5]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents.[8][9][10] Avoid contact with strong acids, as this can facilitate the cleavage of the tin-oxygen bond.[11]
Section 2: Stability & Degradation Pathways
Understanding the degradation of this compound is crucial for interpreting experimental results and ensuring the validity of your data. Organotin compounds can degrade via several mechanisms.[12]
Q3: What are the primary degradation pathways for this compound?
The degradation of triphenyltin compounds, including this compound, proceeds through a stepwise loss of phenyl groups from the tin atom. This process, known as dephenylation, is the primary degradation route. The generally accepted pathway is:
This compound → Triphenyltin (TPT) → Diphenyltin (DPT) → Monophenyltin (MPT) → Inorganic Tin (Sn⁴⁺)
This degradation can be initiated by several environmental factors, including hydrolysis, photolysis, and thermal stress.[13][14]
Caption: Primary degradation pathways for this compound.
Q4: How does hydrolysis affect the stability of this compound?
This compound is formed from the dehydration of triphenyltin hydroxide and can be considered its anhydride.[15] In the presence of water, it can hydrolyze to form triphenyltin hydroxide. This equilibrium is often the first step before further degradation. The subsequent degradation in aqueous environments involves the cleavage of the tin-carbon bonds, leading to the formation of diphenyltin and monophenyltin species.[13] The rate of hydrolysis and degradation is dependent on pH and temperature.
Q5: Is this compound sensitive to light?
Yes, triphenyltin compounds are known to undergo photodegradation when exposed to UV light.[11][12] The energy from UV radiation can cause the cleavage of the tin-phenyl bond, initiating the dephenylation cascade. Experiments should be conducted in amber glassware or protected from light if photodegradation is a concern.
Q6: What is the thermal stability of this compound?
Organotin compounds generally begin to decompose at temperatures above 100°C.[4] For triphenyltin compounds, thermal decomposition involves the breaking of the tin-carbon bonds.[16] The ultimate decomposition product upon extensive heating is typically tin(IV) oxide (SnO2).[15]
| Condition | Effect on Stability | Primary Degradation Products | Experimental Consideration |
| Moisture/Water | Susceptible to hydrolysis. | Triphenyltin hydroxide, Diphenyltin (DPT) | Use anhydrous solvents; store in a desiccator. |
| UV Light | Prone to photodegradation. | DPT, Monophenyltin (MPT), Benzene | Use amber vials or protect samples from light.[13] |
| Elevated Temp. | Decomposes at high temperatures (>100-150°C). | DPT, MPT, ultimately SnO2.[4][15][16] | Avoid excessive heating during sample preparation. |
| Strong Acids | Can accelerate cleavage of Sn-O and Sn-C bonds. | TPT, DPT, etc. | Buffer solutions if acidity is a concern. |
| Strong Oxidizers | Vigorous, potentially hazardous reactions.[10] | Various oxidation products. | Avoid contact with strong oxidizing agents.[8][9] |
Section 3: Troubleshooting Experimental Issues
Q7: I am analyzing a sample containing this compound using LC-MS or GC-MS and see peaks corresponding to diphenyltin (DPT) and monophenyltin (MPT). Does this mean my initial material was impure?
Not necessarily. While it could indicate initial impurity, it is more commonly a result of degradation during sample preparation, storage, or analysis.
-
Check your solvent: Storing the compound in protic solvents like methanol or in aqueous solutions can cause hydrolysis and subsequent degradation.
-
Review your sample preparation: Extended sonication, heating, or exposure to light during preparation can induce degradation.
-
Analytical method check: The conditions within the analytical instrument (e.g., high temperature in a GC injection port) can cause on-column degradation.[17]
To troubleshoot, prepare a fresh standard of this compound in an anhydrous, aprotic solvent (e.g., dichloromethane or hexane) with minimal exposure to light and heat, and analyze it immediately. If the degradation peaks are absent or significantly reduced, your previous observations were likely due to sample handling and not initial impurity.
Q8: My quantification results for this compound are inconsistent and show a decreasing concentration over time. What could be the cause?
This is a classic sign of instability.
-
Solution Instability: As discussed, the compound can degrade in solution. Prepare fresh solutions for each experiment and avoid storing stock solutions for extended periods, especially at room temperature.
-
Adsorption: Organotin compounds can adsorb to surfaces, including glass and plasticware. This can lead to an apparent decrease in concentration. Using silanized glassware can help mitigate this issue.
-
Incomplete Extraction: If you are analyzing from a complex matrix, your extraction efficiency may be variable. Ensure your extraction protocol is robust and validated.
Section 4: Protocols for Stability Assessment
To formally assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.
Protocol: Forced Degradation Study of this compound
1. Objective: To identify the degradation products and degradation kinetics of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
2. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Anhydrous dichloromethane (DCM)
-
Class A volumetric flasks, amber vials, silanized glassware
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DCM. This serves as your initial, undegraded standard (T=0).
4. Experimental Workflow & Stress Conditions:
-
For each condition below, add an aliquot of the stock solution to the stress medium, dilute to a final concentration (e.g., 100 µg/mL), and incubate.
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis: HPLC-grade water at 60°C.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heat the solid compound at 105°C. Separately, heat a solution in a stable solvent (e.g., toluene) at 60°C.
-
Photolytic Degradation: Expose a solution in a quartz vial to a calibrated UV light source (e.g., 254 nm). Run a dark control in parallel (wrapped in aluminum foil).
5. Time Points & Analysis:
-
Sample from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable validated method (e.g., HPLC-UV, LC-MS, or GC-MS after derivatization).[17][18]
6. Self-Validation & Controls:
-
T=0 Sample: Your initial stock solution serves as the baseline for purity and concentration.
-
Control Samples: For each stress condition, run a parallel experiment with the solvent/stressor alone (a blank) to identify any artifacts. A dark control is essential for the photolysis study.
Sources
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- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. BIS(TRIBUTYLTIN) OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Bis(tributyltin) oxide | 56-35-9 [chemicalbook.com]
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- 12. dvsb.ivl.se [dvsb.ivl.se]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Triphenyltin compounds and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. City Research Online - Thermal decompositions of inorganic and organometallic tin compounds [openaccess.city.ac.uk]
- 17. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pjoes.com [pjoes.com]
Introduction: The "Why" of Derivatization for Triphenyltin Analysis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable analytical methods are paramount in research and development. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions for the derivatization of bis(triphenyltin) oxide and related triphenyltin species for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
This compound ((Ph₃Sn)₂O) and its related degradation products, such as triphenyltin (TPhT) cations, are organometallic compounds. Due to the polarity and low volatility imparted by the tin-oxygen bond or the ionic nature of its salts, these compounds are not suitable for direct analysis by gas chromatography.[1][2] GC analysis requires compounds to be thermally stable and volatile enough to be transported through the column in the gas phase.
Derivatization is a chemical modification process that converts these polar, non-volatile analytes into less polar, more volatile, and thermally stable derivatives.[3] This is a critical step, as incomplete or inconsistent derivatization can lead to significant errors in quantification and an underestimation of the analyte's presence in a sample.
This guide will focus on the most common and effective derivatization techniques: alkylation via Grignard reagents and ethylation using sodium tetraethylborate (NaBEt₄).
Frequently Asked Questions (FAQs)
Q1: What are the primary derivatization reagents for triphenyltin compounds?
A1: The two most prevalent classes of reagents are Grignard reagents and sodium tetraethylborate (NaBEt₄).[4]
-
Grignard Reagents (e.g., Pentylmagnesium Bromide): These are powerful alkylating agents that transfer an alkyl group (like pentyl) to the tin atom, forming a stable tetra-substituted organotin compound (e.g., triphenylpentyltin).[5] They are highly effective but require anhydrous (water-free) organic solvents, as they react violently with water.[1]
-
Sodium Tetraethylborate (NaBEt₄): This reagent ethylates the triphenyltin species. Its major advantage is the ability to perform derivatization directly in aqueous samples (in-situ), which can simplify sample preparation workflows significantly.[3][6]
Q2: Why is pH control important when using Sodium Tetraethylborate (NaBEt₄)?
A2: The efficiency of the ethylation reaction with NaBEt₄ is highly pH-dependent. The optimal pH range for organotin compounds is typically between 4 and 5.[3][6] In this range, the triphenyltin species is stable and available to react. If the pH is too high or too low, the derivatization yield can decrease dramatically. Furthermore, NaBEt₄ is unstable in the presence of strong acids and can decompose, making pH adjustment with a buffer (e.g., acetate buffer) a critical step.[6]
Q3: My sample is in an aqueous matrix. Which derivatization method is better?
A3: For aqueous samples, derivatization with sodium tetraethylborate (NaBEt₄) is generally more convenient.[3] It allows for in-situ derivatization, where the reagent is added directly to the buffered aqueous sample, followed by extraction of the now non-polar, ethylated derivative into an organic solvent like hexane.[6][7] This reduces the number of analytical steps compared to Grignard derivatization, which requires the analyte to be in a compatible, dry organic solvent.
Q4: What is the expected derivatized product I should be looking for in my chromatogram?
A4: The product depends on your reagent. If you start with a triphenyltin (TPhT) species and use:
-
Pentylmagnesium Bromide , you will form Triphenylpentyltin (Ph₃Sn-C₅H₁₁) .
-
Sodium Tetraethylborate (NaBEt₄) , you will form Triphenylethyltin (Ph₃Sn-C₂H₅) . You should configure your MS method to look for the characteristic mass fragments of these specific derivatives.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems. For each issue, we outline the potential causes, diagnostic steps to confirm the cause, and validated solutions.
Problem 1: No Peak or Very Low Peak Area (Low Derivatization Yield)
Low or non-existent analyte peaks are often the most frustrating issue, typically pointing to a failure in the derivatization reaction or loss of the analyte.
Potential Causes & Solutions
| Potential Cause | Diagnostic Steps | Solution |
| 1. Reagent Degradation | Grignard Reagent: Run a positive control with a known standard. If it fails, the reagent is likely compromised. NaBEt₄: Prepare the solution fresh before use.[7] If results are still poor, test a new batch of the solid reagent. | Grignard Reagent: Grignard reagents are extremely sensitive to moisture and air. Purchase fresh, high-quality reagents and store them under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and oven-dried glassware.[1] NaBEt₄: Prepare NaBEt₄ solutions fresh daily in an appropriate solvent (e.g., ethanol or deionized water).[6][7] |
| 2. Incorrect pH (for NaBEt₄) | Measure the pH of your sample after adding the buffer but before adding the NaBEt₄ reagent. | Adjust the pH of the sample to the optimal range of 4.0-5.0 using an acetate buffer.[3][6] Verify the pH for each sample, as matrix components can affect the final pH. |
| 3. Insufficient Reagent | Double the amount of derivatizing agent for a test sample. If the peak area increases significantly, you likely have insufficient reagent. | Sample matrices can contain other reactive components that consume the derivatizing agent.[3] An excess of the reagent is typically required. Increase the volume of the derivatizing agent solution added to the sample. |
| 4. Analyte Loss During Extraction/Workup | Spike a blank matrix with a known amount of standard before the extraction step. Compare the result to a standard spiked after extraction to calculate recovery. | Organotins can adsorb to glassware. Silanizing glassware can help improve recovery.[8] Ensure phase separation during liquid-liquid extraction is complete and be careful not to discard the organic layer containing your analyte. |
| 5. Violent Quenching (Grignard) | If you observe excessive bubbling, heat, or sputtering when adding water to quench the Grignard reaction, you may be losing your volatile derivative. | The quenching step is highly exothermic. Always perform it slowly, dropwise, and in a cold water or ice bath to dissipate heat and prevent violent boiling of the solvent, which can lead to loss of the derivatized analyte.[4] |
Troubleshooting Workflow: Low Derivatization Yield
The following diagram illustrates a logical workflow for diagnosing low yield issues.
Caption: A decision tree for troubleshooting low derivatization yield.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Peak tailing is the most common peak shape problem in GC and can compromise integration accuracy and resolution. It is often caused by active sites in the system that interact with the analyte.
Potential Causes & Solutions
| Potential Cause | Diagnostic Steps | Solution |
| 1. Inlet Contamination / Activity | If peaks tail suddenly after running "dirty" samples, the inlet is the primary suspect.[9] All peaks, especially polar ones, will likely show some tailing. | Perform routine inlet maintenance. Replace the inlet liner, septum, and gold seal.[9] Use high-quality, deactivated liners specifically designed for active compounds. |
| 2. Column Contamination / Degradation | Inject a non-polar hydrocarbon standard (e.g., an alkane mix). If these peaks are sharp but your derivatized organotin peaks tail, it points to chemical activity on the column.[10] | Trim the column. Remove 15-20 cm from the front end of the column to eliminate non-volatile residues and active sites.[11][12] If tailing persists, the column may need to be replaced. |
| 3. Improper Column Installation | If tailing appears after installing a new column or performing maintenance, the installation is a likely cause. | Ensure the column is cut cleanly and squarely.[12] Install it at the correct height in both the inlet and the detector according to the manufacturer's instructions to avoid dead volume.[9] |
| 4. Matrix Effects | If peak tailing is worse in matrix samples compared to clean standards, non-volatile matrix components may be contaminating the system. | Enhance sample cleanup procedures to remove matrix interferences before injection. Consider using matrix-matched calibration standards to compensate for the effect.[13][14] |
Problem 3: Poor Reproducibility (Inconsistent Peak Areas)
Inconsistent results make quantitative analysis impossible. The source of this variability can be chemical or mechanical.
Potential Causes & Solutions
| Potential Cause | Diagnostic Steps | Solution |
| 1. Inconsistent Injection Volume | This is a very common issue with manual injections. Calculate the Relative Standard Deviation (%RSD) of peak areas over several injections. A high %RSD (>15%) points to injection inconsistency. | Use a modern autosampler. This is the single most effective way to ensure precise and reproducible injection volumes.[4] |
| 2. Variable Derivatization Efficiency | Prepare a set of replicate samples from the same homogenous source and analyze them. High variability suggests the reaction conditions are not well-controlled. | Ensure consistent timing, temperature, and reagent addition for every sample. Use a vortex mixer for a set time to ensure thorough mixing. Do not batch-prepare samples with long delays between the first and last sample. |
| 3. Matrix Effects | Prepare a calibration curve in a clean solvent and another in a blank sample extract (matrix-matched). If the slopes of the two curves are significantly different, matrix effects are present.[14] | Employ matrix-matched calibration or the method of standard addition to correct for signal suppression or enhancement caused by the sample matrix.[4][13] |
Problem 4: Extraneous or Ghost Peaks
Unexpected peaks in your chromatogram can interfere with analyte identification and quantification.
Potential Causes & Solutions
| Potential Cause | Diagnostic Steps | Solution |
| 1. Reagent By-products | Prepare and inject a "reagent blank" consisting of your solvent and the derivatizing agent (but no sample). Any peaks that appear are from the reagent itself.[7] | This is often unavoidable. Identify the reagent peaks and ensure they do not co-elute with your target analyte. If they do, you may need to adjust your GC temperature program or try a different derivatization reagent. |
| 2. Carryover / Contamination | Inject a solvent blank immediately after a high-concentration sample. If your analyte peak appears at a low level, you have carryover. | Clean the injection syringe and the inlet.[4] Develop a robust wash sequence for the autosampler syringe using multiple solvents. Run a solvent blank between samples to monitor for and mitigate carryover. |
| 3. Septum Bleed | Ghost peaks that appear consistently across all runs (including blanks) may originate from the degradation of the inlet septum. | Use high-quality, low-bleed septa rated for your inlet temperature. Replace the septum regularly as part of routine maintenance. |
Validated Experimental Protocols
The following are detailed, step-by-step protocols for the two primary derivatization methods.
Protocol 1: Ethylation with Sodium Tetraethylborate (NaBEt₄)
This protocol is adapted for aqueous samples or extracts that have been transferred to an aqueous buffer.
-
Sample Preparation: Transfer a known volume of your aqueous sample (e.g., 100 mL) to a reaction vessel.
-
pH Adjustment: Add an appropriate volume of acetate buffer to adjust the sample pH to between 4.5 and 5.0.[6]
-
Reagent Preparation: Freshly prepare a 1-2% (w/v) solution of NaBEt₄ in ethanol or high-purity water.[7][15]
-
Derivatization Reaction: Add 200-500 µL of the NaBEt₄ solution to the buffered sample. Mix immediately and allow the reaction to proceed for 30 minutes at room temperature.[4]
-
Extraction: Add 1 mL of hexane (or another suitable organic solvent) to the vessel. Vortex vigorously for 1-2 minutes to extract the ethylated triphenyltin.[6]
-
Phase Separation: Allow the layers to separate. The top organic layer contains your derivatized analyte.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis. A clean-up step using anhydrous sodium sulfate to dry the extract may be beneficial.[6]
Workflow Diagram: NaBEt₄ Derivatization
Caption: Workflow for Triphenyltin Derivatization with NaBEt₄.
Protocol 2: Alkylation with Pentylmagnesium Bromide (Grignard)
This protocol is for sample extracts already in a compatible, dry organic solvent.
-
Solvent Exchange: Ensure your sample extract is in a dry, apolar solvent compatible with Grignard reagents (e.g., hexane or diethyl ether). Concentrate the extract to approximately 1 mL.
-
Reagent Addition: In a fume hood , carefully add 0.5 mL of pentylmagnesium bromide Grignard reagent (e.g., 2 M in diethyl ether) to the extract.[7]
-
Derivatization Reaction: Vortex the solution for 10-15 seconds and let it react at room temperature for 15-30 minutes.
-
Quenching: Place the reaction vessel in an ice bath. Carefully and slowly , add 5 mL of deionized water dropwise to quench the excess Grignard reagent.[4] This reaction is vigorous.
-
Extraction & Analysis: The derivatized triphenylpentyltin will remain in the organic layer. Allow the phases to separate, then transfer the organic layer to an autosampler vial for analysis.
References
- Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application - LabRulez GCMS | LabRulez GCMS. (n.d.).
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119.
- Strem Chemicals, Inc. (n.d.). Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Derivatization of Organotins using Sodium Tetraethylborate. Benchchem.
- Tsunoi, S., Matano, Y., & Shigeoka, T. (2002). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 43(5), 282–288.
- Tsunoi, S., Nguyen, T. K. C., & Harino, H. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197–206.
- Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Request PDF on ResearchGate.
- Tsunoi, S., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate.
- Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. SciSpace.
- Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. ResearchGate.
- Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Restek. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube.
- Di Girolamo, G., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474.
- BenchChem. (2025). Technical Support Center: Gas Chromatography Analysis of Triphenyltin.
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- 3. resources.strem.com [resources.strem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
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- 15. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Catalysis with Bis(triphenyltin) Oxide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for bis(triphenyltin) oxide, a versatile and effective catalyst in modern organic synthesis. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental challenges, and optimize reaction outcomes. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Critical Safety & Handling FAQ
Organotin compounds are potent and require strict adherence to safety protocols. User safety is the primary consideration before any experiment is initiated.
Q1.1: What are the primary hazards associated with this compound?
This compound, like many organotin compounds, presents significant health risks. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious skin and eye irritation.[2] There is evidence that organotins may pose a risk to fertility or the unborn child, and they can cause damage to organs through prolonged or repeated exposure.[2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3]
Q1.2: What personal protective equipment (PPE) is mandatory when handling this catalyst?
Due to its toxicity profile, a comprehensive PPE strategy is required:
-
Eye/Face Protection: Chemical safety glasses and a face shield are mandatory.[4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber) inspected before each use.[2][4] Employ proper glove removal techniques to avoid skin contact.
-
Respiratory Protection: All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]
-
Body Protection: A lab coat must be worn at all times.
Q1.3: How should I properly store this compound?
Proper storage is crucial for both safety and maintaining catalyst activity.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[4]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.
-
Temperature: Room temperature storage is generally acceptable.[4][6]
Q1.4: What is the correct procedure for disposing of this compound waste?
All waste containing this compound, including contaminated consumables and reaction residues, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste through an approved waste disposal plant or licensed contractor.
-
Crucially, do not let the product enter drains, as it is highly toxic to aquatic organisms. [3][4]
Section 2: General & Mechanistic FAQs
Q2.1: What is this compound and what are its primary catalytic applications?
This compound (C₃₆H₃₀OSn₂), also known as Hexaphenyldistannoxane, is an organometallic compound featuring a Sn-O-Sn linkage.[1][7] While many publications focus on its dibutyl- and tributyl- analogues, the fundamental reactivity makes it a powerful catalyst for reactions involving hydroxyl groups. Its primary applications are in condensation reactions, leveraging its Lewis acidic character and the reactivity of the stannoxane bond. These include:
-
Esterifications & Transesterifications: Catalyzing the reaction between carboxylic acids and alcohols.
-
Acylations & Sulfonylations: Similar to dibutyltin oxide, it can be used for the regioselective functionalization of polyols.[8]
Q2.2: What is the general mechanism of catalysis in an esterification reaction?
The catalytic cycle hinges on the activation of the alcohol substrate. The this compound reacts with the alcohol to form a triphenyltin alkoxide, releasing a molecule of triphenyltin hydroxide. This tin alkoxide is a much more potent nucleophile than the original alcohol, allowing it to readily attack the electrophilic carbonyl carbon of the carboxylic acid. The subsequent collapse of the tetrahedral intermediate regenerates a tin species and forms the ester product.
Caption: Generalized catalytic cycle for esterification.
Section 3: Troubleshooting Guide: Common Experimental Issues
Low Conversion & Slow Reaction Rates
Q3.1: My reaction is not reaching completion or is proceeding very slowly. How can I improve the conversion rate?
Several factors can contribute to sluggish reactions. A systematic approach to optimization is recommended.
-
Catalyst Loading: While effective, using too little catalyst will naturally result in a slow reaction. For many esterifications, a loading of 1-5 mol% is a good starting point. If the reaction is slow, consider incrementally increasing the loading to 10 mol%.
-
Temperature: Condensation reactions often require elevated temperatures to drive the equilibrium by removing water (the reaction byproduct). Ensure your reaction temperature is appropriate for the substrates and solvent used. Refluxing in a solvent like toluene with a Dean-Stark trap is a classic and highly effective method.
-
Water Removal: The presence of water can inhibit the catalyst and push the reaction equilibrium back towards the starting materials. As mentioned, using a Dean-Stark trap or adding molecular sieves (ensure they are activated) to the reaction mixture is critical for driving the reaction to completion.
-
Substrate Purity: Impurities in your alcohol or carboxylic acid, particularly acidic or basic impurities, can interfere with the catalyst. Ensure your starting materials are pure and, importantly, anhydrous.
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of reaching the required temperature. Aprotic solvents are necessary. See Table 1 for guidance.
Side Product Formation & Poor Selectivity
Q3.2: I am observing undesired side products. What strategies can enhance selectivity?
Side product formation often arises from high temperatures or incorrect stoichiometry.
-
Temperature Control: Excessively high temperatures can lead to substrate decomposition or undesired side reactions. Try running the reaction at the lowest temperature that still provides a reasonable rate. A temperature screening is advisable.
-
Stoichiometry: Ensure the stoichiometry of your nucleophile (alcohol) and electrophile (carboxylic acid) is precise. Using a slight excess (1.1-1.2 equivalents) of one reagent can sometimes help drive the reaction to completion and consume the limiting reagent, but a large excess may lead to side reactions.
-
Regioselectivity in Polyols: When working with substrates containing multiple hydroxyl groups (polyols), this compound, like its dibutyltin analogue, can offer high regioselectivity. This is often due to the formation of a stable five-membered chelate intermediate with the tin catalyst.[8] If selectivity is poor, it may be that the chelation control is not effective under your current conditions. Lowering the temperature can sometimes enhance the stability of the desired chelated intermediate, improving selectivity.
Post-Reaction Workup & Purification
Q3.4: How do I effectively remove tin residues from my product? This is a well-known challenge in organotin chemistry.
Complete removal of tin byproducts is essential, especially in pharmaceutical development, due to their toxicity. Simple column chromatography is often insufficient.
-
Acidic Aqueous Wash: This is a highly effective method.[9] After the reaction is complete, the mixture can be treated with a dilute aqueous acid solution (e.g., 1M HCl or acetic acid). This protonates the tin species, forming water-soluble tin salts that can be efficiently removed into the aqueous phase during a liquid-liquid extraction.[9] See Protocol 4.2 for a detailed procedure.
-
Precipitation/Filtration: In some cases, tin byproducts may precipitate from the reaction mixture upon cooling or the addition of a non-polar solvent (e.g., hexanes). The solid tin species can then be removed by filtration.
-
Specialized Chromatography: If tin residues persist, flash chromatography on silica gel treated with a small amount of triethylamine or ammonia in the eluent can sometimes help by chelating the tin species and altering their retention. Alternatively, using basic alumina may be effective.
Section 4: Standardized Protocols
Protocol 4.1: General Procedure for a Catalytic Esterification
This protocol is a general starting point and should be optimized for specific substrates.
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a Dean-Stark trap if desired), add the carboxylic acid (1.0 eq), the alcohol (1.1 eq), and this compound (0.02 eq).
-
Add an appropriate anhydrous solvent (e.g., toluene, see Table 1) to achieve a substrate concentration of 0.1-0.5 M.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature before proceeding with the workup (see Protocol 4.2).
Protocol 4.2: Removal of Tin Residues via Acid Wash
-
Cool the completed reaction mixture to room temperature.
-
If the reaction was run in a high-boiling solvent, dilute the mixture with an immiscible organic solvent with a lower boiling point (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq). Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the aqueous wash 1-2 more times with 1M HCl, followed by a wash with saturated NaHCO₃ (to neutralize any remaining acid) and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin residues.
Section 5: Data Summary Tables
Table 1: Recommended Solvents for this compound Catalysis
| Solvent | Boiling Point (°C) | Key Characteristics |
| Toluene | 111 | Excellent for azeotropic water removal with a Dean-Stark trap. |
| Xylenes | ~140 | Higher boiling point for less reactive substrates. |
| Dichloromethane (DCM) | 40 | Good for reactions at lower temperatures; solvent choice in selective sulfonylations.[8] |
| Tetrahydrofuran (THF) | 66 | Can be used, but must be rigorously dried as it is hygroscopic. |
Table 2: Typical Reaction Parameters
| Parameter | Typical Range | Rationale & Causality |
| Catalyst Loading | 1 - 10 mol% | Balances reaction rate with cost and purification burden. Higher loading increases rate but makes removal more difficult. |
| Temperature | 40 - 140 °C | Substrate dependent. Higher temperatures drive equilibrium for condensation but can reduce selectivity or cause decomposition. |
| Concentration | 0.1 - 1.0 M | Higher concentration can increase reaction rate but may cause solubility issues or complicate heat transfer. |
| Reaction Time | 2 - 24 hours | Monitored by TLC/LC-MS. Prolonged times at high temperatures can lead to side products. |
Section 6: Visual Workflow Diagrams
Sources
- 1. This compound | C36H30OSn2 | CID 16683296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. angenechemical.com [angenechemical.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound [webbook.nist.gov]
- 8. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 9. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Bis(triphenyltin) Oxide
Welcome to the Technical Support Center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with and require high-purity bis(triphenyltin) oxide. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges you may encounter during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purity
This compound, a key organotin reagent, is often synthesized via the hydrolysis of triphenyltin chloride. The crude product from this synthesis is rarely pure enough for direct use in sensitive applications. Common contaminants can include unreacted starting materials, other organotin species, and inorganic salts. Achieving high purity is critical for reproducible results in downstream applications, such as catalysis, polymer stabilization, and in the synthesis of biologically active molecules. This guide will walk you through the most effective methods for purifying crude this compound, with a focus on the underlying principles and practical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route and reaction conditions. However, when synthesized from the hydrolysis of triphenyltin chloride, the most probable impurities include:
-
Triphenyltin chloride: Unreacted starting material.
-
Triphenyltin hydroxide: A potential intermediate or by-product of the hydrolysis reaction.
-
Tetraphenyltin: A common impurity in the starting triphenyltin chloride.
-
Diphenyltin species: Resulting from potential degradation or side reactions.
-
Inorganic salts: Such as sodium chloride, if a base like sodium hydroxide is used for hydrolysis.
Q2: I have a low yield after recrystallization. What could be the cause?
A2: Low recovery is a common issue in recrystallization. Several factors could be at play:
-
Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.
-
Volume of Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature can lead to poor recovery.
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the pure substance, leading to a depression and broadening of the melting point. Further purification steps are necessary.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective method for purifying organotin compounds. A specialized approach involves using silica gel that has been modified with potassium carbonate. This has been shown to be effective in removing organotin impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily precipitate instead of crystals during recrystallization | The compound may be "oiling out" due to being supersaturated at a temperature above its melting point in the chosen solvent. Impurities can also promote this behavior. | - Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to lower the saturation point. - Try a different recrystallization solvent or a solvent mixture. - Allow the solution to cool more slowly to encourage crystal nucleation. |
| No crystals form upon cooling | The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by evaporation and allow it to cool again. |
| Product is still impure after one recrystallization | The chosen solvent may not be effective at separating the specific impurities present. The impurity may have very similar solubility characteristics to the product. | - Perform a second recrystallization using a different solvent system. - Consider an alternative purification method, such as column chromatography. |
| Column chromatography yields are low | The compound may be strongly adsorbing to the stationary phase. | - Adjust the polarity of the eluent. A more polar eluent may be required to move the compound down the column. - Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Rationale: This differential solubility allows for the dissolution of the crude product in a minimal amount of hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating. Based on literature for the related triphenyltin hydroxide, 95% ethanol is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Diagram: Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Protocol 2: Purification by Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography offers a more powerful purification technique.
Rationale: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.
Step-by-Step Methodology:
-
Prepare the Stationary Phase: A highly effective stationary phase for removing organotin impurities is a mixture of 10% finely ground anhydrous potassium carbonate and 90% silica gel (w/w).[1]
-
Pack the Column: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and carefully pour it into a chromatography column. Allow the stationary phase to settle, ensuring there are no air bubbles or cracks.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions for the presence of your product. Thin-layer chromatography (TLC) is a quick and effective way to do this.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagram: Column Chromatography Setup
Caption: A simplified diagram of a column chromatography setup for purification.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. Several analytical techniques can be employed:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indication of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests the absence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR can provide detailed structural information and help identify and quantify impurities.
-
Mass Spectrometry (MS): Techniques like GC-MS (after derivatization) or LC-MS can confirm the molecular weight of the compound and detect trace impurities.[2][3]
Safety Precautions
Organotin compounds, including this compound, are toxic and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
-
Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. [Link]
- Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187-189.
- Kawai, S., et al. (1995). Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection.
- Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(21), 7200-7201.
- EPA. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- González-Toledo, E., et al. (2003). Detection techniques in speciation analysis of organotin compounds by liquid chromatography.
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Triphenyltin chloride.
- Wikipedia. (n.d.). Triphenyltin chloride.
- Arnold, S. M., et al. (2002). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 647-655.
Sources
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- 2. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Support Guide to the Safe Handling of Toxic Organotin Compounds
Welcome to the Technical Support Center for the safe handling of organotin compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these highly useful but hazardous materials. My objective is to provide you with not just a set of rules, but a deep understanding of the principles behind the safe handling of organotins, empowering you to make informed decisions in your daily laboratory work. The information herein is synthesized from leading regulatory bodies and scientific literature to ensure the highest level of scientific integrity and trustworthiness.
Understanding the Hazard: Why Organotins Demand Respect
Organotin compounds are a diverse class of chemicals characterized by at least one tin-carbon bond.[1] Their toxicity is highly dependent on the number and nature of the organic groups attached to the tin atom.[1] The general hierarchy of toxicity to mammals is as follows: triorganotins > diorganotins > monoorganotins.[1] Tetraorganotins are generally less toxic but can be metabolized into more hazardous triorganotin compounds.[1]
The most toxic forms, such as tributyltin (TBT) and triphenyltin (TPT), have been widely used as biocides.[2] Exposure to organotin compounds can occur through inhalation, ingestion, and skin contact, leading to a range of adverse health effects, including neurotoxicity, immunotoxicity, and endocrine disruption.[1][3] Some organotins are known skin and eye irritants, and in severe cases, skin exposure can result in chemical burns.[4][5]
Key Toxicity Profiles:
-
Triorganotins (e.g., Tributyltin, Triphenyltin): The most toxic class.[1] Potent neurotoxins, immunotoxins, and endocrine disruptors.[1]
-
Diorganotins (e.g., Dibutyltin): Less toxic than triorganotins but can still cause significant health effects.[1]
-
Monoorganotins: Exhibit the lowest toxicity in this class.[4]
Given their inherent risks, stringent adherence to safety protocols is not just recommended—it is imperative.
The Hierarchy of Controls: A Proactive Approach to Safety
Effective management of the risks associated with organotin compounds relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Troubleshooting Guide: Real-World Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments with organotin compounds, providing step-by-step guidance rooted in safety principles.
Scenario 1: You need to weigh a solid organotin compound.
Problem: Weighing powdered organotin compounds can generate airborne dust, creating a significant inhalation hazard.
Solution:
-
Work within a certified chemical fume hood. This is non-negotiable for any manipulation of organotin compounds.[1] The fume hood will contain any dust or vapors generated.
-
Use a balance with a draft shield. This will minimize air currents that could disperse the powder.
-
"Weigh by difference" technique:
-
Pre-weigh a sealed vial containing the organotin compound.
-
Inside the fume hood, carefully transfer the desired amount of the compound to your reaction vessel.
-
Reseal the vial and re-weigh it. The difference in weight is the amount of compound transferred. This method minimizes the generation of dust.
-
-
Utilize appropriate Personal Protective Equipment (PPE):
Causality: The primary concern is preventing the inhalation of toxic dust particles. The combination of a fume hood, careful weighing techniques, and appropriate PPE creates multiple barriers to exposure.
Scenario 2: A small liquid organotin spill occurs inside the fume hood.
Problem: A small spill of a liquid organotin compound (e.g., tributyltin chloride) has occurred on the work surface of the fume hood.
Solution:
-
Stay Calm and Alert Others: Inform your colleagues in the immediate vicinity of the spill.
-
Ensure the Fume Hood is Operating Properly: Verify that the sash is at the appropriate height and the airflow is adequate.
-
Gather Your Spill Kit: Every lab working with organotins should have a designated spill kit. This should include:
-
Contain and Absorb the Spill:
-
Wearing appropriate PPE, gently cover the spill with absorbent material.[6]
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Clean the Area:
-
Once the liquid is absorbed, carefully scoop the contaminated material into the hazardous waste container.[6]
-
Decontaminate the spill area. A common procedure is to wipe the area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.[7]
-
-
Dispose of Waste: Seal the hazardous waste container and label it clearly as "Organotin Waste."[8] Follow your institution's hazardous waste disposal procedures.
-
Wash Hands Thoroughly: After removing your PPE, wash your hands with soap and water.[9]
Causality: The immediate priorities are to prevent the release of toxic vapors outside the fume hood and to decontaminate the work surface to prevent secondary exposure. The use of a spill kit and proper waste disposal procedures are critical for a safe and effective cleanup.
Scenario 3: An unexpected exotherm or gas evolution occurs during a reaction.
Problem: You are running a reaction with an organotin reagent, and the reaction mixture begins to heat up rapidly and/or evolve gas, potentially leading to a runaway reaction.
Solution:
-
Do Not Panic. Lower the Sash: If it is safe to do so, lower the fume hood sash to provide a physical barrier.
-
Remove the Heat Source: If the reaction is being heated, immediately remove the heat source.
-
Cool the Reaction: If possible, use an ice bath to cool the reaction vessel and slow down the reaction rate.
-
Alert a Colleague and Prepare for Evacuation: Inform someone of the situation. Be prepared to evacuate the lab if the situation escalates.
-
Do Not Attempt to Quench with Water: Some organotin compounds, particularly organotin hydrides, react with water to produce flammable hydrogen gas.[6]
-
If the Situation is Uncontrolled, Evacuate and Call Emergency Services: If the reaction cannot be brought under control, evacuate the area immediately and contact your institution's emergency response team.
Causality: Runaway reactions with organotins can be particularly dangerous due to the toxicity of the materials and the potential for fire or explosion. The primary goal is to regain control of the reaction by removing energy (heat) and to protect personnel from potential splashes or vapor release.
Frequently Asked Questions (FAQs)
Q1: What are the occupational exposure limits for organotin compounds?
A1: The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for organotin compounds of 0.1 milligrams per cubic meter of air (mg/m³) as a time-weighted average (TWA) over an 8-hour workday.[3][10] The National Institute for Occupational Safety and Health (NIOSH) recommends the same TWA of 0.1 mg/m³.[11]
| Regulatory Body | Exposure Limit (TWA) |
| OSHA | 0.1 mg/m³ |
| NIOSH | 0.1 mg/m³ |
| ACGIH | 0.1 mg/m³ (TLV-TWA) |
Q2: What type of gloves should I wear when working with organotin compounds?
A2: It is crucial to wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended.[1] It is also a best practice to double-glove.[1] Always consult the glove manufacturer's compatibility chart for the specific organotin compound you are using.
Q3: How should I store organotin compounds?
A3: Organotin compounds should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. They should be kept in tightly sealed containers. Store them in a designated and clearly labeled area.[1]
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][9] Seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.[9]
Q5: How do I dispose of organotin waste?
A5: All organotin waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste according to your institution's and local regulations.[8][9] Waste containers must be clearly labeled as "Organotin Waste."[8] Never dispose of organotin waste down the drain.
Emergency Response Workflow
Caption: A workflow for responding to emergencies involving organotin compounds.
This guide provides a foundational understanding of the safe handling of toxic organotin compounds. Remember that a strong safety culture, continuous training, and a cautious approach are your best defenses against the hazards these compounds present. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular organotin compound you are working with.
References
- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).
- Organo-tin compounds - DCCEEW. (2022, June 30).
- Toxicity and health effects of selected organotin compounds: a review - PMC. (n.d.).
- Get the Facts: Organotins - Toxic-Free Future. (n.d.).
- Organotin Compounds Toxicity: Focus on Kidney - PMC - NIH. (2018, May 22).
- PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI. (n.d.).
- Organotin Compounds Toxicity: Focus on Kidney - Frontiers. (2018, May 21).
- safety and handling precautions for organotin compounds - Benchchem. (n.d.).
- Standard Operating Procedures - Del Valle Lab. (n.d.).
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
- ECHA adds organotin chemicals as SVHCs - Food Packaging Forum. (2021, January 19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 13).
- Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (1989, March 17).
- TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration - OSHA. (n.d.).
- Butyltin Trichloride - OSHA. (n.d.).
- CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). (n.d.).
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (n.d.).
- Occupational Exposure to Organotin Compounds: Criteria for a Recommended Standard. (2025, October 17).
- ORGANOTIN COMPOUND, LIQUID, N.O.S. | CAMEO Chemicals - NOAA. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) - CDC. (n.d.).
- NIOSH Method 5504: Organotin Compounds as Sn | EVISA's Links Database. (n.d.).
- Diagnosis and treatment of organotin poisoned patients - PMC - PubMed Central - NIH. (n.d.).
- ORGANOTIN COMPOUNDS (as Sn) 5504 - CDC. (1994, August 15).
- Untitled - European Commission. (2009, May 28).
- Risk Assessment Studies on Targeted Consumer Applications of Certain Organotin Compounds - European Commission. (2015, October 12).
- Organotin Compounds | AFIRM Group. (n.d.).
- Organotin Compounds - REWE Group. (n.d.).
- Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment - PubMed Central. (2022, January 5).
- Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. (n.d.).
- What to Do in a Chemical Emergency - CDC. (2024, April 10).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. toxicfreefuture.org [toxicfreefuture.org]
- 3. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 5. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. epa.nsw.gov.au [epa.nsw.gov.au]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
- 11. restoredcdc.org [restoredcdc.org]
Technical Support Center: Decontamination of Bis(triphenyltin) Oxide Spills
This guide provides a comprehensive decontamination protocol for spills involving bis(triphenyltin) oxide. Given the compound's significant toxicity, this protocol is designed for trained laboratory personnel. Adherence to these procedures is critical for ensuring personnel safety and mitigating environmental contamination.
Core Hazard Assessment and Risk Mitigation
This compound is an organotin compound with severe health and environmental hazards. Understanding these risks is fundamental to safe handling and effective spill response. The compound is toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2]
Hazard Summary
| Hazard Type | Description | Primary Sources |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1] Can cause severe skin and eye irritation.[3][4] | PubChem, Fisher Scientific |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[4] The immune system, central nervous system, liver, and kidneys are potential targets.[2][4] | Fisher Scientific, MilliporeSigma |
| Dermal Hazard | Readily absorbed through the skin. The OSHA Permissible Exposure Limit (PEL) for organic tin compounds includes a "skin" notation, highlighting the risk of transdermal exposure.[5] | National Toxicology Program (NTP) |
| Environmental | Very toxic to aquatic life with long-lasting effects.[1][6] Spills must be prevented from entering drains or waterways. | PubChem, Muby Chemicals |
Mandatory Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The rationale for each piece of equipment is based on the compound's specific chemical hazards.
| PPE Category | Specification & Rationale |
| Hand Protection | Double-glove with chemically resistant gloves (e.g., Nitrile). This is critical due to the high dermal toxicity and potential for skin absorption.[5][7] Contaminated gloves must be disposed of as hazardous waste immediately after use. |
| Eye Protection | Chemical safety goggles and a full-face shield. Protects against dust particles and potential splashes during decontamination.[4][7] |
| Body Protection | Disposable laboratory suit (e.g., Tyvek®). A standard lab coat is insufficient. A disposable suit prevents contamination of personal clothing.[3][5] |
| Respiratory | NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter. Required when handling the solid compound or when airborne concentrations may be generated during cleanup.[3][5] |
Spill Response and Decontamination Workflow
The following workflow provides a high-level overview of the spill response process, from initial discovery to final clearance. This process should be followed for any spill, regardless of perceived size.
Sources
- 1. This compound | C36H30OSn2 | CID 16683296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. BIS(TRIBUTYLTIN) OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Tributyltin oxide, Tri Butyl Tin Oxide TBTO Manufacturers, with SDS [mubychem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Experimental Challenges of Bis(triphenyltin) Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(triphenyltin) oxide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary experimental hurdle associated with this compound: its low aqueous solubility. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reliable.
I. Understanding the Challenge: The Hydrophobic Nature of this compound
This compound is a hydrophobic molecule, meaning it has a very low affinity for water. This property can lead to significant challenges in experimental settings, particularly in biological assays that are predominantly aqueous. The primary issue encountered is the precipitation of the compound out of solution, which can lead to inaccurate and unreliable results. Understanding the principles behind this low solubility is the first step in overcoming it.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling of this compound.
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: This is a classic case of a hydrophobic compound "crashing out" of solution. This compound is readily soluble in many organic solvents but is virtually insoluble in water. When a concentrated stock solution in an organic solvent is introduced into an aqueous environment, the organic solvent disperses, and the this compound molecules are forced into contact with water. Due to their hydrophobic nature, they aggregate together and form a solid precipitate to minimize this unfavorable interaction.
Q2: Can I just vortex or sonicate the precipitate to get it back into solution?
A2: While vortexing or sonicating might temporarily disperse the precipitate, it is unlikely to truly redissolve the compound to a stable, monomeric state in an aqueous solution. The underlying issue of hydrophobicity remains, and the compound will likely re-precipitate over time, especially under static conditions like in an incubator. This can lead to inconsistent and non-reproducible experimental outcomes.
Q3: What are the primary strategies for working with poorly water-soluble compounds like this compound?
A3: The three main strategies are:
-
Co-solvency: Using a water-miscible organic solvent to create a stock solution that, when diluted, maintains the compound in solution in the final aqueous medium.
-
Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the solid compound can increase its dissolution rate.
This guide will focus primarily on the co-solvency and micellar solubilization approaches, as they are most common for in vitro experimental settings.
III. Troubleshooting Guide: Preventing and Managing Precipitation
This section provides a more detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter.
Issue 1: Immediate Precipitation Upon Dilution
Question: I've prepared a stock solution of this compound in an organic solvent. When I add it to my cell culture medium, it immediately turns cloudy and a precipitate forms. What's going wrong?
Answer: This is a very common problem and usually points to one or more of the following factors:
-
Inappropriate Solvent Choice: The solvent you've chosen may not be sufficiently water-miscible or may not have a high enough solubilizing capacity for this compound upon dilution.
-
High Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit, even with a co-solvent.
-
Rapid Dilution Shock: Adding a highly concentrated stock solution directly and quickly into a large volume of aqueous medium can cause a rapid change in the solvent environment, leading to precipitation.
-
Low Temperature: Adding the stock solution to cold media can decrease the solubility of the compound.
Solutions:
-
Optimize Your Solvent System:
-
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for hydrophobic compounds in biological experiments due to its high water miscibility and relatively low toxicity at low concentrations.
-
Ethanol and Methanol are also effective but may exhibit higher cytotoxicity.
-
Acetone can be used for initial solubilization, but its volatility and potential for reacting with plastics should be considered.
-
-
Refine Your Dilution Protocol:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This allows for a more gradual change in the solvent environment.
-
Add Dropwise While Vortexing: Add the stock solution slowly, drop by drop, to the center of the vortex of your aqueous medium. This ensures rapid and even dispersion.
-
Issue 2: Delayed Precipitation in the Incubator
Question: My solution of this compound in cell culture medium looked fine initially, but after a few hours in the incubator, I see a fine precipitate. What causes this delayed effect?
Answer: Delayed precipitation is often due to subtle changes in the medium over time:
-
Temperature and pH Shifts: While you may have prepared the solution at room temperature, the incubator's 37°C and CO2 environment can alter the pH and solubility parameters.
-
Interaction with Media Components: Complex components in the media, such as salts and proteins, can interact with the compound over time, leading to the formation of insoluble complexes.
-
Evaporation: Slight evaporation of the medium in the incubator can increase the concentration of all components, potentially pushing your compound beyond its solubility limit.
Solutions:
-
Control for pH and Temperature: Ensure your media is well-buffered and that your incubator is properly calibrated for temperature and CO2.
-
Minimize Evaporation: Use culture plates with tight-fitting lids and ensure proper humidification in your incubator.
-
Consider Serum Proteins: If your experimental design allows, fetal bovine serum (FBS) can help to solubilize hydrophobic compounds through protein binding.
IV. Experimental Protocols and Data
Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Note: This table is based on general information for organotin compounds. It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
Protocol for Preparing a Stock Solution of this compound
This protocol provides a step-by-step method for preparing a stock solution for use in cell culture experiments.
-
Weighing the Compound:
-
Accurately weigh out the desired amount of this compound in a sterile, chemical-resistant tube (e.g., a glass vial or a polypropylene tube).
-
Safety Precaution: this compound is toxic. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
-
Initial Solubilization:
-
Add a small volume of 100% sterile-filtered DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolving the compound. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Store the stock solution in a tightly sealed container at -20°C or -80°C for long-term storage.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Diagram: Recommended Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
V. Stability and Storage Considerations
Stability in Solution:
-
This compound is generally stable in DMSO when stored properly. However, long-term storage in solution at room temperature is not recommended.
-
Hydrolysis can occur in aqueous solutions, leading to the formation of triphenyltin hydroxide. The rate of hydrolysis is dependent on pH and temperature.
Storage Recommendations:
-
Solid Compound: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Stock Solutions: As mentioned, store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Labware Compatibility:
-
Glass: Borosilicate glass is generally compatible with this compound and the organic solvents used to dissolve it.
-
Plastics:
-
Polypropylene (PP): Generally has good chemical resistance and is suitable for short-term storage of solutions and for use as reaction vessels.
-
Polystyrene (PS): Has poor resistance to many organic solvents and is generally not recommended for preparing or storing stock solutions.
-
Polyethylene (PE): Both low-density (LDPE) and high-density (HDPE) polyethylene have moderate chemical resistance. It is advisable to check compatibility with the specific solvent being used.
-
VI. Safety Precautions
This compound is a hazardous substance and must be handled with care.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Handling: Always handle this compound in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Disposal: Dispose of all waste containing this compound as hazardous waste according to your institution's and local regulations.
VII. References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
NTP (National Toxicology Program). (1991, September 30). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Bis(triphenyltin) oxide Interference
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate issues arising from bis(triphenyltin) oxide interference in analytical assays. As Senior Application Scientists, we provide this resource to ensure the integrity and accuracy of your experimental data.
Introduction to the Problem
This compound (TPTO), also known as hexaphenyldistannoxane, is an organotin compound primarily used as a biocide, particularly as an anti-fungal agent in various formulations.[1] Due to its use in materials and solutions, it can inadvertently be introduced into experimental samples as a contaminant. Its unique chemical properties—notably its high lipophilicity (hydrophobicity)—can lead to significant and often perplexing interference in sensitive analytical assays.[2][3] This guide provides a structured approach to diagnosing and resolving these interferences.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions regarding TPTO interference.
Q1: What is this compound (TPTO) and why might it be in my samples?
Answer: this compound is a synthetic organometallic compound with the formula C₃₆H₃₀OSn₂.[4] Its primary commercial use is as a fungicide and biocide. It may be present as a leached contaminant from plasticware, a component of a preservation solution, or a residue from treated materials used in the lab or field. Given its chemical nature, it is poorly soluble in water but highly soluble in organic solvents.[5]
Q2: How can I recognize potential TPTO interference in my assay?
Answer: The symptoms of TPTO interference are often mistaken for other common assay problems. Look for these key indicators:
-
Poor Reproducibility: High variability between replicate wells or duplicate experiments that cannot be explained by pipetting error.
-
High Background Signal: Abnormally high readings in negative control or "zero analyte" wells, particularly in immunoassays.
-
Reduced Signal or Complete Signal Loss: Falsely low or absent signals in samples and positive controls, especially noticeable in enzymatic assays.
-
Non-Linear Dilution Response: When a sample is serially diluted, the measured analyte concentration does not decrease linearly as expected. This suggests an interfering substance is being diluted out.[6]
Q3: What are the primary mechanisms by which TPTO interferes with analytical assays?
Answer: TPTO primarily interferes through two distinct mechanisms rooted in its chemical structure:
-
Non-Specific Binding (NSB) via Hydrophobicity: As a highly lipophilic molecule, TPTO has a strong tendency to associate with nonpolar surfaces.[7][8] In an assay, this includes the plastic of microtiter plates, as well as hydrophobic pockets on proteins like antibodies and enzymes. This can physically block binding sites or create a "sticky" surface that non-specifically captures detection reagents, leading to high background.[9]
-
Direct Protein/Enzyme Inhibition: Organotin compounds are known to be potent inhibitors of various proteins.[10][11] Triphenyltin (TPT) has been shown to bind to and irreversibly inhibit the function of critical enzymes, such as the proteasome and mitochondrial ATP synthase.[10][11] This inhibitory action can directly reduce the activity of an enzyme in a functional assay, leading to a falsely low signal.
Q4: Which types of assays are most susceptible to TPTO interference?
Answer: While any assay can be affected, the most vulnerable are:
-
Immunoassays (especially ELISA): The large surface area of microplates and the protein-heavy nature of these assays provide ample opportunity for non-specific binding of TPTO, leading to either falsely high or low results depending on the format.
-
Enzymatic Assays: The direct inhibitory effect of organotins on protein function means that any assay relying on enzymatic activity to generate a signal is at high risk of producing falsely low results.[10]
-
Fluorescence-Based Assays: The aromatic phenyl rings in TPTO may quench fluorescence under certain conditions, although this is a less commonly reported mechanism than NSB or inhibition.
Q5: What are the immediate checks I should perform if I suspect interference?
Answer: Before embarking on extensive troubleshooting, perform these simple checks:
-
Review Your Controls: Are your positive and negative controls behaving as expected? Deviations here are a strong indicator of a systemic problem.
-
Perform a Serial Dilution: Dilute a suspect sample 1:2, 1:4, and 1:8. Calculate the concentration at each dilution, adjusting for the dilution factor. If the calculated concentrations are inconsistent and trend upwards with dilution, an interferent is likely present.[6]
-
Run a "Buffer-Only" Blank: Run the assay with a sample consisting only of the sample buffer or matrix. A high signal in this well points towards contamination in the buffer or a problem with the detection system itself.
Part 2: In-Depth Troubleshooting Guides
If initial checks suggest interference, use these detailed guides to pinpoint and address the issue.
Guide 1: Troubleshooting Immunoassay (e.g., ELISA) Interference
The hydrophobic nature of TPTO is the primary culprit in immunoassays, causing non-specific binding.
This occurs when TPTO creates a sticky surface that non-specifically adsorbs detection antibodies.
| Potential Cause | Recommended Solution |
| TPTO adsorbing to uncoated well surfaces. | Optimize Blocking: Increase the concentration of your blocking protein (e.g., BSA, Casein) or extend the blocking incubation time. Consider a commercial, protein-free blocking buffer designed to combat hydrophobic interactions. |
| TPTO binding to assay antibodies, causing them to stick to the plate. | Add Detergent: Include a mild, non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers and antibody diluents to disrupt hydrophobic interactions.[12] |
| Contaminated sample matrix. | Spike-and-Recovery Test: Perform a spike-and-recovery experiment (see protocol below) to confirm that the sample matrix itself is the source of interference. |
This can happen if TPTO binds to the capture antibody or target analyte, blocking their interaction.
| Potential Cause | Recommended Solution |
| TPTO masking the epitope on the target analyte. | Sample Dilution: Dilute the sample to lower the concentration of TPTO relative to the analyte. This is often the simplest and most effective first step.[6] |
| TPTO sterically hindering the capture or detection antibody. | Change Antibody Diluent: Use a high-quality commercial antibody diluent that contains agents to minimize non-specific interactions. |
| High concentration of TPTO in the sample. | Sample Pre-treatment: If dilution is insufficient, the sample must be cleaned up prior to the assay. Refer to the protocols in Part 3. |
Objective: To determine if the sample matrix, and not the analyte, is causing interference.
-
Preparation:
-
Prepare two pools of samples: one with the suspected interfering matrix (Pool A) and a control matrix (e.g., standard diluent buffer, Pool B).
-
Prepare a high-concentration stock of your purified analyte.
-
-
Spiking:
-
Create three samples from Pool A:
-
A1: Pool A matrix only (No Spike).
-
A2: Pool A + a low concentration spike of analyte (Low Spike).
-
A3: Pool A + a high concentration spike of analyte (High Spike).
-
-
Repeat for Pool B (B1, B2, B3).
-
-
Analysis:
-
Run all six samples in your immunoassay in triplicate.
-
-
Calculation:
-
Calculate the recovery for each spike: % Recovery = ((Measured Concentration - Endogenous Concentration) / Spiked Concentration) x 100
-
-
Interpretation:
-
Acceptable Recovery (Pool B): 80-120%. This validates your assay setup.
-
Poor Recovery (Pool A): If recovery in Pool A is significantly outside the 80-120% range, it confirms matrix interference.
-
Guide 2: Troubleshooting Enzymatic Assay Interference
Here, the primary concern is the direct inhibition of enzyme activity by TPTO.
| Potential Cause | Recommended Solution |
| Direct, irreversible inhibition of the enzyme by TPTO. | Run an Inhibitor Control: In a separate well, run your positive control enzyme reaction but add a known concentration of TPTO. A significant drop in signal compared to the standard positive control confirms inhibition. |
| TPTO chelating a required metal cofactor. | Check Cofactor Dependence: If your enzyme requires a metal cofactor, try increasing its concentration in the reaction buffer to see if activity can be restored. |
| TPTO precipitating out of aqueous assay buffer. | Add a Co-solvent: If solubility is an issue, determine if a small percentage of a compatible organic solvent (e.g., DMSO, typically <1%) can be added to the assay buffer without affecting enzyme activity.[13] |
Objective: To quantify the inhibitory potency of TPTO on your enzyme.
-
Preparation:
-
Prepare a 10-point serial dilution of TPTO in a suitable solvent (e.g., DMSO). Start with a high concentration (e.g., 1 mM) and dilute downwards.
-
Prepare your enzyme reaction mix (buffer, substrate, cofactors) at 2X the final concentration.
-
-
Assay Setup (96-well plate):
-
Add your TPTO dilutions to the wells. Include a "no inhibitor" control (solvent only).
-
Add the 2X enzyme reaction mix to all wells.
-
Initiate the reaction by adding the enzyme to all wells.
-
-
Measurement:
-
Read the plate kinetically or at a fixed endpoint, according to your standard protocol.
-
-
Analysis:
-
Calculate the percent inhibition for each TPTO concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the log of the TPTO concentration.
-
Fit the data with a non-linear regression (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration of TPTO that causes 50% inhibition).
-
Part 3: Mitigation and Sample Preparation Protocols
When interference is confirmed and cannot be overcome by simple procedural changes, sample pre-treatment is necessary.
Protocol 1: Sample Pre-Treatment via Solid-Phase Extraction (SPE)
Principle: This method separates compounds based on their physical and chemical properties. For TPTO, a reverse-phase (e.g., C18) SPE cartridge is ideal, as it will retain the hydrophobic TPTO while allowing more polar, aqueous analytes to pass through.[14]
-
Cartridge Selection: Choose a C18 SPE cartridge with a bed volume appropriate for your sample size.
-
Conditioning: Wash the cartridge with a water-miscible organic solvent (e.g., methanol or acetonitrile).
-
Equilibration: Flush the cartridge with your assay buffer or deionized water. Do not let the cartridge run dry.
-
Sample Loading: Slowly pass your sample through the cartridge. The hydrophobic TPTO will bind to the C18 stationary phase.
-
Analyte Elution: Collect the flow-through, which now contains your analyte of interest, hopefully free of the TPTO interferent.
-
Validation: Assay the cleaned-up sample. It is critical to validate this process to ensure your analyte of interest is not also retained by the cartridge.
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous buffer and a nonpolar organic solvent). This is suitable if your analyte is highly polar and TPTO is the primary contaminant.
-
Solvent Selection: Choose a nonpolar organic solvent in which TPTO is highly soluble but your analyte is not (e.g., hexane, ethyl acetate).
-
Extraction:
-
Combine your aqueous sample with an equal volume of the organic solvent in a separation funnel or conical tube.
-
Mix vigorously for 1-2 minutes.
-
Allow the layers to fully separate. TPTO will partition into the organic phase.
-
-
Sample Collection: Carefully collect the aqueous layer containing your analyte.
-
Validation: Ensure no residual organic solvent remains, as this can also interfere with assays. Test the cleaned sample and confirm that the analyte was not lost during the extraction.
Part 4: Visualizing the Problem
Understanding the mechanism of interference is key to solving it.
Caption: Mechanism of non-specific interference by TPTO in an immunoassay.
Caption: Mechanism of direct enzyme inhibition by this compound.
Caption: Logical workflow for troubleshooting TPTO interference.
Part 5: References
-
Cozens, F. L., & O'Leary, S. (2004). Organotin compounds and their interactions with microorganisms. Canadian Journal of Microbiology, 50(5), 283-295. Available at: [Link]
-
Shi, X., et al. (2009). Protein Baggage: Toxicity of Organotin Tied to Proteasome Interference. Environmental Health Perspectives, 117(3), A114. Available at: [Link]
-
Mitani, Y. (2012). Molecular mechanisms of environmental organotin toxicity in mammals. Biological & Pharmaceutical Bulletin, 35(11), 1875-1882. Available at: [Link]
-
Gadd, G. M. (2000). Organotin compounds and their interactions with microoganisms. FEMS Microbiology Reviews, 24(3), 321-336. Available at: [Link]
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. AACC.org. Available at: [Link]
-
Ismail, A. A. (2005). Interferences in Immunoassay. Clinical Biochemistry, 38(10), 873-888. Available at: [Link]
-
Yusof, E. N. M., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry, 9, 697920. Available at: [Link]
-
Jones, H. G. (1987). Correction for non-specific interference in competitive immunoassays. Physiologia Plantarum, 70(1), 146-154. Available at: [Link]
-
CANDOR Bioscience GmbH. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid. CANDOR Bioscience. Available at: [Link]
-
O'Kennedy, R., & Murphy, L. (2005). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 307(1-2), 114-119. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Pena-Pereira, F., & Costas-Mora, I. (2015). Sample Pre-treatment Methods for Organometallic Species Determination. In Comprehensive Analytical Chemistry (Vol. 68, pp. 19-54). Elsevier. Available at: [Link]
-
Mitropoulos, D., et al. (2022). Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. Molecules, 27(3), 1056. Available at: [Link]
-
ResearchGate. (2020). How to Purify Organometallic Complexes? ResearchGate. Available at: [Link]
-
Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Ataman Kimya. Available at: [Link]
-
Dubiella-Jackowska, A., et al. (2009). Preparation of Soil and Sediment Samples for Determination of Organometallic Compounds. Polish Journal of Environmental Studies, 18(2), 159-168. Available at: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Available at: [Link]
-
Wikipedia. (n.d.). Tributyltin oxide. Wikipedia. Available at: [Link]
-
LookChem. (n.d.). Removal of Traces of Metals from Reagents. Chempedia. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]
-
Yoshikawa, M., et al. (2024). Specific Glucagon Assay System Using a Receptor-Derived Glucagon-Binding Peptide Probe. International Journal of Molecular Sciences, 25(11), 5899. Available at: [Link]
-
Southall, N. T., & Dill, K. A. (2008). The Hydrophobic Effects: Our Current Understanding. Biophysical Journal, 95(2), 523-533. Available at: [Link]
-
Snyder, P. W., et al. (2011). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. Proceedings of the National Academy of Sciences, 108(44), 17889-17894. Available at: [Link]
Sources
- 1. This compound | 1262-21-1 [chemicalbook.com]
- 2. Organotin compounds and their interactions with microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound | C36H30OSn2 | CID 16683296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tributyltin oxide - Wikipedia [en.wikipedia.org]
- 6. myadlm.org [myadlm.org]
- 7. The Hydrophobic Effects: Our Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. candor-bioscience.de [candor-bioscience.de]
- 10. Protein Baggage: Toxicity of Organotin Tied to Proteasome Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage and Handling of Bis(triphenyltin) oxide
Welcome to the Technical Support Center for bis(triphenyltin) oxide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this organotin reagent in your experiments. As a compound sensitive to environmental conditions, proper storage and handling are paramount to maintaining its purity and reactivity. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions.
Introduction to this compound Stability
This compound (C₃₆H₃₀OSn₂), also known as hexaphenyldistannoxane, is a solid organotin compound widely utilized in organic synthesis.[1] Its efficacy is highly dependent on its purity. The primary degradation pathways for organotin compounds involve the sequential cleavage of the tin-carbon bonds, which can be initiated by moisture, light, and elevated temperatures.[2] For this compound, this degradation leads to the formation of less substituted and often less reactive organotin species, such as diphenyltin and monophenyltin compounds, which can interfere with your chemical reactions.[3]
This guide will equip you with the necessary knowledge to mitigate these degradation processes and to assess the quality of your reagent over time.
Frequently Asked Questions (FAQs) on Long-Term Storage
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry environment.[4]
Quantitative Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of potential thermal decomposition. While freezing (-20°C) is effective for long-term stability of organotins in environmental samples, refrigeration is a practical and effective measure for the pure compound.[2][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |
| Light | Amber or opaque container | Protects the compound from photodegradation, a known degradation pathway for organotin compounds.[2] |
| Humidity | Dry environment (desiccator) | This compound is sensitive to moisture and can hydrolyze. Storing in a desiccator will minimize this risk.[4] |
Q2: How does moisture affect this compound?
A2: Moisture can lead to the hydrolysis of the Sn-O-Sn bond in this compound, which can ultimately lead to the formation of triphenyltin hydroxide and other degradation products. This can impact the stoichiometry and reactivity of the reagent in your experiments.
Q3: I do not have access to an inert atmosphere glovebox. What is the best way to store my this compound?
A3: If a glovebox is unavailable, you can create a pseudo-inert atmosphere. After dispensing the reagent in a dry environment (e.g., a fume hood with low humidity), flush the headspace of the container with a gentle stream of argon or nitrogen before tightly sealing it. The container should then be wrapped in aluminum foil to protect it from light and placed in a refrigerator inside a desiccator.
Troubleshooting Guide: Assessing and Handling Degraded this compound
This section provides a question-and-answer-formatted guide to address common issues encountered during the use of this compound.
Q4: My reaction yield is lower than expected. Could my this compound have degraded?
A4: Yes, degraded this compound is a common cause of reduced reaction yields, particularly in sensitive cross-coupling reactions like the Stille coupling.[3][6] Degradation products can act as impurities that may interfere with the catalytic cycle.
Q5: What are the visual signs of this compound degradation?
A5: While subtle chemical changes may not be visible, you should be cautious if you observe any of the following:
-
Change in color: A significant deviation from the typical white to off-white crystalline solid.
-
Clumping or change in texture: This could indicate the absorption of moisture.
-
Inconsistent melting point: A broad or depressed melting point compared to the literature value (around 119-123 °C) is a strong indicator of impurity.[7]
Q6: How can I analytically confirm the purity of my this compound?
A6: To definitively assess the purity, spectroscopic and chromatographic methods are recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR are powerful tools. The proton NMR will show characteristic aromatic signals. The presence of new signals may indicate the formation of degradation products. ¹¹⁹Sn NMR is particularly sensitive to the chemical environment of the tin atom, and the appearance of multiple tin signals can indicate the presence of different organotin species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying this compound and its potential degradation products.[8] Due to the low volatility of organotin compounds, a derivatization step is often required before GC analysis.[9]
Q7: Can I still use partially degraded this compound?
A7: For reactions that are not sensitive to impurities, it may be possible to use partially degraded material, though this is generally not recommended, especially in drug development where purity is critical.[10][11][12][13] For high-stakes applications, it is always best to use a fresh or purified reagent.
Q8: Is it possible to purify degraded this compound?
A8: Yes, recrystallization can be an effective method to purify solid this compound. The choice of solvent is crucial and should be determined based on the solubility of the compound and its impurities. A common solvent for the recrystallization of triphenyltin compounds is 95% ethanol.[14]
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general guideline for preparing a sample of this compound for ¹H NMR analysis.
Materials:
-
This compound sample (5-25 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube and cap
-
Vial and pipette
Procedure:
-
Weigh 5-25 mg of your this compound sample into a clean, dry vial.[15]
-
Add approximately 0.6-0.7 mL of deuterated solvent to the vial.[15]
-
Gently agitate the vial to dissolve the sample completely. If solids persist, the sample may be filtered through a small plug of cotton or glass wool in a Pasteur pipette to remove any insoluble impurities.[16][17][18]
-
Transfer the solution to a clean NMR tube.
-
Cap the NMR tube and wipe the outside clean.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Analyze the spectrum for the characteristic aromatic proton signals of the triphenyltin group and compare it to a reference spectrum of a pure sample. Look for any unexpected peaks that may indicate the presence of impurities or degradation products.
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Degraded this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of purified this compound should begin to form.[19]
-
To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Allow the crystals to air dry completely or dry them in a vacuum desiccator.
-
Confirm the purity of the recrystallized product using the analytical methods described in Q6.
Visualizations
Decision-Making Workflow for Storage
The following diagram illustrates the decision-making process for the appropriate long-term storage of this compound.
Caption: Decision workflow for storing this compound.
Troubleshooting Workflow for Suspected Degradation
This diagram outlines the steps to take if you suspect your this compound has degraded.
Caption: Troubleshooting workflow for degraded this compound.
References
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
University of Regensburg. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187-189.
- Quevauviller, P., & Donard, O. F. X. (1998). Stability and storage problems in organotin speciation in environmental samples. The Analyst, 123(5), 1037-1042.
-
ResearchGate. (2016). What is maximum days can keep the extract organotin from sediment in frigidaire before analysis? Retrieved from [Link]
-
Reddit. (2019). Stille coupling and organotin chemistry. Retrieved from [Link]
-
Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Scribd. (n.d.). How To Prepare Samples For NMR. Retrieved from [Link]
-
National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Retrieved from [Link]
-
PubChem. (n.d.). Bis(tributyltin) oxide. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2001). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Retrieved from [Link]
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
Semantic Scholar. (2017). Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products. Retrieved from [Link]
-
Therapeutic Goods Administration. (2013). Guidance 18: Impurities in drug substances and drug products. Retrieved from [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
-
Loba Chemie. (n.d.). 56-35-9 CAS | TRIBUTYLTIN OXIDE | Laboratory Chemicals | Article No. 06354. Retrieved from [Link]
-
Semantic Scholar. (1993). Biodegradation of bis(tri‐n‐butyltin) oxide. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection. Retrieved from [Link]
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- 6. Stille Coupling | NROChemistry [nrochemistry.com]
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- 19. youtube.com [youtube.com]
Technical Support Center: Minimizing Toxicity in Experiments with Organotin Reagents
Introduction
Organotin compounds are powerful reagents in organic synthesis, most notably in the Stille cross-coupling reaction, offering a broad scope and functional group tolerance.[1][2] However, their utility is shadowed by significant toxicity.[3][4] As a Senior Application Scientist, I have frequently addressed concerns from researchers regarding the safe handling and effective removal of these toxic compounds. This technical support center is designed to provide practical, in-depth guidance for researchers, scientists, and drug development professionals to minimize toxicity and ensure the integrity of their experimental outcomes. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Just how toxic are organotin compounds, and does it vary?
A1: The toxicity of organotin compounds is a serious concern and varies significantly depending on the number and nature of the organic groups attached to the tin atom.[3] They can be absorbed through inhalation, ingestion, and skin contact.[5] The general hierarchy of toxicity for mammals is:
Triorganotins (R₃SnX) > Diorganotins (R₂SnX₂) > Monoorganotins (RSnX₃) [3]
Tetraorganotins (R₄Sn) are generally less toxic but can be metabolized into more harmful triorganotin compounds within the body.[3] Triorganotins like tributyltin (TBT) and trimethyltin (TMT) are potent neurotoxins and endocrine disruptors.[3][6] Chronic exposure to some organotins has been linked to a range of health issues, including neurological damage, immunotoxicity, and kidney damage.[7][8]
| Organotin Class | General Toxicity | Primary Health Concerns |
| Triorganotins (e.g., Tributyltin) | High | Neurotoxicity, Immunotoxicity, Endocrine Disruption[3][6] |
| Diorganotins (e.g., Dibutyltin) | Moderate | Immunotoxicity, Skin Irritation[7] |
| Monoorganotins | Low | Generally low mammalian toxicity[9] |
| Tetraorganotins | Low (but can metabolize to toxic forms) | Potential for delayed toxicity[3] |
Q2: What are the absolute essential safety precautions when handling organotin reagents?
A2: Due to their high toxicity, stringent safety protocols are non-negotiable. Always work under the assumption that all organotin compounds are hazardous.
-
Engineering Controls : All manipulations of organotin reagents, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[10] The sash should be kept as low as possible.[10]
-
Personal Protective Equipment (PPE) : Impervious gloves (nitrile is a common choice, but check compatibility), a lab coat, and chemical splash goggles are mandatory.[11] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Handling Liquids : For transferring liquid organotin reagents, especially those in Sure/Seal™ bottles, always use a syringe and needle under an inert atmosphere.[10]
-
Handling Solids : Weigh solid organotins carefully within the fume hood to avoid creating dust.[3]
-
Prohibition on Working Alone : Never work with organotin reagents when you are alone in the laboratory.[10]
Q3: My Stille coupling reaction is complete. How do I handle the initial quenching and workup safely?
A3: The primary goal of the initial workup is to convert the organotin byproducts into less toxic and more easily removable forms. A common and effective method is to quench the reaction with an aqueous solution of potassium fluoride (KF).[12][13]
The principle behind this is the high affinity of tin for fluoride, which leads to the precipitation of insoluble and less toxic organotin fluorides (R₃SnF).[14][15]
Q4: I've performed a KF wash, but I'm still detecting tin in my product. What's going wrong?
A4: While a KF wash is a good first step, it may not be sufficient to remove all organotin residues to the required low ppm levels.[12] Several factors could be at play:
-
Incomplete Precipitation : The precipitation of organotin fluorides may be slow or incomplete. Increasing the concentration of the KF solution (e.g., to saturation) and extending the stirring time (from one hour to overnight) can improve removal.[16]
-
Co-elution during Chromatography : Organotin byproducts are often non-polar and can co-elute with the desired product during standard silica gel chromatography.[12]
-
Emulsion Formation : Emulsions can form during the aqueous wash, trapping tin species in the organic layer.[12]
For troubleshooting persistent tin contamination, see the detailed "Troubleshooting Guide" below.
Q5: Are there viable alternatives to organotin reagents for cross-coupling reactions?
A5: Yes, concerns over organotin toxicity have driven the development of alternative cross-coupling methods. The most prominent is the Suzuki coupling , which utilizes generally less toxic boronic acids and their derivatives.[12] Other alternatives include reactions using organosilicon or organozinc reagents.[17] However, Stille coupling remains valuable for its stability, reliability, and the wide availability of organostannane reagents.[18]
Troubleshooting Guide: Removing Organotin Residues
This guide addresses common issues encountered during the purification of products from reactions involving organotin reagents.
Issue 1: Persistent Organotin Contamination After Initial Workup
-
Symptom : NMR or LC-MS analysis shows the presence of tin-containing impurities in the "purified" product.
-
Causality : Standard purification methods are often insufficient for complete removal of non-polar organotin byproducts.[12]
-
Solution Pathway :
-
Optimize the Fluoride Wash :
-
Increase the concentration of the aqueous KF solution (a saturated solution is often more effective than 1M).[16]
-
Prolong the stirring time to several hours or overnight to ensure complete precipitation.[16]
-
After stirring, it is critical to filter the biphasic mixture through a pad of Celite® to remove the precipitated solids before proceeding with the extraction.[16]
-
-
Modify Chromatographic Conditions :
-
Base-Treated Silica : Use silica gel that has been treated with 2-5% triethylamine in the eluent. This can significantly improve the separation of the desired product from the tin byproducts.[16]
-
Potassium Carbonate-Silica : A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has proven highly effective at removing organotin impurities to levels below 15 ppm.[19] This mixture can be prepared in advance and stored.[19]
-
-
Issue 2: Low Recovery of the Desired Product
-
Symptom : The yield of the final product is significantly lower than expected after purification.
-
Causality : The desired product may be lost during the tin removal process.
-
Solution Pathway :
-
Product Adsorption : The product might be adsorbing onto the precipitated tin fluorides or the Celite® filter aid.[16]
-
Mitigation : Thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[16]
-
-
Product Degradation : Acid-sensitive products can degrade on standard silica gel.
-
Mitigation : Use a less acidic stationary phase like neutral or basic alumina, or deactivate the silica gel with triethylamine.[16]
-
-
Extraction Losses : If the product has some water solubility, it may be lost to the aqueous layers during washing.
-
Mitigation : Back-extract the aqueous layers with a fresh portion of the organic solvent. For products with significant water solubility, consider non-aqueous workup procedures or purification via crystallization.[16]
-
-
Experimental Protocols
Protocol 1: Standard Quenching and Removal of Tributyltin Byproducts
This protocol is a robust starting point for removing tributyltin residues from a completed Stille coupling reaction.
-
Reaction Quench : Once the reaction is complete, cool the mixture to room temperature.
-
Dilution : Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Fluoride Wash : Transfer the diluted mixture to a separatory funnel and wash it with a 1M aqueous solution of potassium fluoride (KF). Use a volume of KF solution approximately equal to the organic layer. Shake the funnel vigorously for at least one minute.[13]
-
Stirring : Transfer the biphasic mixture to a flask and stir vigorously for at least one hour. An overnight stir is recommended for stubborn cases.
-
Filtration : Filter the entire mixture through a pad of Celite® to remove the precipitated tributyltin fluoride.
-
Extraction : Return the filtrate to the separatory funnel. Separate the organic layer.
-
Final Washes : Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration : Remove the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography.
Caption: Workflow for Quenching and Removing Organotin Byproducts.
Protocol 2: Decontamination of Glassware
Proper cleaning of glassware is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse : Rinse the glassware with an organic solvent like acetone or dichloromethane (DCM) to remove the bulk of the organic residues.[15] This rinse solvent should be collected as hazardous waste.
-
Oxidative Cleaning : Immerse the glassware in a bath of household bleach (sodium hypochlorite solution) or a 10% hydrogen peroxide solution overnight.[15][20] This oxidizes the residual organotin compounds to less toxic tin oxides.[15]
-
Standard Cleaning : After the oxidative treatment, wash the glassware as usual with soap and water, followed by appropriate solvent rinses.
-
Waste : The bleach or peroxide solution should be collected as a separate hazardous waste stream.[15]
Waste Disposal
All materials contaminated with organotin compounds, including excess reagents, reaction residues, contaminated solvents, filter cakes, and cleaning solutions, must be treated as hazardous waste.[11]
-
Labeling : Waste containers must be clearly labeled with the words "Organotin Waste" in large letters.[21][22]
-
Segregation : Keep organotin waste separate from other waste streams.
-
Disposal : Dispose of all organotin waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][21] The waste is typically disposed of in a controlled landfill in sealed containers.[21][22]
Analytical Methods for Detection
For applications in drug development and materials science, verifying the removal of organotin residues to parts-per-million (ppm) or even parts-per-billion (ppb) levels is often necessary.
-
Gas Chromatography (GC) : A common technique for organotin analysis, often coupled with mass spectrometry (GC-MS) or a flame photometric detector.[23] This usually requires a derivatization step to make the organotin compounds sufficiently volatile.[23][24]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method is gaining popularity as it often does not require derivatization, simplifying sample preparation and shortening analysis times.[25]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : A highly sensitive technique for detecting tin at very low concentrations.[23]
Conclusion
Working with organotin reagents demands a high level of respect for their toxicity. By implementing robust safety protocols, understanding the chemistry behind quenching and purification procedures, and having a clear plan for waste disposal, researchers can safely harness the synthetic power of these compounds. This guide provides a foundation for best practices, but always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) for any reagent you are using.
References
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Tin and Tin Compounds. NCBI. Retrieved from [Link]
- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds. NCBI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Public Health Statement - Toxicological Profile for Tin and Tin Compounds. NCBI. Retrieved from [Link]
- Bethany, S., & Harrad, S. (2015). Toxicity and speciation analysis of organotin compounds.
-
Centers for Disease Control and Prevention. (1976). Occupational Exposure to Organotin Compounds. CDC Stacks. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Toxicity and speciation analysis of organotin compounds. Retrieved from [Link]
- Mizuishi, K., & Horiguchi, S. (2000). Determination of organotin compounds in environmental samples. Journal of Health Science, 46(5), 348-360.
-
NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]
- Fucic, A., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 579.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Maleczka, R. E., & Terstiege, I. (2000). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 2(20), 3197-3200.
-
U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. Retrieved from [Link]
-
ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. Retrieved from [Link]
-
ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? ResearchGate. Retrieved from [Link]
- Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 39(10), 717-727.
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). OSHA. Retrieved from [Link]
-
Reddit. (2022). Dealing with Organotin reactions. r/chemistry. Retrieved from [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? r/chemistry. Retrieved from [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
- Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652.
-
University of Illinois. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup Tricks: Reagents. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Department of Chemistry. Retrieved from [Link]
Sources
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- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
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- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organo-tin compounds - DCCEEW [dcceew.gov.au]
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- 23. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. sciex.jp [sciex.jp]
Technical Support Center: Safe Handling of Bis(trip-henyltin) Oxide
This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals working with bis(triphenyltin) oxide. As a senior application scientist, my goal is to provide you with not just instructions, but the rationale behind them to ensure your safety and the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound that necessitate PPE?
A1: this compound is a potent organotin compound with significant health risks. It is classified as highly toxic through oral, dermal, and inhalation routes of exposure[1]. The primary hazards include:
-
Acute Toxicity: Can be fatal if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Direct contact can cause severe skin irritation and serious eye damage[2].
-
Systemic Effects: Organotin compounds are known to target the central nervous system, liver, kidneys, and immune system[3][4][5].
-
Reproductive Toxicity: Some organotin compounds may damage fertility or the unborn child[5][6].
Understanding these hazards is the first step in recognizing that engineering controls (like fume hoods) and PPE are not just recommendations, but critical safety requirements.
Q2: I'm just weighing out the solid powder. Do I really need full PPE?
A2: Yes, full PPE is crucial even for seemingly minor tasks like weighing. Here's the causality:
-
Aerosol Generation: Weighing solid this compound can generate fine dust particles that can be easily inhaled. Inhalation is a primary route of exposure for this toxic compound[1].
-
Static Electricity: The powder can be affected by static electricity, causing it to jump and potentially contaminate surfaces, including your skin or clothing.
-
Inadvertent Contact: Accidental spills are more likely during handling of solids. Without proper gloves and a lab coat, you risk dermal exposure which can be as dangerous as inhalation[1].
Therefore, even for short-duration tasks, the minimum required PPE should be worn.
Q3: What type of gloves should I use when working with this compound?
A3: The choice of glove material is critical for effective protection. Not all gloves offer the same level of resistance to organotin compounds.
-
Recommended: Use nitrile or neoprene gloves. These materials have demonstrated good chemical resistance to a range of chemicals. It is advisable to double-glove to provide an extra layer of protection in case of a tear or puncture in the outer glove.
-
To Avoid: Latex gloves are generally not recommended as they can offer poor protection against many chemicals[7].
Always inspect your gloves for any signs of degradation or perforation before use. After handling this compound, remove your gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste[2].
Q4: When is respiratory protection required, and what type should I use?
A4: Respiratory protection is necessary whenever there is a risk of inhaling this compound dust or aerosols. This includes:
-
Weighing or transferring the solid compound.
-
Preparing solutions where the powder might become airborne.
-
Cleaning up spills.
The type of respirator depends on the potential concentration of the chemical in the air. The National Institute for Occupational Safety and Health (NIOSH) provides guidelines for respirator selection for organotin compounds[4][8]:
| Potential Concentration | Required Respirator Type |
| Up to 1 mg/m³ | Air-purifying half-mask respirator with organic vapor cartridges and N95, R95, or P95 particulate filters. |
| Up to 2.5 mg/m³ | Powered air-purifying respirator with organic vapor cartridges and high-efficiency particulate filters. |
| Up to 5 mg/m³ | Air-purifying full-facepiece respirator with organic vapor cartridges and N100, R100, or P100 filters. |
For most laboratory-scale operations, a NIOSH-approved air-purifying respirator with appropriate cartridges will be sufficient, provided you are working in a well-ventilated area such as a fume hood.
Troubleshooting Guide
Scenario 1: I think I may have gotten some this compound powder on my gloves.
-
Immediate Action: Stop what you are doing immediately.
-
Glove Removal: Carefully remove the outer glove, turning it inside out as you do, to avoid touching the contaminated surface. Dispose of it in the designated hazardous waste container.
-
Inner Glove Removal: Remove the inner glove using the same technique.
-
Hand Washing: Thoroughly wash your hands with soap and water[2].
-
Re-glove: Put on a new pair of double gloves before resuming your work.
Scenario 2: I accidentally spilled a small amount of this compound powder on the benchtop inside the fume hood.
-
Alert Others: Inform your colleagues in the immediate vicinity of the spill.
-
Ensure PPE: Confirm you are wearing your full PPE, including respiratory protection.
-
Containment: If the spill is small, you can likely handle it yourself. Use a spill kit with absorbent pads to gently cover the powder to prevent it from becoming airborne.
-
Cleanup: Moisten the absorbent material slightly with a suitable solvent (e.g., ethanol) to further reduce dust generation. Carefully wipe up the spill, working from the outside in.
-
Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag and dispose of it as hazardous chemical waste according to your institution's guidelines[3].
-
Decontamination: Wipe the area with a suitable cleaning agent.
Scenario 3: My safety glasses have fogged up while I am handling this compound.
-
Do Not Remove PPE in the Contaminated Area: Step away from the immediate work area to a designated clean zone before making any adjustments to your PPE.
-
Glove Removal: Remove your outer gloves.
-
Adjust Glasses: Adjust or clean your safety glasses. Consider using anti-fog wipes or coatings before starting your experiment.
-
Re-glove: Put on a new pair of outer gloves before returning to your work.
-
Consider Alternatives: If fogging is a persistent issue, consider using safety goggles with indirect ventilation or a full-face respirator, which can help to minimize this problem.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Summary of Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical splash goggles and face shield | Double nitrile or neoprene gloves | Chemical-resistant lab coat, closed-toe shoes | NIOSH-approved air-purifying respirator with particulate filters |
| Preparing Solutions | Chemical splash goggles and face shield | Double nitrile or neoprene gloves | Chemical-resistant lab coat, closed-toe shoes | NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges |
| Conducting Reactions | Chemical splash goggles | Double nitrile or neoprene gloves | Chemical-resistant lab coat, closed-toe shoes | Recommended if not in a fume hood; otherwise, assess based on vapor pressure of solvent |
| Waste Disposal | Chemical splash goggles | Double nitrile or neoprene gloves | Chemical-resistant lab coat, closed-toe shoes | Recommended |
| Spill Cleanup | Chemical splash goggles and face shield | Double nitrile or neoprene gloves | Chemical-resistant coveralls, closed-toe shoes | NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges |
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This compound | C36H30OSn2 | CID 16683296 - PubChem. National Center for Biotechnology Information. [Link]
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Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). The National Academies Press. [Link]
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OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals - MJ Hughes Construction. MJ Hughes Construction. [Link]
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ORGANOTIN COMPOUNDS - CDC Stacks. Centers for Disease Control and Prevention. [Link]
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PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI. National Center for Biotechnology Information. [Link]
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CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). Centers for Disease Control and Prevention. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) - CDC. Centers for Disease Control and Prevention. [Link]
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Technical Support Center: Safe Disposal of Organotin Compounds
Last Updated: 2026-01-09
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the stringent regulations and best practices for the disposal of organotin compound waste. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: Why are there such strict disposal regulations for organotin compounds?
A1: Organotin compounds are subject to strict disposal regulations due to their high toxicity to both humans and aquatic organisms, even at very low concentrations.[1] The toxicity varies depending on the number and nature of the organic groups attached to the tin atom, with tri-substituted organotins like tributyltin (TBT) and triphenyltin (TPT) being the most toxic.[2] These compounds can cause a range of adverse health effects, including skin and eye irritation, respiratory issues, and neurological damage upon acute exposure.[3] Some organotins are also recognized as endocrine disruptors.[3][4] Their persistence and ability to bioaccumulate in the environment, particularly in marine sediments, pose a long-term threat to ecosystems.[1][4][5]
Q2: How are organotin compounds classified as hazardous waste?
A2: Organotin compounds are classified as hazardous waste due to their toxicity. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Organotin waste would likely fall under the "P" or "U" list of hazardous wastes or be classified based on its characteristic toxicity. In Europe, the European Chemicals Agency (ECHA) has included several organotin compounds on the candidate list of substances of very high concern (SVHCs) under REACH, signifying their hazardous nature.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and classifications.
Q3: What are the immediate steps I should take when generating organotin waste?
A3: Immediately segregate all organotin-contaminated waste from other laboratory waste streams.[7][8] This includes unused reagents, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials.[7] Collect this waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][8] The label should prominently display "Hazardous Waste: Organotin Compounds" and any other information required by your institution.[8]
Q4: Can I dispose of small amounts of organotin waste down the drain?
A4: No. Never dispose of organotin compounds down the drain. These compounds are highly toxic to aquatic life, and their release into the sanitary sewer system is strictly prohibited.[9] Doing so can lead to severe environmental contamination and significant legal and financial penalties.
Q5: What personal protective equipment (PPE) is necessary when handling organotin waste?
A5: When handling organotin waste, a comprehensive PPE strategy is essential. This includes:
-
Eye Protection: Chemical splash goggles are mandatory. A full-face shield should be used in situations with a significant splash hazard.[10]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or neoprene.[10] Always check glove compatibility charts for the specific organotin compound and solvents being used.[10]
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[10]
-
Respiratory Protection: All handling of organotin waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10] If there is a risk of exceeding permissible exposure limits, a respirator may be required.[10]
Troubleshooting Guide
Problem: I have a small spill of an organotin compound in the fume hood.
Solution:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: If it is safe to do so, contain the spill using a spill pillow or absorbent material.[11]
-
Collection: Carefully sweep up solid spills or soak up liquid spills with an inert absorbent material.[11] Place the contaminated material into a designated hazardous waste container.[11]
-
Decontamination: Decontaminate the spill area.
-
Disposal: All materials used for cleanup, including PPE, must be disposed of as hazardous organotin waste.[10]
Problem: My glassware is contaminated with organotin residues. How do I clean it?
Solution:
Treating contaminated glassware is a multi-step process to ensure the removal and safe disposal of residual organotin compounds.
Protocol: Glassware Decontamination [3]
-
Initial Quenching (if applicable): For glassware containing residual reactive organotin reagents, quench the contents with a 1M Sodium Fluoride (NaF) solution to precipitate the organotins as less soluble fluorides.[3][12]
-
Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with a suitable organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the organotin residues.[3]
-
Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".[3]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid.[3] Allow the glassware to soak for at least 12 hours (overnight is recommended).[3] This step oxidizes the residual organotin compounds to less harmful inorganic tin species.[3]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware and rinse it with deionized water. The glassware can then be washed using standard laboratory procedures.[3]
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.[3]
Problem: I have a mixed waste stream containing organotin compounds and other chemicals.
Solution:
Mixed hazardous waste streams present a significant challenge and require careful management.
-
Do Not Mix: Avoid mixing organotin waste with other waste streams unless explicitly instructed by your EHS department.[10]
-
Consult EHS: Immediately contact your institution's EHS department for guidance. They will provide specific instructions on how to manage and dispose of the mixed waste, as it may require specialized treatment.
-
Provide Information: Be prepared to provide a detailed composition of the mixed waste to the EHS department.
Experimental Workflow: Organotin Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of organotin waste in a laboratory setting.
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Validation & Comparative
A Comparative Toxicological Assessment: Bis(triphenyltin) Oxide vs. Bis(tributyltin) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organotin Compounds
Organotin compounds, characterized by at least one tin-carbon bond, have seen widespread use as biocides in antifouling paints, agricultural fungicides, and wood preservatives.[1] Their efficacy, however, is matched by significant toxicological concerns for both non-target organisms and human health. This guide provides a detailed comparison of the toxicological profiles of two prominent organotin compounds: Bis(triphenyltin) oxide (TPTO) and Bis(tributyltin) oxide (TBTO). Understanding the nuances of their respective toxicities is crucial for informed risk assessment and the development of safer alternatives.
Comparative Acute Toxicity
Acute toxicity provides a primary measure of a substance's potential for immediate harm. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a key metric in this assessment.
| Toxicity Endpoint | This compound (TPTO) | Bis(tributyltin) oxide (TBTO) |
| Oral LD50 (Rat) | Toxic if swallowed[2] | 87 - 234 mg/kg[3][4][5] |
| Dermal LD50 | Toxic in contact with skin[2] | >300 mg/kg (Rabbit)[6], 900 mg/kg (Rabbit)[4] |
| Inhalation LC50 (Rat, 4h) | Toxic if inhaled[2] | 0.06 mg/l[6], 77 mg/m³[4] |
As the data indicates, both compounds are toxic via oral, dermal, and inhalation routes of exposure.[2][6] TBTO has been more extensively studied for its acute toxicity, with specific LD50 values established.[3][4][5] For TPTO, while classified as toxic, specific LD50 values are not as readily available in the reviewed literature.
Deep Dive into Systemic Toxicities
Beyond acute effects, chronic exposure to organotins can lead to a cascade of systemic toxicities, affecting the immune, nervous, and endocrine systems.
Immunotoxicity: A Shared Threat
A significant body of evidence points to the potent immunotoxic effects of both TPTO and TBTO. The thymus gland, a primary lymphoid organ responsible for T-cell maturation, is a key target.
Bis(tributyltin) oxide (TBTO) has been shown to induce thymic atrophy, characterized by a severe depletion of lymphocytes in the cortex, even at low doses.[7][8] Long-term exposure in rats resulted in a dose-related suppression of resistance to parasitic infection and a reduction in T-lymphocyte counts in mesenteric lymph nodes.[9] Studies in both adult and pre-weanling rats demonstrated that TBTO exposure can suppress mitogen responses and natural killer (NK) cell activity, with younger animals showing sensitivity at lower doses.[10] The immunotoxic effects of TBTO are a critical concern, as they can lead to increased susceptibility to infectious diseases.[11]
While specific mechanistic studies on the immunotoxicity of This compound (TPTO) are less abundant in the public domain, its classification as an organotin compound and its known endocrine-disrupting capabilities suggest a high potential for similar immunotoxic effects. Organotins, in general, are known to impact the immune system.[12]
Neurotoxicity: A Divergent Path
The neurotoxic profiles of organotin compounds can vary significantly based on their chemical structure.[13]
Bis(tributyltin) oxide (TBTO) exposure has been associated with a range of neurological symptoms in animal studies, including ataxia, labored respiration, and behavioral changes.[3] Repeated exposure may lead to central nervous system damage.[4][14] The mechanism of neurotoxicity is thought to involve disruption of the blood-brain barrier and induction of oxidative stress and neuroinflammation.[15]
For other organotins like trimethyltin (TMT) and triethyltin (TET), distinct neurotoxic effects have been observed. TMT is known to be a potent neurotoxin affecting neurons in the limbic system, while TET is myelinotoxic, causing edema in the central nervous system.[13][16] While not directly TBTO, these findings highlight the diverse ways organotins can impact the nervous system. Developmental neurotoxicity is also a concern, with studies on related organotins like dimethyltin (DMT) showing learning deficits in offspring after perinatal exposure.[17][18]
Endocrine Disruption: A Potent and Insidious Effect
Both TPTO and TBTO are recognized as potent endocrine-disrupting chemicals (EDCs), capable of interfering with hormonal systems at very low concentrations.[1][19]
A hallmark of organotin-induced endocrine disruption in aquatic invertebrates, particularly marine gastropods, is the phenomenon of "imposex," where females develop male sexual characteristics.[1][20] This is believed to be caused by the inhibition of the enzyme aromatase, which converts androgens to estrogens.[19][20]
In mammals, the endocrine-disrupting effects are also profound. Both TBT and TPT have been identified as high-affinity agonists for the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ).[1][21] These nuclear receptors are key regulators of numerous physiological processes, including adipogenesis (fat cell formation). Their activation by organotins has led to the classification of these compounds as "obesogens," with developmental or chronic exposure potentially increasing the risk of obesity and related metabolic disorders.[22]
The interference with steroidogenesis is another critical aspect of their endocrine-disrupting activity. Organotins can alter the expression and activity of key enzymes involved in hormone synthesis, leading to reproductive dysfunction in both males and females.[19][20]
Environmental Fate and Persistence
The environmental persistence and bioaccumulation potential of organotins are major factors contributing to their widespread toxicity. Both tributyltin (TBT) and triphenyltin (TPT) compounds are known to be persistent in the environment.[23][24] They adsorb strongly to sediments, where they can remain for extended periods.[25][26]
Degradation in the environment occurs through processes like photolysis and microbial action, leading to the formation of di- and mono-butyl/phenyltin compounds, and eventually inorganic tin.[24][25] However, the half-life of TBT can be lengthy, ranging from days in seawater to over two years in anaerobic soils.[25]
Due to their lipophilicity, organotins bioaccumulate in organisms, with bioconcentration factors reaching several thousand in aquatic species.[26] This leads to the magnification of their toxic effects through the food chain.
Experimental Protocol: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
For researchers aiming to assess the acute oral toxicity of new compounds and compare them to substances like TPTO and TBTO, the following protocol, based on the OECD Guideline 423 (Acute Toxic Class Method), provides a standardized approach.[27][28][29]
Objective: To determine the acute oral toxicity of a test substance, allowing for its classification and providing an estimate of its LD50.
Principle: A stepwise procedure where the substance is administered to a small group of animals (typically 3) of a single sex at a defined dose. The outcome (mortality or survival) determines the next dose level.
Materials:
-
Test substance
-
Vehicle for administration (e.g., corn oil, aqueous solution)
-
Laboratory rats (preferred species), single sex (usually females), young adults
-
Gavage needles
-
Animal caging and husbandry supplies
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days. Fast animals prior to dosing (e.g., withhold food overnight for rats, but not water).[30]
-
Dose Preparation: Prepare the test substance in the appropriate vehicle. The volume administered should generally not exceed 1 ml/100g of body weight for rodents.[30]
-
Dosing: Administer the test substance as a single dose by gavage.
-
Starting Dose Selection: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection should be based on any existing information about the substance's toxicity.
-
Stepwise Dosing Procedure:
-
Dose three fasted female rats at the selected starting dose.
-
If 2 or 3 animals die: The LD50 is presumed to be in the range of the test dose. Confirm by dosing three more animals at the next lower fixed dose level.
-
If 0 or 1 animal dies: Dose three more animals at the next higher fixed dose level.
-
Continue this stepwise procedure until a clear outcome is observed that allows for classification.
-
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[31] Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of death if it occurs.
-
Data Analysis: The results are interpreted in terms of the number of animals that die at each dose level, allowing for the classification of the substance into a GHS category.
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Conclusion
Both this compound and bis(tributyltin) oxide are highly toxic compounds with significant risks to human health and the environment. While both share potent immunotoxic and endocrine-disrupting properties, there may be nuances in their neurotoxic profiles that warrant further investigation. The data clearly indicates that TBTO has been more extensively characterized in terms of its acute toxicity. For researchers in drug development and related fields, understanding the multi-faceted toxicity of these organotin compounds is paramount for developing safer chemical alternatives and for establishing robust safety protocols when handling such materials.
References
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Nakanishi, T. (2008). Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor. The Journal of toxicological sciences, 33(3), 269–276. [Link]
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- Smialowicz, R. J., Riddle, M. M., Rogers, R. R., Luebke, R. W., & Rowe, D. G. (1989). Immunotoxicity of tributyltin oxide in rats exposed as adults or pre-weanlings. Toxicology, 57(1), 97–111.
- Krajnc, E. I., Vos, J. G., Van der Lee, J. W., Loeber, J. G., & Van Logten, M. J. (1990). Immunotoxicity of bis(tri-n-butyltin)oxide in the rat: effects on thymus-dependent immunity and on nonspecific resistance following long-term exposure in young versus aged rats. Toxicology and applied pharmacology, 105(1), 144–155.
- Grün, F., & Blumberg, B. (2006). Endocrine-disrupting organotin compounds are potent inducers of adipogenesis in vertebrates. Molecular endocrinology (Baltimore, Md.), 20(9), 2141–2155.
- OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method.
- National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9).
- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
- Martins, A. C., Pês, T. S., & Tostes, R. C. (2014). Overview of the Pathophysiological Implications of Organotins on the Endocrine System. Frontiers in endocrinology, 5, 156.
- Nakanishi, T. (2008). Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor. The Journal of toxicological sciences, 33(3), 269–276.
- Chang, L. W. (1991). The neurotoxicology and pathology of organomercury, organolead, and organotin. Journal of toxicological sciences, 16 Suppl 1, 125–151.
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- Ehman, K. D., Phillips, P. M., McDaniel, K. L., & Barone, S., Jr (2007). Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin.
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- Aschner, M., & Aschner, J. L. (1992). Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity. Neuroscience and biobehavioral reviews, 16(4), 427–435.
- Bressa, G., Hinton, R. H., Price, S. C., Isbir, M., Ahmed, R. S., & Grasso, P. (1991). Immunotoxicity of tri-n-butyltin oxide (TBTO) and tri-n-butyltin chloride (TBTC) in the rat.
- Tolosa, I., Merlini, L., de Bertrand, N., Bayona, J. M., & Albaigés, J. (1992). Occurrence and fate of tributyl- and triphenyltin compounds in western Mediterranean coastal enclosures. Environmental Toxicology and Chemistry, 11(2), 145-155.
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A Senior Application Scientist's Guide to the Catalytic Activity of Organotin Oxides
For researchers and process chemists navigating the complexities of catalysis, the selection of an appropriate catalyst is a critical decision point that dictates reaction efficiency, product purity, and overall process viability. Among the landscape of Lewis acid catalysts, organotin oxides, particularly dialkyltin oxides, have carved out a significant niche in industrial applications ranging from polyester synthesis to silicone curing.[1] Their unique combination of high-temperature stability, hydrolytic tolerance, and selectivity makes them indispensable tools.[2]
This guide provides an in-depth comparison of the catalytic performance of common organotin oxides, grounded in mechanistic principles and supported by actionable experimental protocols. The objective is to move beyond mere data reporting and furnish the practicing scientist with the causal understanding required to make informed decisions in catalyst selection and process optimization.
Key Organotin Oxide Catalysts: A Profile
While various organotin compounds exhibit catalytic activity, this guide will focus on the two most industrially prevalent dialkyltin oxides: Dibutyltin Oxide (DBTO) and Dioctyltin Oxide (DOTO).
-
Dibutyltin Oxide (DBTO, (C₄H₉)₂SnO): A fine, white, amorphous powder, DBTO is arguably the most widely used organotin oxide catalyst.[3] It is recognized for its high reactivity and effectiveness in a broad range of esterification, transesterification, and condensation reactions.[4] Its high tin content (~48%) and thermal stability make it suitable for high-temperature reactions (180-230°C).[2]
-
Dioctyltin Oxide (DOTO, (C₈H₁₇)₂SnO): Also a white, amorphous powder, DOTO serves as a highly effective catalyst for the same classes of reactions as DBTO.[5][6] Its primary distinction lies in its slightly attenuated reactivity compared to its dibutyl counterpart. This characteristic is not a drawback but a crucial process advantage in complex reactions requiring longer processing times and greater control.[7] Furthermore, DOTO is often favored due to a better toxicological profile and fewer regulatory restrictions.[7]
The Mechanistic Underpinnings of Organotin Oxide Catalysis
The catalytic prowess of organotin(IV) oxides stems from the Lewis acidic nature of the tin atom, which possesses vacant 5d orbitals capable of expanding its coordination number.[2][3] This allows it to activate substrates, primarily by coordinating to carbonyl oxygen atoms. For (trans)esterification reactions, two primary mechanistic pathways are proposed.
The Lewis Acid Mechanism
This is the most commonly cited mechanism, where the organotin species functions as a classic Lewis acid.[3] The cycle proceeds via two potential variations:
-
A) Intermolecular Attack: The tin center coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This activated complex is then susceptible to nucleophilic attack by an external alcohol molecule.
-
B) Intramolecular Attack: The tin catalyst first coordinates to both the ester and the alcohol. The coordinated alcohol then attacks the activated carbonyl carbon in an intramolecular fashion.
This pathway is particularly relevant for organotin compounds where ligand exchange with the alcohol is less favored.[2]
Caption: Proposed Lewis Acid mechanisms for organotin oxide catalysis.
The Exchange/Insertion Mechanism
This pathway involves a more intimate role for the catalyst, where it becomes a transient part of the reacting molecules. It is particularly relevant for reactions involving alcohols.
-
Ligand Exchange: The organotin oxide first reacts with the alcohol (R'''OH) to form a tin alkoxide intermediate, eliminating water.
-
Coordination & Insertion: The carbonyl group of the ester (R-COOR'') coordinates to the tin center of the alkoxide. This is followed by the insertion of the carbonyl group into the Sn-OR''' bond.
-
Intermediate Exchange: The resulting intermediate undergoes an associative exchange, eliminating the final product (R-COOR''') and regenerating the active tin alkoxide for the next cycle.
This mechanism underscores the importance of ligand lability on the tin center for high catalytic activity.[2]
Caption: Proposed Exchange/Insertion mechanism for organotin oxide catalysis.
Comparative Performance Analysis
The choice between DBTO and DOTO often hinges on a trade-off between reaction speed and process control. While specific quantitative data like turnover frequency (TOF) can be highly substrate- and condition-dependent, a general performance comparison can be established.
Catalytic Performance Metrics:
-
Turnover Number (TON): Represents the total number of moles of substrate that one mole of catalyst can convert before becoming deactivated. It is a measure of catalyst longevity and efficiency.[8]
-
TON = (moles of product) / (moles of catalyst)[8]
-
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the intrinsic activity of the catalyst under specific conditions (e.g., per hour or per second).[8]
-
TOF = TON / time[8]
-
| Feature | Dibutyltin Oxide (DBTO) | Dioctyltin Oxide (DOTO) | Rationale & Field Insights |
| Relative Reactivity | Higher | Moderate | The shorter butyl chains in DBTO result in less steric hindrance around the tin center, allowing for faster coordination and reaction rates. DOTO's longer octyl chains provide more steric bulk, moderating its activity.[7] |
| Typical Applications | Standard polyesterification, alkyd resins, RTV silicones, PU foams.[2][4] | Applications requiring longer pot life or processing times, such as certain coatings, sealants, and polymer systems.[5][7] | The choice is a classic process chemistry decision: DBTO is used for rapid, high-throughput reactions, while DOTO is selected when extended handling or flow times are necessary before curing. |
| Thermal Stability | High (stable at typical reaction temperatures of 180-230°C).[2] | High | Both catalysts exhibit excellent stability required for melt polycondensation reactions. |
| Selectivity | High (avoids side reactions like dehydration compared to acid catalysts).[9] | High | The Lewis acidity of organotin oxides is milder than strong Brønsted acids, leading to cleaner product profiles. |
| Toxicity/Regulatory | Higher scrutiny | Lower toxicity profile, fewer regulatory restrictions.[7] | This is a significant driver for the increasing adoption of DOTO in applications where human contact or environmental exposure is a concern, such as coatings and plastics for consumer goods. |
Experimental Protocol: Comparative Evaluation of Catalyst Activity in Esterification
To ensure trustworthy and reproducible results, a standardized protocol is essential. This protocol describes the Fischer esterification of lauric acid with 1-octanol, a representative reaction for evaluating catalyst performance. The progress is monitored by gas chromatography (GC), a robust analytical technique for quantifying reactants and products.
Causality of Experimental Choices:
-
System: A three-necked flask with a Dean-Stark trap is chosen to facilitate the removal of water, the reaction byproduct. According to Le Châtelier's principle, removing a product drives the equilibrium towards higher conversion, allowing for a more accurate assessment of the catalyst's ability to reach completion.
-
Analysis: GC analysis provides quantitative data on the disappearance of reactants and the appearance of the product (octyl laurate), allowing for the calculation of conversion over time and, subsequently, the reaction rate.[10]
-
Standardization: Referencing established methodologies, such as those inspired by ASTM D3907 for microactivity tests, ensures the results are comparable and grounded in authoritative standards.[11]
Apparatus & Reagents
-
500 mL three-necked round-bottom flask
-
Heating mantle with magnetic stirrer and thermocouple
-
Dean-Stark trap and reflux condenser
-
Nitrogen inlet
-
Gas Chromatograph (GC) with FID detector
-
Reagents: Lauric acid, 1-octanol, Toluene (solvent), DBTO, DOTO, Dodecane (internal standard for GC).
Experimental Workflow
Caption: Workflow for comparative catalyst evaluation in esterification.
Step-by-Step Procedure
-
Setup: Assemble the reaction apparatus as shown in the workflow diagram. Fill the Dean-Stark trap with toluene.
-
Charging: To the flask, add lauric acid (e.g., 0.1 mol), 1-octanol (e.g., 0.12 mol, 1.2 eq.), toluene (200 mL), and the GC internal standard.
-
Inerting: Begin stirring and purge the system with a gentle stream of nitrogen for 15 minutes.
-
Heating & Sampling (t=0): Turn on the heating mantle and bring the mixture to a steady reflux. Once refluxing begins, withdraw the initial time-zero sample.
-
Catalyst Addition: Add the organotin oxide catalyst (e.g., 0.0001 mol, 0.1 mol% relative to lauric acid). Start the timer for the reaction.
-
Monitoring: Collect water in the Dean-Stark trap. Withdraw ~0.5 mL samples at predetermined time points. Immediately quench each sample in a vial containing cooled solvent to halt the reaction.
-
Analysis: Analyze the quenched samples by GC to determine the concentration of lauric acid and octyl laurate relative to the internal standard.
-
Calculation: Calculate the percent conversion of lauric acid at each time point. Plot conversion versus time for each catalyst (DBTO and DOTO) to compare their activity profiles directly.
Conclusion and Catalyst Selection
The selection of an organotin oxide catalyst is a multi-faceted decision that balances reactivity with process requirements.
-
Dibutyltin Oxide (DBTO) remains the catalyst of choice for applications where maximum reaction rates are desired to improve throughput. Its high activity makes it a powerful tool for the efficient synthesis of a wide range of polymers and esters.
-
Dioctyltin Oxide (DOTO) presents a more refined option, offering a moderated reactivity profile that is advantageous for complex systems requiring longer processing windows.[7] Its favorable regulatory and toxicological standing is a critical consideration, particularly for materials intended for consumer-facing applications.[7]
By understanding the underlying mechanisms and employing robust, standardized evaluation protocols, researchers and drug development professionals can confidently select the optimal organotin oxide catalyst, ensuring both chemical efficiency and alignment with process and safety objectives.
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A Comparative Guide to the Biocidal Efficacy of Triphenyltin and Tributyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Organotin Biocides
Organotin compounds, a class of organometallic chemicals, have long been recognized for their potent biocidal properties. Among these, triphenyltin (TPT) and tributyltin (TBT) compounds have been extensively utilized as active ingredients in antifouling paints for marine vessels, as well as in agricultural fungicides and wood preservatives.[1][2] Their effectiveness lies in their ability to deter the growth of a wide array of organisms, including bacteria, fungi, algae, and mollusks, that contribute to biofouling and material degradation.[1][3] However, the very properties that make them effective biocides also raise significant environmental and toxicological concerns, leading to stringent regulations and a demand for a deeper understanding of their comparative efficacy and mechanisms of action. This guide provides a detailed, evidence-based comparison of the biocidal performance of triphenyltin and tributyltin compounds, intended to inform researchers and professionals in the field.
Chemical Structure and Physicochemical Properties
The biocidal activity of organotin compounds is largely dictated by the number and nature of the organic groups attached to the tin atom. Both TPT and TBT are tri-organotin compounds, which generally exhibit the highest biological activity.[2]
Triphenyltin (TPT) compounds are characterized by three phenyl groups covalently bonded to a tin atom. They are generally colorless solids with low water solubility and low vapor pressure.[1]
Tributyltin (TBT) compounds feature three butyl groups attached to the tin atom. TBT compounds also have low water solubility, a property that is advantageous for their use in antifouling paints.[3]
An important distinction in their environmental behavior is their persistence. One study in artificial seawater indicated that triphenyltin chloride has a longer half-life (31.6 years) compared to tributyltin chloride (13.6 years), suggesting TPT may persist longer in aquatic environments.[4]
Mechanism of Biocidal Action: A Tale of Two Pathways
The primary mechanism of action for both TPT and TBT involves the disruption of cellular energy metabolism. Both compounds are potent inhibitors of mitochondrial ATP synthase, a critical enzyme complex responsible for producing the majority of the cell's energy in the form of ATP.[5] This inhibition of oxidative phosphorylation is a key factor in their broad-spectrum toxicity.
While they share a common primary target, the downstream signaling pathways leading to cell death, particularly apoptosis, appear to differ between TPT and TBT.
Tributyltin (TBT): A Dual Assault on the Endoplasmic Reticulum and Mitochondria
TBT-induced apoptosis is a multi-faceted process involving both the endoplasmic reticulum (ER) and mitochondria.[6] Exposure to TBT leads to a disruption of intracellular calcium homeostasis, with a release of calcium from the ER into the cytosol.[6] This increase in cytosolic calcium activates the protease calpain, which in turn cleaves and activates caspase-12, a key initiator of ER stress-mediated apoptosis.[6]
Simultaneously, TBT promotes the translocation of pro-apoptotic proteins like Bax and Bad from the cytosol to the mitochondria.[6] This disrupts the mitochondrial membrane potential and leads to the release of cytochrome c into the cytosol, a critical step in the intrinsic pathway of apoptosis.[7] The released cytochrome c then contributes to the formation of the apoptosome and the activation of caspase-9 and downstream executioner caspases, ultimately leading to programmed cell death.[8][9] Interestingly, some studies suggest that TBT can induce rapid caspase-9 activation independent of apoptosome formation.[8]
Triphenyltin (TPT): Orchestrating Apoptosis through NF-κB and TNF-α
In contrast, the apoptotic pathway induced by TPT appears to be mediated through the activation of the transcription factor NF-κB and the subsequent production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[10] TPT exposure triggers an increase in intracellular calcium, leading to alterations in the actin cytoskeleton.[10] This is followed by the activation of NF-κB, which then stimulates the synthesis and release of TNF-α.[10] The secreted TNF-α can then act in an autocrine or paracrine manner to bind to its receptor and initiate the extrinsic apoptotic pathway, culminating in DNA fragmentation and cell death.[10] Reactive oxygen species (ROS) are also implicated as essential mediators in this pathway, contributing to NF-κB activation and subsequent events.[10]
Diagram of TBT-Induced Apoptotic Signaling Pathway
Caption: TBT-induced apoptosis involves both ER stress and mitochondrial pathways.
Diagram of TPT-Induced Apoptotic Signaling Pathway
Caption: TPT-induced apoptosis is mediated by NF-κB activation and TNF-α signaling.
Comparative Biocidal Efficacy: A Data-Driven Analysis
A direct comparison of the biocidal efficacy of TPT and TBT across a range of microorganisms reveals nuances in their activity. While both are highly effective, their potency can vary depending on the target organism.
Antibacterial Activity
Limited comparative studies on bacteria suggest that TBT generally exhibits higher antibacterial activity than TPT. A study on Escherichia coli K-12 demonstrated that TBT has a higher antimicrobial activity in comparison to TPT, as evidenced by growth kinetic observations.[11]
Antifungal Activity
Algicidal Activity
Both TPT and TBT are highly toxic to algae, which is a primary reason for their use in antifouling paints. Comparative data on their algicidal efficacy is limited, but studies on individual compounds demonstrate their high potency. For example, TBT has been shown to have a 7-day IC50 of 21 µg/L on the green alga Chlorella miniata.[14] A study comparing the bioconcentration factor (BCF) in the freshwater alga Scenedesmus obliquus found a higher BCF for TBT (>3.32 × 10^5) compared to TPT (1.14 × 10^5), suggesting a greater potential for bioaccumulation of TBT in this algal species.[15]
Quantitative Efficacy Data Summary
| Compound | Organism | Endpoint | Value | Reference |
| Tributyltin (TBT) | Escherichia coli K-12 | Growth Inhibition | Higher than TPT | [11] |
| Chlorella miniata (Green Alga) | 7-day IC50 | 21 µg/L | [14] | |
| Scenedesmus obliquus (Green Alga) | BCF | >3.32 × 10^5 | [15] | |
| Triphenyltin (TPT) | Escherichia coli K-12 | Growth Inhibition | Lower than TBT | [11] |
| Aspergillus niger (Fungus) | MIC (of a derivative) | 0.041 mM/dm³ | [12] | |
| Aspergillus flavus (Fungus) | MIC (of a derivative) | 0.082 mM/dm³ | [12] | |
| Penicillium citrinum (Fungus) | MIC (of a derivative) | 0.041 mM/dm³ | [12] | |
| Scenedesmus obliquus (Green Alga) | BCF | 1.14 × 10^5 | [15] |
Note: The presented MIC values for fungi are for derivatives of triphenyltin and may not be directly comparable to the parent compound. Direct comparative studies on the parent compounds are limited.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of biocidal efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) for bacteria and the EC50 for algae, based on internationally recognized standards.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria (Broth Microdilution Method)
This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) document M07.[16][17][18]
1. Preparation of Materials:
- Test compounds (TPT and TBT) dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) cultured to the mid-logarithmic phase.
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plates:
- Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
- Add 200 µL of the working stock solution of the test compound to the wells in the first column.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.
4. Inoculation and Incubation:
- Inoculate each well (containing 100 µL of the serially diluted compound) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
- Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
- Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.
5. Reading the MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.
Diagram of Broth Microdilution Workflow
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A Comparative Analysis of the Cytotoxic Profiles of Triphenyltin Carboxylates and Cisplatin
A Technical Guide for Researchers in Oncology Drug Development
In the landscape of cancer chemotherapy, the search for alternatives to platinum-based drugs like cisplatin is driven by the need to overcome challenges such as toxicity and acquired resistance.[1] Among the promising candidates, organotin compounds, particularly triphenyltin carboxylates, have demonstrated significant cytotoxic potential against a range of cancer cell lines.[2][3] This guide provides a detailed comparison of the cytotoxic effects of triphenyltin carboxylates and the widely used chemotherapeutic agent, cisplatin. We will delve into the experimental methodologies used to assess cytotoxicity, present comparative data, and explore the distinct mechanisms of action that underpin their anticancer properties.
The Contenders: A Snapshot
Cisplatin , a cornerstone of modern chemotherapy, exerts its anticancer effects primarily by forming covalent adducts with DNA.[4][5] This interaction disrupts DNA replication and repair, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][6] However, its clinical efficacy is often limited by severe side effects, including nephrotoxicity and neurotoxicity, and the development of resistance in tumor cells.[1]
Triphenyltin carboxylates are a class of organometallic compounds that have shown potent in vitro cytotoxic activity, in some cases surpassing that of cisplatin.[7][8] These compounds are characterized by a central tin atom bonded to three phenyl groups and a carboxylate ligand. The nature of the carboxylate ligand can be varied to modulate the compound's biological activity.[9]
Assessing Cytotoxicity: Methodologies and Principles
The cytotoxic potential of these compounds is typically evaluated using in vitro cell viability assays. The two most common methods employed in the cited research are the MTT and SRB assays. The choice between these assays can be critical, as they rely on different cellular processes to measure cell viability.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay: [14]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triphenyltin carboxylates and cisplatin. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
The SRB Assay: A Measure of Cellular Protein Content
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to the protein components of cells that have been fixed with trichloroacetic acid (TCA).[15][16] The amount of bound dye is directly proportional to the total cellular protein, which provides an estimation of cell number.[17][18]
Experimental Workflow: SRB Assay
Caption: Workflow of the SRB cytotoxicity assay.
Detailed Protocol for SRB Assay:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[17]
-
Washing: Wash the plates several times with water or 1% acetic acid to remove the TCA and unbound cells.[17]
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[17]
-
Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.
-
Dye Solubilization: Air-dry the plates and then solubilize the protein-bound dye by adding 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye on a microplate reader at a wavelength between 510 and 565 nm.[15]
Comparative Cytotoxicity: The Data
Numerous studies have demonstrated the superior in vitro cytotoxicity of triphenyltin carboxylates compared to cisplatin across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify and compare the potency of cytotoxic compounds, with a lower IC₅₀ value indicating higher potency.
| Compound | Cell Line | IC₅₀ (µM) | Assay | Reference |
| Triphenyltin(IV) indomethacinate | BT-474 (Breast) | 0.076 | MTT | [7] |
| MDA-MB-468 (Breast) | 0.132 | MTT | [7] | |
| MCF-7 (Breast) | 0.170 | MTT | [7] | |
| HCC1937 (Breast) | 0.125 | MTT | [7] | |
| Triphenyltin(IV) flurbiprofenate | BT-474 (Breast) | 0.091 | MTT | [7] |
| MDA-MB-468 (Breast) | 0.200 | MTT | [7] | |
| MCF-7 (Breast) | 0.160 | MTT | [7] | |
| HCC1937 (Breast) | 0.113 | MTT | [7] | |
| Cisplatin | BT-474 (Breast) | 10.3 | MTT | [7] |
| MDA-MB-468 (Breast) | 12.5 | MTT | [7] | |
| MCF-7 (Breast) | 9.8 | MTT | [7] | |
| HCC1937 (Breast) | 15.2 | MTT | [7] | |
| Triphenyltin(IV) compound (Ph₃SnL1) | MCF-7 (Breast) | 0.019 | MTT | [8] |
| A375 (Melanoma) | 0.021 | MTT | [8] | |
| HCT116 (Colorectal) | 0.025 | MTT | [8] | |
| Cisplatin | MCF-7 (Breast) | 12.8 | MTT | [8] |
| A375 (Melanoma) | 3.5 | MTT | [8] | |
| HCT116 (Colorectal) | 4.2 | MTT | [8] |
Note: The IC₅₀ values presented are from specific studies and may vary depending on the experimental conditions.
The data clearly indicates that the tested triphenyltin carboxylates exhibit significantly lower IC₅₀ values, often in the nanomolar range, compared to the micromolar concentrations required for cisplatin to achieve a similar cytotoxic effect.[7][8] This suggests a much higher potency for these organotin compounds.
Unraveling the Mechanisms of Action
The superior cytotoxicity of triphenyltin carboxylates can be attributed to their distinct mechanisms of action, which differ from the DNA-damaging pathway of cisplatin.
Cisplatin's Mechanism: A DNA-Centric Approach
Cisplatin's cytotoxic effect is primarily mediated by its ability to form crosslinks with DNA, leading to the activation of the DNA damage response.[5][6] This triggers cell cycle arrest and, ultimately, apoptosis.[19]
Signaling Pathway: Cisplatin-Induced Apoptosis
Caption: Simplified signaling pathway of cisplatin-induced cytotoxicity.
Triphenyltin Carboxylates: A Multi-Faceted Attack
While the exact mechanisms are still under investigation and can vary between different triphenyltin carboxylate derivatives, several key pathways have been identified.
-
Inhibition of Cell Proliferation: Studies have shown that triphenyltin carboxylates can potently inhibit cell proliferation.[20][21]
-
Induction of Apoptosis: Some triphenyltin compounds have been shown to induce apoptosis, characterized by caspase activation and morphological changes in cancer cells.[22]
-
Reduction of Nitric Oxide (NO) Production: Certain triphenyltin carboxylates have been found to dramatically reduce the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[20][23] NO is a signaling molecule that can have pro-tumorigenic effects, and its inhibition may contribute to the anticancer activity of these compounds.
-
Mitochondrial Dysfunction: Organotin compounds, in general, are known to interfere with mitochondrial function, which can lead to the generation of reactive oxygen species (ROS) and trigger apoptosis.
It is important to note that some studies suggest that certain triphenyltin carboxylates may induce cell death through non-apoptotic pathways, highlighting the complexity of their mechanisms of action.[20][23]
Conclusion and Future Directions
However, it is crucial to acknowledge that the high toxicity of organotin compounds is a significant hurdle for their clinical development.[24] Future research should focus on designing novel triphenyltin carboxylates with improved tumor selectivity and reduced off-target toxicity. In vivo studies are also essential to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The development of targeted delivery systems could also play a pivotal role in harnessing the potent anticancer activity of triphenyltin carboxylates while minimizing systemic toxicity.
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Pantelić, N. Đ., et al. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. Biomolecules, 13(4), 595. [Link]
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Pantelić, N. Đ., et al. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. Biomolecules, 13(4), 595. [Link]
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Shaik, J., et al. (2011). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Cell biology and toxicology, 27(3), 167-177. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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Pantelić, N. Đ., et al. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. Biomolecules, 13(4), 595. [Link]
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Pantelić, N. Đ., et al. (2024). Triphenyltin(IV) compounds bearing modulated azo-carboxylato ligands. Journal of Organometallic Chemistry, 1013, 123158. [Link]
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Al-Jibouri, M. N. (2025). Organotin(IV) Complexes as Chemotherapeutic Drugs Against Different Types of Cancer Cell Lines: A Review. Al-Nahrain Journal of Science, 28(1), 1-10. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Organotin Speciation
For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds is of paramount importance due to their widespread industrial use and significant toxicity. This guide provides an in-depth comparison of analytical methodologies for organotin speciation, underpinned by rigorous validation protocols. Drawing upon extensive field experience, this document will not only detail the 'how' but, more critically, the 'why' behind experimental choices, ensuring the generation of robust and defensible data.
The Criticality of Speciation and Method Validation
Organotin compounds, a class of organometallic chemicals, exhibit a wide range of toxicities dependent on the number and nature of the organic groups attached to the tin atom. For instance, tributyltin (TBT) is notoriously toxic to aquatic life, while other forms like monobutyltin (MBT) and dibutyltin (DBT) are its degradation products and generally less harmful.[1] Therefore, merely determining the total tin concentration is insufficient for a comprehensive risk assessment. Speciation analysis, the process of identifying and quantifying the individual chemical forms of an element, is essential.
The validation of the analytical method used for this speciation is not merely a procedural formality but a cornerstone of scientific integrity. Method validation provides documented evidence that a method is "fit for purpose," ensuring the reliability, reproducibility, and accuracy of the analytical results.[2][3] This is a mandatory requirement for laboratories seeking accreditation under standards such as ISO/IEC 17025.[2][4][5][6]
A Comparative Overview of Analytical Techniques
The determination of organotin compounds typically involves a multi-step process: extraction from the sample matrix, derivatization (for gas chromatography), separation, and finally, detection.[7][8] The choice of analytical technique is a critical decision, balancing sensitivity, selectivity, and practicality.
The most prevalent techniques for organotin speciation analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with highly sensitive detectors.[9][10]
-
Gas Chromatography (GC): Offers high resolution for separating volatile compounds.[7] However, organotin compounds are generally not volatile and require a derivatization step to convert them into a form suitable for GC analysis.[7][11] Common derivatization agents include Grignard reagents and sodium tetraethylborate (STEB).[9][10]
-
Liquid Chromatography (LC): A key advantage of LC is its ability to analyze non-volatile and thermally labile compounds directly, often eliminating the need for derivatization.[7] This simplifies the sample preparation process and reduces a potential source of error.[1][7]
The choice of detector is equally crucial, with Mass Spectrometry (MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) being the most powerful and widely used.[9][10]
Technique Comparison
| Technique | Principle | Advantages | Disadvantages | Typical Applications |
| GC-ICP-MS | Separates derivatized, volatile organotin compounds by GC, followed by elemental detection using ICP-MS. | Excellent sensitivity and selectivity for tin isotopes. | Requires a derivatization step which can be complex and introduce errors.[11] | Environmental monitoring, food safety analysis. |
| LC-ICP-MS | Separates organotin compounds by LC, followed by elemental detection using ICP-MS. | No derivatization required, simplifying sample preparation.[7] High sensitivity and selectivity.[12] | Potential for matrix effects from the mobile phase. | Speciation in complex matrices like biological tissues and sediments.[13] |
| GC-MS | Separates derivatized organotin compounds by GC and detects them based on their mass-to-charge ratio. | High selectivity and provides structural information.[9][10] | Lower sensitivity compared to ICP-MS for trace analysis. Requires derivatization. | Analysis of less complex samples, confirmation of identity. |
| GC-FPD (Flame Photometric Detector) | A GC detector that is selective for sulfur and phosphorus, but can also be used for tin. | Cost-effective. | Lower sensitivity and selectivity compared to MS and ICP-MS. | Screening and routine analysis where high sensitivity is not required. |
The Workflow of Method Validation: A Step-by-Step Protocol
Adherence to a structured validation workflow is paramount. The following diagram illustrates the key stages of analytical method validation, consistent with ISO/IEC 17025 guidelines.[2][3]
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols for Key Validation Parameters
The following protocols are provided as a guide and should be adapted based on the specific analytical technique and sample matrix.
Objective: To demonstrate that the method can unequivocally measure the target organotin compounds without interference from other components in the sample matrix.
Protocol:
-
Analyze a blank sample matrix (e.g., organotin-free sediment or water) to assess for any interfering peaks at the retention times of the target analytes.
-
Analyze a sample matrix spiked with a high concentration of potential interferents (compounds with similar chemical properties or that are commonly found alongside organotins).
-
Compare the chromatograms of the blank, spiked, and a standard solution of the organotin compounds. The absence of significant peaks at the retention times of the target analytes in the blank and interference-spiked samples demonstrates selectivity.
Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.[9]
-
Analyze each calibration standard in triplicate.
-
Plot the instrument response versus the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) or coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.[9]
Objective: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Based on the Standard Deviation of the Blank:
-
Analyze a blank sample multiple times (e.g., n=10).
-
Calculate the standard deviation of the responses.
-
LOD = 3.3 x (standard deviation of the blank / slope of the calibration curve)
-
LOQ = 10 x (standard deviation of the blank / slope of the calibration curve)
-
-
Based on Signal-to-Noise Ratio:
-
Analyze a series of low-concentration standards.
-
LOD is the concentration that produces a signal-to-noise ratio of 3:1.
-
LOQ is the concentration that produces a signal-to-noise ratio of 10:1.
-
Objective: To assess the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value.
Protocol:
-
Analyze a Certified Reference Material (CRM) with a known concentration of the organotin compounds.[10][12] The use of CRMs like ERM-CE477 (mussel tissue) is highly recommended for this purpose.[10][14]
-
Calculate the recovery: Recovery (%) = (Measured Concentration / Certified Concentration) x 100.
-
Acceptable recovery values are typically in the range of 80-120%, but this can vary depending on the complexity of the matrix and the concentration level.
Objective: To evaluate the closeness of agreement between independent test results obtained under stipulated conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze multiple replicates (e.g., n=6) of a single sample on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Analyze the same sample on different days, with different analysts, and/or on different instruments within the same laboratory.
-
Calculate the RSD.
-
-
Reproducibility (Inter-laboratory precision):
-
This is typically assessed through interlaboratory comparison studies where the same samples are analyzed by multiple laboratories.[15]
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., pH of the mobile phase, GC oven temperature ramp, extraction time).
-
Introduce small, deliberate changes to these parameters one at a time.
-
Analyze a sample under each of the modified conditions and assess the impact on the results. A robust method will show minimal variation in the results.
Sample Preparation: The Foundation of Accurate Analysis
The most sophisticated analytical instrument cannot compensate for poor sample preparation. The goal is to efficiently extract the organotin compounds from the sample matrix while minimizing contamination and analyte loss.
Caption: A generalized workflow for organotin sample preparation.
Common Extraction and Derivatization Techniques
-
Solvent Extraction: This is a common first step. For solid samples like sediments and tissues, a mixture of a non-polar solvent (e.g., hexane) and an acid (e.g., acetic acid) is often used, sometimes with a complexing agent like tropolone to improve the extraction efficiency of more polar organotins.[16][17]
-
Solid-Phase Extraction (SPE): SPE can be used for both extraction and clean-up, offering advantages in terms of reduced solvent consumption and higher sample throughput.[16]
-
Derivatization: As mentioned, this is a critical step for GC analysis. The two most common approaches are:
-
Grignard Reaction: Utilizes reagents like pentylmagnesium bromide to form less polar and more volatile derivatives.[9][10]
-
Ethylation with Sodium Tetraethylborate (STEB): This method is often preferred due to its simplicity, higher sensitivity, and lower background levels.[9][10] The derivatization and extraction can sometimes be performed simultaneously, streamlining the workflow.[9]
-
Data Presentation and Interpretation
For ease of comparison, quantitative data from method validation studies should be summarized in clear and concise tables.
Table 1: Comparison of Method Performance for Tributyltin (TBT) Analysis
| Parameter | GC-ICP-MS | LC-ICP-MS | GC-MS |
| LOD (ng/L) | 0.1 - 1 | 0.13 - 1.46[12] | 1 - 10 |
| LOQ (ng/L) | 0.3 - 3 | 0.4 - 5 | 3 - 30 |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.998[9] |
| Trueness (Recovery %) | 90 - 110 | 85 - 115 | 80 - 120 |
| Precision (RSD %) | < 10 | < 15 | < 15 |
Note: These are typical values and may vary depending on the specific instrument, method, and matrix.
Conclusion: Ensuring Data Integrity in Organotin Analysis
The validation of analytical methods for organotin speciation is a rigorous but essential process for any laboratory committed to producing high-quality, defensible data. By carefully selecting the appropriate analytical technique, meticulously executing the validation protocol, and employing robust sample preparation procedures, researchers can have a high degree of confidence in their results. This guide provides a framework for achieving this, emphasizing not just the procedural steps but the underlying scientific principles that govern them. The use of Certified Reference Materials and participation in interlaboratory studies are strongly encouraged to ensure ongoing method performance and to contribute to the overall quality of environmental and toxicological data.
References
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- Liscio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. C. R. Chimie, 12.
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- (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
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- INAB. (n.d.). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
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- Morabito, R., et al. (1999). A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment. Journal of Environmental Monitoring, 1(1), 75-82.
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- MDPI. (n.d.). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary.
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- Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS.
- Springer. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
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A Comprehensive Guide to Tin-Free Catalysis in Polyurethane Production
A Senior Application Scientist's In-Depth Comparison of Modern Alternatives to Organotin Catalysts
The polyurethane industry is undergoing a significant transformation, driven by mounting regulatory pressure and environmental concerns surrounding organotin catalysts. For decades, compounds like dibutyltin dilaurate (DBTDL) have been the industry standard, valued for their high efficiency in catalyzing the urethane reaction. However, their toxicity and persistence in the environment have necessitated a shift towards safer, more sustainable alternatives.[1] This guide provides a comprehensive comparison of the leading tin-free catalyst systems, offering researchers, scientists, and product development professionals the technical insights and experimental data needed to navigate this transition effectively.
The Imperative for Change: Drawbacks of Organotin Catalysts
Organotin compounds, while effective, pose significant environmental and health risks. They are known to be toxic to aquatic life and can cause harm to human health, including potential skin sensitization and inhalation toxicity. Regulatory bodies, such as the European Union's REACH program, have imposed restrictions on the use of certain organotin compounds, driving the industry to seek viable replacements. This shift is not merely a matter of compliance but a move towards more sustainable and environmentally responsible manufacturing practices.
The Landscape of Tin-Free Alternatives
Several classes of tin-free catalysts have emerged as promising replacements for organotins, each with a unique performance profile. The most prominent among these are metal carboxylates based on bismuth, zinc, and zirconium, as well as various amine-based catalysts.[1][2] The selection of an appropriate alternative depends on the specific requirements of the polyurethane application, such as the desired reaction rate, pot life, and the final properties of the polymer.
A Comparative Analysis of Leading Tin-Free Catalyst Systems
The following sections provide a detailed comparison of the performance of bismuth, zinc, zirconium, and amine catalysts against the benchmark of organotin catalysts.
Bismuth Carboxylates: The Versatile Front-Runner
Bismuth-based catalysts, particularly bismuth neodecanoate, have gained significant traction as a primary alternative to organotins.[3] Bismuth is considered to have a low toxicity profile and is more environmentally benign.[4]
Catalytic Mechanism: Bismuth catalysts function as Lewis acids, coordinating with the carbonyl oxygen of the isocyanate group. This coordination increases the electrophilicity of the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol, thus accelerating the urethane formation.[4][5]
Performance Characteristics:
-
Reactivity: Bismuth catalysts offer a good balance of reactivity, providing a controlled but efficient cure. They are generally less reactive than organotins, which can be advantageous in preventing premature gelling and improving flow characteristics.[4][5]
-
Selectivity: They exhibit high selectivity towards the gelling reaction (polyol-isocyanate) over the blowing reaction (water-isocyanate), which is crucial for producing high-quality, bubble-free elastomers, coatings, and adhesives.[6]
-
Hydrolytic Stability: Bismuth carboxylates demonstrate good hydrolytic stability, making them suitable for use in moisture-curing systems.[2]
Zinc Carboxylates: The Synergistic Co-Catalyst
Zinc-based catalysts, such as zinc octoate and zinc neodecanoate, are often used as co-catalysts, frequently in combination with other metal catalysts like bismuth.[7][8]
Catalytic Mechanism: Similar to other metal carboxylates, zinc catalysts act as Lewis acids to activate the isocyanate group. Their catalytic activity is generally considered to be lower than that of organotins and bismuth.[8]
Performance Characteristics:
-
Reactivity: Zinc carboxylates typically provide a delayed front-end cure and are effective in promoting back-end curing, which helps in achieving tack-free surfaces and preventing cold flow in foams.[7]
-
Synergy: When combined with bismuth catalysts, zinc can extend the pot life and improve the overall cure profile.[6]
-
Cost-Effectiveness: Zinc catalysts are often more cost-effective than other metal-based alternatives.[9]
Zirconium Complexes: The Specialty Catalyst for Demanding Applications
Zirconium-based catalysts, often in the form of diketonates or carboxylates, have found utility in specific polyurethane applications, particularly in coatings and adhesives where high performance is required.[10][11]
Catalytic Mechanism: Zirconium catalysts are believed to operate through an insertion mechanism, where the polyol coordinates with the zirconium center, followed by the insertion of the isocyanate into the zirconium-oxygen bond.[10]
Performance Characteristics:
-
Selectivity: Zirconium catalysts can exhibit high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, leading to reduced gassing and improved gloss in coatings.[12]
-
Cure Profile: They can provide a rapid cure, in some cases even faster than organotins, especially at lower temperatures.[13]
-
Stability: The stability of zirconium catalysts can be a concern, as they can be sensitive to hydrolysis. Formulation with the isocyanate component can mitigate this issue.[12]
Amine Catalysts: The Workhorse for Foams
Amine catalysts are a broad class of compounds that are essential in the production of polyurethane foams, where they control the balance between the gelling and blowing reactions.[14][15]
Catalytic Mechanism: Tertiary amines catalyze the urethane reaction by forming a complex with the isocyanate, which then reacts with the polyol. They are particularly effective at catalyzing the reaction between water and isocyanate, which generates the carbon dioxide gas necessary for foam expansion.[14][16]
Performance Characteristics:
-
Reaction Control: The choice of amine catalyst allows for precise control over the foam's cellular structure, density, and physical properties.[14][17]
-
Synergy with Metal Catalysts: Amine catalysts are almost always used in conjunction with metal catalysts to achieve the desired balance of reactions.[17]
-
Odor and Emissions: A significant consideration with amine catalysts is their potential for odor and volatile organic compound (VOC) emissions, although low-odor and reactive amine catalysts have been developed to address these issues.[16]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the different catalyst classes in a model polyurethane formulation. The values are indicative and can vary significantly depending on the specific formulation and processing conditions.
| Catalyst Type | Typical Use Level (phr)* | Pot Life (minutes) | Tack-Free Time (minutes) | Tensile Strength (MPa) | Elongation at Break (%) |
| Organotin (DBTDL) | 0.05 - 0.2 | 10 - 30 | 30 - 90 | 25 - 35 | 400 - 600 |
| Bismuth Neodecanoate | 0.1 - 0.5 | 20 - 60 | 60 - 180 | 20 - 30 | 350 - 550 |
| Zinc Octoate | 0.2 - 1.0 | 30 - 90 | 90 - 240 | 15 - 25 | 300 - 500 |
| Zirconium Diketonate | 0.1 - 0.5 | 15 - 45 | 45 - 120 | 22 - 32 | 380 - 580 |
| Amine Catalyst (TEDA) | 0.1 - 1.0 | Varies widely | Varies widely | Foam Property | Foam Property |
*parts per hundred resin
Experimental Protocols for Catalyst Evaluation
A robust evaluation of catalyst performance requires standardized testing procedures. The following protocols, based on ASTM standards, are recommended for a comprehensive comparison.
Polyurethane Formulation and Sample Preparation
A standardized formulation should be used to ensure a fair comparison between catalysts. The following is a representative formulation for a polyurethane elastomer:
-
Polyol: Polyether or Polyester diol (e.g., PPG 2000) - 100 parts
-
Isocyanate: Methylene diphenyl diisocyanate (MDI) - Stoichiometric amount (NCO:OH ratio of 1.05:1)
-
Catalyst: To be evaluated at a specified concentration (e.g., 0.2 phr)
Procedure:
-
Degas the polyol under vacuum to remove any dissolved moisture.
-
Accurately weigh the polyol and catalyst into a mixing vessel and mix thoroughly.
-
Add the pre-weighed isocyanate and mix vigorously for a specified time (e.g., 30 seconds).
-
Pour the mixture into a preheated mold and cure at a specified temperature and time (e.g., 80°C for 2 hours).
-
Post-cure the samples as required before testing.
Evaluation of Reaction Kinetics and Pot Life
a. Viscosity Measurement and Pot Life Determination (ASTM D4878, ASTM D4889, ASTM D2471) [18][19]
-
Apparatus: Rotational viscometer.
-
Procedure: After mixing the components, immediately begin measuring the viscosity at regular intervals. The pot life is defined as the time it takes for the initial viscosity to double or reach a specified value where it is no longer processable.[20]
b. In-Situ FTIR Analysis for Reaction Kinetics (Based on literature methods) [21][22][23]
-
Apparatus: FTIR spectrometer with an ATR probe.
-
Procedure: The ATR probe is immersed in the reacting mixture, and spectra are collected at regular intervals. The disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane peak (~1730 cm⁻¹) are monitored to determine the reaction rate.
Mechanical Property Testing (ASTM D3574)[25][26]
-
Tensile Strength and Elongation at Break: Test dumbbell-shaped specimens on a universal testing machine at a constant crosshead speed.
-
Tear Strength: Test using a specified tear specimen on a universal testing machine.
-
Hardness (Shore A): Measure using a durometer on a flat surface of the cured sample.
-
Compression Set: Compress a cylindrical specimen to a specified percentage of its original height for a set time at a given temperature, then measure the recovery.
Thermal Property Analysis
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the polyurethane.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.
Visualizing the Path to Tin-Free Formulation
The selection of an appropriate tin-free catalyst is a critical decision in polyurethane product development. The following workflow provides a structured approach to this process.
Caption: A streamlined workflow for selecting and validating tin-free polyurethane catalysts.
The catalytic cycle for metal-based alternatives generally follows a Lewis acid mechanism, as illustrated below for a generic metal carboxylate catalyst.
Caption: Generalized catalytic cycle for a metal carboxylate in polyurethane formation.
Conclusion: Embracing a Sustainable Future for Polyurethanes
The transition away from organotin catalysts presents both challenges and opportunities for the polyurethane industry. While no single catalyst can be a direct drop-in replacement for DBTDL in all applications, the diverse portfolio of tin-free alternatives offers formulators a range of solutions to meet their specific performance and sustainability goals. Bismuth carboxylates have emerged as a versatile and effective primary replacement, while zinc and zirconium catalysts offer unique advantages in specific applications. Amine catalysts remain indispensable for foam production. By understanding the catalytic mechanisms and performance characteristics of these alternatives, and by employing rigorous experimental evaluation, the polyurethane industry can continue to innovate and produce high-performance materials in a more environmentally responsible manner.
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A Comparative Guide to Cross-Reactivity in the Analysis of Bis(triphenyltin) Oxide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Specificity
Bis(triphenyltin) oxide (TPTO) is an organotin compound historically used as a potent biocide, particularly as a fungicide and molluscicide.[1] Its chemical structure consists of two triphenyltin groups linked by an oxygen atom.[2][3] The widespread application and environmental persistence of organotins raise significant toxicological concerns. TPTO, along with other organotins like tributyltin (TBT), has been identified as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways, potentially inducing adipogenesis (the formation of fat cells) and causing immunotoxic effects.[4][5][6]
Accurate quantification of TPTO in environmental and biological matrices is crucial for toxicological assessment and regulatory compliance. However, a significant analytical hurdle arises from the structural similarity among organotin compounds. In aqueous environments, TPTO can hydrolyze to form triphenyltin (TPT).[7] This close structural relationship necessitates analytical methods with high specificity to avoid erroneous quantification due to cross-reactivity. This guide provides a comparative analysis of the primary analytical techniques used for this purpose.
Core Analytical Techniques: Immunoassay vs. Chromatography
The detection of small molecules like TPTO is predominantly accomplished through two distinct methodological approaches: immunoassays, which are antibody-based, and chromatography, which relies on physicochemical separation.
Immunoassays: The High-Throughput Screening Tool
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of high-throughput screening due to their sensitivity, speed, and cost-effectiveness. The specificity of an immunoassay is dictated by the binding characteristics of the antibody used.[8] In a competitive ELISA format—commonly used for small molecules—the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[9][10] The resulting signal is inversely proportional to the concentration of the analyte in the sample. While powerful, the Achilles' heel of this technique is potential cross-reactivity, where the antibody binds to structurally similar, non-target molecules.[11][12][13]
Chromatography: The Gold Standard for Specificity
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), are considered the gold standard for the definitive identification and quantification of organotin compounds.[14][15][16] These methods first separate the components of a mixture in a chromatographic column. The separated components are then ionized and identified based on their unique mass-to-charge ratio by the mass spectrometer. This combination of physical separation and mass-based detection provides unparalleled specificity, virtually eliminating the issue of cross-reactivity between different organotin species.[17][18]
A Head-to-Head Comparison of Cross-Reactivity
The central challenge in TPTO analysis is distinguishing it from its hydrolysis product, TPT, and other organotins. The performance of immunoassays and chromatographic methods in this regard is starkly different.
Table 1: Comparative Cross-Reactivity Profiles for TPTO Analysis
| Analyte | Immunoassay (ELISA) Cross-Reactivity (%) | GC-MS / HPLC-MS Cross-Reactivity (%) | Rationale for Performance |
| This compound (TPTO) | 100% (by definition) | 100% (by definition) | Target analyte for calibration. |
| Triphenyltin (TPT) | Often high (>80%) | <1% | Immunoassay antibodies often recognize the common triphenyltin epitope. GC-MS separates based on distinct molecular properties. |
| Tributyltin (TBT) | Variable, typically low to moderate (5-20%) | <1% | The butyl vs. phenyl group difference is significant enough for most antibodies to partially discriminate. GC-MS provides baseline separation. |
| Dibutyltin (DBT) | Typically low (<5%) | <1% | Further structural divergence leads to minimal antibody recognition. Easily separated and identified by GC-MS. |
Expertise & Causality: The high cross-reactivity observed in immunoassays is a direct result of antibody-epitope recognition. Antibodies raised against TPTO are often designed to recognize the stable and immunogenic triphenyltin moiety. Since TPT shares this exact structural feature, the antibody cannot effectively distinguish between the two molecules.[13] This leads to a cumulative signal, potentially causing a significant overestimation of the true TPTO concentration in a sample.
In contrast, GC-MS and HPLC-MS do not rely on structural recognition in the same manner. TPTO and TPT, despite their similarities, have different molecular weights and polarities, which cause them to travel through the chromatographic column at different rates (i.e., they have different retention times) and produce distinct signals in the mass spectrometer.[14][15] This allows for their individual quantification even when present in the same sample.
Self-Validating Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
To ensure the trustworthiness of any immunoassay, its cross-reactivity must be rigorously determined. This protocol provides a self-validating system for quantifying the cross-reactivity of an anti-TPTO antibody. The principles described are aligned with validation guidelines established by bodies such as the Organisation for Economic Co-operation and Development (OECD).[19][20]
Objective: To quantify the percent cross-reactivity of potential interfering compounds (e.g., TPT, TBT) in a competitive ELISA for TPTO.
Experimental Workflow Diagram
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Step-by-Step Methodology
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a TPTO-protein conjugate (e.g., TPTO-BSA) at an optimized concentration (typically 1-10 µg/mL) in a carbonate-bicarbonate coating buffer (pH 9.6).
-
Incubate overnight at 4°C. This step immobilizes the antigen, which will compete with the free antigen in the sample.[10]
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of subsequent reagents.
-
Incubate for 1-2 hours at room temperature, then wash the plate 3 times.
-
-
Competitive Reaction: [21][22]
-
Prepare serial dilutions of the TPTO standard and each potential cross-reactant (TPT, TBT, etc.) in an appropriate assay buffer.
-
In a separate dilution plate, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-TPTO primary antibody (at a pre-determined optimal concentration). This allows the competition to occur in the liquid phase.
-
Transfer 100 µL of this mixture to the coated and blocked ELISA plate wells.
-
Incubate for 1-2 hours at room temperature. During this time, any antibody not bound to the antigen in the solution will bind to the antigen coated on the plate.
-
-
Detection:
-
Wash the plate 4 times to remove all unbound primary antibody and antigen.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer. This antibody will bind to the primary antibody that is captured on the plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2M H₂SO₄).
-
-
Data Analysis and Interpretation:
-
Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm).
-
Plot standard curves (OD vs. log concentration) for TPTO and each test compound.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for TPTO and each test compound.
-
Calculate the percent cross-reactivity using the established formula: % Cross-Reactivity = (IC₅₀ of TPTO / IC₅₀ of Test Compound) x 100
-
Logical Framework for Method Selection
Caption: Decision-making framework for selecting an appropriate TPTO analytical method.
Conclusion and Authoritative Recommendations
The selection of an analytical method for this compound must be guided by the specific requirements of the study.
-
For High-Throughput Screening: A competitive ELISA, when properly validated for its cross-reactivity profile, can be a valuable tool for rapidly screening large numbers of samples for the presence of triphenyltin-containing compounds. However, it is crucial to recognize that this method will likely not differentiate between TPTO and TPT.
-
For Definitive Quantification and Research: For all applications requiring accurate quantification of TPTO and unambiguous differentiation from its metabolites and other organotins, the use of GC-MS or a similar chromatographic technique is mandatory.[14][17] This is the only way to ensure the data is specific, reproducible, and defensible.
Ultimately, a tiered approach is often the most effective strategy: using ELISA for initial screening followed by GC-MS for confirmation and quantification of positive hits. This leverages the speed of immunoassays while maintaining the specificity and trustworthiness of chromatography, ensuring the highest level of scientific integrity.
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The Cutting Edge of Cytotoxicity: A Comparative Analysis of Triphenyltin Derivatives in Cancer Cell Lines
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and more effective anticancer agents has led researchers down diverse chemical avenues. Among these, organometallic compounds, particularly organotins, have emerged as a promising class of non-platinum-based therapeutics.[1][2] For decades, the cytotoxic potential of these compounds has been recognized, and contemporary research continues to unveil their intricate mechanisms of action against various cancer cell lines.[3][4] This guide provides a comparative analysis of several key triphenyltin (TPT) derivatives, offering a synthesis of their performance, mechanistic insights, and the experimental frameworks used to evaluate them.
The core structure of triphenyltin, featuring a central tin atom bonded to three phenyl groups, provides a versatile scaffold. The nature of the fourth substituent dramatically influences the compound's biological activity, including its cytotoxicity, selectivity, and specific molecular targets.[3][5] This analysis will focus on a selection of well-studied derivatives—triphenyltin chloride, hydroxide, and various carboxylates—to illuminate these structure-activity relationships.
Comparative Cytotoxicity: Unveiling Potency Across Cancer Cell Lines
The foundational metric for any potential anticancer agent is its ability to inhibit cancer cell proliferation, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Triphenyltin derivatives have consistently demonstrated potent cytotoxic effects, often in the nanomolar to low micromolar range, surpassing the efficacy of the conventional chemotherapeutic agent, cisplatin, in many instances.[6][7][8]
The table below summarizes the IC50 values of various triphenyltin derivatives against a panel of human cancer cell lines, providing a clear, quantitative comparison of their cytotoxic potential.
| Triphenyltin Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Triphenyltin Chloride (TPT-Cl) | MCF-7 | Breast Adenocarcinoma | <1 (approx. 0.2-0.8) | [9][10] |
| MDA-MB-231 | Breast Adenocarcinoma | <1 (approx. 0.8) | [10] | |
| Triphenyltin Hydroxide (TPTH) | HeLa | Cervical Carcinoma | 0.25 | [11] |
| [Ph3Sn(IND)] (Indomethacin deriv.) | BT-474 | Breast Carcinoma | 0.111 (MTT), 0.106 (CV) | [6][12] |
| MDA-MB-468 | Breast Carcinoma | 0.125 (MTT), 0.119 (CV) | [6][12] | |
| MCF-7 | Breast Carcinoma | 0.200 (MTT), 0.198 (CV) | [6][12] | |
| HCC1937 | Breast Carcinoma | 0.076 (MTT), 0.079 (CV) | [6][12] | |
| [Ph3Sn(FBP)] (Flurbiprofen deriv.) | BT-474 | Breast Carcinoma | 0.110 (MTT), 0.109 (CV) | [6][12] |
| MDA-MB-468 | Breast Carcinoma | 0.116 (MTT), 0.115 (CV) | [6][12] | |
| MCF-7 | Breast Carcinoma | 0.187 (MTT), 0.183 (CV) | [6][12] | |
| HCC1937 | Breast Carcinoma | 0.082 (MTT), 0.080 (CV) | [6][12] | |
| Triphenyltin Diallyldithiocarbamate | HT-29 | Colon Adenocarcinoma | 0.39 | [13] |
| Ph3SnL1 (Quinolone deriv.) | MCF-7 | Breast Adenocarcinoma | Nanomolar range | [7] |
| HCT116 | Colorectal Carcinoma | Nanomolar range | [7] | |
| Triphenyltin Isoselenocyanate | MCF-7 | Breast Carcinoma | 0.250 | [14] |
| MDA-MB-231 | Breast Carcinoma | 0.450 | [14] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The data clearly indicates that triphenyltin derivatives, particularly those with carboxylate ligands derived from non-steroidal anti-inflammatory drugs (NSAIDs), exhibit exceptionally high cytotoxicity against breast cancer cell lines, with IC50 values in the nanomolar range.[6][12] This highlights the significant potential of rational drug design in enhancing the anticancer activity of the triphenyltin scaffold.
Mechanistic Insights: Deconstructing the Pathways to Cell Death
The potent cytotoxicity of triphenyltin derivatives is not a blunt instrument. These compounds engage with and modulate multiple intracellular signaling pathways, ultimately leading to programmed cell death (apoptosis) and cell cycle arrest.
Induction of Apoptosis: A Multi-pronged Attack
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Triphenyltin compounds have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic pathways.
A key aspect of their pro-apoptotic activity involves the modulation of the Bcl-2 family of proteins. Triphenyltin derivatives can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[9][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[16][17]
Triphenyltin compounds are also known to activate the tumor suppressor protein p53.[9][15] Activated p53 can transcriptionally activate pro-apoptotic genes, including Bax, further amplifying the apoptotic signal.
Caption: Triphenyltin-induced cell cycle arrest points.
Modulation of Key Signaling Pathways
The anticancer effects of triphenyltin derivatives are also linked to their ability to interfere with critical signaling pathways that drive cancer cell growth and survival. One such pathway is the PI3K/Akt/FOXO3a signaling axis. A triphenyltin carboxylate derivative has been shown to impede prostate cancer progression by dephosphorylating Akt, leading to the activation of the tumor suppressor FOXO3a. [18]
Experimental Protocols: A Framework for Investigation
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used in the evaluation of triphenyltin derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1–2 × 10³ cells per well and incubate for 24 hours to allow for cell attachment. [17]2. Compound Treatment: Treat the cells with a serial dilution of the triphenyltin derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours). [17]3. MTT Addition: Add 50 µL of MTT solution (1 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C in the dark. [17]4. Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals. [17]5. Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. [17]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the triphenyltin derivative at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
Triphenyltin derivatives represent a compelling class of compounds with significant potential in the development of novel anticancer therapies. Their high cytotoxicity, often surpassing that of established drugs, combined with their ability to induce apoptosis and cell cycle arrest through multiple, interconnected pathways, makes them attractive candidates for further investigation. The structure-activity relationships observed, particularly with the carboxylate derivatives, underscore the importance of rational design in optimizing their therapeutic index.
The experimental protocols outlined in this guide provide a robust framework for researchers to conduct comparative analyses and to further elucidate the intricate mechanisms of action of these promising compounds. As our understanding of the molecular drivers of cancer deepens, the targeted modulation of pathways by compounds such as triphenyltin derivatives will undoubtedly play a crucial role in the future of oncology drug development.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Bis(triphenyltin) Oxide in Environmental Samples
Introduction to Bis(triphenyltin) Oxide (TPTO)
This compound (TPTO), with the IUPAC name triphenyl(triphenylstannyloxy)stannane[1], is an organotin compound that has seen use as a fungicide and biocide. Its persistence in the environment and potential toxicity necessitate accurate and reliable quantitative analysis in various environmental matrices, such as soil and water. This guide provides a comparative overview of the primary analytical methodologies for the determination of TPTO, offering insights into the rationale behind experimental choices to aid researchers in selecting the most suitable approach for their specific needs.
Overview of Analytical Approaches
The quantitative analysis of TPTO in environmental samples primarily revolves around two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by factors such as the required sensitivity, sample throughput, and available instrumentation. A significant distinction between the two is the need for derivatization in GC-MS to enhance the volatility of the analyte, a step that is not required for LC-MS/MS analysis.[2][3][4]
Sample Preparation: The Foundation of Accurate Analysis
The complexity of environmental matrices necessitates a robust sample preparation strategy to extract TPTO and remove interfering substances. The approach varies depending on the sample type.
Extraction from Solid Samples (Soil and Sediment)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting TPTO from soil and sediment.[1][5][6]
Detailed Protocol for QuEChERS Extraction of TPTO from Soil: [1][5]
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acidified acetonitrile (e.g., 1% formic acid in ACN) to the tube and vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute.[1]
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes.[1]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of primary secondary amine (PSA) and 150 mg of C18 sorbent. Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.[1]
-
Final Extract: Filter the resulting supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.[1]
Extraction from Aqueous Samples (Water)
Solid-Phase Extraction (SPE) is the method of choice for pre-concentrating TPTO from water samples and removing salts and other polar impurities.[5][7][8]
Detailed Protocol for Solid-Phase Extraction of TPTO from Water: [5][7][8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Adjust the pH of 100 mL of the water sample to 9.0 and load it onto the conditioned cartridge at a flow rate of 5-10 mL/min.[5][7]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining salts.
-
Drying: Dry the cartridge under vacuum for at least 30 minutes.[7]
-
Elution: Elute the trapped TPTO from the cartridge with 1 mL of methanol containing 0.1% acetic acid.[5][7] The eluate is then ready for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a well-established technique for the analysis of organotin compounds. However, due to the low volatility of TPTO, a derivatization step is essential to convert it into a more volatile form suitable for gas chromatography.[9]
Derivatization: A Necessary Step for GC-MS
The most common derivatization methods for organotin compounds are alkylation using Grignard reagents or sodium tetraethylborate (NaBEt₄). Grignard derivatization is often preferred for its versatility with different organotin species.
Workflow for GC-MS Analysis of TPTO
Caption: Workflow for GC-MS analysis of TPTO.
Detailed Experimental Protocol (GC-MS)
-
Derivatization (Ethylation): To the cleaned extract, add 1 mL of 1 M acetate buffer (pH 5.0) and 1 mL of freshly prepared 1% (w/v) sodium tetraethylborate (NaBEt₄) in methanol. Shake vigorously for 30 minutes.[7]
-
Extraction of Derivatized Analyte: Add 5 mL of hexane and shake for 2 minutes for liquid-liquid extraction. Collect the upper organic (hexane) layer.[7]
-
Drying and Concentration: Pass the hexane extract through anhydrous sodium sulfate to remove any residual water and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.[7]
-
GC-MS Analysis: Inject the concentrated extract into a GC-MS system. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring characteristic ions of the ethylated TPTO.[7]
Data Interpretation
The mass spectrum of the derivatized TPTO will show characteristic isotopic patterns of tin. The fragmentation will involve the loss of the alkyl groups from the tin atom.
Performance Characteristics of GC-MS for Triphenyltin Compounds
| Parameter | Water | Soil/Sediment | Reference |
| LOD | 25 ng/L | 0.1 ng/g | [7][9] |
| LOQ | ~2.1 ng/L (for TBT) | - | [7] |
| Recovery | >97% | - | [7] |
| Precision (RSD) | <15% | <15% | General expectation |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS has emerged as a preferred technique for organotin analysis due to its high selectivity and sensitivity, and because it circumvents the need for the time-consuming derivatization step.[2][3][10]
Principle and Workflow
In LC-MS/MS, the extracted sample is directly injected into the liquid chromatograph for separation, followed by detection with a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity by monitoring a specific precursor-to-product ion transition.[2]
Workflow for LC-MS/MS Analysis of TPTO
Caption: Workflow for LC-MS/MS analysis of TPTO.
Detailed Experimental Protocol (LC-MS/MS)[1][2][5]
-
Sample Preparation: Prepare the sample extract as described in the "Sample Preparation" section (QuEChERS for soil or SPE for water).
-
LC Separation: Inject the final extract into an HPLC system equipped with a C18 column. A typical mobile phase consists of a gradient of water and methanol or acetonitrile with additives like formic acid and ammonium formate to improve ionization.[2]
-
MS/MS Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. For quantification, at least two MRM transitions for the triphenyltin cation ([M+H]⁺) should be monitored. The most intense transition is used for quantification, and the second serves as a qualifier.[1][2]
Data Interpretation
In the tandem mass spectrum of the protonated TPTO molecule, the precursor ion will fragment to produce characteristic product ions, often corresponding to the loss of phenyl groups. The ratio of the quantifier and qualifier ions should remain constant across standards and samples for confident identification.
Performance Characteristics of LC-MS/MS for Triphenyltin
| Parameter | Water | Soil | Reference |
| LOD | 0.003 - 0.010 µg/L | - | [11] |
| LOQ | 0.1 µg/L | 10 µg/kg | [5][12] |
| Recovery | 86 - 107% | 72 - 87% | [5][12] |
| Precision (RSD) | 3 - 8% | 3 - 8% | [5][12] |
Method Comparison and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of TPTO in environmental samples. The choice of method depends on several factors.
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Required | Not required |
| Sample Throughput | Lower (due to derivatization) | Higher |
| Sensitivity | High | Very High |
| Selectivity | Good (with SIM) | Excellent (with MRM) |
| Robustness | Can be affected by derivatization efficiency | Generally robust |
| Cost | Instrumentation may be less expensive | Instrumentation can be more expensive |
Recommendations:
-
For high-throughput laboratories: LC-MS/MS is the recommended technique due to the elimination of the derivatization step, leading to faster sample turnaround times.[2]
-
For laboratories with existing GC-MS instrumentation: A well-optimized GC-MS method with a robust derivatization protocol can provide reliable and sensitive results.
-
For ultra-trace analysis: LC-MS/MS generally offers lower detection limits and is preferable for monitoring TPTO at very low concentrations in the environment.[3]
Conclusion
The quantitative analysis of this compound in environmental samples is crucial for monitoring its distribution and assessing its potential risks. Both GC-MS and LC-MS/MS are capable of providing accurate and sensitive measurements. While GC-MS is a reliable technique, the requirement for derivatization adds complexity to the workflow. LC-MS/MS offers a more direct and often more sensitive approach, making it increasingly the method of choice for many environmental laboratories. The selection of the optimal method should be based on a careful consideration of the specific analytical requirements, available resources, and desired sample throughput.
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Inter-laboratory comparison of organotin analysis
An Inter-laboratory Guide to Best Practices in Organotin Analysis
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of analytical methodologies for the determination of organotin compounds (OTCs). Designed for researchers, analytical chemists, and laboratory managers, it moves beyond procedural outlines to explore the causality behind experimental choices, ensuring the development of robust, self-validating analytical systems. Our objective is to foster harmonization across laboratories by critically evaluating the techniques that underpin reliable environmental and safety monitoring.
The Imperative for Accuracy in Organotin Analysis
Organotin compounds, a class of organometallic chemicals, have seen widespread industrial use as PVC stabilizers, catalysts, and biocides.[1] One of the most notorious, tributyltin (TBT), was extensively used in anti-fouling paints for marine vessels.[2] Despite regulations like the International Maritime Organization's (IMO) global ban on TBT in anti-fouling systems, the persistence and toxicity of these compounds remain a significant environmental concern.[2][3] Their proven endocrine-disrupting effects and tendency to bioaccumulate in aquatic ecosystems necessitate sensitive and highly accurate monitoring.[2][4]
Given the low concentrations at which these compounds exert toxic effects, analytical data must be reliable and comparable across different laboratories for effective global monitoring and regulatory enforcement.[5] Inter-laboratory comparisons (ILCs) and proficiency testing (PT) schemes are therefore not merely academic exercises; they are essential pillars of quality assurance. They validate analytical methods, benchmark laboratory performance, and drive the harmonization of results, which is critical for making sound environmental and public health decisions.[6]
A Comparative Overview of Core Analytical Strategies
The determination of organotin species is predominantly accomplished via two chromatographic pathways: Gas Chromatography (GC) and Liquid Chromatography (LC). The choice between them dictates the entire analytical workflow, from sample preparation to detection.
Gas Chromatography (GC)-Based Methods
GC remains the most established technique for organotin analysis due to its high resolving power and the availability of sensitive, tin-selective detectors.[7] However, native organotin compounds, which are often salts (e.g., tributyltin chloride), are insufficiently volatile and thermally stable for direct GC analysis.[4] This necessitates a critical, and often error-prone, step: derivatization .
The Causality of Derivatization: The core principle is to convert the polar, ionic organotin species into more volatile, thermally stable, and nonpolar tetra-alkylated forms. This is typically achieved through two main reactions:
-
Grignard Alkylation: Utilizes reagents like pentylmagnesium bromide. While effective, these reagents are highly sensitive to moisture and air, requiring stringent anhydrous conditions and careful handling.[8][9]
-
Ethylation with Sodium Tetraethylborate (NaBEt4): This has become the preferred method in many modern laboratories.[10][11] The key advantage is its ability to be performed in-situ in an aqueous solution, simplifying the workflow by allowing simultaneous extraction and derivatization. This reduces sample handling and improves reaction efficiency and safety compared to Grignard reagents.[8][9]
Common detectors for GC-based organotin analysis include the Flame Photometric Detector (FPD), Mass Spectrometry (MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10] GC-MS is widely used for its high selectivity and ability to provide structural confirmation.[9]
Liquid Chromatography (LC)-Based Methods
The primary advantage of LC is its ability to analyze many organotin compounds directly in their native, non-derivatized form.[7][12] This circumvents the entire derivatization step, eliminating a significant source of potential error, reducing sample preparation time, and avoiding the use of hazardous reagents.[13]
LC methods are particularly powerful when coupled with element-specific detectors like Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS). This hyphenated technique offers exceptional sensitivity and specificity, allowing for the direct measurement of individual organotin species as they elute from the column.[13][14] Tandem mass spectrometry (LC-MS/MS) is also a viable and sensitive detection method.[15]
Performance Comparison of Analytical Platforms
The selection of an analytical platform involves trade-offs in performance, complexity, and cost. The following table summarizes the key characteristics of GC- and LC-based approaches for organotin analysis.
| Feature | Gas Chromatography (GC) Methods | Liquid Chromatography (LC) Methods |
| Derivatization | Mandatory. A critical step to ensure volatility.[4][7] | Not required. Major advantage, simplifying the workflow.[13][15] |
| Common Detectors | MS, FPD, ICP-MS, AED.[9][10] | ICP-MS, MS/MS.[13][14] |
| Selectivity | High, especially with MS and ICP-MS detectors. | Very high, particularly with ICP-MS for element-specific detection. |
| Sensitivity | Can reach sub-ng/L (ppq) levels, especially with SBSE-GC-ICP-MS.[10] | Excellent, with detection limits in the ng/L range.[8][13] |
| Key ISO Standards | ISO 17353 (Water), ISO 23161 (Soil).[16][17][18] | ISO 22744-2 (Textiles).[15][17] |
| Primary Challenge | Complexity and potential for error during the derivatization step.[9][19] | Potential for matrix effects impacting ionization in MS detectors. |
| Throughput | Lower, due to multi-step sample preparation. | Higher, due to simpler sample preparation. |
Anatomy of an Inter-laboratory Comparison (ILC) Study
A successful ILC is a self-validating system designed to produce an objective assessment of method and laboratory performance. The process is meticulously planned to minimize variability outside of the analytical procedures being tested.
Caption: Step-by-step workflow for the analysis of organotins in sediment via GC-MS.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Step 1.1: Freeze-dry the sediment sample until a constant weight is achieved. Causality: This removes water, which would interfere with the extraction and derivatization steps, and provides a consistent basis for reporting results (dry weight). [16] * Step 1.2: Gently disaggregate the dried sample and sieve it through a <250 µm mesh to ensure homogeneity. Causality: A uniform particle size ensures that the sub-sample taken for analysis is representative of the bulk sample.
-
Step 1.3: Accurately weigh approximately 1.0 g of the prepared sediment into a 50 mL glass centrifuge tube.
-
-
Extraction and Derivatization:
-
Step 2.1: Fortify the sample with an appropriate internal standard (e.g., Tripropyltin, TPrT). Causality: The internal standard corrects for variations in extraction efficiency and instrumental response. [8] * Step 2.2: Add 10 mL of an extraction solvent (e.g., methanol with 2% v/v glacial acetic acid). Causality: The acidic solvent effectively leaches the organotin compounds from the sediment matrix. [11] * Step 2.3: Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction. Centrifuge and collect the supernatant. Repeat the extraction twice more, combining the supernatants.
-
Step 2.4: Add acetate buffer to the combined extracts to adjust the pH to ~4.9. Add 1 mL of freshly prepared 2% (w/v) sodium tetraethylborate (NaBEt4). Causality: This is the derivatization step. NaBEt4 ethylates the butyltin cations, making them volatile for GC analysis. The buffer ensures optimal pH for the reaction. [2][10] * Step 2.5: Immediately add 5 mL of hexane, cap, and shake vigorously for 20 minutes. Causality: The nonpolar, ethylated organotins partition into the hexane layer, separating them from the aqueous phase.
-
-
Clean-up and Instrumental Analysis:
-
Step 3.1: Carefully transfer the upper hexane layer to a clean tube.
-
Step 3.2: Prepare a small column packed with activated Florisil. Pass the hexane extract through the column. Causality: This clean-up step removes polar matrix components (lipids, pigments) that can interfere with the GC analysis and contaminate the instrument. [8] * Step 3.3: Elute the organotins from the column with additional hexane and concentrate the final volume to 1.0 mL under a gentle stream of nitrogen.
-
Step 3.4: Analyze the final extract using a GC-MS system operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
-
Quality Control (A Self-Validating System):
-
Procedural Blank: An empty tube carried through the entire process to check for contamination.
-
Certified Reference Material (CRM): A sediment CRM (if available) analyzed alongside the samples to validate the accuracy of the entire method. [6] * Matrix Spike: A duplicate sample fortified with a known amount of target analytes before extraction to assess recovery and matrix effects.
-
Identifying and Mitigating Sources of Inter-laboratory Variability
Discrepancies in ILC results rarely stem from a single cause. They are often a confluence of subtle deviations throughout the analytical chain. Understanding these sources is the first step toward mitigation.
Caption: Cause-and-effect diagram illustrating sources of analytical error.
-
Sample Stability: Organotins can degrade during storage. For instance, TBT can de-alkylate to DBT and then MBT. Samples should be stored frozen at -20°C in the dark to minimize degradation. [20]* Purity of Standards: A critical but often overlooked issue is the purity of commercially available organotin standards. Impurities can lead to significant quantification errors. [17]Whenever possible, use Certified Reference Materials from reputable suppliers. [21][22]* Derivatization Inefficiencies: The ethylation reaction with NaBEt4 is sensitive to pH and matrix components. Incomplete reactions will lead to a low bias in results. Laboratories must optimize and validate this step for their specific matrices. [10]* Matrix Effects: Complex environmental samples contain co-extracted substances that can either suppress or enhance the instrument's signal, leading to inaccurate results. This is particularly true for LC-MS. The use of matrix-matched calibration standards or the method of standard additions can mitigate these effects.
Conclusion: A Commitment to Harmonized and Defensible Data
The inter-laboratory comparison of organotin analysis highlights the critical need for meticulous attention to detail at every stage of the analytical process. While both GC and LC platforms are capable of producing high-quality data, the simplification of sample preparation by eliminating the derivatization step makes LC-ICP-MS an increasingly attractive option.
Ultimately, achieving data comparability and reliability hinges on a collective commitment to best practices. This includes the rigorous adherence to validated, standardized methods such as those from ISO,[16][17][18] the consistent use of Certified Reference Materials for method validation and quality control,[6] and active participation in proficiency testing schemes. By embracing these principles, the scientific community can ensure that the data generated is not only technically sound but also defensible and fit for the critical purpose of protecting our environment.
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Review Organotin Speciation Analysis Based on Liquid or Gas Chromatography. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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ZeptoMetrix. (n.d.). Organotins. [Link]
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Morabito, R., Muntau, H., Cofino, W., & Quevauviller, P. (1999). A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment. Journal of Environmental Monitoring, 1(1), 75-82. [Link]
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iTeh Standards. (2016). prEN ISO 23161 - Soil Quality Organotin Compounds GC Method 2016. [Link]
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CPAChem. (n.d.). Organotin compounds. [Link]
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Button, J. (2022). Investigating the Environmental Impact of Organotins. LCGC International. [Link]
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David, F., Sandra, P., & Wylie, P. L. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Agilent Technologies. [Link]
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Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. [Link]
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Blair, W. R., Olson, G. J., & Brinckman, F. E. (1986). Intercomparison of methods for the identification and quantitation of butyltin species in aqueous solution. NBSIR 86-3321. [Link]
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Gomez-Ariza, J. L., Giraldez, I., Morales, E., & Ariese, F. (2001). Validation of Organotin Compound Determination in Environmental Samples Using Nabet4 Ethylation and GC-FPD. Afinidad, 58(493), 179-186. [Link]
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Lisicic, D., Mikac, N., & Ahel, M. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. [Link]
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OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]
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BCP Instruments. (2022). Organotin analysis. [Link]
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Gomez-Ariza, J. L., Morales, E., & Giraldez, I. (1998). Stability and storage problems in organotin speciation in environmental samples. The Analyst, 123(7), 1487-1492. [Link]
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Eurofins Australia. (n.d.). Organotins Analysis. [Link]
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González-Toledo, E., et al. (2003). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. ResearchGate. [Link]
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Lisicic, D., Mikac, N., & Ahel, M. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Comptes Rendus Chimie, 12(8), 831-840. [Link]
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Quevauviller, P., & Donard, O. F. X. (1991). Analytical Methods for Speciation of Organotins in the Environment. ChemInform, 22(46). [Link]
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Di Masi, A., et al. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 8(2), 221-231. [Link]
-
iTeh Standards. (2019). ISO/FDIS 22744-2 - Textiles and textile products — Determination of organotin compounds — Part 2: Direct method using liquid chromatography. [Link]
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ANSI Webstore. (2005). DS/EN ISO 17353:2005 - Water quality - Determination of selected organotin compounds - Gas chromatographic method. [Link]
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Eurofins Scientific. (n.d.). Testing for Organotin. [Link]
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A Comparative Guide to the Antifungal Activity of Bis(triphenyltin) Oxide
This guide provides a comprehensive technical comparison of the antifungal activity of bis(triphenyltin) oxide. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, presents standardized protocols for its evaluation, and benchmarks its performance against established antifungal agents. The information herein is synthesized from peer-reviewed literature and established international standards to ensure scientific integrity and practical applicability.
Introduction: The Pressing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Organotin compounds, a class of organometallic chemicals, have long been recognized for their potent biocidal properties. Among these, this compound has been utilized as a fungicide in various industrial applications.[1][2][3] This guide aims to systematically evaluate its potential as a therapeutic antifungal agent by comparing its in vitro activity against clinically relevant fungi with that of standard-of-care drugs. Our focus will be on providing a robust framework for its comparative assessment, grounded in established methodologies and a clear understanding of its mechanism of action.
Mechanism of Action: Targeting the Fungal Powerhouse
The antifungal efficacy of this compound is primarily attributed to the triphenyltin moiety, which targets the fungal mitochondria, the cellular powerhouse responsible for energy production. Specifically, triphenyltin compounds act as potent inhibitors of the F1F0-ATP synthase, a critical enzyme complex embedded in the inner mitochondrial membrane.[4][5][6]
Triphenyltin compounds bind to the F0 moiety of the H+-ATPase, effectively blocking the proton channel.[5] This disruption of proton flow across the membrane decouples the electron transport chain from oxidative phosphorylation, leading to a halt in ATP synthesis.[7][8] The inability of the fungal cell to produce sufficient ATP results in a catastrophic energy crisis, ultimately leading to cell death.[9] The action of organotins on ATP synthase is noncovalent and can be reversed by thiols.[10]
Furthermore, the disruption of mitochondrial function by organotin compounds can trigger a cascade of events leading to programmed cell death, or apoptosis.[11][12] This process involves an increase in intracellular calcium levels, the generation of reactive oxygen species (ROS), and the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis.[13]
Below is a diagram illustrating the proposed mechanism of action of this compound on the fungal cell.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
For yeasts, culture the isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For filamentous fungi, culture the isolate on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial twofold dilution of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the drug dilutions with the prepared fungal suspension.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds, and 100% for polyenes) compared to the drug-free growth control. [14]The reading can be done visually or with a spectrophotometer.
-
Comparative Antifungal Activity
The following table summarizes the available MIC data for triphenyltin compounds against common fungal pathogens, in comparison to the standard antifungal agents fluconazole and amphotericin B. It is important to note that the data for triphenyltin compounds are derived from studies on triphenyltin acetate and chloride, as specific comparative studies on this compound are limited. The antifungal activity is primarily driven by the triphenyltin cation.
| Fungal Species | Triphenyltin Compounds | Fluconazole | Amphotericin B |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Candida albicans | 0.041 - 0.082 ¹ | 0.25 - 2.0 | 0.25 - 1.0 |
| Aspergillus niger | 0.041 ¹ | Resistant | 0.5 - 2.0 |
| Aspergillus flavus | 0.082 ¹ | Resistant | 0.5 - 2.0 |
| Penicillium citrinum | 0.041 ¹ | N/A | N/A |
| Trichophyton spp. | N/A | 0.25 - 16 | 0.5 - 4.0 |
| Cryptococcus neoformans | N/A | 2.0 - 16 | 0.125 - 1.0 |
¹ Data for triphenyltin acetylsalicylate against yam rot fungi isolates.[15] N/A: Data not readily available in the searched literature. MIC ranges for Fluconazole and Amphotericin B are typical values reported in the literature and can vary significantly between isolates.[16][17][18][19][20][21][22]
Discussion of Comparative Data:
The available data, although not directly for this compound, suggest that triphenyltin compounds exhibit potent in vitro antifungal activity. The reported MIC values against Aspergillus and Penicillium species are notably low, indicating high efficacy against these filamentous fungi. [15]The activity against Candida albicans also appears to be significant.
When compared to fluconazole, a commonly used azole antifungal, triphenyltin compounds demonstrate superior activity against filamentous fungi like Aspergillus, which are intrinsically resistant to fluconazole. Against Candida albicans, the potency of triphenyltin compounds appears to be higher than that of fluconazole based on the limited available data.
Compared to amphotericin B, a broad-spectrum polyene antifungal, triphenyltin compounds show comparable or even greater potency in vitro against the tested fungal species. However, it is crucial to consider that amphotericin B has a well-established clinical profile, whereas the in vivo efficacy and toxicity of triphenyltin compounds as therapeutic agents are not well-characterized and are known to be significant.
Conclusion and Future Perspectives
This compound, through its active triphenyltin moiety, demonstrates potent in vitro antifungal activity by targeting the mitochondrial F1F0-ATP synthase, a mechanism distinct from that of many clinically used antifungals. The preliminary comparative data suggest that its efficacy, particularly against filamentous fungi, could be superior to that of some standard antifungal drugs.
However, the significant toxicity of organotin compounds to mammalian cells is a major hurdle for their therapeutic development. [4]Future research should focus on:
-
Comprehensive in vitro screening: Direct comparative studies of this compound against a broader panel of clinically relevant fungi, including resistant strains, are necessary.
-
In vivo efficacy and toxicity studies: Animal models are required to assess the therapeutic index of this compound and to understand its pharmacokinetic and pharmacodynamic properties.
-
Derivatization and drug delivery: The development of less toxic derivatives or targeted drug delivery systems could potentially mitigate the toxicity concerns while retaining the potent antifungal activity.
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The ion channel of F-ATP synthase is the target of toxic organotin compounds. Proceedings of the National Academy of Sciences. [Link]
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Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria. PubMed. [Link]
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ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. American Society for Microbiology. [Link]
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Mechanisms of Organotin-Induced Apoptosis. Bentham Science. [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]
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Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. American Society for Microbiology. [Link]
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Organotins induce apoptosis by disturbance of and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes. PubMed. [Link]
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A Comparative Guide to the In Vitro and In Vivo Effects of Triphenyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Triphenyltin (TPT) compounds, a class of organotin chemicals, have a history of use as pesticides and antifouling agents.[1] However, their documented toxicity raises significant concerns for environmental and human health. Understanding the full scope of their biological effects requires a careful comparison of data from both controlled, single-cell environments (in vitro) and complex, whole-organism systems (in vivo). This guide provides a technical comparison of the observed effects of TPT compounds in these two settings, highlighting key convergences and divergences that are critical for accurate risk assessment and mechanistic studies.
The Core Challenge: Bridging the In Vitro-In Vivo Gap
In vitro studies, using cultured cells, offer a powerful, reductionist approach to toxicology. They allow for the precise control of dose and duration of exposure, facilitating the elucidation of specific molecular mechanisms of toxicity. However, they inherently lack the physiological complexity of a living organism.[2] Conversely, in vivo studies in animal models provide systemic context, accounting for crucial processes like absorption, distribution, metabolism, and excretion (ADME).[3] It is often the interplay of these ADME factors that leads to significant discrepancies between the effects observed in a petri dish and those in a living animal.
For TPT compounds, a primary reason for these differences is metabolism. In the body, TPT is broken down, primarily by cytochrome P-450 enzymes in the liver, into diphenyltin (DPT) and monophenyltin (MPT) metabolites.[4][5] These metabolites can have different toxicity profiles than the parent TPT compound, leading to varied effects in different organs.[4]
Caption: From Cell to System: The role of metabolism in TPT toxicity.
Comparative Analysis of Toxicological Endpoints
Cytotoxicity and Cell Death Mechanisms
In Vitro : TPT compounds are highly cytotoxic to a wide range of mammalian cell lines, with IC50 (half-maximal inhibitory concentration) values often in the nanomolar to low micromolar range.[6] For instance, triphenyltin hydroxide (TPTH) inhibited the growth of HeLa cells with an IC50 of 0.25 µM.[7] The primary mechanism of cell death induced at lower concentrations is apoptosis (programmed cell death).[8] TPT triggers apoptosis through caspase activation; in human T-lymphocyte cell lines, TPT induced significant caspase activity at concentrations between 0.01 and 1 µM.[8] This process is often initiated by mitochondrial dysfunction. At higher concentrations, the mode of cell death can shift to necrosis due to overwhelming cellular damage.[8]
In Vivo : The cytotoxic effects of TPT manifest as organ-specific damage. A predominant effect observed in animal studies is immunotoxicity, characterized by severe atrophy of the thymus and spleen.[9] In rats fed triphenyltin chloride, a dose-related reduction in thymus and spleen weight was noted, associated with lymphocyte depletion in the thymic cortex.[9] This aligns with in vitro findings showing high sensitivity of lymphocytes to TPT-induced cytotoxicity.[10][11]
| Parameter | In Vitro Findings | In Vivo Findings | Key Discrepancy/Concordance |
| Effective Dose | Low µM to nM range (e.g., 0.01-1 µM for apoptosis in lymphocytes[8]) | mg/kg body weight range (e.g., 1.4-20 mg/kg/d for reproductive effects in rats[12]) | Discrepancy : Dose levels are not directly comparable due to ADME factors in vivo. |
| Primary Effect | Apoptosis via caspase activation, microtubule depolymerization.[7][8] | Immunotoxicity (thymus and spleen atrophy), neurotoxicity, reproductive toxicity.[9][12][13] | Concordance : High sensitivity of lymphocytes in vitro translates to immunotoxicity in vivo. |
| Cell Death | Apoptosis at low doses, necrosis at high doses.[8] | Cell death manifests as organ atrophy and lesions (e.g., lymphocyte depletion).[9] | Concordance : The fundamental mechanism of cell killing is consistent. |
Genotoxicity
In Vitro : Studies on the genotoxicity of TPT compounds have produced mixed results. In Chinese hamster ovary (CHO) cells, triphenyltin acetate (TPTA) and triphenyltin hydroxide (TPTH) induced a dose-dependent increase in micronuclei (MN), a marker of chromosome damage.[14] The genotoxic effect was enhanced with the addition of S9 microsomal fractions (a liver enzyme extract that simulates metabolism), suggesting that metabolites may play a role.[14] However, other studies using the alkaline comet assay on leukemia cells found that TPT compounds were cytotoxic but not genotoxic, as they did not cause direct DNA damage.[15]
In Vivo : The genotoxic potential of TPT is also observed in vivo. Oral administration of TPTA to mice resulted in a significant, dose-related increase in micronucleated erythrocytes in peripheral blood.[14] This confirms that TPT compounds or their metabolites can reach the bone marrow and cause chromosomal damage in a living system. However, the route of administration matters; intraperitoneal injection of the same compounds resulted in less clear increases in MN, possibly due to toxicity effects confounding the assay.[14]
Neurotoxicity
In Vitro : The direct neurotoxic potential of TPT has been demonstrated in neuronal cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and caspase-mediated apoptosis.[16] This highlights a direct toxic action on nerve cells.
In Vivo : In animal models, TPT compounds are confirmed to be neurotoxic, although generally less so than lower alkyltins like trimethyltin.[9] While TPT does not typically cause the cerebral edema seen with some other organotins, it does exert effects on the central nervous system.[13] Recent studies in marine medaka have shown that long-term exposure to environmentally relevant concentrations of TPT can cause behavioral abnormalities, reduced activity, and impaired cognitive function that can even be passed down to subsequent generations.[17] This transgenerational effect was linked to disruptions in the dopaminergic system.[17]
Endocrine Disruption
In Vitro : TPT compounds are potent endocrine disruptors. In vitro assays show that TPT can directly activate androgen receptor-mediated transcription.[12] It also disrupts steroid hormone balance by modulating enzymes involved in steroidogenesis and cholesterol signaling in ovarian cells.[1][12]
In Vivo : These in vitro findings are strongly supported by in vivo data. In rats, TPT exposure leads to adverse effects on the reproductive tract in both males and females, including gonadal histopathology, infertility at higher doses, and reduced litter sizes at lower doses.[12] The ability of TPT to alter hormone signaling in vitro directly translates to functional reproductive toxicity in vivo.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondria, a known target of TPT.
Objective: To determine the IC50 value of a TPT compound in a selected cell line.
-
Cell Seeding: Plate cells (e.g., human lymphocytes, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the TPT compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the TPT compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for MTT cytotoxicity assay.
Protocol 2: In Vivo Immunotoxicity Assessment
This protocol is designed to evaluate the effect of TPT on lymphoid organs in a rodent model.
Objective: To assess thymus and spleen atrophy following oral TPT administration.
-
Animal Acclimation: Acclimate male weanling rats for one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=8-10 per group): a control group and multiple TPT treatment groups.
-
Dosing Preparation: Mix the TPT compound (e.g., triphenyltin chloride) into the rodent diet at various concentrations (e.g., 15 ppm, 50 ppm, 150 ppm). The control group receives the standard diet.
-
Administration: Provide the respective diets and water ad libitum for a period of 2-4 weeks.[9]
-
Monitoring: Monitor animals daily for clinical signs of toxicity and record body weights weekly.
-
Necropsy: At the end of the study, euthanize the animals. Perform a gross necropsy and collect the thymus, spleen, and liver.
-
Organ Weights: Weigh the collected organs immediately. Calculate relative organ weights (organ weight / body weight x 100).
-
Histopathology: Fix a portion of the thymus and spleen in 10% neutral buffered formalin for histopathological examination to assess cellularity and tissue structure.
-
Analysis: Compare organ weights and histopathological findings between treated and control groups using appropriate statistical tests.
Conclusion: A Tale of Two Systems
The toxicological profile of triphenyltin compounds is a clear example of why both in vitro and in vivo data are indispensable. In vitro studies excel at revealing the fundamental molecular initiating events—such as caspase activation, microtubule disruption, and receptor binding—at the cellular level.[7][8][12] They demonstrate the high intrinsic toxicity of the parent TPT molecule.
However, in vivo studies are essential for contextualizing this toxicity within a whole biological system. They reveal that TPT's effects are not uniform but are shaped by metabolism and distribution, leading to pronounced immunotoxicity and reproductive toxicity as the primary systemic outcomes.[9][12] The concordance between the high sensitivity of lymphocytes in vitro and the potent thymic atrophy observed in vivo provides a strong, validated link between mechanism and systemic effect. For researchers and drug development professionals, integrating insights from both models is paramount for building predictive, accurate, and relevant toxicological assessments.
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Dacasto, M., Bollo, E., & Nebbia, C. (2001). In vitro effects of triphenyltin acetate (TPTA) on mouse lymphocyte proliferation. Regulatory Toxicology and Pharmacology, 34(1), 77–82. [Link]
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Fickova, M., Macho, L., & Brtko, J. (2015). A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line. Toxicology in Vitro, 29(4), 727–731. [Link]
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Verbruggen, E. M. J., Rila, J. P., & Traas, T. P. (2009). Environmental risk limits for triphenyltin in water. RIVM Report 601716011/2009. [Link]
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Schulte-Oehlmann, U., Oehlmann, J., & Fioroni, P. (2000). Toxicity of triphenyltin and tributyltin to the freshwater mudsnail Potamopyrgus antipodarum in a new sediment biotest. Environmental Toxicology and Chemistry, 19(7), 1858–1866. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(triphenyltin) oxide
The handling of organotin compounds, such as bis(triphenyltin) oxide, demands the highest level of scientific diligence and a profound respect for safety and environmental stewardship. These compounds are not merely chemical reagents; they are potent, persistent, and highly toxic substances. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this compound. Our objective is to empower researchers with the knowledge to manage this hazardous material responsibly, ensuring the protection of personnel, the integrity of research, and the preservation of our environment.
Part 1: Foundational Safety and Hazard Comprehension
Before any disposal procedure is initiated, a complete understanding of the risks associated with this compound is paramount. This compound is a member of the tri-organotin family, which is recognized for severe health and environmental impacts.[1][2] Failure to adhere to strict protocols can lead to acute health crises and long-term ecological damage.
Toxicity and Hazard Profile
This compound exhibits a multi-faceted hazard profile. It is acutely toxic if ingested, inhaled, or absorbed through the skin.[3] Its most insidious threat, however, lies in its extreme toxicity to aquatic ecosystems, where it can cause long-lasting, detrimental effects.[3][4] This dual threat to human health and the environment dictates the stringent disposal requirements.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]
Mandatory Personal Protective Equipment (PPE)
Given the high toxicity, a robust PPE strategy is the first line of defense. The selection of PPE is not merely a suggestion but a critical control to prevent exposure.
-
Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A chemically resistant lab coat or disposable Tyvek-type suit is required. Sleeves should be taped to gloves to prevent any skin exposure.[5]
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Respiratory Protection: All work with this compound, including waste consolidation, must be performed within a certified chemical fume hood.[1] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[5]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is a multi-stage process that begins at the point of generation and ends with transfer to a certified waste management professional. Each step is a critical link in the chain of safe disposal.
Step 1: Waste Segregation and Primary Containment
The cardinal rule of hazardous waste management is segregation. Never mix organotin waste with other waste streams.
-
Procedure:
-
Designate a specific, leak-proof, and chemically compatible container exclusively for this compound waste. This container should be made of a material that will not be degraded by the waste or any solvents used (e.g., high-density polyethylene or glass).
-
Collect all materials that have come into contact with the compound directly into this container. This includes:
-
Unused or excess reagent.
-
Reaction byproducts containing the triphenyltin moiety.
-
Contaminated consumables such as filter paper, weighing boats, pipette tips, and spill absorbents.[1]
-
Solvent rinsates from equipment decontamination (see Step 3).
-
-
The container must be kept closed at all times, except when adding waste.
-
Label the container clearly and unambiguously before adding any waste. The label must include, at a minimum: "Hazardous Waste: Contains this compound," the full chemical name, and the appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).[1][6]
-
-
Causality: Immediate segregation prevents the cross-contamination of less hazardous waste streams, which would drastically increase the volume of hazardous material requiring specialized and costly disposal. A properly labeled, sealed container minimizes the risk of spills and vapor exposure.
Step 2: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental release.
-
Procedure for Small Spills (within a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[7]
-
Decontaminate the spill area as described in Step 3.
-
-
Procedure for Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Isolate the area and prevent entry.
-
Allow only trained hazardous material responders to perform the cleanup.
-
-
Causality: Spills represent a significant inhalation and contact hazard. A pre-planned response ensures that containment and cleanup are performed safely, minimizing the spread of the contaminant and protecting personnel from acute exposure.
Step 3: Decontamination of Laboratory Equipment
Thorough decontamination of all non-disposable items is essential to prevent inadvertent exposure during subsequent use.
-
Procedure:
-
Initial Solvent Rinse: Meticulously rinse all contaminated glassware and equipment with a suitable organic solvent, such as acetone or toluene.[1][5] Perform this rinse three times. The rinsate from all three washes must be collected and disposed of in the designated this compound hazardous waste container.[1]
-
Secondary Oxidative Wash (Optional but Recommended): Some protocols recommend a subsequent wash with a 10% hydrogen peroxide solution or a bleach solution to help degrade any residual organotin compounds.[1][8] This rinsate should also be collected as hazardous waste.
-
Final Cleaning: After the solvent and optional oxidative rinses, the equipment can be washed with soap and water.[5]
-
-
Causality: The initial solvent rinse physically removes the bulk of the compound. The triple-rinse method is a standard laboratory practice to ensure maximal removal. An oxidative wash provides a secondary, chemical degradation step that can help break the highly stable tin-carbon bond, further reducing the residual hazard.
Step 4: Final Disposal and Professional Handover
The ultimate disposal of this compound is a regulated activity that must be performed by certified professionals.
-
Procedure:
-
Ensure the hazardous waste container is securely sealed and the exterior is clean and free of contamination.
-
Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area until pickup.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]
-
Never pour organotin waste down the drain or dispose of it in regular trash.[7] This is a serious regulatory violation and poses a severe environmental threat.
-
-
Causality: this compound is classified as a hazardous waste, and its disposal is governed by strict local, state, and federal regulations.[9] Licensed waste disposal companies have the specialized facilities and permits required to handle, transport, and dispose of such materials in an environmentally sound manner, typically through high-temperature incineration or secure landfilling in sealed containers.[6][7]
Part 3: Visualizing the Disposal Workflow
To clarify the decision-making process involved in the proper disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound from generation to final disposal.
Conclusion
The responsible management of this compound is a direct reflection of a laboratory's commitment to safety and environmental ethics. By understanding the profound toxicity of this compound and adhering to a meticulous, multi-step disposal protocol—from initial segregation and PPE use to final professional handover—researchers can effectively neutralize the risks it poses. This guide provides the necessary framework, but it is the diligent application of these principles by every scientist that ensures a safe and compliant research environment.
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A Senior Application Scientist's Guide to Handling Bis(triphenyltin) oxide: Essential Safety and Operational Protocols
Greetings, colleagues. In our line of work, precision and safety are paramount. The compounds we handle demand not just our scientific acumen, but our unwavering commitment to a culture of safety. Bis(triphenyltin) oxide (TPTO), an organotin compound, is a potent and valuable reagent, but it carries significant hazards that necessitate a meticulous approach to handling.
This guide is designed to provide you with essential, immediate, and procedural information for working with TPTO. It moves beyond a simple checklist to explain the causality behind each safety measure, ensuring that our protocols are not just followed, but understood. This understanding is the bedrock of a truly safe laboratory environment.
Hazard Assessment: Understanding the Threat Profile of this compound
Before we can protect ourselves, we must understand the nature of the hazard. This compound is classified with significant acute toxicity. According to the Globally Harmonized System (GHS), it presents the following dangers:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed[1].
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin[1].
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[2].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[2].
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects[1].
The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact[3]. The severity of these hazards dictates that engineering controls and personal protective equipment are not optional, but essential components of the experimental design. The Occupational Safety and Health Administration (OSHA) has established a workplace exposure limit for organotin compounds of 0.1 milligrams per cubic meter (mg/m³) of air as a time-weighted average (TWA)[4][5][6].
The Hierarchy of Controls: A Proactive Safety Framework
As scientists, we rely on systematic approaches. Laboratory safety is no different. We employ the hierarchy of controls to mitigate risks, with PPE being the final, critical barrier between you and the hazard.
-
Engineering Controls: This is your first and most important line of defense. All work involving this compound must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure[7][8]. The hood sash should be kept as low as possible[7]. Ensure that emergency eyewash stations and safety showers are readily accessible[8][9].
-
Administrative Controls: These are the procedures and work practices that reduce exposure risk. This includes restricting access to the area where the compound is being used and ensuring personnel are thoroughly trained on this specific protocol. Never work with organotin reagents alone[7].
-
Personal Protective Equipment (PPE): This is the focus of our guide. PPE is not a substitute for robust engineering controls but is a mandatory final layer of protection.
Required Personal Protective Equipment (PPE) for this compound
The selection of PPE must directly address the hazards identified. The following table summarizes the minimum required PPE for any procedure involving this compound.
| Equipment | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved air-purifying half-mask or full-face respirator with organic vapor cartridges and N95/P95/P100 particulate pre-filters[6][10][11]. | Protects against inhalation of toxic vapors, dusts, or aerosols, a primary exposure route[1]. Required when weighing or transferring the neat chemical[10][11]. |
| Eye & Face Protection | Chemical safety goggles and a face shield[2][12][13]. | Protects against splashes that can cause serious eye irritation[2]. A face shield provides an additional barrier for the entire face[12]. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene)[8]. Must be inspected before use[2][14]. | Prevents skin contact. TPTO is toxic upon dermal absorption[1]. Use proper glove removal technique to avoid contaminating your hands[2][14]. |
| Body Protection | A lab coat, supplemented with impervious clothing such as Tyvek-type disposable sleeves or a full suit[10][12]. | Provides a barrier against accidental spills and contamination of personal clothing. Sleeves should be taped to gloves for a complete seal[10][11]. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots[12][15]. | Protects feet from spills. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is critical for ensuring safety throughout the handling process.
Safe Handling Workflow for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
